molecular formula C40H72N7O17P3S B15548719 (2S)-pristanoyl-CoA

(2S)-pristanoyl-CoA

Cat. No.: B15548719
M. Wt: 1048.0 g/mol
InChI Key: XYJPSQPVCBNZHT-DHBXAFLLSA-N
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Description

(2S)-pristanoyl-CoA is pristanoyl-CoA in which C-2 of the pristanoyl group has S-configuration. It is a conjugate acid of a this compound(4-).

Properties

Molecular Formula

C40H72N7O17P3S

Molecular Weight

1048.0 g/mol

IUPAC Name

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (2S)-2,6,10,14-tetramethylpentadecanethioate

InChI

InChI=1S/C40H72N7O17P3S/c1-25(2)11-8-12-26(3)13-9-14-27(4)15-10-16-28(5)39(52)68-20-19-42-30(48)17-18-43-37(51)34(50)40(6,7)22-61-67(58,59)64-66(56,57)60-21-29-33(63-65(53,54)55)32(49)38(62-29)47-24-46-31-35(41)44-23-45-36(31)47/h23-29,32-34,38,49-50H,8-22H2,1-7H3,(H,42,48)(H,43,51)(H,56,57)(H,58,59)(H2,41,44,45)(H2,53,54,55)/t26?,27?,28-,29+,32+,33+,34-,38+/m0/s1

InChI Key

XYJPSQPVCBNZHT-DHBXAFLLSA-N

Origin of Product

United States

Foundational & Exploratory

(2S)-pristanoyl-CoA chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2S)-Pristanoyl-CoA is a critical intermediate in the peroxisomal alpha- and beta-oxidation of branched-chain fatty acids, primarily derived from the degradation of phytanic acid. Its metabolism is essential for lipid homeostasis, and defects in its processing are associated with severe inherited metabolic disorders, including Zellweger syndrome. This technical guide provides an in-depth overview of the chemical structure, properties, and biochemical significance of this compound. It includes detailed experimental protocols for its analysis and a visualization of its metabolic pathway to support further research and drug development efforts in related diseases.

Chemical Structure and Properties

This compound is the coenzyme A thioester of pristanic acid, with the stereochemistry at the C-2 position being 'S'. Pristanic acid itself is a 2,6,10,14-tetramethylpentadecanoic acid.

Table 1: Chemical Properties of this compound

PropertyValueReference(s)
Synonyms (2S)-Pristanoyl-coenzyme A[1][2][3]
Molecular Formula C40H72N7O17P3S[1][2][3]
Molecular Weight 1048.02 g/mol [1][2][3]
CAS Number 883551-76-6[1][2][3]
Appearance Solid[4]
InChI Key XYJPSQPVCBNZHT-TUKYSRJDSA-J[5]

Biochemical Role and Metabolic Pathway

This compound is a key metabolite in the degradation of phytanic acid, a branched-chain fatty acid obtained from dietary sources. The breakdown of phytanic acid begins with an alpha-oxidation step to yield pristanic acid, which is then activated to pristanoyl-CoA. The (2R)-epimer of pristanoyl-CoA is converted to the (2S)-form by the enzyme α-methylacyl-CoA racemase. This compound then enters the peroxisomal beta-oxidation pathway.

The peroxisomal beta-oxidation of this compound involves a series of enzymatic reactions that shorten the fatty acid chain. A key enzyme in this pathway is pristanoyl-CoA oxidase (ACOX3).[6] This process is crucial for the detoxification and energy production from branched-chain fatty acids.

Diagram 1: Peroxisomal Beta-Oxidation of Pristanoyl-CoA

Pristanoyl_CoA_Beta_Oxidation cluster_peroxisome Peroxisome cluster_mitochondrion Mitochondrion Pristanic_Acid Pristanic Acid Pristanoyl_CoA_R (2R)-Pristanoyl-CoA Pristanic_Acid->Pristanoyl_CoA_R Acyl-CoA Synthetase Pristanoyl_CoA_S This compound Pristanoyl_CoA_R->Pristanoyl_CoA_S α-Methylacyl-CoA Racemase trans_2_3_dehydropristanoyl_CoA trans-2,3-Dehydropristanoyl-CoA Pristanoyl_CoA_S->trans_2_3_dehydropristanoyl_CoA Pristanoyl-CoA Oxidase (ACOX3) + O2 -> H2O2 three_hydroxypristanoyl_CoA 3-Hydroxypristanoyl-CoA trans_2_3_dehydropristanoyl_CoA->three_hydroxypristanoyl_CoA Multifunctional Protein 2 (MFP2) + H2O three_ketopristanoyl_CoA 3-Ketopristanoyl-CoA three_hydroxypristanoyl_CoA->three_ketopristanoyl_CoA MFP2 + NAD+ -> NADH + H+ Propionyl_CoA Propionyl-CoA three_ketopristanoyl_CoA->Propionyl_CoA Sterol Carrier Protein X (SCPX) + CoASH Trimethyltridecanoyl_CoA 4,8,12-Trimethyl- tridecanoyl-CoA three_ketopristanoyl_CoA->Trimethyltridecanoyl_CoA SCPX + CoASH Further_Oxidation Further Beta-Oxidation Trimethyltridecanoyl_CoA->Further_Oxidation Transport via Carnitine Shuttle Acyl_CoA_Analysis_Workflow Start Biological Sample (Tissue or Cells) Homogenization Homogenization with Internal Standards Start->Homogenization Extraction Solvent Extraction Homogenization->Extraction Drying Drying under Nitrogen Extraction->Drying Reconstitution Reconstitution in Buffer Drying->Reconstitution HPLC HPLC Separation (Reversed-Phase C18) Reconstitution->HPLC MSMS Tandem Mass Spectrometry (ESI+, MRM) HPLC->MSMS Quantification Data Analysis and Quantification MSMS->Quantification

References

The Peroxisomal (2S)-Pristanoyl-CoA Metabolic Pathway: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The peroxisomal β-oxidation of (2S)-pristanoyl-CoA is a critical metabolic pathway for the degradation of branched-chain fatty acids, primarily derived from the dietary chlorophyll (B73375) constituent phytol. This pathway is essential for maintaining lipid homeostasis, and its dysfunction is implicated in several inherited metabolic disorders. This technical guide provides a comprehensive overview of the core components, enzymatic reactions, and regulatory aspects of the this compound metabolic pathway within peroxisomes. It includes detailed experimental protocols for key assays, quantitative data on enzyme kinetics and metabolite concentrations, and visualizations of the pathway and experimental workflows to support researchers and professionals in drug development.

Introduction

Peroxisomes are ubiquitous subcellular organelles that play a crucial role in various metabolic processes, including the breakdown of very-long-chain fatty acids, dicarboxylic acids, and branched-chain fatty acids.[1] One such branched-chain fatty acid is pristanic acid, which is primarily generated from the α-oxidation of phytanic acid.[2] Due to the presence of a methyl group on its β-carbon, phytanic acid cannot be directly metabolized by β-oxidation.[2] Instead, it undergoes a single round of α-oxidation in the peroxisome to yield pristanic acid, which can then enter the β-oxidation pathway.[2]

The β-oxidation of pristanoyl-CoA is a stereospecific process that occurs within the peroxisomal matrix.[3] The naturally occurring (2R)-pristanoyl-CoA must first be converted to its (2S)-epimer to be recognized by the subsequent enzymes of the β-oxidation spiral.[4] This guide focuses on the metabolic fate of this compound through the peroxisomal β-oxidation machinery.

The Core Metabolic Pathway

The peroxisomal β-oxidation of this compound involves a sequence of four enzymatic reactions that result in the shortening of the fatty acyl chain by two carbons (or three carbons in the first cycle of pristanoyl-CoA, releasing propionyl-CoA). The cycle is repeated until the molecule is sufficiently shortened for further metabolism in the mitochondria.[5]

The key enzymes involved in this pathway are:

  • α-Methylacyl-CoA Racemase (AMACR): Converts (2R)-pristanoyl-CoA to this compound.[6]

  • Acyl-CoA Oxidase 2 (ACOX2): Catalyzes the first and rate-limiting step, the FAD-dependent dehydrogenation of this compound.[7][8] In some tissues, ACOX3 may also be involved.[8]

  • D-Bifunctional Protein (MFP2/HSD17B4): Possesses both enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities.[9][10]

  • Sterol Carrier Protein X (SCPx/SC P2): Exhibits 3-ketoacyl-CoA thiolase activity, responsible for the final cleavage step.[1][11]

The pathway can be visualized as follows:

Peroxisomal_Pristanoyl_CoA_Beta_Oxidation cluster_peroxisome Peroxisomal Matrix cluster_mitochondrion Mitochondrion Pristanoyl_CoA_2R (2R)-Pristanoyl-CoA Pristanoyl_CoA_2S This compound Pristanoyl_CoA_2R->Pristanoyl_CoA_2S AMACR Dehydropristanoyl_CoA trans-2,3-Dehydropristanoyl-CoA Pristanoyl_CoA_2S->Dehydropristanoyl_CoA ACOX2 (O2 -> H2O2) Hydroxypristanoyl_CoA 3-Hydroxypristanoyl-CoA Dehydropristanoyl_CoA->Hydroxypristanoyl_CoA MFP2 (Hydratase) Ketopristanoyl_CoA 3-Ketopristanoyl-CoA Hydroxypristanoyl_CoA->Ketopristanoyl_CoA MFP2 (Dehydrogenase) (NAD+ -> NADH) Trimethyltridecanoyl_CoA 4,8,12-Trimethyltridecanoyl-CoA Ketopristanoyl_CoA->Trimethyltridecanoyl_CoA SCPx (Thiolase) (+ CoA) Propionyl_CoA Propionyl-CoA Ketopristanoyl_CoA->Propionyl_CoA SCPx (Thiolase) Further_Oxidation Further β-oxidation Trimethyltridecanoyl_CoA->Further_Oxidation Transport via Carnitine Shuttle Propionyl_CoA->Further_Oxidation Transport

Figure 1: The peroxisomal β-oxidation pathway of pristanoyl-CoA.

Quantitative Data

Enzyme Kinetic Parameters

The following table summarizes the available kinetic data for the key enzymes in the this compound metabolic pathway. It is important to note that these values can vary depending on the experimental conditions, such as pH, temperature, and substrate purity.

EnzymeSubstrateKm (µM)Vmax (nmol/min/mg)Source OrganismReference(s)
SCPx (Thiolase) 3-Oxo-2-methylpalmitoyl-CoA~20~150Rat Liver[11]
SCPx (Thiolase) 3-Oxohexadecanoyl-CoA~5~1200Rat Liver[11]
Metabolite Concentrations

The concentrations of pristanic acid and its metabolites can vary significantly depending on the physiological or pathological state. The following table provides reference ranges for pristanic acid in human plasma. Intra-peroxisomal concentrations are not well-documented due to technical challenges in their measurement.

MetaboliteConditionConcentration (µM)Sample TypeReference(s)
Pristanic Acid Healthy Control< 1Plasma[12][13]
Pristanic Acid Refsum DiseaseNormal to slightly elevatedPlasma[12][13]
Pristanic Acid Zellweger Syndrome> 10Plasma[12][13]
Pristanic Acid D-Bifunctional Protein Deficiency> 20Plasma[12]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of the this compound metabolic pathway.

Isolation of Peroxisomes from Cultured Cells

This protocol describes the isolation of a peroxisome-enriched fraction from cultured cells using differential and density gradient centrifugation.

Peroxisome_Isolation_Workflow start Start with Cultured Cells (e.g., HepG2) harvest Harvest Cells (Scraping or Trypsinization) start->harvest wash Wash with PBS harvest->wash homogenize Homogenize in Isolation Buffer (e.g., with Dounce homogenizer) wash->homogenize centrifuge1 Centrifuge at low speed (e.g., 1,000 x g, 10 min) to pellet nuclei and cell debris homogenize->centrifuge1 supernatant1 Collect Supernatant (Post-Nuclear Supernatant) centrifuge1->supernatant1 centrifuge2 Centrifuge at medium speed (e.g., 25,000 x g, 20 min) to pellet organelles supernatant1->centrifuge2 pellet Resuspend Pellet (Crude Organelle Fraction) centrifuge2->pellet gradient Layer on top of a Density Gradient (e.g., OptiPrep™ or Nycodenz®) pellet->gradient ultracentrifuge Ultracentrifugation (e.g., 100,000 x g, 2-4 h) gradient->ultracentrifuge fractionate Fractionate the Gradient ultracentrifuge->fractionate analyze Analyze Fractions for Peroxisomal Markers (e.g., Catalase, PMP70) fractionate->analyze end Isolated Peroxisome-Enriched Fraction analyze->end LC_MS_Workflow start Start with Isolated Peroxisomes or Cell Lysate extraction Extraction of Acyl-CoAs (e.g., with acidic acetonitrile) start->extraction centrifugation Centrifugation to remove protein extraction->centrifugation supernatant Collect Supernatant centrifugation->supernatant lc_separation Liquid Chromatography (LC) (Reverse-phase column) supernatant->lc_separation ionization Electrospray Ionization (ESI) lc_separation->ionization ms_detection Tandem Mass Spectrometry (MS/MS) (Multiple Reaction Monitoring - MRM) ionization->ms_detection quantification Quantification against a standard curve ms_detection->quantification end Concentration of Pristanoyl-CoA quantification->end

References

The Central Role of (2S)-Pristanoyl-CoA in Branched-Chain Fatty Acid Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the critical role of (2S)-pristanoyl-CoA in the intricate network of fatty acid metabolism. A comprehensive understanding of its synthesis, degradation, and the enzymes involved is paramount for researchers investigating metabolic disorders and for professionals in the field of drug development targeting these pathways. This document provides a detailed overview of the metabolic pathways, quantitative data, experimental protocols, and visual representations to facilitate a deeper understanding of this key metabolite.

Introduction to Pristanoyl-CoA Metabolism

Pristanic acid (2,6,10,14-tetramethylpentadecanoic acid) is a branched-chain fatty acid derived from the dietary intake of phytanic acid, which is abundant in dairy products, meat from ruminants, and certain fish. Due to the presence of a methyl group on its β-carbon, phytanic acid cannot be directly metabolized through the conventional β-oxidation pathway. Instead, it undergoes an initial α-oxidation in the peroxisomes to yield pristanic acid. Pristanic acid is then activated to pristanoyl-CoA, which exists as a racemic mixture of (2R)- and (2S)-stereoisomers. The (2S)-epimer, this compound, is the direct substrate for peroxisomal β-oxidation.

The metabolic pathway of pristanoyl-CoA is of significant clinical interest as defects in this pathway lead to the accumulation of phytanic acid, resulting in severe neurological disorders such as Refsum disease.

Synthesis of this compound

The formation of this compound is a multi-step process that begins with the dietary precursor, phytanic acid. This pathway primarily occurs within the peroxisomes.

α-Oxidation of Phytanic Acid

The conversion of phytanic acid to pristanic acid involves a four-step α-oxidation pathway:

  • Activation to Phytanoyl-CoA: Phytanic acid is first activated to phytanoyl-CoA by an acyl-CoA synthetase.

  • Hydroxylation: Phytanoyl-CoA is then hydroxylated to 2-hydroxyphytanoyl-CoA by the enzyme phytanoyl-CoA hydroxylase (PHYH) , also known as phytanoyl-CoA dioxygenase. This is a critical and rate-limiting step in phytanic acid metabolism.

  • Cleavage: 2-hydroxyphytanoyl-CoA is cleaved by 2-hydroxyphytanoyl-CoA lyase into pristanal (B217276) and formyl-CoA.

  • Oxidation: Pristanal is subsequently oxidized to pristanic acid by an aldehyde dehydrogenase .

Activation of Pristanic Acid and Racemization

Pristanic acid is activated to pristanoyl-CoA by an acyl-CoA synthetase. This activation results in a mixture of (2R)-pristanoyl-CoA and this compound. Since only the (2S)-isomer can be degraded by the peroxisomal β-oxidation machinery, the (2R)-isomer must be converted to its (S)-epimer. This crucial stereochemical inversion is catalyzed by the enzyme α-methylacyl-CoA racemase (AMACR) .

Synthesis_of_2S_Pristanoyl_CoA Phytanic_Acid Phytanic Acid Phytanoyl_CoA Phytanoyl-CoA Phytanic_Acid->Phytanoyl_CoA Acyl-CoA Synthetase Hydroxyphytanoyl_CoA 2-Hydroxyphytanoyl-CoA Phytanoyl_CoA->Hydroxyphytanoyl_CoA PHYH Pristanal Pristanal + Formyl-CoA Hydroxyphytanoyl_CoA->Pristanal 2-Hydroxyphytanoyl-CoA Lyase Pristanic_Acid Pristanic Acid Pristanal->Pristanic_Acid Aldehyde Dehydrogenase R_Pristanoyl_CoA (2R)-Pristanoyl-CoA Pristanic_Acid->R_Pristanoyl_CoA Acyl-CoA Synthetase S_Pristanoyl_CoA This compound Pristanic_Acid->S_Pristanoyl_CoA Acyl-CoA Synthetase R_Pristanoyl_CoA->S_Pristanoyl_CoA

Figure 1: Synthesis pathway of this compound from phytanic acid.

Degradation of this compound via Peroxisomal β-Oxidation

This compound undergoes several cycles of β-oxidation within the peroxisomes. This process systematically shortens the fatty acid chain, yielding acetyl-CoA, propionyl-CoA, and a shorter acyl-CoA molecule.

The key enzymes involved in the peroxisomal β-oxidation of this compound are:

  • Acyl-CoA Oxidase (ACOX): Specifically, branched-chain acyl-CoA oxidase (ACOX2 or ACOX3) catalyzes the first step, introducing a double bond.

  • Multifunctional Protein 2 (MFP-2): This enzyme possesses both enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities.

  • Sterol Carrier Protein X (SCPx) Thiolase: This thiolase cleaves the 3-ketoacyl-CoA to release propionyl-CoA (in the first cycle) or acetyl-CoA and a chain-shortened acyl-CoA.

The β-oxidation of pristanoyl-CoA undergoes three cycles in the peroxisomes, ultimately producing three molecules of propionyl-CoA, three molecules of acetyl-CoA, and one molecule of isobutyryl-CoA. The end product of peroxisomal β-oxidation is 4,8-dimethylnonanoyl-CoA, which is then transported to the mitochondria for complete oxidation.

Degradation_of_2S_Pristanoyl_CoA S_Pristanoyl_CoA This compound (C19) Dehydropristanoyl_CoA trans-2,3-Dehydropristanoyl-CoA S_Pristanoyl_CoA->Dehydropristanoyl_CoA ACOX2/3 Hydroxypristanoyl_CoA 3-Hydroxypristanoyl-CoA Dehydropristanoyl_CoA->Hydroxypristanoyl_CoA MFP-2 (Hydratase) Ketopristanoyl_CoA 3-Ketopristanoyl-CoA Hydroxypristanoyl_CoA->Ketopristanoyl_CoA MFP-2 (Dehydrogenase) Trimethyltridecanoyl_CoA 4,8,12-Trimethyltridecanoyl-CoA (C16) + Propionyl-CoA Ketopristanoyl_CoA->Trimethyltridecanoyl_CoA SCPx Thiolase Further_Oxidation Two more cycles of peroxisomal β-oxidation Trimethyltridecanoyl_CoA->Further_Oxidation Dimethylnonanoyl_CoA 4,8-Dimethylnonanoyl-CoA (C11) + 2 Acetyl-CoA + 2 Propionyl-CoA Further_Oxidation->Dimethylnonanoyl_CoA Mitochondria Transport to Mitochondria for further oxidation Dimethylnonanoyl_CoA->Mitochondria

Figure 2: Peroxisomal β-oxidation pathway of this compound.

Quantitative Data

While extensive qualitative data exists, precise quantitative data on the metabolism of this compound is less abundant in a centralized format. The following table summarizes available information on key enzymes.

EnzymeSubstrate(s)Product(s)Cellular LocationAssociated Disease with Deficiency
Phytanoyl-CoA Hydroxylase (PHYH) Phytanoyl-CoA, 2-oxoglutarate, O₂2-Hydroxyphytanoyl-CoA, succinate, CO₂PeroxisomeRefsum Disease
α-Methylacyl-CoA Racemase (AMACR) (2R)-Pristanoyl-CoAThis compoundPeroxisome, MitochondriaAMACR Deficiency
Acyl-CoA Oxidase 3 (ACOX3) This compound, O₂trans-2,3-Dehydropristanoyl-CoA, H₂O₂PeroxisomeACOX3 Dysfunction
Multifunctional Protein 2 (MFP-2) trans-2,3-Dehydropristanoyl-CoA, 3-Hydroxypristanoyl-CoA3-Hydroxypristanoyl-CoA, 3-Ketopristanoyl-CoAPeroxisomeD-bifunctional protein deficiency
Sterol Carrier Protein X (SCPx) Thiolase 3-Ketopristanoyl-CoA, CoASH4,8,12-Trimethyltridecanoyl-CoA, Propionyl-CoAPeroxisomeSCPx deficiency

Experimental Protocols

Assay for α-Methylacyl-CoA Racemase (AMACR) Activity

This protocol is based on the conversion of a radiolabeled (R)-stereoisomer to the (S)-stereoisomer, which is then susceptible to β-oxidation, leading to the release of radiolabeled water.

Materials:

  • [2,3-³H]-(2R)-pristanoyl-CoA (substrate)

  • Cell or tissue lysate containing AMACR

  • Reaction buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)

  • Cofactors for β-oxidation (e.g., FAD, NAD+, CoASH)

  • Peroxisomal β-oxidation enzymes (if not sufficiently present in the lysate)

  • Trichloroacetic acid (TCA) to stop the reaction

  • Reverse-phase chromatography column (e.g., C18)

  • Scintillation cocktail and counter

Procedure:

  • Prepare the reaction mixture containing the reaction buffer, cofactors, and the cell/tissue lysate.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding [2,3-³H]-(2R)-pristanoyl-CoA.

  • Incubate at 37°C for a defined period (e.g., 30-60 minutes).

  • Stop the reaction by adding an equal volume of cold TCA.

  • Centrifuge to pellet the precipitated protein.

  • Apply the supernatant to a pre-equilibrated reverse-phase column.

  • Elute the [³H]-H₂O with water. The unreacted substrate will be retained on the column.

  • Collect the aqueous eluate and mix with scintillation cocktail.

  • Quantify the radioactivity using a scintillation counter. The amount of [³H]-H₂O produced is proportional to the AMACR activity.

AMACR_Assay_Workflow Start Start Prepare_Mixture Prepare reaction mixture: Lysate, Buffer, Cofactors Start->Prepare_Mixture Pre_Incubate Pre-incubate at 37°C Prepare_Mixture->Pre_Incubate Add_Substrate Add [³H]-(2R)-pristanoyl-CoA Pre_Incubate->Add_Substrate Incubate Incubate at 37°C Add_Substrate->Incubate Stop_Reaction Stop with TCA Incubate->Stop_Reaction Centrifuge Centrifuge Stop_Reaction->Centrifuge Chromatography Reverse-phase chromatography Centrifuge->Chromatography Quantify Quantify [³H]-H₂O by scintillation counting Chromatography->Quantify End End Quantify->End

Figure 3: Experimental workflow for the AMACR activity assay.

Analysis of Phytanic Acid Oxidation in Cultured Fibroblasts

This method is used to assess the functionality of the α-oxidation pathway in patient-derived cells.

Materials:

  • Cultured human fibroblasts (control and patient-derived)

  • Cell culture medium

  • Phytanic acid

  • Stable isotope-labeled internal standards (e.g., deuterated 2-hydroxyphytanic acid and pristanic acid)

  • Solvents for extraction (e.g., hexane, isopropanol)

  • Derivatizing agent (e.g., for methylation)

  • Gas chromatography-mass spectrometry (GC-MS) system

Procedure:

  • Culture fibroblasts to near confluency.

  • Incubate the cells with a defined concentration of phytanic acid in the culture medium for a specific duration (e.g., 24-48 hours).

  • Collect both the culture medium and the cells separately.

  • Add stable isotope-labeled internal standards to both fractions.

  • Extract the lipids from the medium and cells using an appropriate solvent system.

  • Derivatize the fatty acids to their methyl esters.

  • Analyze the samples by GC-MS to quantify the amounts of 2-hydroxyphytanic acid and pristanic acid produced.

  • Compare the levels of these metabolites in patient cells to those in control cells to identify defects in the α-oxidation pathway.

Conclusion

This compound stands at a crucial metabolic crossroads, linking the degradation of dietary branched-chain fatty acids to the central energy-producing pathways. A thorough understanding of its formation via α-oxidation and its subsequent breakdown through peroxisomal β-oxidation is essential for diagnosing and developing therapeutic strategies for metabolic disorders like Refsum disease. The intricate interplay of enzymes such as PHYH and AMACR highlights the complexity and specificity of fatty acid metabolism. Further research focusing on the quantitative aspects of this pathway and the development of novel

The Unseen Engine: A Technical Guide to (2S)-Pristanoyl-CoA's Function in Cellular Physiology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2S)-Pristanoyl-CoA, a branched-chain fatty acyl-CoA intermediate, plays a critical, albeit often overlooked, role in cellular metabolism and signaling. Derived from the alpha-oxidation of phytanic acid, a dietary branched-chain fatty acid, its metabolism is compartmentalized primarily within peroxisomes. The proper catabolism of this compound is essential for preventing the toxic accumulation of its precursors, which is implicated in severe neurological disorders such as Refsum disease and Zellweger syndrome. This technical guide provides an in-depth exploration of the cellular functions of this compound, detailing its metabolic pathway, the enzymes involved, and its emerging role in nuclear receptor signaling. We present a compilation of quantitative data, detailed experimental protocols for key enzymatic assays, and visual representations of the relevant biochemical pathways to serve as a comprehensive resource for researchers in the fields of biochemistry, metabolic disorders, and drug development.

Introduction

Pristanic acid (2,6,10,14-tetramethylpentadecanoic acid) is a branched-chain fatty acid obtained either directly from the diet or as a product of the alpha-oxidation of phytanic acid.[1] In the cell, pristanic acid is activated to its coenzyme A thioester, pristanoyl-CoA. Due to the presence of a methyl group on the alpha-carbon, pristanoyl-CoA exists as two stereoisomers: this compound and (2R)-pristanoyl-CoA. The peroxisomal beta-oxidation machinery is stereospecific and can only process the (2S)-isomer.[2] This stereospecificity highlights the central role of enzymes capable of handling these branched structures and underscores the importance of the metabolic fate of this compound in maintaining cellular homeostasis.

The Peroxisomal Beta-Oxidation of this compound

The catabolism of this compound occurs through a series of enzymatic reactions within the peroxisome, distinct from the mitochondrial beta-oxidation pathway for straight-chain fatty acids. This pathway is crucial for the complete degradation of branched-chain fatty acids.

The Enzymatic Cascade

The peroxisomal beta-oxidation of this compound involves a sequence of four key enzymatic steps, ultimately yielding acetyl-CoA, propionyl-CoA, and a shorter branched-chain acyl-CoA.

  • Oxidation: The first and rate-limiting step is the oxidation of this compound to trans-2,3-dehydropristanoyl-CoA, catalyzed by a branched-chain acyl-CoA oxidase. In humans, both Acyl-CoA Oxidase 2 (ACOX2) and Acyl-CoA Oxidase 3 (ACOX3) have been shown to be involved in the degradation of branched-chain fatty acids.[3][4] This reaction produces hydrogen peroxide (H₂O₂), a reactive oxygen species that is subsequently detoxified by peroxisomal catalase.

  • Hydration and Dehydrogenation: The next two steps are catalyzed by a multifunctional protein, specifically the D-bifunctional protein (MFP2). MFP2 exhibits both enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities. It first hydrates trans-2,3-dehydropristanoyl-CoA to 3-hydroxypristanoyl-CoA and then oxidizes it to 3-ketopristanoyl-CoA.[5]

  • Thiolytic Cleavage: The final step is the thiolytic cleavage of 3-ketopristanoyl-CoA by sterol carrier protein X (SCPx), a peroxisomal thiolase. This reaction yields propionyl-CoA and 4,8,12-trimethyltridecanoyl-CoA.[5]

The resulting 4,8,12-trimethyltridecanoyl-CoA undergoes further cycles of peroxisomal beta-oxidation until 4,8-dimethylnonanoyl-CoA is formed. This shorter branched-chain acyl-CoA is then transported to the mitochondria via carnitine shuttle for complete oxidation.[6]

The Crucial Role of Stereochemistry: Alpha-Methylacyl-CoA Racemase (AMACR)

Pristanic acid derived from dietary sources or phytanic acid metabolism is a racemic mixture of (2R)- and (2S)-pristanic acid. While this compound can directly enter the beta-oxidation pathway, the (2R)-isomer cannot be processed by the stereospecific acyl-CoA oxidases.[2] The enzyme alpha-methylacyl-CoA racemase (AMACR) is responsible for the epimerization of (2R)-pristanoyl-CoA to this compound, thereby ensuring the complete degradation of pristanic acid.[7] The deficiency of AMACR leads to an accumulation of pristanic acid and is associated with neurological disorders.[7]

Quantitative Data

Precise quantification of this compound and its metabolites is crucial for diagnosing and understanding the pathophysiology of related metabolic disorders.

AnalyteMatrixHealthy Control RangeRefsum DiseaseZellweger Syndrome
Pristanic AcidPlasma0.1 - 2.0 µmol/LNormal to slightly elevatedMarkedly elevated
Phytanic AcidPlasma< 10 µmol/L> 200 µmol/L[8]Markedly elevated
2,3-Pristenic AcidPlasma2 - 48 nmol/L[1]--
3-Hydroxypristanic AcidPlasma0.02 - 0.81 nmol/L[1]--
3-Ketopristanic AcidPlasma0.07 - 1.45 nmol/L[1]--

Note: Specific concentrations of this compound within cellular compartments are not well-documented and represent an area for further investigation.

Signaling Pathways

Emerging evidence suggests that branched-chain fatty acids and their CoA esters, including pristanoyl-CoA, are not merely metabolic intermediates but also act as signaling molecules, primarily through the activation of peroxisome proliferator-activated receptor alpha (PPARα).

PPARα Activation

PPARα is a nuclear receptor that functions as a ligand-activated transcription factor, playing a key role in the regulation of lipid metabolism. Studies have shown that branched-chain fatty acyl-CoAs, including pristanoyl-CoA, are high-affinity ligands for PPARα.[9] The binding of these ligands to PPARα induces a conformational change, leading to the recruitment of coactivator proteins and the transcriptional activation of target genes.

PPARalpha_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PristanoylCoA This compound PPARa_inactive PPARα (inactive) PristanoylCoA->PPARa_inactive Binds & Activates PPARa_active PPARα (active) PPARa_inactive->PPARa_active RXR_inactive RXR (inactive) RXR_active RXR (active) RXR_inactive->RXR_active PPRE PPRE PPARa_active->PPRE Heterodimerizes with RXR and binds to PPRE TargetGenes Target Genes (e.g., ACOX, CPT1) PPRE->TargetGenes Induces Transcription mRNA mRNA TargetGenes->mRNA Protein Metabolic Enzymes mRNA->Protein

Figure 1: PPARα signaling pathway activated by this compound.

The activation of PPARα by this compound and other branched-chain fatty acyl-CoAs leads to the upregulation of genes involved in their own metabolism, creating a positive feedback loop that enhances their degradation. This includes the induction of enzymes such as acyl-CoA oxidases.[10]

Experimental Protocols

Measurement of Alpha-Methylacyl-CoA Racemase (AMACR) Activity

This assay is based on the conversion of (2R)-[2-³H]-pristanoyl-CoA to the (S)-stereoisomer, which is then a substrate for peroxisomal beta-oxidation, leading to the release of ³H₂O.

Materials:

  • [2-³H]-Pristanoyl-CoA (synthesized from [2-³H]-pristanic acid)

  • Cell or tissue lysates

  • 50 mM Tris-HCl, pH 8.0

  • Dowex 1x8 resin (or similar anion exchange resin)

  • Scintillation vials and scintillation fluid

Procedure:

  • Prepare cell or tissue lysates in a suitable buffer. Determine the total protein concentration.

  • Set up the reaction mixture in a microcentrifuge tube:

    • 5 µg of lysate protein

    • 100 µmol/L [2-³H]-pristanoyl-CoA (specific activity ~10,000 cpm/nmol)

    • 50 mM Tris-HCl, pH 8.0

    • Total volume: 50 µL

  • Incubate the reaction mixture at 37°C for 30 minutes.

  • Stop the reaction by adding 50 µL of 10% (w/v) trichloroacetic acid.

  • Centrifuge at 13,000 x g for 5 minutes to pellet the precipitated protein.

  • Prepare a small column with Dowex 1x8 resin.

  • Apply the supernatant from the reaction mixture to the Dowex column.

  • Elute the ³H₂O with 1 mL of water into a scintillation vial. The unreacted [2-³H]-pristanoyl-CoA will bind to the resin.

  • Add scintillation fluid to the vial and quantify the radioactivity using a liquid scintillation counter.

  • Calculate the AMACR activity as the amount of ³H₂O generated per unit time per mg of protein.[11]

Measurement of Acyl-CoA Oxidase (ACOX) Activity

This spectrophotometric assay measures the production of H₂O₂ from the oxidation of an acyl-CoA substrate.

Materials:

  • This compound (or other acyl-CoA substrate)

  • Cell or tissue homogenates

  • Potassium phosphate (B84403) buffer (100 mM, pH 7.4)

  • Flavin adenine (B156593) dinucleotide (FAD)

  • Horseradish peroxidase (HRP)

  • Leuco-dichlorofluorescein (or other suitable chromogenic substrate for HRP)

Procedure:

  • Prepare the reaction mixture in a cuvette:

    • Potassium phosphate buffer

    • FAD (final concentration ~20 µM)

    • HRP (final concentration ~5 U/mL)

    • Leuco-dichlorofluorescein (final concentration ~50 µM)

    • Cell or tissue homogenate

  • Initiate the reaction by adding this compound (final concentration ~50 µM).

  • Immediately monitor the increase in absorbance at the appropriate wavelength for the oxidized chromogen (e.g., 502 nm for dichlorofluorescein) using a spectrophotometer.

  • The rate of change in absorbance is proportional to the ACOX activity. A standard curve using known concentrations of H₂O₂ can be used for quantification.[12]

Experimental Workflow for Studying this compound Metabolism

experimental_workflow cluster_assays Enzymatic Assays cluster_metabolomics Metabolite Quantification start Start: Cell Culture or Tissue Sample homogenization Homogenization/ Lysis start->homogenization extraction Lipid Extraction start->extraction protein_quant Protein Quantification (e.g., Bradford Assay) homogenization->protein_quant amacr_assay AMACR Activity Assay ([³H]-Pristanoyl-CoA) protein_quant->amacr_assay acox_assay ACOX Activity Assay (Spectrophotometric) protein_quant->acox_assay mfp2_scp_assay MFP2/SCPx Activity Assays (HPLC or GC-MS based) protein_quant->mfp2_scp_assay results Data Analysis and Interpretation amacr_assay->results acox_assay->results mfp2_scp_assay->results derivatization Derivatization extraction->derivatization analysis GC-MS or LC-MS/MS Analysis derivatization->analysis analysis->results

Figure 2: General experimental workflow for investigating this compound metabolism.

Conclusion and Future Directions

This compound stands at a critical juncture in branched-chain fatty acid metabolism. Its efficient degradation by the peroxisomal beta-oxidation pathway is paramount for cellular health, and its dysregulation is a hallmark of severe metabolic disorders. The recent discovery of its role as a high-affinity ligand for PPARα opens up new avenues of research into its function as a signaling molecule, potentially linking metabolic status to gene expression.

Future research should focus on several key areas:

  • Quantitative analysis: Determining the precise intracellular concentrations of this compound and its metabolites under various physiological and pathological conditions.

  • Enzyme kinetics: Characterizing the kinetic parameters (Km, Vmax) of the enzymes involved in this compound metabolism to develop accurate metabolic models.

  • Signaling pathways: Further elucidating the downstream targets of PPARα activated by this compound and exploring other potential signaling roles.

  • Therapeutic development: Designing strategies to modulate the activity of enzymes in the this compound metabolic pathway for the treatment of related metabolic disorders.

A deeper understanding of the multifaceted roles of this compound will undoubtedly provide novel insights into cellular physiology and may pave the way for innovative therapeutic interventions for a range of metabolic diseases.

References

An In-Depth Technical Guide on the Peroxisomal α-Oxidation of Phytanic Acid and the Biosynthesis of (2S)-Pristanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Phytanic acid, a branched-chain fatty acid derived from dietary sources, cannot be metabolized through the conventional β-oxidation pathway due to the presence of a methyl group at its β-carbon. Instead, it undergoes α-oxidation, a multi-step enzymatic process primarily occurring within the peroxisomes, to yield pristanic acid. This guide provides a comprehensive technical overview of the core biochemical pathway leading to the formation of (2S)-pristanoyl-CoA, a key intermediate that can subsequently enter the β-oxidation spiral. We will delve into the enzymatic reactions, present available quantitative data, detail experimental protocols for pathway analysis, and provide visual representations of the metabolic and experimental workflows. This information is critical for researchers investigating lipid metabolism, peroxisomal disorders such as Refsum disease, and for professionals in drug development targeting related metabolic pathways.

The Core Pathway: From Phytanic Acid to this compound

The α-oxidation of phytanic acid is a four-step enzymatic cascade localized within the peroxisomes. This pathway facilitates the removal of a single carbon atom from the carboxyl end of phytanic acid, enabling its further degradation.

The key steps are:

  • Activation of Phytanic Acid: Phytanic acid is first activated to its coenzyme A (CoA) ester, phytanoyl-CoA. This reaction is catalyzed by a very-long-chain acyl-CoA synthetase (VLCFA-ACSL)[1].

  • Hydroxylation: Phytanoyl-CoA is then hydroxylated at the α-carbon to form 2-hydroxyphytanoyl-CoA. This step is catalyzed by the enzyme phytanoyl-CoA hydroxylase (PhyH) , also known as phytanoyl-CoA dioxygenase[2][3][4]. This is often the rate-limiting step in the pathway[5].

  • Cleavage: 2-hydroxyphytanoyl-CoA is cleaved into pristanal (B217276) and formyl-CoA by the thiamine (B1217682) pyrophosphate (TPP)-dependent enzyme 2-hydroxyphytanoyl-CoA lyase (HACL1) [5][6][7].

  • Dehydrogenation: Pristanal is subsequently oxidized to pristanic acid in an NAD+-dependent reaction catalyzed by an aldehyde dehydrogenase (ALDH) , with evidence pointing to a peroxisomal isoform, ALDH3A2[8][9].

  • Activation of Pristanic Acid: Pristanic acid is then activated to pristanoyl-CoA by a peroxisomal acyl-CoA synthetase before it can undergo β-oxidation[1].

  • Racemization: The α-oxidation of phytanic acid produces a racemic mixture of (2R)- and (2S)-pristanic acid. The peroxisomal β-oxidation machinery can only process the (2S)-isomer. Therefore, α-methylacyl-CoA racemase (AMACR) is essential for converting (2R)-pristanoyl-CoA to this compound, allowing for the complete degradation of pristanic acid[1][10][11].

Signaling Pathway Diagram

Phytanic_Acid_Alpha_Oxidation cluster_peroxisome Peroxisome Phytanic_Acid Phytanic Acid Phytanoyl_CoA Phytanoyl-CoA Phytanic_Acid->Phytanoyl_CoA VLCFA-ACSL (ATP, CoA) Hydroxyphytanoyl_CoA 2-Hydroxyphytanoyl-CoA Phytanoyl_CoA->Hydroxyphytanoyl_CoA Phytanoyl-CoA Hydroxylase (PhyH) (O2, 2-oxoglutarate, Fe2+) Pristanal Pristanal Hydroxyphytanoyl_CoA->Pristanal 2-Hydroxyphytanoyl-CoA Lyase (HACL1) (TPP, Mg2+) Formyl_CoA Formyl-CoA Hydroxyphytanoyl_CoA->Formyl_CoA Pristanic_Acid Pristanic Acid ((2R) and (2S) isomers) Pristanal->Pristanic_Acid Aldehyde Dehydrogenase (ALDH3A2) (NAD+) R_Pristanoyl_CoA (2R)-Pristanoyl-CoA Pristanic_Acid->R_Pristanoyl_CoA Acyl-CoA Synthetase (ATP, CoA) S_Pristanoyl_CoA This compound R_Pristanoyl_CoA->S_Pristanoyl_CoA α-Methylacyl-CoA Racemase (AMACR) Beta_Oxidation β-Oxidation S_Pristanoyl_CoA->Beta_Oxidation

Figure 1: Peroxisomal α-oxidation of phytanic acid.

Quantitative Data

Quantitative understanding of the enzymatic steps is crucial for modeling metabolic flux and identifying potential bottlenecks in the pathway. Below is a summary of available kinetic and concentration data.

Table 1: Kinetic Parameters of Human α-Oxidation Enzymes
EnzymeSubstrateKmVmaxSource Tissue/SystemReference
2-Hydroxyphytanoyl-CoA Lyase (HACL1) 2-Hydroxy-3-methylhexadecanoyl-CoA15 µMNot ReportedPartially purified rat liver peroxisomes[5]
α-Methylacyl-CoA Racemase (AMACR) Pristanoyl-CoA172 µM0.1 µmol/min/mgRecombinant Human[12]
α-Methylacyl-CoA Racemase (AMACR) Trihydroxycoprostanoyl-CoA31.6 µM0.3 µmol/min/mgRecombinant Human[12]
Table 2: Plasma Concentrations of Phytanic and Pristanic Acid
AnalyteHealthy Controls (µmol/L)Patients with Refsum Disease (PHYH deficiency) (µmol/L)Patients with Peroxisomal Biogenesis Disorders (µmol/L)Reference
Phytanic Acid < 10> 200Variable, often elevated[5][13]
Pristanic Acid < 3.0< 2Variable, often elevated[5][13]
Phytanic Acid / Pristanic Acid Ratio NormalIncreasedVariable[13]

Experimental Protocols

Accurate measurement of substrates, intermediates, and enzyme activities is fundamental to studying the α-oxidation pathway. This section provides detailed methodologies for key experiments.

Quantification of Phytanic and Pristanic Acid in Cultured Fibroblasts by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is adapted from established methods for the analysis of fatty acids in biological samples[14][15][16].

Workflow Diagram

GCMS_Workflow Start Cultured Fibroblasts Harvest Harvest Cells Start->Harvest Internal_Standard Add Deuterated Internal Standards (e.g., d3-Phytanic Acid) Harvest->Internal_Standard Hydrolysis Alkaline Hydrolysis (e.g., KOH in Methanol) Internal_Standard->Hydrolysis Acidification Acidify (e.g., HCl) Hydrolysis->Acidification Extraction Liquid-Liquid Extraction (e.g., with Hexane) Acidification->Extraction Derivatization Derivatize to Methyl Esters (e.g., with BF3-Methanol) Extraction->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data_Analysis Data Analysis (Quantification) GCMS->Data_Analysis

Figure 2: GC-MS workflow for fatty acid analysis.

Methodology:

  • Cell Culture and Harvest:

    • Culture human skin fibroblasts under standard conditions.

    • For experiments involving substrate loading, incubate cells with phytanic acid (e.g., 10-50 µM) for a defined period (e.g., 24-72 hours).

    • Wash cells twice with phosphate-buffered saline (PBS) and harvest by trypsinization or scraping.

    • Pellet the cells by centrifugation and store at -80°C until analysis.

  • Lipid Extraction and Hydrolysis:

    • To the cell pellet, add a known amount of deuterated internal standards (e.g., [3-methyl-²H₃]phytanic acid and [2-methyl-²H₃]pristanic acid) for accurate quantification.

    • Add 1 mL of 0.5 M KOH in methanol (B129727).

    • Incubate at 100°C for 1 hour to hydrolyze the fatty acids from complex lipids.

  • Acidification and Extraction:

    • Cool the samples and acidify with 0.5 mL of 6 M HCl.

    • Extract the free fatty acids by adding 2 mL of n-hexane and vortexing vigorously.

    • Centrifuge to separate the phases and collect the upper hexane (B92381) layer.

    • Repeat the extraction twice and pool the hexane fractions.

    • Evaporate the solvent to dryness under a stream of nitrogen.

  • Derivatization:

    • To the dried lipid extract, add 1 mL of 14% boron trifluoride (BF₃) in methanol.

    • Incubate at 100°C for 30 minutes to convert the fatty acids to their fatty acid methyl esters (FAMEs).

    • Cool the samples and add 1 mL of water and 2 mL of n-hexane.

    • Vortex and centrifuge to separate the phases.

    • Collect the upper hexane layer containing the FAMEs and transfer to a new tube.

    • Evaporate to dryness and reconstitute in a small volume of hexane for GC-MS analysis.

  • GC-MS Analysis:

    • Inject the sample onto a suitable capillary column (e.g., HP-5MS).

    • Use a temperature gradient program to separate the FAMEs.

    • Operate the mass spectrometer in selected ion monitoring (SIM) mode to detect and quantify the specific ions corresponding to the methyl esters of phytanic acid, pristanic acid, and their deuterated internal standards.

In Vitro Assay for Phytanoyl-CoA Hydroxylase (PhyH) Activity

This protocol is based on the requirements for PhyH activity described in the literature[12][17][18].

Methodology:

  • Enzyme Source Preparation:

    • Homogenize human liver tissue or cultured cells in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing protease inhibitors).

    • Prepare a subcellular fraction enriched in peroxisomes by differential centrifugation or density gradient centrifugation.

    • Alternatively, use recombinant human PhyH expressed in a suitable system.

  • Reaction Mixture:

    • Prepare a reaction mixture containing:

      • 50 mM Tris-HCl, pH 7.5

      • 100 µM Phytanoyl-CoA (substrate)

      • 200 µM 2-Oxoglutarate (co-substrate)

      • 100 µM FeSO₄ (cofactor)

      • 1 mM Ascorbate (cofactor)

      • 1 mM ATP or GTP (required for activity)[1]

      • 2 mM MgCl₂ (required for activity)[1]

      • Enzyme preparation (e.g., 50-100 µg of protein)

  • Incubation:

    • Pre-incubate the reaction mixture without the substrate at 37°C for 5 minutes.

    • Initiate the reaction by adding phytanoyl-CoA.

    • Incubate at 37°C for a defined period (e.g., 30-60 minutes).

  • Reaction Termination and Product Analysis:

    • Terminate the reaction by adding an equal volume of 0.5 M KOH in methanol and incubate at 60°C for 30 minutes to hydrolyze the CoA esters.

    • Acidify the mixture with HCl.

    • Extract the resulting 2-hydroxyphytanic acid with an organic solvent (e.g., hexane).

    • Derivatize the product to its methyl ester as described in section 3.1.

    • Analyze and quantify the 2-hydroxyphytanic acid methyl ester by GC-MS.

In Vitro Assay for 2-Hydroxyphytanoyl-CoA Lyase (HACL1) Activity

This protocol is based on the measurement of [¹⁴C]formate production from a radiolabeled substrate[5].

Methodology:

  • Enzyme Source Preparation:

    • Prepare a peroxisomal matrix fraction from rat or human liver, or use recombinant HACL1.

  • Reaction Mixture:

    • Prepare a reaction medium with the following final concentrations:

      • 50 mM Tris buffer, pH 7.5

      • 6.6 µM Bovine Serum Albumin (BSA)

      • 0.8 mM MgCl₂

      • 20 µM Thiamine Pyrophosphate (TPP)

      • 40 µM 2-hydroxy-3-methyl[1-¹⁴C]hexadecanoyl-CoA (radiolabeled substrate)

  • Incubation:

    • Start the incubation at 37°C by adding 50 µL of the enzyme source to 200 µL of the reaction medium.

    • Incubate for a defined time (e.g., 10-30 minutes).

  • Measurement of [¹⁴C]Formate:

    • Terminate the reaction by adding acid.

    • The [¹⁴C]formyl-CoA produced is readily hydrolyzed to [¹⁴C]formate.

    • Quantify the produced [¹⁴C]formate by measuring the evolved ¹⁴CO₂ after oxidation, using a scintillation counter.

In Vitro Assay for Pristanal Dehydrogenase (ALDH) Activity

This protocol is a general method for measuring aldehyde dehydrogenase activity and can be adapted for pristanal[7][19][20][21].

Methodology:

  • Enzyme Source Preparation:

    • Prepare a cell lysate or a peroxisomal fraction from human liver or cultured cells.

  • Reaction Mixture:

    • Prepare a reaction mixture in a quartz cuvette containing:

      • 100 mM Sodium pyrophosphate buffer, pH 8.0

      • 1 mM NAD⁺

      • Pristanal (substrate, concentration to be optimized)

      • Enzyme preparation

  • Kinetic Measurement:

    • Initiate the reaction by adding the enzyme preparation.

    • Monitor the increase in absorbance at 340 nm, which corresponds to the production of NADH.

    • Calculate the enzyme activity based on the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

Conclusion

The biosynthesis of this compound from phytanic acid is a well-defined peroxisomal pathway crucial for the degradation of this branched-chain fatty acid. Deficiencies in the enzymes of this pathway, particularly phytanoyl-CoA hydroxylase, lead to the accumulation of phytanic acid and the development of Refsum disease. This technical guide provides a detailed overview of the core pathway, summarizes key quantitative data, and presents experimental protocols for its investigation. Further research is needed to fully characterize the kinetic properties of all human enzymes involved and to elucidate the regulatory mechanisms governing this important metabolic route. A deeper understanding of this pathway will be invaluable for the development of novel diagnostic and therapeutic strategies for related metabolic disorders.

References

An In-depth Technical Guide to the Enzymes of (2S)-Pristanoyl-CoA Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pristanic acid, a 2-methyl-branched-chain fatty acid derived from the dietary phytol, undergoes degradation primarily within peroxisomes through a specialized β-oxidation pathway. The metabolism of its CoA-ester, pristanoyl-CoA, is of significant interest due to its association with several inherited metabolic disorders, such as Refsum disease and Zellweger syndrome, and its potential implications in other pathologies. The degradation of (2S)-pristanoyl-CoA, the stereoisomer amenable to peroxisomal β-oxidation, involves a cascade of enzymatic reactions. This technical guide provides a comprehensive overview of the core enzymes involved in this pathway, presenting quantitative data, detailed experimental protocols, and visual representations of the metabolic process to aid researchers, scientists, and drug development professionals in their understanding and investigation of this critical metabolic route.

The Core Enzymatic Players in this compound Degradation

The breakdown of this compound is a multi-step process orchestrated by a series of peroxisomal enzymes. The initial substrate, pristanic acid, is a mixture of (2R)- and (2S)-stereoisomers. The (2R)-isomer must first be converted to the (2S)-form to enter the β-oxidation spiral.

The key enzymes involved are:

  • Alpha-methylacyl-CoA racemase (AMACR): This enzyme catalyzes the epimerization of (2R)-pristanoyl-CoA to this compound, a crucial step for the degradation of the (2R)-isomer.

  • Branched-chain acyl-CoA oxidase (ACOX2/ACOX3): Also known as pristanoyl-CoA oxidase, this enzyme catalyzes the first oxidative step of the β-oxidation pathway, introducing a double bond into this compound. In humans, both ACOX2 and ACOX3 are involved in the degradation of branched-chain fatty acids.[1]

  • Peroxisomal multifunctional enzyme type 2 (MFP2/HSD17B4): This enzyme possesses two distinct activities: 2-enoyl-CoA hydratase and D-3-hydroxyacyl-CoA dehydrogenase. It first hydrates the double bond introduced by ACOX2/3 and then oxidizes the resulting hydroxyl group.

  • Sterol carrier protein X (SCPx): This protein contains 3-ketoacyl-CoA thiolase activity, which catalyzes the final step of each β-oxidation cycle, cleaving the 3-ketoacyl-CoA intermediate to release propionyl-CoA and a shortened acyl-CoA.

Quantitative Data on Core Enzymes

Quantitative understanding of enzyme kinetics and expression is vital for building accurate models of metabolic pathways and for identifying potential targets for therapeutic intervention. The following tables summarize available quantitative data for the key enzymes in this compound degradation.

EnzymeSubstrateK_m_ (µM)V_max_ (µmol/min/mg)OrganismReference
Alpha-methylacyl-CoA racemase (AMACR)(2R/S)-Pristanoyl-CoA1720.1Human[UniProt]

Table 1: Kinetic Parameters of Human Alpha-methylacyl-CoA Racemase (AMACR).

EnzymeTissueExpression LevelMethodReference
Alpha-methylacyl-CoA racemase (AMACR)Liver, KidneyHighImmunohistochemistryThe Human Protein Atlas
Branched-chain acyl-CoA oxidase 2 (ACOX2)Liver, KidneyMediumImmunohistochemistryThe Human Protein Atlas
Branched-chain acyl-CoA oxidase 3 (ACOX3)LiverLowRNA-Seq, Immunoblotting[2][3]
Peroxisomal multifunctional enzyme type 2 (HSD17B4)UbiquitousHighRNA-Seq, ImmunohistochemistryThe Human Protein Atlas,[4][5]

Table 2: Qualitative Tissue Distribution of Enzymes Involved in this compound Degradation in Humans. (Note: Quantitative data for protein expression levels are limited and often qualitative based on staining intensity or transcript abundance.)

Signaling Pathways and Experimental Workflows

Visualizing the intricate relationships within the this compound degradation pathway and the workflows of key experimental procedures can significantly enhance comprehension.

Pristanoyl_CoA_Degradation cluster_peroxisome Peroxisome Pristanoyl_CoA_2R (2R)-Pristanoyl-CoA AMACR AMACR Pristanoyl_CoA_2R->AMACR Pristanoyl_CoA_2S This compound ACOX2_3 ACOX2/3 Pristanoyl_CoA_2S->ACOX2_3 trans_2_3_dehydropristanoyl_CoA trans-2,3-Dehydropristanoyl-CoA MFP2_hydratase MFP2 (Hydratase) trans_2_3_dehydropristanoyl_CoA->MFP2_hydratase _3_hydroxypristanoyl_CoA 3-Hydroxypristanoyl-CoA MFP2_dehydrogenase MFP2 (Dehydrogenase) _3_hydroxypristanoyl_CoA->MFP2_dehydrogenase _3_ketopristanoyl_CoA 3-Ketopristanoyl-CoA SCPx SCPx _3_ketopristanoyl_CoA->SCPx shortened_acyl_CoA 4,8,12-Trimethyltridecanoyl-CoA Propionyl_CoA Propionyl-CoA AMACR->Pristanoyl_CoA_2S ACOX2_3->trans_2_3_dehydropristanoyl_CoA MFP2_hydratase->_3_hydroxypristanoyl_CoA MFP2_dehydrogenase->_3_ketopristanoyl_CoA SCPx->shortened_acyl_CoA SCPx->Propionyl_CoA AMACR_Assay_Workflow start Start: Cell/Tissue Lysate incubation Incubate with [3H]-(2R)-pristanoyl-CoA (37°C, 30 min) start->incubation stop_reaction Stop reaction with Trichloroacetic Acid incubation->stop_reaction column_separation Apply to Reverse-Phase Silica Gel Column stop_reaction->column_separation elution Elute [3H]-H2O column_separation->elution quantification Quantify with Liquid Scintillation Counting elution->quantification end End: Determine AMACR Activity quantification->end

References

An In-Depth Technical Guide to the Subcellular Localization of (2S)-Pristanoyl-CoA Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the subcellular localization of (2S)-pristanoyl-CoA metabolism, detailing the key enzymes, pathways, and experimental methodologies used to elucidate this critical metabolic process.

Introduction: The Significance of Pristanoyl-CoA Metabolism

Pristanic acid (2,6,10,14-tetramethylpentadecanoic acid) is a branched-chain fatty acid derived from the dietary intake of phytanic acid, which is abundant in dairy products, meat, and fish. The metabolism of pristanic acid is essential for normal cellular function, and defects in this pathway can lead to serious metabolic disorders, such as Refsum disease. The initial activation of pristanic acid to its coenzyme A (CoA) ester, pristanoyl-CoA, is a prerequisite for its degradation. This guide focuses on the subsequent metabolic fate of the (2S)-isomer of pristanoyl-CoA, highlighting the compartmentalization of this process between two key organelles: peroxisomes and mitochondria.

Subcellular Hubs: The Roles of Peroxisomes and Mitochondria

The breakdown of this compound is a collaborative effort between peroxisomes and mitochondria. The initial rounds of β-oxidation occur exclusively within the peroxisomes. This is because mitochondria lack the necessary enzymes to handle the methyl branches characteristic of pristanic acid[1]. The peroxisomal β-oxidation of this compound results in the chain-shortening of the fatty acid and the production of acetyl-CoA, propionyl-CoA, and a shorter-chain acyl-CoA. These products are then transported to the mitochondria for further metabolism and energy production[1][2].

The Peroxisomal Machinery: Key Enzymes in this compound β-Oxidation

The β-oxidation of this compound in peroxisomes is carried out by a dedicated set of enzymes:

  • Branched-Chain Acyl-CoA Oxidase (ACOX2/ACOX3): This is the first and rate-limiting enzyme in the pathway. It catalyzes the desaturation of this compound to produce 2,3-trans-enoyl-pristanoyl-CoA and hydrogen peroxide[3][4]. In humans, the primary enzyme responsible for this step is the branched-chain acyl-CoA oxidase[4].

  • α-Methylacyl-CoA Racemase (AMACR): Pristanoyl-CoA exists as a mixture of (2R) and (2S) stereoisomers. As the subsequent enzymes in the β-oxidation spiral are specific for the (S)-isomer, AMACR is crucial for converting (2R)-pristanoyl-CoA to this compound, ensuring its entry into the degradation pathway[1]. Interestingly, AMACR exhibits a dual subcellular localization, being present in both peroxisomes and mitochondria[1].

  • D-Bifunctional Protein (DBP), also known as 17β-Hydroxysteroid Dehydrogenase type 4 (HSD17B4) or Multifunctional Enzyme 2 (MFP-2): This single polypeptide possesses two distinct enzymatic activities: enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase[5][6][7]. It first hydrates 2,3-trans-enoyl-pristanoyl-CoA to 3-hydroxypristanoyl-CoA and then oxidizes it to 3-oxopristanoyl-CoA[6][7]. DBP is specific for D-3-hydroxyacyl-CoA esters[4].

  • Sterol Carrier Protein X (SCPx), also known as Peroxisomal 3-oxoacyl-CoA Thiolase: SCPx catalyzes the final step of each β-oxidation cycle, the thiolytic cleavage of 3-oxopristanoyl-CoA. This reaction yields acetyl-CoA or propionyl-CoA and a chain-shortened acyl-CoA[8][9][10]. SCPx is specifically reactive with 3-oxoacyl-CoA esters of 2-methyl branched-chain fatty acids[8][10].

Quantitative Distribution of Key Enzymes

The following table summarizes the subcellular localization of the core enzymes involved in this compound metabolism. While the primary site of this pathway is the peroxisome, the dual localization of AMACR is noteworthy. Comprehensive quantitative data comparing the specific activities of all these enzymes in highly purified peroxisomal and mitochondrial fractions from a single study is limited in the available literature.

EnzymeGene NamePrimary Subcellular LocalizationSecondary Subcellular LocalizationQuantitative Distribution Notes
Branched-Chain Acyl-CoA OxidaseACOX2/ACOX3PeroxisomeNone reportedPredominantly, if not exclusively, peroxisomal. Specific activity in mitochondria is considered negligible[11].
α-Methylacyl-CoA RacemaseAMACRPeroxisomeMitochondriaDual localization is well-established. In human tissues, it is estimated that 80-90% of AMACR activity is associated with peroxisomes.
D-Bifunctional ProteinHSD17B4PeroxisomeNone reportedExclusively localized to the peroxisome[5][6].
Sterol Carrier Protein XSCPxPeroxisomeNone reportedPrimarily localized to the peroxisome[9][10].

Visualizing the Pathway

The following diagram illustrates the peroxisomal β-oxidation of this compound.

Pristanoyl_CoA_Metabolism cluster_peroxisome Peroxisome Pristanoyl_CoA This compound Enoyl_CoA trans-2,3-Dehydropristanoyl-CoA Pristanoyl_CoA->Enoyl_CoA ACOX2/3 Hydroxyacyl_CoA 3-Hydroxypristanoyl-CoA Enoyl_CoA->Hydroxyacyl_CoA HSD17B4 (Hydratase) Ketoacyl_CoA 3-Ketopristanoyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA HSD17B4 (Dehydrogenase) Shortened_Acyl_CoA Chain-Shortened Acyl-CoA Ketoacyl_CoA->Shortened_Acyl_CoA SCPx (Thiolase) Propionyl_CoA Propionyl-CoA Ketoacyl_CoA->Propionyl_CoA SCPx (Thiolase) Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA SCPx (Thiolase) Mitochondrion Mitochondrion Shortened_Acyl_CoA->Mitochondrion Carnitine Shuttle Propionyl_CoA->Mitochondrion Carnitine Shuttle Acetyl_CoA->Mitochondrion Carnitine Shuttle R_Pristanoyl_CoA (2R)-Pristanoyl-CoA R_Pristanoyl_CoA->Pristanoyl_CoA AMACR

Caption: Peroxisomal β-oxidation of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the subcellular localization of this compound metabolism.

Subcellular Fractionation of Peroxisomes and Mitochondria from Rat Liver

This protocol describes the isolation of peroxisomal and mitochondrial fractions using differential and density gradient centrifugation.

Materials:

  • Homogenization buffer: 0.25 M sucrose, 1 mM EDTA, 5 mM MOPS, 0.1% ethanol, pH 7.2.

  • OptiPrep™ Density Gradient Medium.

  • PBS (Phosphate Buffered Saline).

  • Dounce homogenizer.

  • Refrigerated centrifuge and ultracentrifuge.

Procedure:

  • Tissue Homogenization:

    • Perfuse rat liver with ice-cold PBS to remove blood.

    • Mince the liver and homogenize in 4 volumes of ice-cold homogenization buffer using a Dounce homogenizer (10-15 strokes).

  • Differential Centrifugation:

    • Centrifuge the homogenate at 600 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.

    • Collect the supernatant and centrifuge at 2,000 x g for 10 minutes at 4°C to pellet the crude mitochondrial fraction.

    • Collect the supernatant and centrifuge at 25,000 x g for 20 minutes at 4°C to obtain the light mitochondrial fraction (L-fraction), which is enriched in peroxisomes and lysosomes.

  • Density Gradient Centrifugation for Peroxisome Isolation:

    • Resuspend the L-fraction pellet in homogenization buffer.

    • Layer the resuspended L-fraction onto a discontinuous OptiPrep™ gradient (e.g., 15%, 20%, 25%, 30%, 35% layers).

    • Centrifuge at 100,000 x g for 2 hours at 4°C.

    • Carefully collect the fractions from the gradient. Peroxisomes are typically found in the denser fractions.

  • Purity Assessment:

    • Determine the protein concentration of each fraction.

    • Perform enzyme activity assays for marker enzymes: Catalase (peroxisomes), Cytochrome c oxidase (mitochondria), and others as needed (e.g., for ER and lysosomal contamination).

    • Perform Western blot analysis for specific peroxisomal and mitochondrial proteins.

Subcellular_Fractionation Start Rat Liver Homogenate Centrifuge1 Centrifuge 600 x g, 10 min Start->Centrifuge1 Pellet1 Pellet (Nuclei, Debris) Centrifuge1->Pellet1 Supernatant1 Supernatant 1 Centrifuge1->Supernatant1 Centrifuge2 Centrifuge 2,000 x g, 10 min Supernatant1->Centrifuge2 Pellet2 Crude Mitochondrial Fraction Centrifuge2->Pellet2 Supernatant2 Supernatant 2 Centrifuge2->Supernatant2 Gradient Density Gradient Centrifugation Pellet2->Gradient Centrifuge3 Centrifuge 25,000 x g, 20 min Supernatant2->Centrifuge3 Pellet3 Light Mitochondrial Fraction (Peroxisome-enriched) Centrifuge3->Pellet3 Supernatant3 Cytosol Centrifuge3->Supernatant3 Pellet3->Gradient Fractions Purified Peroxisomal and Mitochondrial Fractions Gradient->Fractions

Caption: Subcellular fractionation workflow.

Western Blot Analysis

This protocol outlines the detection of specific enzymes in the isolated subcellular fractions.

Materials:

  • Lysis buffer (RIPA or similar).

  • SDS-PAGE gels and electrophoresis apparatus.

  • PVDF or nitrocellulose membrane.

  • Transfer buffer and apparatus.

  • Blocking buffer (e.g., 5% non-fat milk in TBST).

  • Primary antibodies (e.g., anti-ACOX2, anti-AMACR, anti-HSD17B4, anti-SCPx).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Sample Preparation: Lyse the subcellular fractions and determine protein concentration.

  • SDS-PAGE: Separate proteins by size on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a membrane.

  • Blocking: Block non-specific binding sites on the membrane with blocking buffer for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST.

  • Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.

Western_Blot Sample Subcellular Fraction SDS_PAGE SDS-PAGE Sample->SDS_PAGE Transfer Protein Transfer SDS_PAGE->Transfer Membrane Membrane Transfer->Membrane Blocking Blocking Membrane->Blocking PrimaryAb Primary Antibody Incubation Blocking->PrimaryAb SecondaryAb Secondary Antibody Incubation PrimaryAb->SecondaryAb Detection Chemiluminescent Detection SecondaryAb->Detection Result Protein Detection Detection->Result

Caption: Western blot workflow.

Enzyme Activity Assays

The following are protocols for measuring the activity of the key enzymes in this compound β-oxidation.

6.3.1. Branched-Chain Acyl-CoA Oxidase (ACOX2/3) Activity Assay

This is a spectrophotometric assay that measures the production of hydrogen peroxide.

  • Principle: The H₂O₂ produced is used by horseradish peroxidase (HRP) to oxidize a chromogenic substrate.

  • Reagents:

    • Assay buffer: 50 mM potassium phosphate, pH 8.0.

    • Pristanoyl-CoA solution (substrate).

    • HRP solution.

    • Chromogenic substrate (e.g., 4-aminoantipyrine (B1666024) and phenol).

  • Procedure:

    • In a cuvette, mix the assay buffer, HRP, and chromogenic substrate.

    • Add the subcellular fraction and incubate for 5 minutes at 37°C.

    • Initiate the reaction by adding pristanoyl-CoA.

    • Monitor the increase in absorbance at 500 nm over time.

    • Calculate the specific activity based on the rate of absorbance change and the protein concentration.

6.3.2. α-Methylacyl-CoA Racemase (AMACR) Activity Assay

This assay can be performed using NMR or a coupled spectrophotometric method.

  • Principle (NMR-based): The exchange of the α-proton with deuterium (B1214612) from D₂O in the buffer is monitored by ¹H NMR spectroscopy.

  • Reagents:

    • Assay buffer in D₂O.

    • (2R)-pristanoyl-CoA.

  • Procedure:

    • Incubate the subcellular fraction with (2R)-pristanoyl-CoA in the D₂O buffer.

    • Take samples at different time points and quench the reaction.

    • Analyze the samples by ¹H NMR to monitor the disappearance of the α-proton signal.

6.3.3. D-Bifunctional Protein (HSD17B4) Activity Assay

This assay measures the dehydrogenase activity of the enzyme.

  • Principle: The reduction of NAD⁺ to NADH is monitored spectrophotometrically.

  • Reagents:

    • Assay buffer: 100 mM potassium phosphate, pH 7.4.

    • 3-hydroxypristanoyl-CoA (substrate).

    • NAD⁺ solution.

  • Procedure:

    • In a cuvette, mix the assay buffer and NAD⁺.

    • Add the subcellular fraction.

    • Initiate the reaction by adding 3-hydroxypristanoyl-CoA.

    • Monitor the increase in absorbance at 340 nm.

6.3.4. Sterol Carrier Protein X (SCPx) Thiolase Activity Assay

This is a spectrophotometric assay that measures the cleavage of the substrate.

  • Principle: The thiolytic cleavage of 3-oxopristanoyl-CoA in the presence of Coenzyme A is monitored.

  • Reagents:

    • Assay buffer: 50 mM Tris-HCl, pH 8.5.

    • 3-oxopristanoyl-CoA (substrate).

    • Coenzyme A (CoA).

  • Procedure:

    • In a cuvette, mix the assay buffer and CoA.

    • Add the subcellular fraction.

    • Initiate the reaction by adding 3-oxopristanoyl-CoA.

    • Monitor the decrease in absorbance of the 3-oxopristanoyl-CoA thioester bond (around 303 nm).

Conclusion

The metabolism of this compound is a prime example of the metabolic cooperation between different subcellular compartments. The initial, specialized steps of β-oxidation are confined to the peroxisome, which houses the unique enzymatic machinery required to handle branched-chain fatty acids. The resulting products are then shuttled to the mitochondria for complete oxidation and efficient energy production. Understanding this subcellular division of labor is crucial for elucidating the pathophysiology of related metabolic disorders and for the development of targeted therapeutic strategies. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the intricacies of this vital metabolic pathway.

References

Genetic Regulation of the (2S)-Pristanoyl-CoA Pathway: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the genetic regulation of the (2S)-pristanoyl-CoA pathway, a critical component of peroxisomal beta-oxidation. The document details the key genes, transcription factors, and signaling pathways involved, and provides structured quantitative data and detailed experimental protocols for researchers in the field.

Introduction

The this compound pathway is a specialized peroxisomal beta-oxidation pathway responsible for the degradation of pristanic acid, a 2-methyl-branched-chain fatty acid. Pristanic acid is derived from the dietary intake of phytanic acid, which is found in dairy products, meat, and fish. The breakdown of these branched-chain fatty acids is essential for normal cellular function, and defects in this pathway can lead to severe metabolic disorders, such as Refsum disease.[1]

The metabolism of phytanic acid to pristanic acid and its subsequent degradation is a multi-step process involving several key enzymes. The initial alpha-oxidation of phytanoyl-CoA to pristanoyl-CoA is catalyzed by phytanoyl-CoA hydroxylase (PHYH).[1] Pristanoyl-CoA then exists as a mixture of (2R) and (2S) stereoisomers. The (2R)-pristanoyl-CoA is converted to this compound by the enzyme alpha-methylacyl-CoA racemase (AMACR), as only the (2S)-isomer can be processed by the subsequent beta-oxidation enzymes.[2][3] The first and rate-limiting step in the beta-oxidation of this compound is catalyzed by a branched-chain acyl-CoA oxidase, such as ACOX3 (also known as pristanoyl-CoA oxidase).[4][5]

The expression of the genes encoding these critical enzymes is tightly regulated, primarily by nuclear receptors that act as lipid sensors. Understanding this genetic regulatory network is crucial for developing therapeutic strategies for metabolic disorders associated with defects in this pathway.

Genetic Regulation of the Pathway

The primary regulators of the genes involved in the this compound pathway are the Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARα.[6][7][8] PPARα is a ligand-activated transcription factor that, upon binding to its ligands (which include fatty acids and their derivatives), forms a heterodimer with the Retinoid X Receptor (RXR).[6][7] This heterodimer then binds to specific DNA sequences called Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes, leading to the upregulation of their transcription.[2][6]

Phytanic acid and pristanic acid themselves have been shown to be natural ligands for PPARα, creating a feed-forward loop where the substrates of the pathway induce the expression of the enzymes required for their own degradation.[9][10]

Another nuclear receptor, the Liver X Receptor (LXR), has also been implicated in the regulation of peroxisomal beta-oxidation, suggesting a more complex regulatory network than previously understood.[11]

The core signaling pathway is visualized in the diagram below:

Pristanoyl_CoA_Pathway_Regulation Genetic Regulation of this compound Pathway Ligands Pristanic Acid, Phytanic Acid, Fibrates PPARa PPARα Ligands->PPARa PPARa_RXR PPARα-RXR Heterodimer PPARa->PPARa_RXR RXR RXR RXR->PPARa_RXR PPRE PPRE (Peroxisome Proliferator Response Element) PPARa_RXR->PPRE binds to AMACR_gene AMACR Gene PPRE->AMACR_gene upregulates transcription ACOX3_gene ACOX3 Gene PPRE->ACOX3_gene upregulates transcription PHYH_gene PHYH Gene PPRE->PHYH_gene upregulates transcription AMACR_protein AMACR Protein AMACR_gene->AMACR_protein translates to ACOX3_protein ACOX3 Protein ACOX3_gene->ACOX3_protein translates to PHYH_protein PHYH Protein PHYH_gene->PHYH_protein translates to Pathway This compound Pathway Metabolism AMACR_protein->Pathway ACOX3_protein->Pathway PHYH_protein->Pathway

Figure 1: PPARα-mediated regulation of key genes in the this compound pathway.

Quantitative Data

The regulation of the this compound pathway by PPARα agonists results in significant changes in the expression of key genes. The following tables summarize available quantitative data on gene expression changes and protein expression in various human tissues.

Table 1: Gene Expression Changes in Response to PPARα Agonists

GeneAgonistCell/Tissue TypeFold Change in mRNA ExpressionReference
ACOX1Wy-14,643Broiler chickensIncreased[12]
AMACR----
ACOX3----
PHYH----
Data for AMACR, ACOX3, and PHYH fold change in response to PPARα agonists is not readily available in the reviewed literature.

Table 2: Protein Expression of Key Enzymes in Human Tissues

GeneProteinLiverKidneyProstateBrainHeartSkeletal MuscleReference
AMACRAlpha-methylacyl-CoA racemaseHighHighHigh (in cancer)LowLowLow[8][11][13]
ACOX3Acyl-CoA oxidase 3, pristanoylVery LowLowHigh (in cancer)LowLowLow[6][14][15]
PHYHPhytanoyl-CoA 2-hydroxylaseHighHighNot ReportedLowHighLow[16][17][18]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to studying the genetic regulation of the this compound pathway.

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

This protocol is for the quantification of mRNA levels of AMACR, ACOX3, and PHYH.

Diagram of qPCR Workflow:

qPCR_Workflow qPCR Experimental Workflow start Start: Cultured Cells or Tissue Sample rna_extraction RNA Extraction start->rna_extraction rna_quant RNA Quantification and Quality Check rna_extraction->rna_quant cdna_synthesis cDNA Synthesis (Reverse Transcription) rna_quant->cdna_synthesis qpcr_setup qPCR Reaction Setup (Primers, SYBR Green, cDNA) cdna_synthesis->qpcr_setup qpcr_run qPCR Amplification and Data Acquisition qpcr_setup->qpcr_run data_analysis Data Analysis (Relative Quantification, e.g., ΔΔCt method) qpcr_run->data_analysis end End: Gene Expression Levels data_analysis->end

Figure 2: A generalized workflow for quantitative real-time PCR (qPCR).

Materials:

  • RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)

  • Reverse transcription kit (e.g., SuperScript III First-Strand Synthesis System, Invitrogen)

  • SYBR Green qPCR master mix (e.g., PowerUp SYBR Green Master Mix, Applied Biosystems)

  • qPCR instrument (e.g., StepOnePlus Real-Time PCR System, Applied Biosystems)

  • Nuclease-free water

  • Primers for target and reference genes (see Table 3)

Table 3: Human qPCR Primer Sequences

GeneForward Primer (5' - 3')Reverse Primer (5' - 3')Reference
AMACRGCTGGCCACGATATCAACTATGCTTCCCACAGACTCGATTT[7]
ACOX3ATCCACTCCGCCAAGATGTCTCGATGTCTTCCCGACCCAGCTAA[19]
PHYHACCACCTTTGGGAGGACAGCAATGGTCCTTGTGGCTTTCCCTGA[20]
GAPDH (Reference)TCGACAGTCAGCCGCATCTTCTTTTACGACCAAATCCGTTGACTCCGA[7]

Procedure:

  • RNA Extraction: Isolate total RNA from cultured cells or tissue samples using a commercial RNA extraction kit according to the manufacturer's instructions.

  • RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be between 1.8 and 2.0.

  • cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit following the manufacturer's protocol.

  • qPCR Reaction Setup: Prepare the qPCR reaction mix in a 96-well plate. For a 20 µL reaction, combine 10 µL of 2x SYBR Green master mix, 1 µL of forward primer (10 µM), 1 µL of reverse primer (10 µM), 2 µL of cDNA template (diluted 1:10), and 6 µL of nuclease-free water.

  • qPCR Amplification: Perform the qPCR reaction using a real-time PCR system with the following cycling conditions: 50°C for 2 min, 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min.

  • Data Analysis: Analyze the amplification data using the comparative Ct (ΔΔCt) method to determine the relative gene expression levels, normalized to the reference gene (GAPDH).

Western Blotting for Protein Expression Analysis

This protocol describes the detection and quantification of AMACR, ACOX3, and PHYH proteins.

Diagram of Western Blot Workflow:

Western_Blot_Workflow Western Blot Experimental Workflow start Start: Cell or Tissue Lysate protein_quant Protein Quantification (e.g., BCA Assay) start->protein_quant sds_page SDS-PAGE (Protein Separation by Size) protein_quant->sds_page transfer Protein Transfer to Membrane (e.g., PVDF) sds_page->transfer blocking Blocking (Prevents Non-specific Antibody Binding) transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody (HRP-conjugated) Incubation primary_ab->secondary_ab detection Chemiluminescent Detection and Imaging secondary_ab->detection analysis Data Analysis (Band Densitometry) detection->analysis end End: Protein Expression Levels analysis->end

Figure 3: A generalized workflow for Western blotting.

Materials:

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Protein assay kit (e.g., BCA Protein Assay Kit, Thermo Fisher Scientific)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (see Table 4)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (e.g., ECL Western Blotting Substrate, GE Healthcare)

  • Imaging system

Table 4: Validated Antibodies for Western Blotting

Target ProteinAntibodyHostApplicationDilutionSupplierCatalog #
AMACRMonoclonal (AMACR/1723)MouseWB, IHC1-2 µg/mlNovus BiologicalsNBP2-53390
ACOX3PolyclonalRabbitWB, ICC/IF0.04 - 0.4 µg/mlNovus BiologicalsNBP1-85901
PHYHPolyclonalRabbitWB1:500Proteintech12858-1-AP
PHYHPolyclonalRabbitWB, IHC1:1000RayBiotech102-17998
β-Actin (Loading Control)MonoclonalMouseWB1:5000Sigma-AldrichA5441

Procedure:

  • Protein Extraction: Lyse cells or tissues in lysis buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE: Denature 30-50 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Detection: Wash the membrane three times with TBST. Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to the loading control (β-actin).

Chromatin Immunoprecipitation (ChIP) for Transcription Factor Binding Site Analysis

This protocol is for identifying the binding of PPARα to the promoter regions of target genes.

Diagram of ChIP-seq Workflow:

ChIP_Seq_Workflow ChIP-seq Experimental Workflow start Start: Cross-linking of Proteins to DNA in Cells lysis_sonication Cell Lysis and Chromatin Sonication start->lysis_sonication immunoprecipitation Immunoprecipitation with PPARα Antibody lysis_sonication->immunoprecipitation washing Washing to Remove Non-specific Binding immunoprecipitation->washing elution_reverse Elution and Reverse Cross-linking washing->elution_reverse dna_purification DNA Purification elution_reverse->dna_purification library_prep Library Preparation for Sequencing dna_purification->library_prep sequencing High-Throughput Sequencing library_prep->sequencing data_analysis Data Analysis: Peak Calling, Motif Analysis sequencing->data_analysis end End: PPARα Binding Sites data_analysis->end

Figure 4: A generalized workflow for Chromatin Immunoprecipitation followed by sequencing (ChIP-seq).

(Note: This is a complex technique and a detailed, step-by-step protocol is beyond the scope of this guide. A general workflow is provided. It is highly recommended to use a commercial ChIP kit and follow the manufacturer's instructions, such as the ChIP-IT® Express Kit from Active Motif.)

General Workflow:

  • Cross-linking: Treat cells with formaldehyde (B43269) to cross-link proteins to DNA.

  • Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into small fragments (200-1000 bp) by sonication or enzymatic digestion.

  • Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for PPARα to immunoprecipitate the PPARα-DNA complexes.

  • Washing: Wash the immunoprecipitated complexes to remove non-specifically bound chromatin.

  • Elution and Reverse Cross-linking: Elute the PPARα-DNA complexes from the antibody and reverse the cross-links by heating.

  • DNA Purification: Purify the DNA fragments.

  • Analysis: The purified DNA can be analyzed by qPCR using primers flanking a putative PPRE to confirm binding to a specific region, or by high-throughput sequencing (ChIP-seq) to identify genome-wide binding sites.

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Quantification

This protocol is for the quantification of phytanic acid and pristanic acid in plasma.

Diagram of GC-MS Workflow:

GCMS_Workflow GC-MS Metabolite Analysis Workflow start Start: Plasma Sample extraction Lipid Extraction (e.g., Folch method) start->extraction derivatization Derivatization (e.g., to FAMEs) extraction->derivatization gc_injection Injection into Gas Chromatograph (GC) derivatization->gc_injection gc_separation Separation of Analytes in GC Column gc_injection->gc_separation ms_detection Detection by Mass Spectrometer (MS) gc_separation->ms_detection data_analysis Data Analysis: Peak Integration and Quantification ms_detection->data_analysis end End: Metabolite Concentrations data_analysis->end

Figure 5: A generalized workflow for Gas Chromatography-Mass Spectrometry (GC-MS) based metabolite analysis.

(Note: This is a specialized analytical technique. The following is a summary of a published method.[21])

Sample Preparation:

  • Internal Standard Spiking: Add internal standards (e.g., deuterated pristanic and phytanic acid) to the plasma sample.

  • Hydrolysis: Hydrolyze the lipids in the plasma sample using potassium hydroxide (B78521) in ethanol.

  • Extraction: Extract the fatty acids using hexane.

  • Derivatization: Convert the fatty acids to their pentafluorobenzyl esters for enhanced sensitivity in GC-MS.

GC-MS Analysis:

  • GC Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent.

  • Carrier Gas: Helium.

  • Injection Mode: Splitless.

  • Oven Temperature Program: A temperature gradient is used to separate the fatty acid esters.

  • MS Detection: Electron capture negative ion mass fragmentography is used for sensitive and selective detection of the derivatized fatty acids.

  • Quantification: The concentrations of phytanic and pristanic acid are determined by comparing their peak areas to those of the internal standards.

Conclusion

The genetic regulation of the this compound pathway is a complex process primarily orchestrated by the nuclear receptor PPARα. This transcription factor, activated by the pathway's own substrates, ensures the efficient degradation of branched-chain fatty acids, thereby maintaining lipid homeostasis. The experimental protocols and quantitative data provided in this guide offer a valuable resource for researchers investigating this pathway and its role in health and disease. Further research is needed to fully elucidate the roles of other regulatory factors and to identify the precise PPREs for all the key genes involved. A deeper understanding of this regulatory network will be instrumental in the development of novel therapeutic interventions for related metabolic disorders.

References

The Discovery and Elucidation of Pristanoyl-CoA: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pristanoyl-CoA is a branched-chain acyl-CoA molecule central to the metabolism of phytanic acid, a saturated fatty acid derived from dietary sources. The study of pristanoyl-CoA has been intrinsically linked to the understanding of a rare genetic disorder, Refsum disease, and has provided significant insights into the function of peroxisomes and the regulation of lipid metabolism. This technical guide provides an in-depth overview of the discovery, history, and key research findings related to pristanoyl-CoA, including its metabolic pathways, the enzymes involved, and its role in cellular signaling.

Discovery and Historical Perspective

The journey to understanding pristanoyl-CoA began with the clinical characterization of Refsum disease in the 1940s by the Norwegian physician Sigvald Refsum.[1] Patients with this autosomal recessive disorder exhibit a range of neurological and physiological symptoms, including retinitis pigmentosa, anosmia, peripheral neuropathy, and ataxia. A key breakthrough came in the 1960s when it was discovered that these patients accumulate large quantities of phytanic acid in their tissues and plasma.[2]

This accumulation pointed to a defect in the metabolic pathway responsible for degrading phytanic acid. Due to the presence of a methyl group on the β-carbon of phytanic acid, it cannot be directly metabolized by the conventional β-oxidation pathway. Instead, it undergoes an initial α-oxidation step. This process involves the removal of the carboxyl-carbon as CO2, yielding pristanic acid, which has one fewer carbon atom.[3][4] Pristanic acid is then activated to its coenzyme A thioester, pristanoyl-CoA, which can subsequently enter the peroxisomal β-oxidation pathway.[2] The elucidation of this pathway was a crucial step in understanding the biochemical basis of Refsum disease and the broader field of branched-chain fatty acid metabolism.

The Metabolic Pathway of Pristanoyl-CoA

Pristanoyl-CoA is a key intermediate in the breakdown of phytanic acid. The overall process can be divided into two main stages: the α-oxidation of phytanic acid to pristanic acid, and the subsequent β-oxidation of pristanoyl-CoA.

α-Oxidation of Phytanic Acid

The conversion of phytanic acid to pristanic acid occurs in the peroxisome and involves a series of enzymatic reactions:

  • Activation to Phytanoyl-CoA: Phytanic acid is first activated to phytanoyl-CoA by a long-chain acyl-CoA synthetase.[5]

  • Hydroxylation: Phytanoyl-CoA is then hydroxylated at the α-carbon by phytanoyl-CoA hydroxylase (PHYH) , also known as phytanoyl-CoA dioxygenase, to form 2-hydroxyphytanoyl-CoA. This is the rate-limiting step and the primary site of the genetic defect in most cases of Refsum disease.[6][7]

  • Cleavage: 2-hydroxyphytanoyl-CoA is cleaved by 2-hydroxyphytanoyl-CoA lyase (HACL1) into pristanal (B217276) and formyl-CoA.

  • Oxidation: Pristanal is oxidized to pristanic acid by an aldehyde dehydrogenase.

Peroxisomal β-Oxidation of Pristanoyl-CoA

Pristanic acid is activated to pristanoyl-CoA and then undergoes three cycles of β-oxidation within the peroxisome.[8][9] This process yields acetyl-CoA and propionyl-CoA molecules, along with a shortened acyl-CoA chain.[8]

The key enzymes involved in the peroxisomal β-oxidation of pristanoyl-CoA include:

  • Branched-chain acyl-CoA oxidase (ACOX2): Catalyzes the first step of β-oxidation.

  • D-bifunctional protein (DBP): Possesses both enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities.

  • Sterol carrier protein X (SCPx): Contains 3-ketoacyl-CoA thiolase activity.

The end products of these three cycles are 4,8-dimethylnonanoyl-CoA, two molecules of propionyl-CoA, and one molecule of acetyl-CoA.[9] These products are then transported to the mitochondria for further metabolism.

Quantitative Data

The following tables summarize key quantitative data related to pristanoyl-CoA and its metabolic pathway.

Metabolite Condition Tissue/Fluid Concentration Reference
Phytanic AcidHealthy IndividualsPlasmaMicromolar concentrations[1]
Pristanic AcidHealthy IndividualsPlasmaMicromolar concentrations[1]
Pristanic AcidAMACR DeficiencyPlasmaElevated[10]
Phytanic AcidRefsum DiseasePlasmaSignificantly elevated[5]
CoAControl RatsPlasma4.99 to 20.0 nM[11]
Acetyl-CoAControl RatsLiver0.627–1.24 nmol/mg protein[11]
AcylcarnitinesPBD PatientsUrineSignificantly elevated long-chain dicarboxylylcarnitines[12]

PBD: Peroxisome Biogenesis Disorders

Enzyme Substrate Source Kinetic Parameter Value Reference
Phytanoyl-CoA Hydroxylase (PAHX)Phytanoyl-CoARecombinant Human--[13]
Acyl-CoA OxidasePalmitoyl-CoARat Liver-Inhibited by excess substrate[14]
ELOVL6Malonyl-CoA, 16:0-CoAHEK 293T cells-Repressed by PUFAs[15]
ELOVL7Malonyl-CoA, 18:3n-3-CoAHEK 293T cells--[15]

Further detailed kinetic data for many of the enzymes in the pristanoyl-CoA pathway are still subjects of ongoing research.

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the study of pristanoyl-CoA.

Gas Chromatography-Mass Spectrometry (GC-MS) for Branched-Chain Fatty Acid Analysis

GC-MS is a cornerstone technique for the quantification of phytanic acid and pristanic acid in biological samples.

Principle: This method involves the extraction of fatty acids from the sample, their conversion to volatile derivatives (typically fatty acid methyl esters - FAMEs), separation by gas chromatography, and detection and quantification by mass spectrometry.[16]

Detailed Protocol Outline:

  • Sample Preparation:

    • For plasma or serum samples, perform a lipid extraction using a solvent system like chloroform/methanol (B129727) (2:1, v/v) as described by Folch et al.[16]

    • For tissue samples, homogenize the tissue in the extraction solvent.

    • Include an internal standard (e.g., a deuterated analog of the fatty acids of interest) at the beginning of the extraction for accurate quantification.[5]

  • Saponification and Derivatization:

    • Saponify the extracted lipids using a basic solution (e.g., methanolic KOH) to release the fatty acids from their esterified forms.

    • Convert the free fatty acids to their methyl esters (FAMEs) using a derivatizing agent such as boron trifluoride-methanol or by acid-catalyzed esterification.[16]

  • GC-MS Analysis:

    • Inject the FAMEs onto a GC column suitable for fatty acid separation (e.g., a polar capillary column like DB-225ms).[5]

    • Use a temperature gradient program to achieve optimal separation of the different FAMEs.

    • The mass spectrometer is typically operated in electron ionization (EI) mode.

    • For quantification, use selected ion monitoring (SIM) to monitor characteristic ions of the target FAMEs and the internal standard.[5]

  • Data Analysis:

    • Generate a standard curve using known concentrations of phytanic acid and pristanic acid standards.

    • Calculate the concentration of the fatty acids in the samples by comparing their peak areas to those of the internal standard and the standard curve.

Acylcarnitine Analysis by Tandem Mass Spectrometry (MS/MS)

This method is used to diagnose peroxisomal disorders by analyzing the profile of acylcarnitines in biological fluids.

Principle: Acylcarnitines are derivatized and then analyzed by electrospray ionization tandem mass spectrometry (ESI-MS/MS). The method allows for the sensitive and specific detection of a wide range of acylcarnitines, including those that accumulate in peroxisomal disorders.[12]

Detailed Protocol Outline:

  • Sample Preparation (from plasma or dried blood spots):

    • Extract acylcarnitines from the sample using a solvent like methanol containing isotopically labeled internal standards for each acylcarnitine of interest.

  • Derivatization (Butylation):

    • Derivatize the extracted acylcarnitines to their butyl esters by reacting with butanolic HCl. This improves their chromatographic and mass spectrometric properties.

  • LC-MS/MS Analysis:

    • Separate the butylated acylcarnitines using liquid chromatography (LC) to resolve isomers.

    • Introduce the eluent into the ESI source of a tandem mass spectrometer.

    • Operate the mass spectrometer in positive ion mode.

    • Use precursor ion scanning or multiple reaction monitoring (MRM) to specifically detect the acylcarnitines. A common precursor ion scan is for m/z 85, which is a characteristic fragment of carnitine.

  • Data Analysis:

    • Identify and quantify the different acylcarnitine species based on their retention times and mass-to-charge ratios.

    • Compare the acylcarnitine profile of the patient sample to that of healthy controls to identify abnormal accumulations characteristic of peroxisomal disorders.[12]

Phytanoyl-CoA Hydroxylase (PHYH) Enzyme Assay

This assay is used to measure the activity of the key enzyme deficient in Refsum disease.

Principle: The activity of PHYH is determined by measuring the conversion of phytanoyl-CoA to 2-hydroxyphytanoyl-CoA. The product can be quantified using methods like HPLC or by measuring the release of a labeled co-substrate.[13]

Detailed Protocol Outline:

  • Preparation of Cell/Tissue Homogenates:

    • Prepare a homogenate of the cells (e.g., fibroblasts) or tissue (e.g., liver biopsy) in a suitable buffer.

  • Enzyme Reaction:

    • Incubate the homogenate with the substrate, phytanoyl-CoA, and the necessary co-factors: Fe(II), 2-oxoglutarate, and ascorbate.[13]

    • The reaction is typically carried out at 37°C for a defined period.

  • Detection of Product Formation:

    • HPLC-based method: Stop the reaction and analyze the mixture by reverse-phase HPLC to separate and quantify the product, 2-hydroxyphytanoyl-CoA.

    • Radiolabeled assay: Use [1-¹⁴C]2-oxoglutarate as a co-substrate and measure the release of ¹⁴CO₂.

  • Calculation of Enzyme Activity:

    • Calculate the enzyme activity based on the amount of product formed per unit of time and protein concentration.

Signaling Pathways and Logical Relationships

Pristanoyl-CoA Metabolism and its Link to Mitochondrial Oxidation

The following diagram illustrates the metabolic fate of pristanoyl-CoA, starting from its precursor, phytanic acid, and its eventual connection to mitochondrial energy production.

Pristanoyl_CoA_Metabolism cluster_peroxisome Peroxisome cluster_mitochondrion Mitochondrion Phytanic_Acid Phytanic Acid Phytanoyl_CoA Phytanoyl-CoA Phytanic_Acid->Phytanoyl_CoA Acyl-CoA Synthetase Hydroxyphytanoyl_CoA 2-Hydroxyphytanoyl-CoA Phytanoyl_CoA->Hydroxyphytanoyl_CoA PHYH (Refsum Disease Defect) Pristanal Pristanal Hydroxyphytanoyl_CoA->Pristanal HACL1 Pristanic_Acid Pristanic Acid Pristanal->Pristanic_Acid Aldehyde Dehydrogenase Pristanoyl_CoA Pristanoyl-CoA Pristanic_Acid->Pristanoyl_CoA Acyl-CoA Synthetase Beta_Oxidation 3 Cycles of β-Oxidation Pristanoyl_CoA->Beta_Oxidation Products 4,8-Dimethylnonanoyl-CoA + 2 Propionyl-CoA + Acetyl-CoA Beta_Oxidation->Products Mito_Oxidation Further Oxidation (TCA Cycle, etc.) Products->Mito_Oxidation Transport via Carnitine Shuttle

Caption: Metabolic pathway of phytanic acid to pristanoyl-CoA and its subsequent peroxisomal β-oxidation.

PPARα Signaling Pathway Activated by Pristanic Acid

Pristanic acid, the precursor to pristanoyl-CoA, has been identified as a natural ligand for the Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a key regulator of lipid metabolism.[1]

PPARa_Signaling Pristanic_Acid Pristanic Acid (Ligand) PPARa PPARα Pristanic_Acid->PPARa Binds and Activates PPRE PPRE (Peroxisome Proliferator Response Element) PPARa->PPRE Forms heterodimer with RXR and binds to PPRE RXR RXR RXR->PPRE Target_Genes Target Genes (e.g., ACOX1, CPT1) PPRE->Target_Genes Regulates Transcription Metabolic_Effects Increased Fatty Acid Catabolism Target_Genes->Metabolic_Effects Leads to

Caption: Activation of the PPARα signaling pathway by pristanic acid.

Experimental Workflow for GC-MS Analysis of Branched-Chain Fatty Acids

The following diagram outlines the logical workflow for the analysis of phytanic and pristanic acids using GC-MS.

GCMS_Workflow Start Start: Biological Sample (Plasma, Tissue) Extraction Lipid Extraction (e.g., Folch method) + Internal Standard Start->Extraction Derivatization Saponification and Derivatization to FAMEs Extraction->Derivatization GCMS_Analysis GC-MS Analysis (Separation and Detection) Derivatization->GCMS_Analysis Data_Processing Data Processing: Peak Integration, Quantification GCMS_Analysis->Data_Processing Results Results: Concentrations of Phytanic and Pristanic Acid Data_Processing->Results

Caption: A typical experimental workflow for the GC-MS analysis of branched-chain fatty acids.

Conclusion and Future Directions

The discovery and subsequent research on pristanoyl-CoA have been pivotal in unraveling the complexities of branched-chain fatty acid metabolism and its implications for human health. From its initial association with Refsum disease, the study of pristanoyl-CoA has expanded to include its role in peroxisomal function and the regulation of gene expression through pathways like PPARα signaling.

Future research in this area will likely focus on several key aspects:

  • Therapeutic Interventions for Refsum Disease: A deeper understanding of the regulation of the enzymes involved in pristanoyl-CoA metabolism could lead to novel therapeutic strategies for Refsum disease and other related peroxisomal disorders.

  • Role in Other Metabolic Diseases: The connection between pristanic acid and PPARα suggests a potential role for this metabolic pathway in other metabolic conditions, such as metabolic syndrome and non-alcoholic fatty liver disease.

  • Quantitative Biology: Further development of sensitive and high-throughput analytical methods will be crucial for a more detailed quantitative understanding of pristanoyl-CoA metabolism in different physiological and pathological states.

The continued exploration of pristanoyl-CoA and its associated pathways promises to yield further valuable insights into the intricate network of lipid metabolism and its impact on human health and disease.

References

(2S)-Pristanoyl-CoA in Different Species and Model Organisms: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2S)-pristanoyl-CoA is a crucial intermediate in the peroxisomal metabolism of branched-chain fatty acids. It is primarily derived from the alpha-oxidation of phytanic acid, a compound found in the human diet through the consumption of dairy products, ruminant fats, and certain fish. The metabolism of this compound is essential for energy homeostasis and its dysregulation is implicated in several severe metabolic disorders. This technical guide provides an in-depth overview of the metabolism of this compound across different species, with a focus on human and rodent models. It details the enzymatic pathways, highlights species-specific differences, presents available quantitative data, and outlines experimental protocols for its analysis.

Metabolic Pathways of this compound

The breakdown of this compound occurs in the peroxisome via a series of beta-oxidation reactions. This pathway is distinct from the mitochondrial beta-oxidation of straight-chain fatty acids and involves a unique set of enzymes.

Formation of Pristanoyl-CoA

Pristanic acid is first activated to its CoA ester, pristanoyl-CoA, by an acyl-CoA synthetase located in the peroxisome. Phytanic acid, the precursor to pristanic acid, is a 3-methyl-branched fatty acid and therefore cannot be directly metabolized by beta-oxidation. It first undergoes a cycle of alpha-oxidation in the peroxisome to yield pristanic acid, which is a 2-methyl-branched fatty acid, and a molecule of formyl-CoA.

Peroxisomal Beta-Oxidation of this compound

Once formed, this compound enters the peroxisomal beta-oxidation spiral. This process involves a series of four enzymatic reactions that are repeated, ultimately shortening the acyl-chain.

  • Oxidation: The first and rate-limiting step is the oxidation of this compound to trans-2,3-dehydropristanoyl-CoA, catalyzed by a peroxisomal acyl-CoA oxidase (ACOX). This reaction produces hydrogen peroxide (H₂O₂). The specific ACOX isozyme involved varies between species.

  • Hydration: The second step is the hydration of trans-2,3-dehydropristanoyl-CoA to 3-hydroxypristanoyl-CoA, catalyzed by a multifunctional enzyme (MFE).

  • Dehydrogenation: The third step involves the dehydrogenation of 3-hydroxypristanoyl-CoA to 3-ketopristanoyl-CoA, also catalyzed by the MFE.

  • Thiolytic Cleavage: The final step is the thiolytic cleavage of 3-ketopristanoyl-CoA by a peroxisomal thiolase, which releases a molecule of propionyl-CoA and a shortened acyl-CoA (4,8,12-trimethyltridecanoyl-CoA).

This shortened acyl-CoA can then undergo further cycles of beta-oxidation until it is completely degraded.

Peroxisomal_Beta_Oxidation cluster_0 Peroxisomal Matrix PristanoylCoA This compound Dehydro trans-2,3-Dehydropristanoyl-CoA PristanoylCoA->Dehydro ACOX2/ACOX3 (Acyl-CoA Oxidase) + O₂ → + H₂O₂ Hydroxy 3-Hydroxypristanoyl-CoA Dehydro->Hydroxy MFE-2 (Multifunctional Enzyme 2) + H₂O Keto 3-Ketopristanoyl-CoA Hydroxy->Keto MFE-2 + NAD⁺ → + NADH Shortened 4,8,12-Trimethyl- tridecanoyl-CoA Keto->Shortened SCPx Thiolase + CoA-SH PropionylCoA Propionyl-CoA Keto->PropionylCoA SCPx Thiolase + CoA-SH

Diagram 1: Peroxisomal Beta-Oxidation of this compound.

Species-Specific Differences in this compound Metabolism

Significant differences exist in the enzymatic machinery for this compound metabolism between species, particularly in the first rate-limiting step catalyzed by acyl-CoA oxidases.

Acyl-CoA Oxidases (ACOX)

There are three main isoforms of ACOX:

  • ACOX1: Primarily acts on straight-chain and dicarboxylic acyl-CoAs.

  • ACOX2: In humans, it is the branched-chain acyl-CoA oxidase, acting on pristanoyl-CoA and the bile acid intermediates di- and trihydroxycholestanoyl-CoA (DHCA-CoA and THCA-CoA).

  • ACOX3: In rodents, ACOX3 (also known as pristanoyl-CoA oxidase) is the primary enzyme for pristanoyl-CoA oxidation. In humans, ACOX3 expression is very low in the liver but has been detected in other tissues.

FeatureHumanRat/Mouse
Primary Pristanoyl-CoA Oxidase ACOX2ACOX3
ACOX2 Substrates Pristanoyl-CoA, DHCA-CoA, THCA-CoAPrimarily DHCA-CoA, THCA-CoA
ACOX3 Expression Low in liver, present in other tissuesHigh in liver
Inducibility by Clofibrate ACOX1 is inducibleACOX1 is inducible, ACOX3 is not

Table 1: Comparison of Acyl-CoA Oxidases in Human and Rodent Liver.

This differential expression and substrate specificity of ACOX isoforms have important implications for the use of rodent models in studying human diseases of peroxisomal metabolism and for the development of drugs targeting these pathways.

Quantitative Data

Quantitative data on the absolute concentrations of this compound in various tissues and species are limited in the published literature. However, levels of its precursor, pristanic acid, have been measured in human plasma and can serve as a proxy for the flux through this metabolic pathway.

AnalyteMatrixConditionConcentration (µmol/L)Reference
Pristanic AcidHuman PlasmaHealthy Adult0.1 - 2.0[1]
Pristanic AcidHuman PlasmaZellweger SyndromeSignificantly Elevated[2]
Pristanic AcidHuman PlasmaRefsum DiseaseNormal to slightly elevated[3]
Phytanic AcidHuman PlasmaHealthy Adult< 10[1]
Phytanic AcidHuman PlasmaZellweger SyndromeSignificantly Elevated[2]
Phytanic AcidHuman PlasmaRefsum DiseaseHighly Elevated (>200)[3]

Table 2: Plasma Concentrations of Pristanic and Phytanic Acid in Health and Disease.

Associated Pathologies

Defects in the metabolism of this compound are associated with several inherited peroxisomal disorders, leading to the accumulation of pristanic acid and its precursors.

  • Zellweger Spectrum Disorders (ZSDs): These are a group of autosomal recessive disorders characterized by impaired peroxisome biogenesis. The absence of functional peroxisomes leads to a generalized defect in peroxisomal metabolism, including the alpha-oxidation of phytanic acid and the beta-oxidation of pristanic acid. Patients with ZSDs accumulate both phytanic and pristanic acids in their plasma and tissues.[2]

  • Refsum Disease: This is an autosomal recessive disorder caused by a deficiency in the enzyme phytanoyl-CoA hydroxylase, the first enzyme in the alpha-oxidation of phytanic acid. This leads to a massive accumulation of phytanic acid, while pristanic acid levels are typically normal or only slightly elevated.[3]

  • Alpha-Methylacyl-CoA Racemase (AMACR) Deficiency: AMACR is responsible for the conversion of (2R)-pristanoyl-CoA to its (2S)-epimer, which is the substrate for ACOX. Deficiency in this enzyme leads to the accumulation of (2R)-pristanic acid.

Disease_Relationship Phytanic_Acid Phytanic Acid (from diet) Pristanic_Acid Pristanic Acid Phytanic_Acid->Pristanic_Acid α-Oxidation Pristanoyl_CoA This compound Pristanic_Acid->Pristanoyl_CoA Acyl-CoA Synthetase Beta_Oxidation Peroxisomal Beta-Oxidation Pristanoyl_CoA->Beta_Oxidation Refsum Refsum Disease (Phytanoyl-CoA Hydroxylase Deficiency) Refsum->Phytanic_Acid Accumulation Zellweger Zellweger Spectrum Disorders (Peroxisome Biogenesis Defect) Zellweger->Phytanic_Acid Accumulation Zellweger->Pristanic_Acid Accumulation AMACR_Def AMACR Deficiency AMACR_Def->Pristanic_Acid Accumulation of (2R)-epimer

Diagram 2: Relationship between Branched-Chain Fatty Acid Metabolism and Associated Diseases.

Experimental Protocols

Accurate quantification of this compound and related metabolites is crucial for both research and diagnostic purposes. The following section outlines a general protocol for the extraction and analysis of acyl-CoAs from biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Protocol: Acyl-CoA Extraction and Analysis from Tissues

1. Sample Preparation and Homogenization:

  • Flash-freeze tissue samples in liquid nitrogen immediately after collection to quench metabolic activity.

  • Weigh the frozen tissue (typically 10-50 mg).

  • Homogenize the frozen tissue in a pre-chilled extraction solution. A common solution is a mixture of isopropanol (B130326) and an aqueous buffer (e.g., 50 mM potassium phosphate, pH 7.2).

  • The homogenization should be performed on ice to prevent degradation of acyl-CoAs.

2. Acyl-CoA Extraction:

  • After homogenization, add a non-polar solvent like chloroform (B151607) or hexane (B92381) to create a biphasic system.

  • Vortex the mixture vigorously and then centrifuge to separate the phases.

  • The acyl-CoAs will partition into the upper aqueous/organic phase.

  • Carefully collect the upper phase containing the acyl-CoAs.

3. Solid-Phase Extraction (SPE) for Purification:

  • To remove interfering substances, the extract is often purified using a solid-phase extraction (SPE) cartridge (e.g., a C18 or an anion exchange column).

  • Condition the SPE cartridge according to the manufacturer's instructions.

  • Load the acyl-CoA extract onto the cartridge.

  • Wash the cartridge with a weak solvent to remove unbound impurities.

  • Elute the acyl-CoAs with a stronger solvent (e.g., methanol (B129727) or acetonitrile).

4. LC-MS/MS Analysis:

  • Dry the eluted sample under a stream of nitrogen and reconstitute in a solvent compatible with the LC-MS/MS system (e.g., 50% methanol in water).

  • Inject the sample onto a C18 reversed-phase column for chromatographic separation.

  • Use a gradient elution with a mobile phase containing a weak acid (e.g., formic acid or acetic acid) to improve ionization.

  • Detect and quantify the acyl-CoAs using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for each acyl-CoA of interest should be used for accurate quantification.

Experimental_Workflow cluster_workflow Workflow for Acyl-CoA Analysis Sample 1. Tissue/Cell Sample (Flash-frozen) Homogenization 2. Homogenization (in extraction buffer) Sample->Homogenization Extraction 3. Liquid-Liquid Extraction (to separate acyl-CoAs) Homogenization->Extraction Purification 4. Solid-Phase Extraction (Purification) Extraction->Purification Analysis 5. LC-MS/MS Analysis (Quantification) Purification->Analysis Data 6. Data Analysis Analysis->Data

Diagram 3: General Experimental Workflow for Acyl-CoA Quantification.

Conclusion and Future Directions

The metabolism of this compound is a critical peroxisomal pathway with significant implications for human health. While the core enzymatic steps are well-characterized, there are notable differences in the responsible enzymes across species, which is an important consideration for translational research. The development of sensitive analytical techniques has enabled the diagnosis of related metabolic disorders, but a deeper quantitative understanding of this compound levels and enzyme kinetics in various physiological and pathological states is still needed. Future research should focus on obtaining more precise quantitative data on the tissue and subcellular concentrations of this compound and the kinetic properties of the human ACOX enzymes. This knowledge will be invaluable for understanding the pathophysiology of peroxisomal disorders and for the development of novel therapeutic strategies.

References

Biochemical Consequences of (2S)-Pristanoyl-CoA Accumulation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The accumulation of (2S)-pristanoyl-CoA, a branched-chain fatty acyl-CoA intermediate, is a key pathological hallmark of several inherited peroxisomal disorders, including Refsum disease, Zellweger spectrum disorders (ZSD), and alpha-methylacyl-CoA racemase (AMACR) deficiency. Derived from the alpha-oxidation of phytanic acid, pristanic acid is normally metabolized via peroxisomal β-oxidation. However, enzymatic defects in this pathway lead to the buildup of its CoA ester, this compound, triggering a cascade of detrimental biochemical events. This technical guide provides an in-depth exploration of the metabolic derangements, cellular toxicity, and signaling pathway perturbations that result from the accumulation of this compound. We present quantitative data on metabolite accumulation, detailed experimental protocols for key analytical techniques, and visual representations of the affected cellular pathways to serve as a comprehensive resource for researchers and drug development professionals in this field.

Introduction to this compound Metabolism

Pristanic acid (2,6,10,14-tetramethylpentadecanoic acid) is a branched-chain fatty acid that is primarily derived from the dietary intake of phytanic acid, which is abundant in dairy products, meat, and fish.[1] Due to the presence of a methyl group on its β-carbon, phytanic acid cannot be directly metabolized by β-oxidation. Instead, it undergoes a process of α-oxidation within the peroxisomes, which removes one carbon atom and yields pristanic acid.[2][3]

Pristanic acid exists as two stereoisomers, (2R)- and (2S)-pristanic acid. The peroxisomal β-oxidation machinery can only process the (2S)-stereoisomer.[4] The conversion of (2R)-pristanoyl-CoA to this compound is catalyzed by the enzyme α-methylacyl-CoA racemase (AMACR).[5][6] Subsequently, this compound enters the peroxisomal β-oxidation pathway, undergoing three cycles of oxidation to produce acetyl-CoA, propionyl-CoA, and 4,8-dimethylnonanoyl-CoA.[7][8] The latter is then transported to the mitochondria for complete oxidation.[9]

Defects in the enzymes involved in this pathway lead to the accumulation of this compound and its precursors, resulting in a group of metabolic disorders with severe clinical manifestations, including neurological damage, retinitis pigmentosa, and polyneuropathy.[1][4]

Quantitative Data on Metabolite Accumulation

The accumulation of pristanic acid and other related metabolites is a key diagnostic marker for several peroxisomal disorders. The following tables summarize quantitative data from patient samples.

Table 1: Plasma Pristanic Acid and Phytanic Acid Concentrations in Peroxisomal Disorders

DisorderPristanic Acid (μmol/L)Phytanic Acid (μmol/L)Pristanic Acid/Phytanic Acid RatioNumber of Patients (n)Reference
Controls 0.15 ± 0.071.5 ± 0.80.1030[4]
Refsum Disease 0.25 ± 0.15250 ± 1500.00110[4]
Zellweger Syndrome 4.5 ± 2.580 ± 500.0568[4]
AMACR Deficiency 25 ± 1515 ± 101.675[4]

Table 2: Urinary Acylcarnitine Profile in Peroxisomal Biogenesis Disorders (PBD)

AcylcarnitineControls (nmol/mg creatinine)PBD Patients (nmol/mg creatinine)p-valueReference
C14:0-DC 0.02 ± 0.010.5 ± 0.3<0.0001
C16:0-DC 0.03 ± 0.021.2 ± 0.8<0.0001
C18:0-DC 0.04 ± 0.020.8 ± 0.5<0.0001
C22:0 Not Detected0.15 ± 0.09<0.0001
C24:0 Not Detected0.25 ± 0.15<0.0001
C26:0 Not Detected0.3 ± 0.2<0.0001

DC: Dicarboxylylcarnitine

Experimental Protocols

Quantification of Pristanic Acid in Plasma by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes the quantitative analysis of pristanic acid in plasma samples.

Materials:

  • Plasma sample

  • Internal Standard: 2H3-pristanic acid

  • Reagents for hydrolysis, extraction (e.g., hexane), and derivatization (e.g., BF3-methanol)

  • GC-MS system with a suitable capillary column (e.g., HP-5MS)

Procedure:

  • Sample Preparation: To a known volume of plasma, add the internal standard.

  • Hydrolysis: Saponify the sample using a strong base (e.g., KOH in methanol) to release free fatty acids from their esterified forms.

  • Extraction: Acidify the sample and extract the fatty acids into an organic solvent like hexane.

  • Derivatization: Convert the fatty acids to their methyl esters using a derivatizing agent such as BF3-methanol. This step increases their volatility for GC analysis.

  • GC-MS Analysis: Inject the derivatized sample into the GC-MS system. The fatty acid methyl esters are separated on the column based on their boiling points and detected by the mass spectrometer.

  • Quantification: Pristanic acid is quantified by comparing the peak area of its methyl ester to that of the deuterated internal standard.

Acylcarnitine Profiling in Urine by Tandem Mass Spectrometry (MS/MS)

This protocol outlines the analysis of acylcarnitines in urine, which is crucial for diagnosing various metabolic disorders.

Materials:

  • Urine sample

  • Internal Standards: A mixture of stable isotope-labeled acylcarnitines (e.g., d3-acetylcarnitine, d3-propionylcarnitine, etc.)

  • Methanol (B129727)

  • 96-well plates

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

Procedure:

  • Sample Preparation: Add a small volume of urine to a well of a 96-well plate.

  • Internal Standard Addition: Add the internal standard mixture to each sample.

  • Extraction and Derivatization (Butylation): Extract the acylcarnitines with methanol and convert them to their butyl esters by adding butanolic-HCl and incubating. This derivatization improves their ionization efficiency and fragmentation pattern in the mass spectrometer.

  • Drying: Evaporate the solvent under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried sample in the mobile phase for MS analysis.

  • MS/MS Analysis: Analyze the samples using an ESI-MS/MS system. The analysis is typically performed in precursor ion scanning mode or multiple reaction monitoring (MRM) mode to specifically detect the butyl-esterified acylcarnitines.[1][10]

  • Quantification: The concentration of each acylcarnitine is determined by comparing its peak intensity to that of its corresponding stable isotope-labeled internal standard.

Measurement of α-Methylacyl-CoA Racemase (AMACR) Enzyme Activity

This radiometric assay measures the activity of AMACR, a key enzyme in pristanic acid metabolism.

Materials:

  • Cell or tissue homogenate

  • Substrate: --INVALID-LINK---pristanoyl-CoA

  • Reaction buffer and cofactors (e.g., ATP, CoA)

  • Scintillation cocktail and counter

Procedure:

  • Reaction Setup: Prepare a reaction mixture containing the cell or tissue homogenate, the radiolabeled substrate, and necessary cofactors in a suitable buffer.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period. During this time, AMACR will convert the (2R)-pristanoyl-CoA to the (2S)-isomer, which can then be further metabolized.

  • Stopping the Reaction: Terminate the reaction by adding a strong acid (e.g., perchloric acid).

  • Separation of Radiolabeled Water: The β-oxidation of --INVALID-LINK---pristanoyl-CoA releases tritiated water ([3H]H2O). This is separated from the unreacted substrate, for example, by passing the mixture through an ion-exchange column.

  • Quantification: The amount of [3H]H2O produced is quantified using a scintillation counter. The enzyme activity is then calculated based on the rate of [3H]H2O formation.

Biochemical Consequences and Signaling Pathways

The accumulation of this compound has profound effects on cellular function, leading to toxicity through various mechanisms.

Mitochondrial Dysfunction

This compound accumulation is strongly linked to mitochondrial dysfunction. This includes:

  • Inhibition of the Electron Transport Chain: High levels of long-chain acyl-CoAs can inhibit the activity of respiratory chain complexes, leading to decreased ATP production.

  • Mitochondrial Uncoupling: this compound can act as a mitochondrial uncoupler, dissipating the proton gradient across the inner mitochondrial membrane. This leads to increased oxygen consumption without a corresponding increase in ATP synthesis, generating heat instead.

  • Increased Reactive Oxygen Species (ROS) Production: The disruption of the electron transport chain and mitochondrial uncoupling can lead to an increase in the production of ROS, such as superoxide (B77818) anions. This oxidative stress can damage cellular components, including lipids, proteins, and DNA.

Mitochondrial_Dysfunction PristanoylCoA This compound Accumulation ETC Electron Transport Chain Inhibition PristanoylCoA->ETC Uncoupling Mitochondrial Uncoupling PristanoylCoA->Uncoupling ROS Increased ROS Production ETC->ROS ATP Decreased ATP Production ETC->ATP Uncoupling->ROS Damage Cellular Damage (Lipids, Proteins, DNA) ROS->Damage

Figure 1. Consequences of this compound on mitochondrial function.
Activation of GPR40 Signaling

This compound, as a branched-chain fatty acid, can activate the G-protein coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFAR1). GPR40 is expressed in various tissues, including pancreatic β-cells and neurons. Its activation by fatty acids leads to an increase in intracellular calcium levels ([Ca2+]i) through the Gq/11 signaling pathway. This involves the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium. While this pathway is important for physiological processes like insulin (B600854) secretion, its chronic activation due to this compound accumulation can lead to cellular stress and apoptosis.

GPR40_Signaling PristanoylCoA This compound GPR40 GPR40 PristanoylCoA->GPR40 activates Gq Gq/11 GPR40->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on Cellular_Effects Downstream Cellular Effects DAG->Cellular_Effects Ca_release Ca2+ Release ER->Ca_release Ca_release->Cellular_Effects

Figure 2. GPR40 signaling pathway activated by this compound.
Activation of NADPH Oxidase and Neuronal Toxicity

In neuronal cells, the accumulation of this compound can contribute to oxidative stress through the activation of NADPH oxidase. This enzyme complex is a major source of superoxide radicals in the brain. The activation of NADPH oxidase can be triggered by various stimuli, including elevated intracellular calcium and protein kinase C (PKC) activation, both of which can be downstream consequences of GPR40 signaling. The resulting increase in ROS production contributes to neuronal damage and the neurodegenerative features observed in peroxisomal disorders.

NADPH_Oxidase_Activation cluster_gpr40 GPR40 Signaling cluster_nox NADPH Oxidase PristanoylCoA This compound GPR40 GPR40 PristanoylCoA->GPR40 Ca_PKC Increased [Ca2+]i & PKC Activation GPR40->Ca_PKC NADPH_Oxidase NADPH Oxidase Ca_PKC->NADPH_Oxidase activates Superoxide Superoxide (O2-) NADPH_Oxidase->Superoxide Neuronal_Damage Neuronal Damage Superoxide->Neuronal_Damage

Figure 3. Proposed mechanism of NADPH oxidase activation and neuronal damage.

Conclusion

The accumulation of this compound due to defects in peroxisomal β-oxidation initiates a complex and multifaceted pathological cascade. The resulting mitochondrial dysfunction, aberrant signaling through GPR40, and increased oxidative stress collectively contribute to the cellular toxicity and clinical manifestations observed in disorders such as Refsum disease, Zellweger spectrum disorders, and AMACR deficiency. A thorough understanding of these biochemical consequences is paramount for the development of effective therapeutic strategies aimed at mitigating the detrimental effects of this compound accumulation. This technical guide provides a foundational resource for researchers and clinicians working towards this goal, offering a synthesis of current knowledge on the quantitative and mechanistic aspects of this important area of metabolic disease. Further research into the precise molecular interactions and downstream targets of this compound will be crucial for the identification of novel drug targets and the design of targeted interventions.

References

The Peroxisomal Nexus: A Technical Guide to the Role of (2S)-Pristanoyl-CoA in Refsum Disease

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Refsum disease is a rare, autosomal recessive neurological disorder characterized by the accumulation of phytanic acid, a branched-chain fatty acid, in plasma and tissues. This accumulation is a direct consequence of impaired peroxisomal alpha-oxidation. While the primary enzymatic defect in adult Refsum disease lies upstream of pristanoyl-CoA, the metabolism of (2S)-pristanoyl-CoA is central to understanding the complete catabolic pathway of phytanic acid and the broader implications for peroxisomal function. This technical guide provides a comprehensive overview of the intricate relationship between this compound and Refsum disease, detailing the biochemical pathways, enzymatic functions, genetic underpinnings, and diagnostic methodologies. It is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the development of therapeutic strategies for Refsum disease and other related peroxisomal disorders.

Introduction to Refsum Disease and Peroxisomal Fatty Acid Oxidation

Refsum disease, first described by Sigvald Refsum in 1946, presents with a range of clinical manifestations including retinitis pigmentosa, anosmia, peripheral neuropathy, cerebellar ataxia, and ichthyosis[1][2][3]. The biochemical hallmark of the disease is the significantly elevated level of phytanic acid in the blood and tissues of affected individuals[4][5]. Phytanic acid is a 3-methyl branched-chain fatty acid derived exclusively from dietary sources such as dairy products, ruminant fats, and certain fish[5][6].

The degradation of phytanic acid is a multi-step process that occurs within the peroxisomes, cellular organelles essential for various metabolic functions, including the breakdown of very-long-chain and branched-chain fatty acids[7]. Due to the presence of a methyl group on its beta-carbon, phytanic acid cannot be directly metabolized by the beta-oxidation pathway. Instead, it undergoes an initial alpha-oxidation cycle to remove the carboxyl group and the alpha-carbon, yielding pristanic acid[8][9]. Pristanic acid, now with a methyl group at the alpha-position, can be further catabolized through peroxisomal beta-oxidation.

The Biochemical Pathway: From Phytanic Acid to this compound and Beyond

The catabolism of phytanic acid involves a series of enzymatic reactions primarily localized within the peroxisome. The initial alpha-oxidation of phytanic acid is the critical step that is defective in adult Refsum disease.

Alpha-Oxidation of Phytanoyl-CoA
  • Activation: Phytanic acid is first activated to its coenzyme A (CoA) ester, phytanoyl-CoA, by a long-chain acyl-CoA synthetase.

  • Hydroxylation: Phytanoyl-CoA is then hydroxylated at the alpha-position by phytanoyl-CoA hydroxylase (PHYH) , also known as phytanoyl-CoA dioxygenase. This is the rate-limiting step and the primary enzyme deficient in adult Refsum disease[5][10][11]. The reaction requires Fe(II) and 2-oxoglutarate as co-factors[12].

  • Cleavage: The resulting 2-hydroxyphytanoyl-CoA is cleaved by 2-hydroxyphytanoyl-CoA lyase into pristanal (B217276) and formyl-CoA.

  • Oxidation: Pristanal is subsequently oxidized to pristanic acid by an aldehyde dehydrogenase.

The Role of this compound in Peroxisomal Beta-Oxidation

Pristanic acid, the product of phytanic acid alpha-oxidation, exists as a racemic mixture of (2R)- and (2S)-pristanic acid. For further degradation via beta-oxidation, the (2R)-epimer must be converted to the (2S)-form.

  • Activation: Pristanic acid is activated to pristanoyl-CoA.

  • Epimerization: Alpha-methylacyl-CoA racemase (AMACR) catalyzes the epimerization of (2R)-pristanoyl-CoA to this compound[13][14]. This step is crucial as the subsequent enzymes of the beta-oxidation pathway are stereospecific for the (S)-isomer.

  • Beta-Oxidation of this compound: this compound then enters the peroxisomal beta-oxidation pathway, which involves a series of four enzymatic reactions catalyzed by acyl-CoA oxidase (ACOX), D-bifunctional protein (DBP), and 3-ketoacyl-CoA thiolase[12][15]. This process shortens the fatty acid chain by two carbons in each cycle, producing acetyl-CoA and propionyl-CoA.

The following diagram illustrates the alpha- and beta-oxidation pathways of phytanic acid.

Phytanic_Acid_Metabolism Phytanic_Acid Phytanic Acid Phytanoyl_CoA Phytanoyl-CoA Phytanic_Acid->Phytanoyl_CoA Acyl-CoA Synthetase Hydroxyphytanoyl_CoA 2-Hydroxyphytanoyl-CoA Phytanoyl_CoA->Hydroxyphytanoyl_CoA PHYH (Deficient in Refsum Disease) Pristanal Pristanal Hydroxyphytanoyl_CoA->Pristanal 2-Hydroxyphytanoyl-CoA Lyase Pristanic_Acid Pristanic Acid ((2R)- and (2S)-isomers) Pristanal->Pristanic_Acid Aldehyde Dehydrogenase Pristanoyl_CoA_R (2R)-Pristanoyl-CoA Pristanic_Acid->Pristanoyl_CoA_R Acyl-CoA Synthetase Pristanoyl_CoA_S This compound Pristanoyl_CoA_R->Pristanoyl_CoA_S AMACR Beta_Oxidation Peroxisomal Beta-Oxidation Pristanoyl_CoA_S->Beta_Oxidation

Figure 1: Metabolic pathway of phytanic acid.

Genetic Basis of Refsum Disease

Adult Refsum disease is an autosomal recessive disorder, meaning an individual must inherit two copies of a mutated gene to be affected. Mutations in two primary genes have been identified as the cause of the disease.

  • PHYH Gene: Located on chromosome 10, the PHYH gene encodes for the phytanoyl-CoA hydroxylase enzyme[16][17][18]. Mutations in this gene are responsible for the majority of adult Refsum disease cases and lead to a deficiency in the first and critical step of phytanic acid alpha-oxidation.

  • PEX7 Gene: The PEX7 gene provides instructions for making the peroxin-7 receptor, which is responsible for importing certain proteins, including PHYH, into the peroxisome. Mutations in PEX7 can lead to a milder form of Refsum disease, as the import of PHYH is impaired, resulting in reduced enzyme activity within the peroxisome.

The following diagram illustrates the genetic basis of Refsum disease.

Refsum_Disease_Genetics cluster_normal Normal Function cluster_mutations Pathogenic Mutations PHYH_Gene PHYH Gene PHYH_Protein Phytanoyl-CoA Hydroxylase (PHYH) PHYH_Gene->PHYH_Protein Transcription & Translation Alpha_Oxidation Phytanic Acid Alpha-Oxidation PHYH_Protein->Alpha_Oxidation Catalyzes No_Phytanic_Acid_Accumulation No Phytanic Acid Accumulation Alpha_Oxidation->No_Phytanic_Acid_Accumulation PEX7_Gene PEX7 Gene PEX7_Protein Peroxin-7 Receptor PEX7_Gene->PEX7_Protein Transcription & Translation PHYH_Import PHYH Import into Peroxisome PEX7_Protein->PHYH_Import PHYH_Mutation Mutation in PHYH Defective_PHYH Defective PHYH PHYH_Mutation->Defective_PHYH Blocked_Alpha_Oxidation Blocked Alpha-Oxidation Defective_PHYH->Blocked_Alpha_Oxidation Phytanic_Acid_Accumulation Phytanic Acid Accumulation Blocked_Alpha_Oxidation->Phytanic_Acid_Accumulation Refsum_Disease Refsum Disease Phytanic_Acid_Accumulation->Refsum_Disease PEX7_Mutation Mutation in PEX7 Defective_PEX7 Defective Peroxin-7 PEX7_Mutation->Defective_PEX7 Impaired_PHYH_Import Impaired PHYH Import Defective_PEX7->Impaired_PHYH_Import Impaired_PHYH_Import->Blocked_Alpha_Oxidation

Figure 2: Genetic and molecular basis of Refsum disease.

Quantitative Data

The diagnosis and monitoring of Refsum disease rely on the quantification of specific metabolites in plasma. The following tables summarize key quantitative data for healthy individuals and patients with Refsum disease.

Table 1: Plasma Phytanic Acid and Pristanic Acid Concentrations

AnalyteHealthy Controls (µmol/L)Refsum Disease Patients (µmol/L)
Phytanic Acid< 10[19]> 200 (often in the range of 100-300 after treatment, but can be much higher)[8][20]
Pristanic AcidTypically low, but detectableNormal or low[8]

Table 2: Kinetic Parameters of Key Enzymes

EnzymeSubstrateKm (µM)Vmax (µmol/min/mg)
Human Phytanoyl-CoA Hydroxylase (PHYH)Phytanoyl-CoA29.5 (in presence of SCP2)[10]Not reported
Human Alpha-Methylacyl-CoA Racemase (AMACR)Pristanoyl-CoA1720.1
Human Alpha-Methylacyl-CoA Racemase (AMACR)Trihydroxycoprostanoyl-CoA31.60.3

Experimental Protocols

Accurate diagnosis and research into Refsum disease necessitate reliable experimental procedures. This section outlines the methodologies for key assays.

Quantification of Phytanic and Pristanic Acid in Plasma by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is the gold standard for the diagnosis of Refsum disease.

Principle: Fatty acids in a plasma sample are extracted and derivatized to form volatile methyl esters. These esters are then separated by gas chromatography and detected by mass spectrometry, allowing for precise quantification.

Protocol Outline:

  • Sample Preparation:

    • To 100 µL of plasma, add an internal standard (e.g., deuterated phytanic acid).

    • Perform alkaline hydrolysis to release fatty acids from lipids.

    • Acidify the sample and extract the fatty acids with an organic solvent (e.g., hexane).

  • Derivatization:

    • Evaporate the organic solvent and add a methylating agent (e.g., methanolic HCl) to convert the fatty acids to their fatty acid methyl esters (FAMEs).

  • GC-MS Analysis:

    • Inject the FAMEs onto a GC column (e.g., a capillary column suitable for fatty acid analysis).

    • Use a temperature gradient to separate the different FAMEs based on their boiling points and polarity.

    • The eluting compounds are ionized and detected by a mass spectrometer, which provides both qualitative (mass-to-charge ratio) and quantitative (peak area) data.

  • Quantification:

    • The concentration of phytanic and pristanic acid is calculated by comparing their peak areas to that of the internal standard.

The following diagram illustrates the experimental workflow for GC-MS analysis of phytanic acid.

GCMS_Workflow Plasma_Sample Plasma Sample Hydrolysis Alkaline Hydrolysis Plasma_Sample->Hydrolysis Add Internal Standard Extraction Fatty Acid Extraction Hydrolysis->Extraction Derivatization Methyl Esterification Extraction->Derivatization GC_Separation Gas Chromatography Separation Derivatization->GC_Separation Inject FAMEs MS_Detection Mass Spectrometry Detection GC_Separation->MS_Detection Data_Analysis Data Analysis & Quantification MS_Detection->Data_Analysis

Figure 3: GC-MS workflow for phytanic acid analysis.
Phytanoyl-CoA Hydroxylase (PHYH) Activity Assay in Fibroblasts

This assay is used to confirm the enzymatic defect in Refsum disease.

Principle: The activity of PHYH is determined by measuring the conversion of a radiolabeled or stable isotope-labeled phytanoyl-CoA substrate to 2-hydroxyphytanoyl-CoA.

Protocol Outline:

  • Cell Culture and Homogenization:

    • Culture patient-derived fibroblasts.

    • Harvest the cells and prepare a cell homogenate.

  • Enzyme Reaction:

    • Incubate the cell homogenate with the labeled phytanoyl-CoA substrate in a reaction buffer containing the necessary cofactors (Fe(II), 2-oxoglutarate, ascorbate).

  • Product Extraction and Analysis:

    • Stop the reaction and extract the lipids.

    • Separate the substrate and product using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Detection and Quantification:

    • Quantify the amount of product formed using a radioactivity detector or a mass spectrometer.

    • Enzyme activity is expressed as the amount of product formed per unit of time per amount of protein.

Alpha-Methylacyl-CoA Racemase (AMACR) Enzyme Assay

This assay is relevant for diagnosing AMACR deficiency, a differential diagnosis for some peroxisomal disorders.

Principle: AMACR activity is measured by monitoring the epimerization of a (2R)- or (2S)-methyl-branched acyl-CoA substrate.

Protocol Outline:

  • Substrate Preparation:

    • Synthesize a specific (2R)- or (2S)-methyl-branched acyl-CoA substrate.

  • Enzyme Reaction:

    • Incubate the substrate with a source of AMACR (e.g., purified recombinant enzyme or cell lysate).

  • Analysis of Epimers:

    • Separate the (2R)- and (2S)-epimers using chiral chromatography (e.g., chiral HPLC).

  • Quantification:

    • Quantify the amount of each epimer to determine the rate of racemization.

    • Alternatively, a coupled enzyme assay can be used where the formation of the (2S)-epimer is linked to a downstream reaction that can be monitored spectrophotometrically.

Conclusion and Future Directions

The study of this compound and its metabolic context is crucial for a comprehensive understanding of Refsum disease. While the primary defect lies in the alpha-oxidation of phytanic acid, the subsequent beta-oxidation of pristanic acid, initiated by the action of AMACR on (2R)-pristanoyl-CoA, is an integral part of the overall catabolic pathway. A thorough understanding of this entire pathway is essential for the development of effective therapeutic strategies.

Future research should focus on:

  • Elucidating the precise mechanisms of neurotoxicity caused by phytanic acid accumulation.

  • Developing small molecule therapies that can either bypass the deficient PHYH enzyme or enhance alternative degradation pathways.

  • Investigating the potential for gene therapy to correct the underlying genetic defects in PHYH and PEX7.

This technical guide provides a solid foundation for researchers and clinicians working towards improving the diagnosis, management, and treatment of Refsum disease and other peroxisomal disorders. By continuing to unravel the complexities of peroxisomal metabolism, the scientific community can pave the way for novel and effective interventions for these debilitating conditions.

References

An In-Depth Technical Guide on the Isomerization of (2R)-pristanoyl-CoA to (2S)-pristanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The stereospecific conversion of (2R)-pristanoyl-CoA to (2S)-pristanoyl-CoA is a critical step in the metabolism of branched-chain fatty acids, a pathway with significant implications in human health and disease. This isomerization is catalyzed by the peroxisomal and mitochondrial enzyme α-methylacyl-CoA racemase (AMACR). Deficiencies in AMACR lead to the accumulation of toxic metabolites, resulting in severe neurological disorders. This technical guide provides a comprehensive overview of the core aspects of this isomerization process, including the underlying biochemistry, relevant quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.

Introduction: The Pivotal Role of Stereochemistry in Pristanic Acid Metabolism

Pristanic acid, a 2-methyl-branched-chain fatty acid derived from the dietary phytanic acid, undergoes degradation via the peroxisomal β-oxidation pathway.[1] However, this pathway exhibits strict stereospecificity, exclusively processing the (2S)-stereoisomer of pristanoyl-CoA.[2] Pristanic acid obtained from dietary sources is a racemic mixture of (2R)- and (2S)-isomers.[1] Therefore, the isomerization of (2R)-pristanoyl-CoA to its (2S)-epimer is an indispensable prerequisite for its complete catabolism.[2]

This crucial conversion is catalyzed by the enzyme α-methylacyl-CoA racemase (AMACR), also known as P504S.[3] AMACR is a key player in lipid metabolism and has been implicated in various physiological and pathological processes, including a role as a biomarker in certain cancers.

The Enzymatic Reaction: α-Methylacyl-CoA Racemase (AMACR)

The isomerization of (2R)-pristanoyl-CoA to this compound is a reversible reaction catalyzed by AMACR.[4] This enzyme is found in both peroxisomes and mitochondria, highlighting its central role in branched-chain fatty acid metabolism across different cellular compartments.[4]

The catalytic mechanism of AMACR involves the removal of the α-proton from the substrate, leading to the formation of an enolate intermediate. Subsequent reprotonation from the opposite face of the molecule yields the other stereoisomer.[5] This process allows for the interconversion between the (2R) and (2S) forms, ultimately feeding the this compound into the β-oxidation spiral.[1]

Quantitative Data

Plasma Pristanic Acid Concentrations

Deficiency in AMACR leads to a characteristic accumulation of pristanic acid in plasma, with a notable predominance of the (2R)-isomer. The following table summarizes typical concentrations of total pristanic acid in healthy individuals and patients with AMACR deficiency.

ConditionPlasma Pristanic Acid Concentration (µmol/L)Reference
Healthy Controls< 2[6]
AMACR Deficiency12.8 - 195.39[3][7]
Enzyme Kinetics
EnzymeSubstrateKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Reference
MCR(2R)-ibuprofenoyl-CoA48 ± 5291 ± 306.1 x 10⁶
MCR(2S)-ibuprofenoyl-CoA86 ± 6450 ± 145.2 x 10⁶

Note: Data for MCR with ibuprofenoyl-CoA is provided as an illustration of AMACR family enzyme kinetics.

Experimental Protocols

Quantification of Pristanic Acid Isomers by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a method for the analysis of pristanic acid isomers in plasma, a key diagnostic marker for AMACR deficiency.

4.1.1. Sample Preparation

  • Hydrolysis: To 100 µL of plasma, add an internal standard (e.g., [³H]-pristanic acid) and hydrolyze with 1 mL of 0.3 M NaOH in 90% ethanol (B145695) at 70°C for 60 minutes.

  • Extraction: Acidify the sample with 0.5 mL of 6 M HCl. Extract the fatty acids twice with 2 mL of hexane (B92381).

  • Derivatization: Evaporate the pooled hexane fractions to dryness under a stream of nitrogen. Derivatize the fatty acid residue to methyl esters by adding 1 mL of 3 N methanolic-HCl and heating at 70°C for 60 minutes.

  • Final Extraction: After cooling, add 2 mL of water and extract the fatty acid methyl esters twice with 2 mL of hexane. Evaporate the combined hexane layers and redissolve the residue in a suitable volume of hexane for GC-MS analysis.

4.1.2. GC-MS Analysis

  • Gas Chromatograph: Agilent 6890 or similar.

  • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp 1: 10°C/min to 250°C, hold for 5 minutes.

    • Ramp 2: 5°C/min to 300°C, hold for 10 minutes.

  • Mass Spectrometer: Agilent 5973 or similar, operated in electron impact (EI) mode.

  • Data Acquisition: Monitor the characteristic ions for pristanic acid methyl ester.

α-Methylacyl-CoA Racemase (AMACR) Activity Assay

This protocol describes a colorimetric method to determine AMACR activity in tissue homogenates or purified enzyme preparations.

4.2.1. Reagents

  • Assay Buffer: 50 mM potassium phosphate, pH 7.4.

  • Substrate: Racemic 2-methyl-3-(2,4-dinitrophenoxy)propanoyl-CoA.

  • Enzyme Preparation: Tissue homogenate or purified AMACR.

4.2.2. Procedure

  • Prepare a reaction mixture containing the assay buffer and the substrate in a 96-well microplate.

  • Initiate the reaction by adding the enzyme preparation to the reaction mixture.

  • Monitor the increase in absorbance at 354 nm over time using a microplate reader. The change in absorbance is due to the elimination of 2,4-dinitrophenolate (B1223059), which is a yellow chromophore.

  • Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of 2,4-dinitrophenolate (ε₃₅₄ = 15,300 M⁻¹cm⁻¹).

Visualizations

Metabolic Pathway of Pristanic Acid

Pristanic_Acid_Metabolism cluster_peroxisome Peroxisome 2R_Pristanoyl_CoA (2R)-Pristanoyl-CoA AMACR AMACR 2R_Pristanoyl_CoA->AMACR 2S_Pristanoyl_CoA This compound Beta_Oxidation β-Oxidation 2S_Pristanoyl_CoA->Beta_Oxidation AMACR->2S_Pristanoyl_CoA Dietary_Pristanic_Acid Dietary Pristanic Acid (Racemic Mixture) Pristanoyl_CoA_Synthase Pristanoyl-CoA Synthase Dietary_Pristanic_Acid->Pristanoyl_CoA_Synthase Pristanoyl_CoA_Synthase->2R_Pristanoyl_CoA Pristanoyl_CoA_Synthase->2S_Pristanoyl_CoA

Caption: Peroxisomal metabolism of pristanic acid.

Experimental Workflow for AMACR Activity Assay

AMACR_Assay_Workflow Start Start Prepare_Reagents Prepare Assay Buffer and Substrate Solution Start->Prepare_Reagents Prepare_Enzyme Prepare Tissue Homogenate or Purified AMACR Start->Prepare_Enzyme Mix_Components Mix Buffer and Substrate in Microplate Wells Prepare_Reagents->Mix_Components Initiate_Reaction Add Enzyme Preparation to Initiate Reaction Prepare_Enzyme->Initiate_Reaction Mix_Components->Initiate_Reaction Monitor_Absorbance Monitor Absorbance at 354 nm Over Time Initiate_Reaction->Monitor_Absorbance Calculate_Activity Calculate Enzyme Activity Monitor_Absorbance->Calculate_Activity End End Calculate_Activity->End

Caption: Workflow for a colorimetric AMACR activity assay.

Diagnostic Workflow for AMACR Deficiency

AMACR_Deficiency_Diagnosis Clinical_Suspicion Clinical Suspicion (e.g., Neurological Symptoms) Plasma_Analysis Plasma Analysis: Pristanic Acid Levels Clinical_Suspicion->Plasma_Analysis Elevated_Pristanic_Acid Elevated Pristanic Acid? Plasma_Analysis->Elevated_Pristanic_Acid GCMS_Isomer_Analysis GC-MS Analysis of Pristanic Acid Isomers Elevated_Pristanic_Acid->GCMS_Isomer_Analysis Yes Other_Disorders Consider Other Peroxisomal Disorders Elevated_Pristanic_Acid->Other_Disorders No Predominant_2R_Isomer Predominantly (2R)-Isomer? GCMS_Isomer_Analysis->Predominant_2R_Isomer Genetic_Testing Genetic Testing: AMACR Gene Sequencing Predominant_2R_Isomer->Genetic_Testing Yes Predominant_2R_Isomer->Other_Disorders No Diagnosis_Confirmed AMACR Deficiency Confirmed Genetic_Testing->Diagnosis_Confirmed

Caption: Diagnostic workflow for AMACR deficiency.

Conclusion and Future Directions

The isomerization of (2R)-pristanoyl-CoA to this compound, catalyzed by AMACR, is a cornerstone of branched-chain fatty acid metabolism. Understanding the intricacies of this reaction is paramount for diagnosing and developing therapeutic strategies for AMACR deficiency and related disorders. Further research is warranted to elucidate the precise kinetic properties of human AMACR with its natural substrates and to explore the full spectrum of its physiological and pathological roles. The development of more sensitive and specific assays for AMACR activity and the quantification of its substrates will be instrumental in advancing our knowledge in this field and improving patient outcomes.

References

The Keystone of Branched-Chain Fatty Acid Metabolism: A Technical Guide to Alpha-Methylacyl-CoA Racemase (AMACR) and its Role in Pristanoyl-CoA Processing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alpha-methylacyl-CoA racemase (AMACR), also known as P504S, is a pivotal enzyme in the peroxisomal and mitochondrial metabolism of branched-chain fatty acids and bile acid intermediates. Its essential function lies in stereochemically converting (2R)-methyl-branched-chain fatty acyl-CoA esters into their (2S)-epimers, a prerequisite for their degradation via the peroxisomal β-oxidation pathway. This guide provides an in-depth examination of AMACR's core function in the metabolism of pristanoyl-CoA, a key dietary branched-chain fatty acid. It details the metabolic pathway, presents quantitative biochemical data, outlines key experimental methodologies for its study, and explores the clinical ramifications of its dysfunction.

Introduction: The Stereochemical Challenge of Pristanic Acid

Pristanic acid (2,6,10,14-tetramethylpentadecanoic acid) is a 19-carbon, multi-branched fatty acid primarily derived from the dietary intake of phytanic acid, which is abundant in dairy products, ruminant fats, and certain fish.[1] Unlike straight-chain fatty acids, the methyl group at the alpha-carbon (C-2) of pristanoyl-CoA creates a chiral center, resulting in two stereoisomers: (2R)-pristanoyl-CoA and (2S)-pristanoyl-CoA.

The enzymes of the peroxisomal β-oxidation pathway are stereospecific and can only process the (2S)-isomer.[2] Dietary sources and the preceding α-oxidation of phytanic acid produce a racemic mixture of both (2R) and (2S) epimers.[3] This presents a metabolic impasse: without a mechanism to handle the (2R)-isomer, half of the pristanoyl-CoA pool would be metabolically inert, leading to its accumulation. AMACR resolves this issue by catalyzing the epimerization (chiral inversion) of (2R)-pristanoyl-CoA to this compound, thereby ensuring the complete degradation of pristanic acid.[2][4]

The Metabolic Pathway of Pristanoyl-CoA

The degradation of pristanic acid is a multi-organelle process that begins in the peroxisome and is completed in the mitochondrion. AMACR's role is a critical, indispensable step within the peroxisomal pathway.

  • Activation: Pristanic acid is first activated to its coenzyme A (CoA) thioester, pristanoyl-CoA, within the peroxisome.[3] This reaction yields both (2R)- and this compound.

  • Racemization (The AMACR Step): AMACR acts exclusively on (2R)-pristanoyl-CoA, converting it to this compound.[2] The enzyme is reversible and establishes an equilibrium with a near 1:1 ratio of the two epimers, ensuring a continuous supply of the (2S)-isomer for the subsequent oxidative steps.

  • Peroxisomal β-Oxidation: The this compound enters the β-oxidation spiral. This involves a series of reactions catalyzed by specific peroxisomal enzymes:

    • Acyl-CoA Oxidase (ACOX2/ACOX3): The first step is an oxidation reaction that introduces a double bond, catalyzed by a branched-chain acyl-CoA oxidase.[5]

    • D-Bifunctional Protein (DBP/HSD17B4): This enzyme possesses both hydratase and dehydrogenase activities, processing the intermediate from the oxidase reaction.[6][7]

    • Sterol Carrier Protein X (SCPx) Thiolase: The final step in each cycle is the thiolytic cleavage by SCPx, which shortens the acyl-CoA chain.[3]

  • Chain Shortening and Transport: Pristanoyl-CoA undergoes three cycles of β-oxidation within the peroxisome, yielding two molecules of propionyl-CoA, one molecule of acetyl-CoA, and the chain-shortened product, 4,8-dimethylnonanoyl-CoA.[5][8] These products are then converted to carnitine esters and transported to the mitochondria for complete oxidation to CO₂ and water.[8]

Pristanoyl_CoA_Metabolism Diet Dietary Phytanic Acid (Ruminant Fats, Dairy) Pristanic_Acid Pristanic Acid Diet->Pristanic_Acid α-Oxidation Activation Acyl-CoA Synthetase Pristanic_Acid->Activation Pristanoyl_CoA_R (2R)-Pristanoyl-CoA Activation->Pristanoyl_CoA_R Pristanoyl_CoA_S This compound Activation->Pristanoyl_CoA_S AMACR AMACR (α-Methylacyl-CoA Racemase) Pristanoyl_CoA_R->AMACR Beta_Ox Peroxisomal β-Oxidation (3 Cycles) - ACOX2/3 - HSD17B4 - SCPx Thiolase Pristanoyl_CoA_S->Beta_Ox AMACR->Pristanoyl_CoA_S Products Products: • 4,8-Dimethylnonanoyl-CoA • Acetyl-CoA • 2x Propionyl-CoA Beta_Ox->Products Mitochondria Mitochondrial Oxidation Products->Mitochondria Carnitine Shuttle AMACR_Assay_Workflow start Start: Cell/Tissue Lysate add_substrate Add (R)-[2-³H]-Pristanoyl-CoA (100 µM) start->add_substrate incubate Incubate 37°C, 30 min add_substrate->incubate reaction AMACR converts (R) -> (S) β-oxidation releases ³H incubate->reaction stop_reaction Stop with 1% TCA reaction->stop_reaction column Apply to RP-18 Column stop_reaction->column separation Unreacted Substrate Binds ³H₂O Elutes column->separation quantify Quantify ³H₂O via Liquid Scintillation Counting separation->quantify AMACR_Deficiency_Logic Mutation Biallelic Mutation in AMACR Gene Deficiency AMACR Enzyme Deficiency or Absence Mutation->Deficiency leads to Block Metabolic Block: Inability to convert (2R) -> this compound Deficiency->Block causes Accumulation Accumulation of Substrates: • Pristanic Acid • (R)-DHCA & (R)-THCA Block->Accumulation results in Phenotype Clinical Phenotype: • Neurological Dysfunction • Liver Disease Accumulation->Phenotype contributes to

References

Methodological & Application

Audience: Researchers, scientists, and drug development professionals.

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Quantification of (2S)-Pristanoyl-CoA using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Introduction

Pristanoyl-CoA is a critical intermediate in the metabolism of branched-chain fatty acids, primarily derived from the alpha-oxidation of phytanic acid in peroxisomes. The degradation of pristanoyl-CoA proceeds via peroxisomal beta-oxidation, a pathway that is crucial for lipid homeostasis. For beta-oxidation to occur, the (2R)-isomer of pristanoyl-CoA must first be converted to the this compound form.[1] Dysregulation in this pathway is associated with several peroxisomal disorders. Therefore, the accurate quantification of this compound is essential for studying these metabolic diseases and for the development of potential therapeutic interventions.

This document provides a detailed protocol for the extraction and quantification of this compound from biological matrices using a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. The methodology is based on established principles for the analysis of long-chain acyl-CoAs.[2][3][4][5]

Metabolic Context: Pristanoyl-CoA Beta-Oxidation

Pristanic acid is activated to pristanoyl-CoA, which then enters the beta-oxidation spiral. The (2S)-isomer is the specific substrate for the first enzyme in this cycle, acyl-CoA oxidase.[1] The pathway involves sequential reactions that shorten the acyl chain, producing acetyl-CoA and propionyl-CoA.[6]

cluster_peroxisome Peroxisome PA Pristanic Acid PCoA_R (2R)-Pristanoyl-CoA PA->PCoA_R Acyl-CoA Synthetase PCoA_S This compound PCoA_R->PCoA_S α-methylacyl-CoA racemase BetaOx Beta-Oxidation (3 cycles) PCoA_S->BetaOx Acyl-CoA Oxidase Pro_Ac_CoA Propionyl-CoA + Acetyl-CoA + 4,8-dimethylnonanoyl-CoA BetaOx->Pro_Ac_CoA Yields

Caption: Metabolic activation and pathway of this compound.

Experimental Protocol

This protocol outlines the necessary steps from sample preparation to data acquisition for the quantification of pristanoyl-CoA.

Materials and Reagents
  • Solvents: Acetonitrile (ACN), Methanol (MeOH), Isopropanol (IPA), Water (LC-MS Grade)

  • Reagents: Ammonium hydroxide (B78521) (NH₄OH), Formic Acid, 5-Sulfosalicylic acid (SSA)

  • Standards: this compound (analytical standard), Heptadecanoyl-CoA (Internal Standard, ISTD)

  • Equipment: Homogenizer, Centrifuge (refrigerated), Nitrogen evaporator, Autosampler vials, Analytical balance

Sample Preparation: Extraction from Tissue

Acyl-CoAs are susceptible to degradation; therefore, samples should be processed quickly on ice to minimize enzymatic activity.[2]

  • Homogenization: Weigh approximately 30-50 mg of frozen tissue and place it in a pre-chilled tube containing 0.5 mL of 100 mM potassium phosphate (B84403) buffer (pH 4.9).

  • Internal Standard: Add 20 ng of Heptadecanoyl-CoA (ISTD) to the tube.

  • Extraction Solvent: Add 0.5 mL of a cold extraction solvent mixture of ACN:IPA:MeOH (3:1:1 v/v/v).[2]

  • Homogenize: Immediately homogenize the sample twice on ice.

  • Vortex & Sonicate: Vortex the homogenate for 2 minutes, followed by sonication for 3 minutes in an ice bath.

  • Centrifugation: Centrifuge the sample at 16,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant. To maximize yield, the remaining pellet can be re-extracted with another 0.5 mL of the extraction solvent, centrifuged, and the supernatants combined.[2]

  • Drying: Dry the combined supernatant under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 50 µL of a Methanol:Water (1:1 v/v) solution, vortex, and centrifuge at 14,000 x g for 10 minutes at 4°C to pellet any insoluble debris.[2]

  • Analysis: Transfer the final supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

The chromatographic separation is achieved using a reverse-phase C18 or C8 column.

  • LC System: UPLC/UHPLC system

  • Column: Acquity C8 BEH (2.1 x 150 mm, 1.7 µm) or equivalent[2]

  • Mobile Phase A: 15 mM Ammonium Hydroxide (NH₄OH) in Water[2]

  • Mobile Phase B: 15 mM Ammonium Hydroxide (NH₄OH) in Acetonitrile[2]

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40-50°C

  • Injection Volume: 5 µL

Table 1: Liquid Chromatography Gradient

Time (min)% Mobile Phase B
0.020
2.845
3.065
4.065
4.520
5.020

Note on Isomers: Standard reverse-phase chromatography as described may not separate the (2S) and (2R) stereoisomers of pristanoyl-CoA. For applications requiring specific quantification of each isomer, specialized chiral chromatography methods would need to be developed.

  • Mass Spectrometer: Triple Quadrupole Mass Spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Analysis Mode: Multiple Reaction Monitoring (MRM)

Table 2: MRM Transitions for Pristanoyl-CoA Quantification

AnalytePrecursor Ion (Q1) m/zProduct Ion (Q3) m/zDwell Time (ms)Collision Energy (eV)
Pristanoyl-CoA1065.7558.65035
Pristanoyl-CoA (conf.)1065.7428.15045
Heptadecanoyl-CoA (ISTD)1037.7530.65035

Note: Precursor and product ion values are calculated and should be optimized empirically on the specific instrument used. The primary fragmentation of acyl-CoAs in positive ESI mode involves the neutral loss of the 3'-phospho-adenosine-5'-diphosphate moiety (507.1 Da).[7][8]

Data Analysis and Quantification

Calibration Curve

Prepare calibration standards by spiking known amounts of this compound into a blank matrix (e.g., lysate from a cell line depleted of acyl-CoAs). The concentration range should encompass the expected physiological or experimental levels. A typical range might be 1 ng/mL to 1000 ng/mL.

Quantitative Summary

The following tables represent example data for method validation.

Table 3: Example Calibration Curve Parameters

AnalyteConcentration Range (ng/mL)Regression Type
Pristanoyl-CoA1 - 1000Linear (1/x weighting)>0.995

Table 4: Example Method Validation Data

ParameterResult
Limit of Detection (LOD)0.5 ng/mL (S/N > 3)
Limit of Quantitation (LOQ)1.0 ng/mL (S/N > 10)
Accuracy (% Recovery)85-115%
Precision (%RSD)<15% (Intra-day and Inter-day)

Note: LOD, LOQ, accuracy, and precision should be determined according to established validation guidelines.[8]

Workflow Visualization

The entire process from sample collection to final data analysis is summarized in the workflow diagram below.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Collect 1. Collect Tissue Homogenize 2. Homogenize with ISTD Collect->Homogenize Extract 3. Extract with ACN:IPA:MeOH Homogenize->Extract Dry 4. Dry Under N2 Extract->Dry Reconstitute 5. Reconstitute Dry->Reconstitute Inject 6. Inject Sample Reconstitute->Inject Separate 7. Chromatographic Separation (C8) Inject->Separate Detect 8. Detect via MRM (ESI+) Separate->Detect Integrate 9. Integrate Peak Areas Detect->Integrate Quantify 10. Quantify using Calibration Curve Integrate->Quantify Report 11. Report Concentration Quantify->Report

Caption: End-to-end workflow for this compound quantification.

References

Application Note: Mass Spectrometry Analysis of Pristanoyl-CoA Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pristanoyl-CoA, a branched-chain acyl-CoA, is a critical intermediate in the metabolism of phytanic acid, a fatty acid derived from dietary sources such as dairy products and meat. The stereochemistry of pristanoyl-CoA is of significant biological importance, as the downstream peroxisomal β-oxidation pathway is stereospecific. The two main diastereomers, (2R)-pristanoyl-CoA and (2S)-pristanoyl-CoA, are interconverted by the enzyme α-methylacyl-CoA racemase (AMACR). Deficiencies in this metabolic pathway are associated with several peroxisomal disorders, making the ability to distinguish and quantify these isomers crucial for both clinical diagnostics and drug development. This application note provides a detailed protocol for the analysis of pristanoyl-CoA isomers using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Metabolic Significance of Pristanoyl-CoA Isomers

Pristanic acid is activated to pristanoyl-CoA, which then enters the peroxisome for β-oxidation. The first enzyme in this pathway, branched-chain acyl-CoA oxidase, is specific for the (2S)-isomer. Therefore, (2R)-pristanoyl-CoA must be converted to its (2S)-epimer by AMACR to be metabolized. The accumulation of specific isomers can be indicative of enzymatic defects.

Pristanoyl_CoA_Metabolism Phytanic Acid Phytanic Acid Pristanic Acid Pristanic Acid Phytanic Acid->Pristanic Acid α-oxidation Pristanoyl-CoA (2R and 2S isomers) Pristanoyl-CoA (2R and 2S isomers) Pristanic Acid->Pristanoyl-CoA (2R and 2S isomers) Acyl-CoA Synthetase (2R)-Pristanoyl-CoA (2R)-Pristanoyl-CoA Pristanoyl-CoA (2R and 2S isomers)->(2R)-Pristanoyl-CoA This compound This compound Pristanoyl-CoA (2R and 2S isomers)->this compound AMACR α-methylacyl-CoA racemase (AMACR) (2R)-Pristanoyl-CoA->AMACR Peroxisomal β-oxidation Peroxisomal β-oxidation This compound->Peroxisomal β-oxidation Metabolites Metabolites Peroxisomal β-oxidation->Metabolites AMACR->this compound Isomerization Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Tissue Homogenization Tissue Homogenization Liquid-Liquid Extraction Liquid-Liquid Extraction Tissue Homogenization->Liquid-Liquid Extraction Solid-Phase Extraction (SPE) Solid-Phase Extraction (SPE) Liquid-Liquid Extraction->Solid-Phase Extraction (SPE) Drying and Reconstitution Drying and Reconstitution Solid-Phase Extraction (SPE)->Drying and Reconstitution Chiral LC Separation Chiral LC Separation Drying and Reconstitution->Chiral LC Separation Mass Spectrometry (MRM) Mass Spectrometry (MRM) Chiral LC Separation->Mass Spectrometry (MRM) Peak Integration Peak Integration Mass Spectrometry (MRM)->Peak Integration Quantification Quantification Peak Integration->Quantification Data Reporting Data Reporting Quantification->Data Reporting

Application Notes and Protocols for the Enzymatic Assay of (2S)-Pristanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2S)-pristanoyl-CoA is a key intermediate in the peroxisomal beta-oxidation of pristanic acid, a branched-chain fatty acid derived from the dietary phytanic acid. The accumulation of pristanic acid and its metabolites is associated with several inherited metabolic disorders, such as Refsum disease and Zellweger syndrome. Therefore, the quantification of this compound and the characterization of enzymes involved in its metabolism are crucial for disease diagnosis, drug development, and a fundamental understanding of lipid metabolism.

These application notes provide detailed protocols for the enzymatic assay of this compound, focusing on the activity of pristanoyl-CoA oxidase, the first and rate-limiting enzyme in its degradation pathway.

Signaling Pathway: Peroxisomal Beta-Oxidation of this compound

The degradation of this compound occurs in the peroxisome through a series of enzymatic reactions known as beta-oxidation. This pathway shortens the acyl-chain of the molecule, producing acetyl-CoA and propionyl-CoA.

Peroxisomal_Beta_Oxidation cluster_peroxisome Peroxisome pristanoyl_coa This compound dehydropristanoyl_coa trans-2,3-Dehydropristanoyl-CoA pristanoyl_coa->dehydropristanoyl_coa ACOX2/ACOX3 (Pristanoyl-CoA Oxidase) O2 -> H2O2 hydroxypristanoyl_coa 3-Hydroxypristanoyl-CoA dehydropristanoyl_coa->hydroxypristanoyl_coa HSD17B4 (Multifunctional Enzyme Type 2) H2O ketopristanoyl_coa 3-Ketopristanoyl-CoA hydroxypristanoyl_coa->ketopristanoyl_coa HSD17B4 (Multifunctional Enzyme Type 2) NAD+ -> NADH + H+ trimethyltridecanoyl_coa 4,8,12-Trimethyltridecanoyl-CoA ketopristanoyl_coa->trimethyltridecanoyl_coa ACAA1 (Peroxisomal Thiolase) CoA propionyl_coa Propionyl-CoA ketopristanoyl_coa->propionyl_coa ACAA1 (Peroxisomal Thiolase) CoA

Caption: Peroxisomal beta-oxidation of this compound.

Principle of the Assay

The enzymatic assay for this compound is based on the quantification of hydrogen peroxide (H₂O₂) produced by the action of pristanoyl-CoA oxidase (ACOX). This coupled-enzyme assay involves two main steps:

  • Oxidation of this compound: Pristanoyl-CoA oxidase catalyzes the oxidation of this compound to trans-2,3-dehydropristanoyl-CoA, with the concomitant reduction of molecular oxygen to hydrogen peroxide.

  • Detection of Hydrogen Peroxide: The H₂O₂ produced is then used by horseradish peroxidase (HRP) to oxidize a chromogenic or fluorogenic substrate, leading to a measurable change in absorbance or fluorescence.

Data Presentation

ParameterSpectrophotometric AssayFluorometric AssayReference
Principle HRP-coupled oxidation of a chromogenic substrateHRP-coupled oxidation of a fluorogenic substrate[1][2]
Substrate This compoundThis compound
Enzymes Pristanoyl-CoA Oxidase, Horseradish PeroxidasePristanoyl-CoA Oxidase, Horseradish Peroxidase
Detection Absorbance (e.g., 500 nm for 4-aminoantipyrine/phenol)Fluorescence (e.g., Ex/Em = 530/585 nm for Amplex Red)[2]
Sensitivity Nanomolar rangePicomolar range[1]
Assay Mode Continuous or fixed-timeContinuous or fixed-time[1]

Experimental Protocols

Spectrophotometric Assay for this compound Oxidase Activity

This protocol is adapted from a general method for acyl-CoA oxidases.[2]

Materials:

  • This compound

  • Pristanoyl-CoA Oxidase (purified or as part of a cell lysate/peroxisomal fraction)

  • Horseradish Peroxidase (HRP)

  • Potassium Phosphate Buffer (100 mM, pH 7.0)

  • 4-Aminoantipyrine (4-AAP)

  • Phenol (B47542)

  • Flavin Adenine Dinucleotide (FAD)

  • Triton X-100

  • Microplate reader or spectrophotometer

Reagent Preparation:

  • Assay Buffer: 100 mM Potassium Phosphate Buffer, pH 7.0.

  • 4-AAP/Phenol Solution: Prepare a stock solution of 100 mM 4-AAP and 250 mM phenol in Assay Buffer.

  • HRP Solution: Prepare a 1 mg/mL stock solution in Assay Buffer.

  • This compound Solution: Prepare a stock solution in Assay Buffer. The final concentration in the assay should be optimized (typically in the range of 10-100 µM).

  • FAD Solution: Prepare a 1 mM stock solution in Assay Buffer.

Assay Procedure:

  • Prepare a reaction master mix containing Assay Buffer, 4-AAP/Phenol solution, HRP solution, and FAD.

  • Add the master mix to the wells of a 96-well microplate.

  • Add the enzyme sample (purified pristanoyl-CoA oxidase or cell lysate) to the wells.

  • To initiate the reaction, add the this compound solution.

  • Immediately measure the increase in absorbance at 500 nm over time (e.g., every 30 seconds for 10 minutes) at a constant temperature (e.g., 37°C).

  • The rate of reaction is calculated from the linear portion of the absorbance curve.

Fluorometric Assay for this compound Oxidase Activity

This protocol offers higher sensitivity and is adapted from a method for peroxisomal fatty acyl-CoA oxidase.[1]

Materials:

  • This compound

  • Pristanoyl-CoA Oxidase (purified or as part of a cell lysate/peroxisomal fraction)

  • Horseradish Peroxidase (HRP)

  • Potassium Phosphate Buffer (100 mM, pH 7.0)

  • Amplex® Red reagent (or other suitable fluorogenic HRP substrate)

  • Flavin Adenine Dinucleotide (FAD)

  • Microplate reader with fluorescence detection capabilities

Reagent Preparation:

  • Assay Buffer: 100 mM Potassium Phosphate Buffer, pH 7.0.

  • Amplex® Red Solution: Prepare a stock solution in DMSO according to the manufacturer's instructions.

  • HRP Solution: Prepare a 1 mg/mL stock solution in Assay Buffer.

  • This compound Solution: Prepare a stock solution in Assay Buffer.

  • FAD Solution: Prepare a 1 mM stock solution in Assay Buffer.

Assay Procedure:

  • Prepare a reaction master mix containing Assay Buffer, Amplex® Red reagent, HRP solution, and FAD.

  • Add the master mix to the wells of a black 96-well microplate.

  • Add the enzyme sample to the wells.

  • To initiate the reaction, add the this compound solution.

  • Measure the increase in fluorescence (e.g., excitation at 530 nm and emission at 585 nm) over time at a constant temperature.

  • The rate of reaction is determined from the linear portion of the fluorescence curve. A standard curve using known concentrations of H₂O₂ should be prepared to convert the fluorescence units to the amount of H₂O₂ produced.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagent_prep Reagent Preparation (Buffer, Substrates, Enzymes) reaction_setup Set up Reaction Mix (Master Mix + Enzyme) reagent_prep->reaction_setup sample_prep Sample Preparation (Purified Enzyme or Cell Lysate) sample_prep->reaction_setup reaction_init Initiate Reaction (Add this compound) reaction_setup->reaction_init data_acq Data Acquisition (Measure Absorbance/Fluorescence) reaction_init->data_acq rate_calc Calculate Reaction Rate (Slope of linear phase) data_acq->rate_calc quant Quantification (Using Standard Curve) rate_calc->quant kinetic_analysis Kinetic Analysis (Km, Vmax) quant->kinetic_analysis

Caption: General workflow for the enzymatic assay of this compound.

Conclusion

The provided application notes and protocols describe robust and sensitive methods for the enzymatic assay of this compound. These assays are essential tools for researchers and drug development professionals working on peroxisomal disorders and lipid metabolism. The choice between the spectrophotometric and fluorometric method will depend on the required sensitivity and the available equipment. It is recommended to optimize the assay conditions for the specific enzyme source and experimental setup.

References

Protocol for the Isolation of Peroxisomes and the Study of (2S)-Pristanoyl-CoA Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Peroxisomes are ubiquitous subcellular organelles that play a crucial role in various metabolic pathways, including the beta-oxidation of very long-chain fatty acids and branched-chain fatty acids like pristanic acid. The study of these metabolic processes is vital for understanding numerous human diseases, including peroxisomal biogenesis disorders. (2S)-pristanoyl-CoA is a key intermediate in the beta-oxidation of pristanic acid. This document provides a detailed protocol for the isolation of highly purified peroxisomes from rat liver and subsequent methods for the analysis of this compound and its metabolic pathway. This protocol is intended for researchers, scientists, and professionals in the field of drug development.

I. Isolation of Peroxisomes from Rat Liver

The isolation of intact and highly purified peroxisomes is a prerequisite for the accurate study of their metabolic functions. The most common and effective method involves a two-step process: differential centrifugation to enrich for a light mitochondrial fraction, followed by density gradient centrifugation to separate peroxisomes from other organelles.

A. Materials and Reagents
  • Homogenization Buffer: 0.25 M sucrose, 1 mM EDTA, 5 mM MOPS, 0.1% (v/v) ethanol, pH 7.2. Keep on ice.

  • Nycodenz Gradient Solutions:

    • 30% (w/v) Nycodenz solution in 1 mM EDTA, pH 7.2.

  • Alternative Gradient Media: Iodixanol or OptiPrep™ can also be used.

  • Protease Inhibitor Cocktail: (e.g., Sigma-Aldrich, Cat. No. P8340)

  • Phosphate-buffered saline (PBS), ice-cold.

B. Equipment
  • Potter-Elvehjem homogenizer with a loose-fitting pestle.

  • Refrigerated centrifuge capable of speeds up to 25,000 x g.

  • Ultracentrifuge with a swinging-bucket or fixed-angle rotor capable of speeds up to 100,000 x g.

  • Centrifuge tubes (appropriate for the rotors used).

  • Dounce homogenizer.

C. Experimental Protocol: Peroxisome Isolation

This protocol is adapted from established methods utilizing Nycodenz density gradient centrifugation.[1][2]

1. Tissue Homogenization: a. Euthanize a rat according to approved animal handling protocols. b. Perfuse the liver with ice-cold PBS to remove blood. c. Excise the liver, weigh it, and mince it into small pieces in ice-cold homogenization buffer. d. Homogenize the minced liver in 4 volumes of ice-cold homogenization buffer with a Potter-Elvehjem homogenizer (5-10 strokes at low speed).

2. Differential Centrifugation: a. Centrifuge the homogenate at 750 x g for 10 minutes at 4°C to pellet nuclei and cell debris. b. Collect the supernatant (post-nuclear supernatant, PNS) and re-homogenize the pellet in 2 volumes of homogenization buffer. Centrifuge again at 750 x g for 10 minutes at 4°C. c. Pool the supernatants and centrifuge at 3,000 x g for 10 minutes at 4°C to pellet heavy mitochondria. d. Transfer the supernatant to a new tube and centrifuge at 25,000 x g for 20 minutes at 4°C to obtain the light mitochondrial fraction (L-fraction), which is enriched in peroxisomes and lysosomes.

3. Nycodenz Density Gradient Centrifugation: a. Resuspend the L-fraction pellet gently in a minimal volume of homogenization buffer. b. In an ultracentrifuge tube, carefully layer the resuspended L-fraction on top of the 30% Nycodenz solution. c. Centrifuge at 100,000 x g for 1.5 hours at 4°C. d. After centrifugation, three fractions will be visible: a pellet at the bottom containing purified peroxisomes, a layer at the interface containing mitochondria and lysosomes, and the supernatant. e. Carefully aspirate the supernatant and the interface layer. f. Resuspend the peroxisomal pellet in a suitable buffer for downstream analysis (e.g., homogenization buffer or a specific assay buffer).

D. Assessment of Purity and Yield

The purity and yield of the isolated peroxisomes should be assessed by measuring the activity of marker enzymes for different subcellular compartments.

  • Peroxisomes: Catalase

  • Mitochondria: Cytochrome c oxidase

  • Lysosomes: Acid phosphatase

  • Endoplasmic Reticulum: Glucose-6-phosphatase

The enrichment of catalase activity and the reduction of contaminant enzyme activities in the final peroxisomal fraction compared to the initial homogenate indicate the success of the purification.

E. Quantitative Data on Peroxisome Isolation

The following table summarizes typical data for the enrichment and yield of peroxisomal marker enzymes from rat liver using a Nycodenz gradient method.

FractionTotal Protein (mg)Catalase Specific Activity (U/mg)Cytochrome c oxidase Specific Activity (U/mg)Acid Phosphatase Specific Activity (U/mg)Catalase Enrichment (-fold)Catalase Yield (%)
Homogenate10001.50.80.51100
Light Mitochondrial (L) Fraction80101.22.5~6.7~53
Purified Peroxisomes5570.050.1~38~19

Note: These values are illustrative and can vary between experiments. Data synthesized from multiple sources.[1][2]

II. Analysis of this compound Metabolism

Once highly purified peroxisomes are isolated, they can be used to study the metabolism of this compound. This involves measuring the activity of key enzymes in the beta-oxidation pathway or directly quantifying the concentration of this compound and its metabolites.

A. Assay for Pristanoyl-CoA Oxidase Activity

Pristanoyl-CoA oxidase is the first and rate-limiting enzyme in the beta-oxidation of pristanoyl-CoA. Its activity can be measured by monitoring the production of hydrogen peroxide (H₂O₂).

1. Principle: Pristanoyl-CoA oxidase catalyzes the conversion of pristanoyl-CoA to 2,3-enoyl-pristanoyl-CoA, producing H₂O₂ as a byproduct. The H₂O₂ can then be used in a peroxidase-coupled reaction to oxidize a chromogenic or fluorogenic substrate.

2. Materials and Reagents:

  • Assay Buffer: 50 mM potassium phosphate (B84403) buffer, pH 8.0.

  • Substrate: 50 µM Pristanoyl-CoA.

  • Horseradish Peroxidase (HRP): 10 U/mL.

  • Chromogenic/Fluorogenic Substrate:

    • For spectrophotometric assay: 0.1 mg/mL 2',7'-dichlorofluorescin diacetate (DCFDA).

    • For fluorometric assay: 10 µM Amplex® Red.

  • Isolated Peroxisomes: Diluted in assay buffer.

3. Protocol (Fluorometric Assay): a. Prepare a master mix containing assay buffer, Amplex® Red, and HRP. b. Add 50 µL of the master mix to each well of a 96-well black microplate. c. Add 25 µL of diluted isolated peroxisomes to the wells. d. Initiate the reaction by adding 25 µL of the pristanoyl-CoA substrate solution. e. Immediately measure the fluorescence in a microplate reader (excitation ~530-560 nm, emission ~590 nm) in kinetic mode for 15-30 minutes. f. The rate of increase in fluorescence is proportional to the pristanoyl-CoA oxidase activity. g. A standard curve using known concentrations of H₂O₂ should be prepared to quantify the enzyme activity.

B. Quantification of this compound by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of acyl-CoA species, including this compound.

1. Principle: Isolated peroxisomes are lysed, and the acyl-CoAs are extracted. The extract is then subjected to reversed-phase liquid chromatography to separate the different acyl-CoA species, which are subsequently detected and quantified by tandem mass spectrometry.

2. Materials and Reagents:

  • Extraction Solvent: 10% (w/v) trichloroacetic acid (TCA) or 5% (w/v) 5-sulfosalicylic acid (SSA).

  • Internal Standard: A stable isotope-labeled acyl-CoA (e.g., [¹³C₁₆]-palmitoyl-CoA) or a structurally similar non-endogenous acyl-CoA.

  • LC Mobile Phase A: Water with 5 mM ammonium (B1175870) acetate.

  • LC Mobile Phase B: Methanol or acetonitrile.

  • This compound standard.

3. Protocol: a. Extraction: i. Resuspend the isolated peroxisomal pellet in ice-cold extraction solvent. ii. Add the internal standard. iii. Vortex vigorously and incubate on ice for 10 minutes. iv. Centrifuge at 17,000 x g for 10 minutes at 4°C to pellet the protein. v. Transfer the supernatant containing the acyl-CoAs to a new tube for LC-MS/MS analysis. b. LC-MS/MS Analysis: i. Column: C18 reversed-phase column. ii. Gradient: A linear gradient from mobile phase A to mobile phase B is used to elute the acyl-CoAs. iii. Mass Spectrometry: Operate the mass spectrometer in positive ion electrospray ionization (ESI) mode. iv. Detection: Use multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transition for this compound and the internal standard. c. Quantification: i. Generate a standard curve using known concentrations of the this compound standard. ii. Calculate the concentration of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

III. Visualizations

A. Experimental Workflow for Peroxisome Isolation

PeroxisomeIsolation start Rat Liver Tissue homogenization Homogenization (Potter-Elvehjem) start->homogenization Homogenization Buffer cent1 Centrifugation (750 x g, 10 min) homogenization->cent1 pns Post-Nuclear Supernatant (PNS) cent1->pns Supernatant pellet1 Nuclei & Debris (Discard) cent1->pellet1 Pellet cent2 Centrifugation (3,000 x g, 10 min) pns->cent2 supernatant2 Supernatant cent2->supernatant2 Supernatant pellet2 Heavy Mitochondria (Discard) cent2->pellet2 Pellet cent3 Centrifugation (25,000 x g, 20 min) supernatant2->cent3 l_fraction Light Mitochondrial Fraction (L-Fraction) cent3->l_fraction Pellet supernatant3 Cytosol (Discard) cent3->supernatant3 Supernatant gradient_prep Layer L-Fraction onto 30% Nycodenz Gradient l_fraction->gradient_prep ultracentrifugation Ultracentrifugation (100,000 x g, 1.5 h) gradient_prep->ultracentrifugation result Separated Fractions ultracentrifugation->result peroxisomes Purified Peroxisomes (Pellet) result->peroxisomes contaminants Mitochondria, Lysosomes (Interface - Discard) result->contaminants

Caption: Workflow for the isolation of peroxisomes from rat liver.

B. Peroxisomal Beta-Oxidation of Pristanoyl-CoAdot

// Node styles node [fillcolor="#F1F3F4", fontcolor="#202124", color="#5F6368"]; enzyme [shape=rectangle, fillcolor="#4285F4", fontcolor="#FFFFFF", style=filled]; metabolite [shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];

// Define nodes pristanoyl_coa [label="this compound", class="metabolite"]; enoyl_coa [label="trans-2,3-Dehydropristanoyl-CoA", class="metabolite"]; hydroxy_coa [label="3-Hydroxypristanoyl-CoA", class="metabolite"]; keto_coa [label="3-Ketopristanoyl-CoA", class="metabolite"]; cleavage_products [label="4,8,12-Trimethyltridecanoyl-CoA\n+ Propionyl-CoA", class="metabolite"];

acox3 [label="Pristanoyl-CoA Oxidase\n(ACOX3)", class="enzyme"]; mfp2_hydratase [label="Multifunctional Protein 2\n(Hydratase activity)", class="enzyme"]; mfp2_dehydrogenase [label="Multifunctional Protein 2\n(Dehydrogenase activity)", class="enzyme"]; scpx [label="Sterol Carrier Protein X\n(Thiolase activity)", class="enzyme"];

// Define edges pristanoyl_coa -> enoyl_coa [label="O2 -> H2O2", color="#EA4335"]; acox3 -> enoyl_coa [arrowhead=none, style=dashed, color="#5F6368"];

enoyl_coa -> hydroxy_coa [label="H2O", color="#34A853"]; mfp2_hydratase -> hydroxy_coa [arrowhead=none, style=dashed, color="#5F6368"];

hydroxy_coa -> keto_coa [label="NAD+ -> NADH + H+", color="#FBBC05"]; mfp2_dehydrogenase -> keto_coa [arrowhead=none, style=dashed, color="#5F6368"];

keto_coa -> cleavage_products [label="CoA-SH", color="#4285F4"]; scpx -> cleavage_products [arrowhead=none, style=dashed, color="#5F6368"]; }

References

Application Notes: Tracing (2S)-Pristanoyl-CoA Metabolism with Stable Isotopes

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pristanic acid (2,6,10,14-tetramethylpentadecanoic acid) is a branched-chain fatty acid derived from dietary sources or the metabolic breakdown of phytanic acid.[1][2] Its metabolism is critical for normal cellular function, and defects in its degradation pathway are associated with severe inherited peroxisomal disorders, including Zellweger syndrome and Adult Refsum disease.[1][2][3] The breakdown of pristanic acid occurs primarily within peroxisomes via a specialized β-oxidation pathway.[4][5]

Stable isotope tracing provides a powerful analytical method to investigate the dynamics of metabolic pathways in real-time. By introducing a heavy-isotope-labeled substrate, such as ¹³C-pristanic acid, into a biological system (e.g., cell culture), researchers can track the label's incorporation into downstream metabolites. This approach, coupled with mass spectrometry, allows for the precise elucidation of metabolic pathways, the identification of enzymatic defects, and the quantification of metabolic flux. These application notes provide a comprehensive overview and detailed protocols for tracing the metabolism of (2S)-pristanoyl-CoA using stable isotope labeling.

Metabolic Pathway of Pristanoyl-CoA

Pristanic acid from dietary sources is a mix of (2R) and (2S) stereoisomers. It is first activated to its coenzyme A (CoA) thioester, pristanoyl-CoA. The peroxisomal β-oxidation machinery exclusively processes the (2S) stereoisomer. The (2R)-pristanoyl-CoA must first be converted to this compound by the enzyme α-methylacyl-CoA racemase (AMACR).[5][6] The this compound then undergoes three cycles of β-oxidation within the peroxisome. Each cycle shortens the fatty acid chain, releasing propionyl-CoA in the first cycle and acetyl-CoA in subsequent cycles. The final product of peroxisomal oxidation, 4,8-dimethylnonanoyl-CoA, is then transported to the mitochondria for complete oxidation.[4][5]

Pristanoyl_CoA_Metabolism Peroxisomal β-Oxidation of Pristanoyl-CoA cluster_peroxisome Peroxisome cluster_mito Mitochondrion node_2R_pristanoyl (2R)-Pristanoyl-CoA node_2S_pristanoyl This compound node_2R_pristanoyl->node_2S_pristanoyl AMACR node_pristenoyl 2,3-Pristenoyl-CoA node_2S_pristanoyl->node_pristenoyl Acyl-CoA Oxidase node_hydroxy 3-Hydroxypristanoyl-CoA node_pristenoyl->node_hydroxy MFP2 node_keto 3-Ketopristanoyl-CoA node_hydroxy->node_keto MFP2 node_cycle1_out 4,8,12-Trimethyl- tridecanoyl-CoA node_keto->node_cycle1_out SCPX Thiolase node_propionyl Propionyl-CoA node_keto->node_propionyl node_cycle2 ...2 more cycles of β-oxidation... node_cycle1_out->node_cycle2 node_final_perox 4,8-Dimethylnonanoyl-CoA node_cycle2->node_final_perox node_final_mito Further Oxidation node_final_perox->node_final_mito Carnitine Shuttle

Caption: Peroxisomal β-oxidation pathway of pristanoyl-CoA.

Experimental Design and Workflow

A typical stable isotope tracing experiment involves several key stages: cell culture and labeling, metabolite extraction, sample analysis by mass spectrometry, and data analysis. The workflow is designed to track the incorporation of the isotopic label from the precursor into the downstream products of the metabolic pathway.

Experimental_Workflow Stable Isotope Tracing Experimental Workflow node_culture 1. Cell Culture (e.g., Human Fibroblasts) node_label 2. Isotope Labeling Incubate with ¹³C-Pristanic Acid node_culture->node_label node_harvest 3. Cell Harvesting Quench metabolism, wash cells node_label->node_harvest node_extract 4. Metabolite Extraction (e.g., Methanol (B129727)/Chloroform) node_harvest->node_extract node_analysis 5. LC-MS/MS Analysis Separate and detect acyl-CoAs node_extract->node_analysis node_data 6. Data Processing Determine isotopic enrichment and metabolic flux node_analysis->node_data

Caption: General workflow for stable isotope tracing experiments.

Protocols

Protocol 1: Stable Isotope Labeling of Human Fibroblasts

This protocol is adapted for adherent human skin fibroblasts, a common model for studying peroxisomal disorders.[7]

Materials:

  • Human fibroblast cell line (control and/or patient-derived)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA

  • Labeling Medium: Complete medium supplemented with stable isotope-labeled pristanic acid (e.g., [U-¹³C₁₉]-Pristanic Acid) complexed to bovine serum albumin (BSA). A typical final concentration is 50-100 µM.

  • 6-well cell culture plates

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Cell Seeding: Seed fibroblasts in 6-well plates at a density that will result in ~80% confluency at the time of labeling. Culture overnight in a 37°C, 5% CO₂ incubator.

  • Media Removal: Aspirate the complete medium from the wells and gently wash the cell monolayer twice with 2 mL of sterile PBS.

  • Labeling: Add 2 mL of pre-warmed Labeling Medium to each well.

  • Incubation: Return the plates to the incubator. The labeling duration depends on the metabolic rate of the pathway; for pristanic acid oxidation, time points between 12 to 48 hours are common to achieve steady-state labeling.[7][8]

  • Harvesting: At the end of the incubation period, place the plate on ice, aspirate the labeling medium, and immediately proceed to metabolite extraction (Protocol 2).

Protocol 2: Extraction of Acyl-CoA Thioesters

This protocol uses a methanol/chloroform (B151607) extraction method to efficiently recover acyl-CoAs.[9]

Materials:

  • Labeled cells from Protocol 1

  • Ice-cold PBS

  • Methanol (LC-MS grade)

  • Chloroform (LC-MS grade)

  • Water (LC-MS grade)

  • Cell scraper

  • 1.5 mL microcentrifuge tubes

  • Centrifuge (refrigerated)

Procedure:

  • Quenching and Washing: Quickly wash the cells twice with 2 mL of ice-cold PBS to remove extracellular metabolites and quench metabolic activity.

  • Cell Lysis: Add 500 µL of ice-cold methanol to each well. Scrape the cells and transfer the cell suspension to a 1.5 mL microcentrifuge tube.

  • Phase Separation: Add 500 µL of ice-cold chloroform to the tube and vortex vigorously for 1 minute.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to separate the phases.

  • Fraction Collection: Three layers will be visible: an upper aqueous/methanol layer (containing polar metabolites), a protein disk, and a lower chloroform layer (containing lipids). Acyl-CoAs are amphipathic and will be present in the upper aqueous/methanol layer. Carefully collect the upper aqueous layer into a new, clean tube.

  • Drying: Dry the collected supernatant under a stream of nitrogen gas or using a vacuum concentrator.

  • Storage: The dried metabolite extract can be stored at -80°C until analysis.

Protocol 3: LC-MS/MS Analysis of Labeled Metabolites

This protocol outlines a general method for analyzing acyl-CoAs using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[10]

Materials:

  • Dried metabolite extract from Protocol 2

  • Mobile Phase A: Water with 5 mM ammonium (B1175870) acetate

  • Mobile Phase B: Methanol with 5 mM ammonium acetate

  • LC-MS/MS system with a C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm)

Procedure:

  • Sample Reconstitution: Reconstitute the dried extract in 100 µL of 50:50 Methanol:Water. Vortex and centrifuge to pellet any insoluble material. Transfer the supernatant to an autosampler vial.

  • Chromatography:

    • Column: C18 reverse-phase column.

    • Flow Rate: 0.3 mL/min.

    • Gradient:

      • 0-2 min: 2% B

      • 2-10 min: Linear gradient to 95% B

      • 10-15 min: Hold at 95% B

      • 15.1-20 min: Return to 2% B for re-equilibration.

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM).

    • Transitions: Set up MRM transitions for the unlabeled (¹²C) and labeled (¹³C) versions of this compound and its expected downstream metabolites (e.g., 4,8,12-trimethyl-tridecanoyl-CoA, propionyl-CoA). Acyl-CoAs typically show a characteristic neutral loss of the adenosine (B11128) diphosphate (B83284) group.[10]

  • Data Acquisition: Inject the sample and acquire data over the entire LC gradient.

Data Presentation and Interpretation

The primary output of the LC-MS/MS analysis is the relative abundance of different mass isotopologues for each metabolite. By comparing the peak areas of the labeled (M+n) and unlabeled (M+0) forms, the percentage of isotopic enrichment can be calculated. This data reveals the extent to which the labeled precursor has been metabolized through the pathway.

Table 1: Representative Isotopic Enrichment in Key Metabolites

The following table shows hypothetical but realistic data from an experiment using [U-¹³C₁₉]-Pristanic Acid on control fibroblasts versus fibroblasts with a simulated defect in Multifunctional Protein 2 (MFP2), a key enzyme in the pathway.[4]

MetaboliteFormulaControl Cells (% ¹³C Enrichment)MFP2-Deficient Cells (% ¹³C Enrichment)
Pristanoyl-CoAC₄₀H₇₂N₇O₁₇P₃S98.5%98.9%
2,3-Pristenoyl-CoAC₄₀H₇₀N₇O₁₇P₃S95.1%96.2%
3-Hydroxypristanoyl-CoAC₄₀H₇₂N₇O₁₈P₃S92.3%5.4%
4,8,12-Trimethyl-tridecanoyl-CoAC₃₇H₆₆N₇O₁₇P₃S88.7%<1.0%
Propionyl-CoAC₂₄H₄₀N₇O₁₇P₃S85.4%<1.0%

Interpretation:

  • In Control Cells , the high ¹³C enrichment is propagated through the entire pathway, indicating efficient flux from pristanoyl-CoA to its downstream products.

  • In MFP2-Deficient Cells , the label accumulates in the substrate of the deficient enzyme (2,3-Pristenoyl-CoA) while metabolites downstream of the enzymatic block (3-Hydroxypristanoyl-CoA and beyond) show virtually no ¹³C enrichment. This result would successfully pinpoint the specific metabolic defect.

References

Application Note: (2S)-Pristanoyl-CoA as a Substrate for Enzyme Kinetics Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(2S)-pristanoyl-CoA is a crucial intermediate in the metabolism of branched-chain fatty acids. It is derived from the alpha-oxidation of phytanic acid, a compound found in dairy products, ruminant fats, and certain fish. The subsequent breakdown of this compound occurs in peroxisomes via the β-oxidation pathway. This pathway is vital for energy production and lipid homeostasis.[1]

In humans, the initial, rate-limiting step of pristanoyl-CoA β-oxidation is catalyzed by peroxisomal acyl-CoA oxidases.[2] Specifically, two enzymes, Acyl-CoA Oxidase 2 (ACOX2) and Acyl-CoA Oxidase 3 (ACOX3), are known to oxidize this compound.[3] Dysfunctional peroxisomal β-oxidation, due to deficiencies in these enzymes or broader peroxisomal biogenesis disorders like Zellweger syndrome, leads to the accumulation of pristanic acid, causing severe neurological symptoms, developmental delays, and other pathologies.[4] Therefore, studying the kinetics of enzymes that metabolize this compound is essential for understanding disease mechanisms and for the development of potential therapeutic interventions.

This application note provides an overview of the metabolic pathway involving this compound, details the enzymes that utilize it as a substrate, and presents a comprehensive protocol for conducting enzyme kinetics studies.

Metabolic Pathway: Peroxisomal β-Oxidation of Pristanic Acid

Pristanic acid, once activated to its CoA ester, undergoes β-oxidation. The (2R) isomer is first converted to the (2S) isomer, which can then enter the β-oxidation spiral. The first step is the oxidation of this compound by ACOX2 or ACOX3.[3] This reaction introduces a double bond and produces hydrogen peroxide (H₂O₂). The pathway proceeds through several more cycles, ultimately yielding acetyl-CoA and propionyl-CoA molecules that can be further metabolized in the mitochondria.[5]

Peroxisomal_Beta_Oxidation sub sub enz enz prod prod Pristanic_Acid Pristanic Acid Pristanoyl_CoA (2R)-Pristanoyl-CoA Pristanic_Acid->Pristanoyl_CoA ATP, CoA-SH S_Pristanoyl_CoA This compound Pristanoyl_CoA->S_Pristanoyl_CoA Dehydro_Pristanoyl_CoA trans-2,3-Dehydropristanoyl-CoA S_Pristanoyl_CoA->Dehydro_Pristanoyl_CoA O₂ Hydroxy_Pristanoyl_CoA 3-Hydroxypristanoyl-CoA Dehydro_Pristanoyl_CoA->Hydroxy_Pristanoyl_CoA H₂O Keto_Pristanoyl_CoA 3-Ketopristanoyl-CoA Hydroxy_Pristanoyl_CoA->Keto_Pristanoyl_CoA NAD⁺ Products Propionyl-CoA + 4,8,12-Trimethyl- tridecanoyl-CoA Keto_Pristanoyl_CoA->Products CoA-SH Acyl_CoA_Synthetase Acyl-CoA Synthetase Acyl_CoA_Synthetase->Pristanic_Acid AMACR AMACR (Racemase) AMACR->Pristanoyl_CoA ACOX2_3 ACOX2 / ACOX3 ACOX2_3->S_Pristanoyl_CoA h2o2 H₂O₂ ACOX2_3->h2o2 produces MFP2_Hydratase MFP2 (Hydratase) MFP2_Hydratase->Dehydro_Pristanoyl_CoA MFP2_Dehydrogenase MFP2 (Dehydrogenase) MFP2_Dehydrogenase->Hydroxy_Pristanoyl_CoA SCPX SCPx (Thiolase) SCPX->Keto_Pristanoyl_CoA

Caption: Peroxisomal β-oxidation of pristanic acid.

Enzymes Utilizing this compound

  • ACOX2 (Peroxisomal acyl-coenzyme A oxidase 2): Also known as branched-chain acyl-CoA oxidase, ACOX2 is involved in the degradation of long branched-chain fatty acids and is also essential for the final steps of bile acid synthesis.[6]

  • ACOX3 (Acyl-CoA oxidase 3, pristanoyl): ACOX3 is also involved in the desaturation of 2-methyl branched fatty acids.[7] While ACOX2 is expressed in the liver and kidney, ACOX3 expression is typically very low in these tissues but has been observed in prostate cancer tissue, suggesting a role in specific physio-pathological conditions.[8][9] Both ACOX2 and ACOX3 contribute to the degradation of pristanoyl-CoA.[3]

Quantitative Kinetic Data

A thorough review of the current literature did not yield specific Kₘ and Vₘₐₓ values for human ACOX2 or ACOX3 with this compound as the substrate. Studies have confirmed the substrate specificity qualitatively, but quantitative kinetic parameters have not been published. Researchers may need to determine these values empirically using the protocols outlined below.

EnzymeSubstrateKₘ (µM)Vₘₐₓ (U/mg)Organism/Source
Human ACOX2This compoundData not availableData not availableHuman
Human ACOX3This compoundData not availableData not availableHuman

Experimental Workflow for Enzyme Kinetics

The determination of kinetic parameters for an acyl-CoA oxidase like ACOX2 or ACOX3 follows a standard workflow. This involves preparing the necessary reagents, performing the enzymatic reaction at various substrate concentrations, measuring the rate of product formation, and analyzing the data to calculate Kₘ and Vₘₐₓ.

Workflow start_end start_end process process data data decision decision start Start prep_reagents Prepare Buffers, Enzyme Stock, and This compound Dilutions start->prep_reagents setup_assay Set up Reaction Mixtures in Microplate prep_reagents->setup_assay initiate_reaction Initiate Reaction by Adding Enzyme setup_assay->initiate_reaction read_plate Measure Absorbance/Fluorescence Over Time (Kinetic Read) initiate_reaction->read_plate calc_rates Calculate Initial Reaction Velocities (V₀) read_plate->calc_rates plot_data Plot V₀ vs. [Substrate] calc_rates->plot_data fit_curve Fit Data to Michaelis-Menten Equation (e.g., Lineweaver-Burk) plot_data->fit_curve get_params Determine Kₘ and Vₘₐₓ fit_curve->get_params end End get_params->end

Caption: General workflow for enzyme kinetic analysis.

Protocol: Spectrophotometric Assay for ACOX Activity

This protocol describes a continuous, coupled spectrophotometric assay to determine the kinetic parameters of ACOX2 or ACOX3 using this compound as a substrate.

1. Principle of the Assay

Acyl-CoA oxidase catalyzes the oxidation of this compound, producing trans-2,3-dehydropristanoyl-CoA and hydrogen peroxide (H₂O₂). The rate of this reaction can be measured by quantifying the H₂O₂ produced. In this coupled assay, horseradish peroxidase (HRP) utilizes the generated H₂O₂ to oxidize a chromogenic substrate (e.g., 4-aminoantipyrine (B1666024) with phenol), leading to the formation of a colored product (a quinoneimine dye) that can be monitored by measuring the increase in absorbance at 500 nm.[10] The rate of color formation is directly proportional to the acyl-CoA oxidase activity.

2. Materials and Reagents

  • Enzyme: Purified recombinant human ACOX2 or ACOX3.

  • Substrate: this compound.

  • Buffer: 50 mM MES buffer, pH 8.0.

  • Cofactor: Flavin adenine (B156593) dinucleotide (FAD).

  • Coupling Enzyme: Horseradish Peroxidase (HRP).

  • Chromogenic Substrates: 4-Aminoantipyrine (4-AAP) and Phenol.

  • Detergent: Triton X-100 (optional, to prevent substrate inhibition).

  • Equipment:

    • Spectrophotometer or microplate reader capable of kinetic measurements at 500 nm.

    • Temperature-controlled cuvette or plate holder (30°C).

    • 96-well clear, flat-bottom microplates.

    • Calibrated pipettes.

3. Reagent Preparation

  • Assay Buffer (Reagent A): 50 mM MES, pH 8.0. Prepare in deionized water and adjust pH to 8.0 at 30°C.

  • This compound Stock (Reagent B): Prepare a 10 mM stock solution in deionized water. Prepare serial dilutions in deionized water to create a range of concentrations for the kinetic assay (e.g., 0.1 mM to 5 mM).

  • Color Reagent (Reagent C): In Assay Buffer (Reagent A), prepare a solution containing 1.6 mM 4-Aminoantipyrine and 22 mM Phenol.

  • FAD Solution (Reagent D): Prepare a 1 mM FAD solution in Assay Buffer (Reagent A). Prepare fresh daily.

  • HRP Solution (Reagent E): Prepare a solution containing 100 units/mL of HRP in Assay Buffer (Reagent A). Prepare immediately before use.

  • Enzyme Solution (Reagent F): Immediately before use, dilute the purified ACOX2 or ACOX3 enzyme in cold Assay Buffer (Reagent A) to a working concentration (e.g., 0.1 - 0.5 units/mL). The optimal concentration should be determined empirically to ensure a linear reaction rate.

4. Assay Procedure

  • Prepare Reaction Cocktail: For each reaction, prepare a master mix. For a final reaction volume of 200 µL, the volumes can be adjusted. The final concentrations should be approximately:

    • 45 mM MES

    • 0.70 mM 4-Aminoantipyrine

    • 9.6 mM Phenol

    • 0.004 mM FAD

    • 15 units/mL HRP

    • Variable concentrations of this compound.

  • Set up the Assay Plate:

    • Add the appropriate volume of the Reaction Cocktail to each well of a 96-well plate.

    • Add varying volumes of the this compound dilutions to achieve a range of final substrate concentrations (e.g., 5 µM to 200 µM). Include a blank with no substrate.

    • Add deionized water to bring the volume in each well to the pre-initiation volume (e.g., 180 µL).

  • Initiate and Measure:

    • Pre-incubate the plate at 30°C for 5 minutes to equilibrate the temperature.

    • Initiate the reaction by adding the final component, the Enzyme Solution (e.g., 20 µL), to each well.

    • Immediately place the plate in the spectrophotometer (pre-warmed to 30°C) and begin measuring the absorbance at 500 nm every 30 seconds for 5-10 minutes.

5. Calculation of Enzyme Activity

  • Plot Absorbance vs. Time for each substrate concentration.

  • Determine the initial reaction velocity (V₀) from the linear portion of the curve (ΔA₅₀₀/min).

  • Calculate the enzyme activity using the Beer-Lambert law:

    • Activity (µmol/min/mL) = (ΔA₅₀₀/min) / (ε × l) × 1000

    • Where:

      • ΔA₅₀₀/min is the rate of absorbance change.

      • ε is the molar extinction coefficient of the quinoneimine dye (typically ~6.58 mM⁻¹cm⁻¹).

      • l is the path length in cm.

6. Determination of Kinetic Parameters

  • Plot the initial velocities (V₀) against the corresponding substrate concentrations ([S]).

  • Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism).

  • Alternatively, use a linearized plot, such as a Lineweaver-Burk plot (1/V₀ vs. 1/[S]), to visually estimate Kₘ and Vₘₐₓ.

    • Y-intercept = 1/Vₘₐₓ

    • X-intercept = -1/Kₘ

Applications

  • Basic Research: Elucidating the fundamental catalytic mechanism and substrate specificity of ACOX2 and ACOX3.

  • Drug Development: High-throughput screening of small molecule libraries to identify potential inhibitors or activators of ACOX enzymes, which could be relevant for metabolic disorders or cancer.[9]

  • Clinical Diagnostics: Developing diagnostic assays to measure ACOX activity in patient samples (e.g., fibroblasts) to aid in the diagnosis of peroxisomal disorders.[10]

References

Application Notes: The Role of (2S)-Pristanoyl-CoA in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

(2S)-Pristanoyl-CoA is a critical intermediate in the peroxisomal β-oxidation of branched-chain fatty acids. Its metabolism is intrinsically linked to the enzyme α-methylacyl-CoA racemase (AMACR), which has emerged as a significant biomarker and therapeutic target, particularly in oncology. These application notes provide an overview of the metabolic significance of this compound, its role as a substrate in drug screening assays for AMACR inhibitors, and protocols for its analysis. This document is intended for researchers, scientists, and drug development professionals engaged in metabolic diseases and cancer research.

Introduction

Pristanic acid is a 2-methyl-branched-chain fatty acid derived from the α-oxidation of phytanic acid, a compound obtained from dietary sources like dairy products, meat, and fish.[1] The degradation of pristanic acid occurs exclusively in peroxisomes via the β-oxidation pathway.[2][3] A crucial step in this process is the stereospecific conversion of (2R)-pristanoyl-CoA to this compound, as the peroxisomal β-oxidation enzymes can only process the (S)-stereoisomer.[4][5] This isomerization is catalyzed by the enzyme α-methylacyl-CoA racemase (AMACR).[6][7]

AMACR has garnered significant attention in drug discovery as it is highly overexpressed in various cancers, most notably prostate cancer, where it is also known as P504S.[6] Its elevated expression is linked to cancer progression, making it a compelling target for therapeutic intervention.[6] Therefore, this compound is an indispensable tool for developing and validating AMACR inhibitors and for studying the metabolic pathways implicated in these diseases.

Metabolic Pathway of Pristanoyl-CoA

Dietary phytanic acid cannot be directly metabolized by β-oxidation due to a methyl group at the β-carbon (C-3) position.[3] It first undergoes α-oxidation in the peroxisome to yield pristanic acid, which has the methyl group at the α-carbon (C-2) position.[1][8] Pristanic acid is then activated to pristanoyl-CoA.[3]

The naturally occurring mixture of pristanoyl-CoA contains both (2R) and (2S) stereoisomers. AMACR converts the (2R) form into the metabolically active (2S) form.[9] this compound then enters a three-cycle β-oxidation spiral.[4][10] The end products of peroxisomal β-oxidation are 4,8-dimethylnonanoyl-CoA, acetyl-CoA, and two molecules of propionyl-CoA, which are subsequently transported to the mitochondria for complete oxidation.[4][10][11]

Pristanoyl_CoA_Metabolism cluster_peroxisome Peroxisome cluster_mitochondrion Mitochondrion Phytanic_Acid Phytanic Acid Pristanic_Acid Pristanic Acid Phytanic_Acid->Pristanic_Acid α-Oxidation Pristanoyl_CoA_R (2R)-Pristanoyl-CoA Pristanic_Acid->Pristanoyl_CoA_R Activation (Acyl-CoA Synthetase) Pristanoyl_CoA_S This compound Pristanoyl_CoA_R->Pristanoyl_CoA_S AMACR Beta_Oxidation Peroxisomal β-Oxidation (3 cycles) Pristanoyl_CoA_S->Beta_Oxidation End_Products 4,8-Dimethylnonanoyl-CoA + Acetyl-CoA + Propionyl-CoA Beta_Oxidation->End_Products Mito_Ox Further Oxidation (TCA Cycle) End_Products->Mito_Ox Transport via Carnitine Esters

Caption: Peroxisomal metabolism of phytanic and pristanic acid.

Application in Drug Discovery

AMACR as a Therapeutic Target

The upregulation of AMACR in prostate, colon, and other cancers presents a clear rationale for developing specific inhibitors.[6] By blocking AMACR, the metabolic flux of branched-chain fatty acids would be disrupted, potentially impeding cancer cell growth and survival. This compound is the direct product of AMACR's action on the (2R) isomer and the substrate for the subsequent β-oxidation step. It is therefore essential for developing robust in vitro and cell-based assays to screen for and characterize AMACR inhibitors.

Biomarker Identification

Defects in the pristanic acid oxidation pathway lead to the accumulation of specific metabolites. For instance, deficiencies in AMACR or other peroxisomal enzymes result in elevated levels of pristanic acid.[6] Monitoring the levels of this compound, its precursors (e.g., pristanic acid), and its downstream metabolites (e.g., specific acylcarnitines) can serve as a diagnostic tool for peroxisomal disorders or as pharmacodynamic biomarkers to assess the efficacy of AMACR inhibitors in pre-clinical and clinical studies.[11][12]

Drug_Discovery_Logic Cancer Prostate Cancer & Other Malignancies AMACR AMACR Overexpression Cancer->AMACR Metabolism Increased (2R)- to (2S)- Pristanoyl-CoA Flux AMACR->Metabolism Drug_Target AMACR as a Drug Target AMACR->Drug_Target Inhibitor_Screening Inhibitor Screening Assays Drug_Target->Inhibitor_Screening Lead_Compound Lead Compound Development Inhibitor_Screening->Lead_Compound Substrate This compound (as product/substrate) Substrate->Inhibitor_Screening is used in

Caption: Logic of AMACR as a drug target in cancer therapy.

Data Presentation

Quantitative analysis in drug discovery programs targeting this pathway relies on precise measurements of key metabolites.

Table 1: Key Enzymes in Pristanoyl-CoA Metabolism and Drug Discovery Relevance.

Enzyme Gene Name Substrate(s) Product(s) Relevance in Drug Discovery
α-Methylacyl-CoA Racemase AMACR (2R)-Pristanoyl-CoA This compound Primary drug target; overexpressed in cancer.[6]
Pristanoyl-CoA Oxidase ACOX2/ACOX3 This compound trans-2,3-dehydropristanoyl-CoA Downstream enzyme for assessing AMACR activity.[5][10]
D-Bifunctional Protein HSD17B4 trans-2,3-dehydropristanoyl-CoA 3-ketopristanoyl-CoA Component of the β-oxidation pathway.[3]

| Sterol Carrier Protein X Thiolase | SCPx | 3-ketopristanoyl-CoA | 4,8,12-trimethyltridecanoyl-CoA + Propionyl-CoA | Final thiolysis step in the β-oxidation cycle.[13] |

Table 2: Potential Biomarkers for Monitoring Pathway Activity.

Biomarker Matrix Analytical Method Indication
Pristanic Acid Plasma, Urine GC-MS, LC-MS/MS Accumulation indicates upstream pathway blockage (e.g., AMACR deficiency/inhibition).[14]
Phytanic Acid Plasma, Urine GC-MS, LC-MS/MS Accumulation indicates defects in α-oxidation or generalized peroxisomal disorders.[1]
C11:0-acylcarnitine (4,8-dimethylnonanoylcarnitine) Plasma, Fibroblasts LC-MS/MS Intermediate product; levels reflect pathway flux through peroxisomal β-oxidation.[11]

| C9:0-acylcarnitine (2,6-dimethylheptanoylcarnitine) | Plasma, Fibroblasts | LC-MS/MS | Downstream product of mitochondrial oxidation; reflects overall pathway integrity.[11] |

Experimental Protocols

Protocol 1: Quantification of Pristanoyl-CoA by LC-MS/MS

This protocol provides a general framework for the quantitative analysis of pristanoyl-CoA and related acyl-CoAs in biological samples, adapted from established methods for acyl-CoA analysis.[15][16]

1. Sample Preparation (Protein Precipitation & Extraction) a. For cultured cells (e.g., 1x106 cells), wash the cell pellet with 1 mL of ice-cold PBS and centrifuge at 500 x g for 5 min at 4°C. Discard the supernatant. b. For tissues, weigh approximately 20-50 mg of frozen tissue and homogenize on ice in a suitable buffer. c. Add 200 µL of an ice-cold extraction solution (e.g., 2.5% sulfosalicylic acid or 10% trichloroacetic acid in water) containing an appropriate internal standard (e.g., 13C-labeled acyl-CoA). d. Vortex vigorously for 1 minute to precipitate proteins and ensure thorough mixing. e. Centrifuge at 16,000 x g for 10 minutes at 4°C. f. Carefully collect the supernatant and transfer it to an autosampler vial for immediate analysis or store at -80°C.

2. LC-MS/MS Analysis a. LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system. b. Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size). c. Mobile Phase A: Water with 10 mM ammonium (B1175870) acetate (B1210297) or 0.1% formic acid. d. Mobile Phase B: Acetonitrile/Methanol (9:1, v/v) with 10 mM ammonium acetate or 0.1% formic acid. e. Gradient: Develop a suitable gradient from ~5% B to 95% B over 10-15 minutes to separate acyl-CoAs. f. Flow Rate: 0.2-0.4 mL/min. g. MS System: A triple quadrupole mass spectrometer. h. Ionization Mode: Electrospray Ionization (ESI), positive mode. i. Detection: Multiple Reaction Monitoring (MRM). The precursor ion will be the [M+H]+ of pristanoyl-CoA, and the product ion will be a characteristic fragment (e.g., corresponding to the loss of the phosphopantetheine moiety). Specific MRM transitions must be optimized for the instrument used.

3. Data Analysis a. Quantify the peak area of the analyte and the internal standard. b. Generate a standard curve using known concentrations of pure pristanoyl-CoA. c. Calculate the concentration of pristanoyl-CoA in the sample relative to the initial cell number or tissue weight.

LCMS_Workflow Sample Biological Sample (Cells or Tissue) Homogenize Homogenization & Addition of Internal Std. Sample->Homogenize Extract Protein Precipitation & Extraction Homogenize->Extract Centrifuge Centrifugation (16,000 x g, 4°C) Extract->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC_Inject LC Injection Supernatant->LC_Inject LC_Separation Reversed-Phase Chromatography LC_Inject->LC_Separation MS_Detect ESI-MS/MS Detection (MRM Mode) LC_Separation->MS_Detect Data_Analysis Data Analysis & Quantification MS_Detect->Data_Analysis

Caption: General workflow for LC-MS/MS analysis of acyl-CoAs.
Protocol 2: In Vitro AMACR Enzyme Activity Assay

This protocol describes a conceptual assay to measure AMACR activity by monitoring the conversion of (2R)-pristanoyl-CoA to this compound, followed by a coupled reaction with pristanoyl-CoA oxidase.

1. Principle AMACR converts (2R)-pristanoyl-CoA to this compound. The newly formed this compound is then oxidized by pristanoyl-CoA oxidase (ACOX), a reaction that produces hydrogen peroxide (H2O2).[17] The H2O2 can be detected using a fluorometric or colorimetric probe (e.g., Amplex Red) in the presence of horseradish peroxidase (HRP). The rate of signal generation is proportional to AMACR activity.

2. Reagents a. Assay Buffer: 50 mM potassium phosphate, pH 7.4. b. Recombinant human AMACR enzyme. c. Substrate: (2R)-pristanoyl-CoA. d. Coupling Enzyme: Recombinant pristanoyl-CoA oxidase (ACOX). e. Detection Reagents: Horseradish peroxidase (HRP) and a suitable substrate (e.g., Amplex Red). f. Test Compounds: Putative AMACR inhibitors dissolved in DMSO.

3. Procedure a. Prepare a master mix in assay buffer containing ACOX, HRP, and the detection substrate. b. In a 96-well plate, add 2 µL of test compound or DMSO (vehicle control). c. Add 50 µL of the master mix to each well. d. Add 25 µL of recombinant AMACR enzyme (or buffer for no-enzyme control). e. Pre-incubate the plate for 10 minutes at 37°C. f. Initiate the reaction by adding 25 µL of the substrate, (2R)-pristanoyl-CoA. g. Immediately measure the fluorescence (Ex/Em ~540/590 nm for Amplex Red) or absorbance in kinetic mode for 30-60 minutes at 37°C.

4. Data Analysis a. Calculate the reaction rate (slope of the linear portion of the kinetic curve). b. Subtract the rate of the no-enzyme control from all samples. c. Determine the percent inhibition for each test compound relative to the vehicle control. d. Plot percent inhibition against compound concentration to determine the IC50 value.

References

Application Notes and Protocols for Studying (2S)-Pristanoyl-CoA Pathways

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pristanic acid, a 2-methyl-branched-chain fatty acid, is metabolized in humans through a specific peroxisomal β-oxidation pathway. The initial substrate for this pathway is (2S)-pristanoyl-CoA. The degradation of pristanic acid is crucial, as its accumulation is associated with several inherited metabolic disorders, such as Zellweger syndrome and Refsum disease.[1][2] The study of the this compound pathway is therefore essential for understanding the pathophysiology of these peroxisomal disorders and for developing potential therapeutic interventions. These application notes provide an overview of the relevant cellular models and detailed protocols for investigating this metabolic pathway.

The this compound Metabolic Pathway

Pristanic acid is derived either directly from the diet or from the α-oxidation of phytanic acid.[1] In the peroxisome, pristanic acid is activated to pristanoyl-CoA. Natural pristanoyl-CoA exists as a mix of (2R) and (2S) stereoisomers.[3] Since the first enzyme in the β-oxidation spiral, a branched-chain acyl-CoA oxidase, can only process the (2S)-isomer, the (2R)-isomer must first be converted by the enzyme α-methylacyl-CoA racemase (AMACR).[3][4]

The this compound then undergoes several cycles of β-oxidation. The key steps involve the enzymes branched-chain acyl-CoA oxidase (ACOX2/3), multifunctional protein 2 (MFP2), and sterol carrier protein X (SCPx).[2][5] This process sequentially shortens the fatty acid chain, producing propionyl-CoA and acetyl-CoA.[2][4] Intermediates are eventually transported to the mitochondria for complete oxidation.[2][3]

Pristanoyl_CoA_Pathway cluster_peroxisome Peroxisome PristAcid Pristanic Acid PristCoA_R (2R)-Pristanoyl-CoA PristAcid->PristCoA_R Activation AMACR AMACR (Racemase) PristCoA_R->AMACR PristCoA_S This compound ACOX ACOX2/3 (Oxidase) PristCoA_S->ACOX Inter1 trans-2,3-Dehydro pristanoyl-CoA MFP2a MFP2 (Hydratase) Inter1->MFP2a Inter2 3-Hydroxy pristanoyl-CoA MFP2b MFP2 (Dehydrogenase) Inter2->MFP2b Inter3 3-Ketopristanoyl-CoA SCPx SCPx (Thiolase) Inter3->SCPx Prod1 4,8,12-Trimethyl tridecanoyl-CoA Mito Mitochondria (Further Oxidation) Prod1->Mito Transport via Carnitine Ester PropionylCoA Propionyl-CoA AMACR->PristCoA_S ACOX->Inter1 MFP2a->Inter2 MFP2b->Inter3 SCPx->Prod1 SCPx->PropionylCoA

Caption: Peroxisomal β-oxidation pathway of pristanic acid.

Cellular Models for Study

The choice of a cellular model is critical for investigating the this compound pathway. The most common and effective models are cultured cells derived from human subjects, which allows for the direct study of human-relevant metabolic defects.

1. Human Skin Fibroblasts: Cultured skin fibroblasts are a gold standard for diagnosing and studying peroxisomal disorders.[6] They are readily obtainable via skin biopsy and can be cultured for extended periods. Fibroblasts from patients with known genetic defects (e.g., Zellweger syndrome, D-bifunctional protein deficiency) are invaluable for studying the consequences of enzyme deficiencies on pristanic acid metabolism.[6][7] Comparing patient-derived cells to those from healthy controls allows for the identification of pathway bottlenecks and the accumulation of specific intermediates.[6]

2. Lymphoblastoid Cell Lines (LCLs): As an alternative to fibroblasts, LCLs derived from peripheral blood samples offer a less invasive option for obtaining patient cells.[8][9] Studies have shown that LCLs are suitable for the diagnostic workup of peroxisome biogenesis disorders (PBDs), providing results with reliability equal to that of skin fibroblasts.[8][9] They can be used for biochemical analyses, including the measurement of pristanic acid oxidation, and for complementation analysis to identify affected genes.[8][10]

3. Genetically Engineered Cell Lines: Modern gene-editing techniques like CRISPR/Cas9 can be used to create specific knockout or mutant cell lines (e.g., in HEK293 or HepG2 cells) for enzymes in the pristanoyl-CoA pathway. This approach allows researchers to study the function of a single protein in a controlled genetic background, complementing studies in patient-derived cells.

Cellular Model Primary Source Key Advantages Primary Applications
Human Skin Fibroblasts Skin BiopsyWell-characterized, reflects patient genetics, reliable for diagnostic workup.[6][7]Disease modeling, diagnostic studies, pathway analysis, testing therapeutic compounds.[10]
Lymphoblastoid Cell Lines Peripheral BloodLess invasive to obtain, suitable for biochemical and genetic analysis.[8][9]High-throughput screening, diagnostic workup when fibroblasts are unavailable.[9]
Patient-derived iPSCs Reprogrammed Somatic CellsPluripotent, can be differentiated into various cell types (e.g., hepatocytes, neurons).Studying tissue-specific effects of metabolic defects, drug toxicity screening.
Engineered Cell Lines (e.g., HEK293) Immortalized Cell LineControlled genetic background, high transfection efficiency, reproducible results.Investigating the function of individual enzymes, structure-function studies.

Experimental Protocols & Workflow

A typical experimental workflow for studying pristanic acid metabolism involves cell culture, incubation with the substrate, extraction of metabolites, and subsequent quantification using mass spectrometry.

Experimental_Workflow Culture 1. Cell Culture (e.g., Fibroblasts) Incubate 2. Substrate Incubation (Pristanic Acid Loading) Culture->Incubate Harvest 3. Cell Harvesting & Quenching Incubate->Harvest Extract 4. Metabolite Extraction (e.g., Folch Method) Harvest->Extract Analyze 5. Analysis (LC-MS/MS or GC-MS) Extract->Analyze Data 6. Data Interpretation Analyze->Data

Caption: General experimental workflow for cellular metabolic studies.
Protocol 1: Culture and Maintenance of Human Fibroblasts

  • Thawing Cells: Rapidly thaw a cryovial of fibroblasts in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed Fibroblast Growth Medium (e.g., DMEM with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin).

  • Seeding: Centrifuge the cells at 200 x g for 5 minutes. Aspirate the supernatant and resuspend the cell pellet in 10 mL of fresh medium. Transfer the suspension to a T-75 flask.

  • Incubation: Culture the cells at 37°C in a humidified atmosphere with 5% CO₂.

  • Maintenance: Change the medium every 2-3 days.

  • Subculturing: When cells reach 80-90% confluency, wash with PBS, detach using Trypsin-EDTA, neutralize with medium, and re-seed into new flasks at a 1:3 or 1:4 ratio.

Protocol 2: Pristanic Acid Oxidation Assay in Fibroblasts

This protocol is adapted from methodologies used to study peroxisomal disorders in cultured fibroblasts.[6]

  • Cell Seeding: Seed fibroblasts in 6-well plates at a density that will result in a confluent monolayer at the time of the experiment (e.g., 2 x 10⁵ cells/well). Culture for 24-48 hours.

  • Substrate Preparation: Prepare a stock solution of pristanic acid complexed to bovine serum albumin (BSA) to enhance its solubility in the culture medium.

  • Incubation: Aspirate the growth medium from the cells and wash once with sterile PBS. Add fresh culture medium containing a defined concentration of pristanic acid (e.g., 50-100 µM).

  • Metabolite Accumulation: Incubate the cells for an extended period (e.g., 72-96 hours) to allow for the uptake and metabolism of pristanic acid and the excretion of intermediates into the medium.[6]

  • Sample Collection: After incubation, collect both the culture medium and the cells. The medium can be analyzed for excreted intermediates, while the cell pellet can be analyzed for intracellular acyl-CoA esters.

  • Cell Harvesting: Wash the cell monolayer twice with ice-cold PBS. Scrape the cells into 1 mL of ice-cold PBS and transfer to a microcentrifuge tube. Pellet the cells by centrifugation (500 x g for 5 min at 4°C). Store pellets at -80°C until extraction.

Protocol 3: Quantification of Acyl-CoAs and Intermediates by LC-MS/MS

Accurate quantification of low-abundance this compound and its metabolites requires sensitive analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[11][12]

  • Metabolite Extraction: Resuspend the cell pellet in an ice-cold extraction solvent (e.g., 80% methanol). For quantitative analysis, include an internal standard, such as a stable isotope-labeled version of the analyte.

  • Homogenization: Thoroughly vortex the suspension and subject it to sonication or bead beating to ensure complete cell lysis and extraction.

  • Precipitation: Centrifuge the homogenate at high speed (e.g., 16,000 x g for 10 min at 4°C) to pellet protein and cell debris.

  • Sample Preparation: Transfer the supernatant to a new tube and dry it under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried extract in a suitable solvent (e.g., 50% methanol) for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Chromatography: Separate the metabolites using a C18 reverse-phase column with a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid).

    • Mass Spectrometry: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for targeted quantification. Define specific precursor-to-product ion transitions for this compound and other pathway intermediates.

  • Data Analysis: Quantify the analytes by comparing the peak area of the endogenous metabolite to that of the known concentration of the internal standard.

Data Presentation and Interpretation

Quantitative data should be organized to facilitate comparison between different cellular models and experimental conditions. In a typical experiment comparing control fibroblasts with those from a patient with a peroxisomal biogenesis disorder (PBD), one would expect to see an accumulation of pristanic acid and its CoA ester, and a reduction in downstream products.

Cell Line Condition Analyte Relative Abundance (Normalized to Control)
Control Fibroblast UntreatedThis compoundBaseline
Control Fibroblast Pristanic Acid-TreatedThis compound1.00
PBD Patient Fibroblast Pristanic Acid-TreatedThis compound5.20[6]
Control Fibroblast Pristanic Acid-Treated3-Hydroxypristanic Acid1.00
PBD Patient Fibroblast Pristanic Acid-Treated3-Hydroxypristanic Acid0.15[6]
MFP2-Deficient Fibroblast Pristanic Acid-Treated2,3-Pristenic Acid> 10.0[6]

Note: The values presented are illustrative examples based on expected outcomes from published studies. Actual results will vary.

A significant increase in the this compound pool in patient cells compared to controls would indicate a blockage in the β-oxidation pathway downstream of its formation.[6] Conversely, an accumulation of upstream intermediates like 2,3-pristenic acid could point to a specific deficiency, such as in the MFP2 enzyme.[6] These cellular models and protocols provide a robust framework for dissecting the complexities of this compound metabolism.

References

Animal Models of Deficient (2S)-Pristanoyl-CoA Metabolism: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the study of animal models with deficient (2S)-pristanoyl-CoA metabolism. These models are invaluable tools for investigating the pathophysiology of related human disorders, such as Alpha-Methylacyl-CoA Racemase (AMACR) deficiency and D-bifunctional protein (DBP) deficiency, and for the preclinical evaluation of potential therapeutic interventions.

Introduction

This compound is a key intermediate in the peroxisomal β-oxidation of branched-chain fatty acids, such as pristanic acid, which is derived from the dietary intake of phytol (B49457). The proper metabolism of this compound is dependent on a cascade of enzymes, including AMACR and DBP. Deficiencies in these enzymes lead to the accumulation of toxic metabolites, resulting in a range of clinical manifestations affecting the nervous system and liver. Animal models that recapitulate the biochemical and pathological features of these human conditions are essential for advancing our understanding and developing effective treatments.

Animal Models

Alpha-Methylacyl-CoA Racemase (AMACR) Deficient Mouse Model

AMACR is responsible for the conversion of (2R)-pristanoyl-CoA to its (S)-isomer, the only form that can be further metabolized by β-oxidation. The AMACR knockout mouse is the most well-characterized model for studying deficient this compound metabolism.

a. Phenotype of the AMACR Knockout (Amacr-/-) Mouse:

Under a standard laboratory diet, Amacr-/- mice are often clinically asymptomatic.[1] However, they exhibit significant biochemical abnormalities that mirror those seen in human AMACR deficiency.[1] The key features include:

  • Altered Bile Acid Profile: A dramatic 44-fold accumulation of C27 bile acid precursors and a greater than 50% reduction in primary C24 bile acids are observed in the bile, serum, and liver of these mice.[1][2]

  • Intolerance to Phytol-Enriched Diet: When challenged with a diet supplemented with phytol, Amacr-/- mice develop a severe phenotype characterized by liver dysfunction, which is ultimately lethal.[3] This highlights the critical role of AMACR in detoxifying dietary phytol.[1][3]

b. Quantitative Data Summary:

ParameterWild-Type (WT)Amacr-/-Fold Change/Percentage DecreaseReference
Bile Composition
C24 Bile Acids (mM in bile)198 ± 10398 ± 34>50% decrease[2]
C27 Bile Acid Precursors (mM in bile)~144 ± 1144-fold increase[2]
Serum Composition
C27 IntermediatesNormalIncreased by 100-450%-[2]
C24 Bile AcidsNormalDecreased by 50-85%-[2]
Gene Expression (Liver)
pMFE-1 mRNANormal3-fold increase-[1][2]

c. Experimental Protocols:

i. Generation of Amacr-/- Mice:

This protocol describes the generation of Amacr knockout mice using homologous recombination in embryonic stem (ES) cells.

  • Targeting Vector Construction:

    • Isolate the murine Amacr gene from a genomic library.

    • Construct a targeting vector designed to replace a critical exon or exons of the Amacr gene with a selectable marker cassette (e.g., neomycin resistance gene).

    • Include flanking regions of homology to the Amacr gene to facilitate homologous recombination.

  • ES Cell Transfection and Selection:

    • Electroporate the linearized targeting vector into pluripotent ES cells.

    • Select for ES cell clones that have successfully integrated the targeting vector using an appropriate antibiotic (e.g., G418 for neomycin resistance).

    • Screen resistant clones by PCR and Southern blot analysis to identify those with homologous recombination at the Amacr locus.

  • Generation of Chimeric Mice:

    • Inject the targeted ES cells into blastocysts from a donor mouse strain.

    • Transfer the injected blastocysts into the uterus of a pseudopregnant female mouse.

    • Identify chimeric offspring (pups with coat color contributions from both the ES cells and the blastocyst).

  • Breeding and Genotyping:

    • Breed chimeric mice with wild-type mice to test for germline transmission of the targeted allele.

    • Genotype the offspring by PCR analysis of tail DNA to identify heterozygous (Amacr+/-) mice.

    • Intercross heterozygous mice to generate homozygous (Amacr-/-) knockout mice, heterozygous (Amacr+/-) mice, and wild-type (+/+) littermates.

ii. Phytol-Enriched Diet Challenge:

This protocol is designed to induce the clinical phenotype in Amacr-/- mice.

  • Diet Preparation:

    • Prepare a standard rodent chow supplemented with 0.5% (w/w) phytol.

    • Ensure the phytol is thoroughly mixed into the chow for uniform distribution.

    • Prepare a control diet of standard rodent chow without phytol.

  • Experimental Procedure:

    • House Amacr-/- and wild-type control mice in individual cages.

    • Provide ad libitum access to either the phytol-enriched or control diet and water.

    • Monitor the mice daily for clinical signs of toxicity, including weight loss, lethargy, and ruffled fur.

    • Record body weight and food intake regularly.

    • Collect blood and tissue samples at predetermined time points for biochemical and histological analysis.

iii. Biochemical Analysis of Bile Acids:

This protocol outlines the analysis of bile acid composition in bile, serum, and liver.

  • Sample Collection:

    • Bile: Collect gallbladder bile by cannulation.

    • Serum: Collect blood via cardiac puncture and separate the serum.

    • Liver: Perfuse the liver with saline and collect a tissue sample.

  • Sample Preparation:

    • Bile and Serum: Dilute samples with an appropriate solvent and add an internal standard.

    • Liver: Homogenize the liver tissue, extract lipids, and add an internal standard.

  • Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS):

    • Separate bile acids using a C18 reverse-phase column.

    • Use a mobile phase gradient of acetonitrile (B52724) and water with a suitable modifier (e.g., formic acid).

    • Detect and quantify individual bile acid species using a mass spectrometer operating in negative ion mode with selected ion monitoring.

D-bifunctional Protein (DBP) Deficient Mouse Model

DBP catalyzes the second and third steps of peroxisomal β-oxidation. While DBP knockout mice have been generated, their detailed characterization in the context of this compound metabolism is less extensive than that of the Amacr-/- model.

a. Phenotype of the DBP Knockout (Hsd17b4-/-) Mouse:

Global knockout of the Hsd17b4 gene, which encodes DBP, in mice leads to a severe phenotype that often results in early postnatal lethality, mimicking the severity of human DBP deficiency. This limits the utility of the global knockout for studying the progression of the disease. Conditional knockout models, where DBP is deleted in specific tissues or at a later developmental stage, are more viable and allow for a more detailed investigation of the protein's function.

b. Experimental Protocols:

i. Generation of Conditional Hsd17b4 Knockout Mice using CRISPR/Cas9:

This protocol describes a modern approach to generating conditional knockout mice.

  • Design and Synthesis of CRISPR Components:

    • Design two single guide RNAs (sgRNAs) that target the regions flanking the exon(s) to be deleted in the Hsd17b4 gene.

    • Synthesize the sgRNAs and the Cas9 nuclease.

    • Design and synthesize a donor DNA template containing the floxed exon(s) (exon(s) flanked by loxP sites) and homology arms.

  • Zygote Microinjection:

    • Harvest zygotes from superovulated female mice.

    • Microinject a mixture of the sgRNAs, Cas9 protein, and the donor DNA template into the pronucleus of the zygotes.

  • Embryo Transfer and Screening:

    • Transfer the microinjected zygotes into the oviducts of pseudopregnant female mice.

    • Genotype the resulting pups by PCR to identify founder mice carrying the floxed allele.

  • Generation of Tissue-Specific Knockouts:

    • Breed the floxed mice with a Cre-driver mouse line that expresses Cre recombinase in the tissue of interest (e.g., liver-specific Cre).

    • The offspring will have the Hsd17b4 gene deleted specifically in the target tissue.

Pristanoyl-CoA Oxidase Deficient Mouse Model

Information on animal models specifically deficient in pristanoyl-CoA oxidase is limited in the currently available literature. The generation and characterization of such a model would be a valuable contribution to the field. A similar CRISPR/Cas9-based approach as described for the DBP model could be employed to target the gene encoding pristanoyl-CoA oxidase.

Visualizations

Pristanoyl_CoA_Metabolism cluster_deficiency Consequences of Deficiency Phytol Dietary Phytol Pristanic_Acid Pristanic Acid Phytol->Pristanic_Acid Pristanoyl_CoA_R (2R)-Pristanoyl-CoA Pristanic_Acid->Pristanoyl_CoA_R AMACR AMACR Pristanoyl_CoA_R->AMACR Isomerization Pristanoyl_CoA_S This compound Pristanoyl_CoA_Oxidase Pristanoyl-CoA Oxidase Pristanoyl_CoA_S->Pristanoyl_CoA_Oxidase Beta_Oxidation Peroxisomal β-Oxidation AMACR->Pristanoyl_CoA_S Deficiency Deficiency AMACR->Deficiency DBP DBP DBP->Beta_Oxidation DBP->Deficiency Pristanoyl_CoA_Oxidase->DBP Further Oxidation Pristanoyl_CoA_Oxidase->Deficiency Accumulation Accumulation of Pristanic Acid & C27 Bile Acids Deficiency->Accumulation Neurological_Liver_Damage Neurological & Liver Damage Accumulation->Neurological_Liver_Damage

Caption: Metabolic pathway of this compound and consequences of enzyme deficiencies.

Experimental_Workflow cluster_generation Animal Model Generation cluster_analysis Phenotypic Analysis Gene_Targeting Gene Targeting (Homologous Recombination or CRISPR/Cas9) ES_Cells_Zygotes ES Cell Transfection or Zygote Microinjection Gene_Targeting->ES_Cells_Zygotes Chimeras_Founders Generation of Chimeras or Founder Mice ES_Cells_Zygotes->Chimeras_Founders Breeding Breeding to Obtain Knockout Mice Chimeras_Founders->Breeding Dietary_Challenge Dietary Challenge (e.g., Phytol-Enriched Diet) Breeding->Dietary_Challenge Biochemical_Analysis Biochemical Analysis (Bile Acids, Metabolites) Dietary_Challenge->Biochemical_Analysis Histopathology Histopathological Analysis (Liver, Brain) Dietary_Challenge->Histopathology Behavioral_Tests Behavioral Testing (Neurological Function) Dietary_Challenge->Behavioral_Tests

Caption: Experimental workflow for creating and analyzing animal models.

References

Application Notes and Protocols for High-Throughput Screening of (2S)-Pristanoyl-CoA Oxidation Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peroxisomal β-oxidation of branched-chain fatty acids is a critical metabolic pathway, and its dysfunction is associated with several metabolic disorders. A key step in this pathway is the oxidation of (2S)-pristanoyl-CoA, catalyzed by the enzyme pristanoyl-CoA oxidase (ACOX3). This enzyme converts this compound to 2,3-trans-enoyl-pristanoyl-CoA, producing hydrogen peroxide (H₂O₂) as a byproduct. The development of inhibitors for this enzyme is of significant interest for the potential therapeutic intervention in related metabolic diseases.

This document provides detailed application notes and protocols for a high-throughput screening (HTS) campaign to identify inhibitors of this compound oxidation. The primary assay described is a fluorescence-based method that is robust, sensitive, and amenable to automation.

Signaling Pathway and Experimental Workflow

The peroxisomal β-oxidation of pristanic acid begins with its activation to pristanoyl-CoA. The (2R)-epimer is converted to the (2S)-epimer, which is the substrate for pristanoyl-CoA oxidase. The subsequent steps involve hydration, dehydrogenation, and thiolytic cleavage.

pristanoyl_coa_oxidation_pathway cluster_peroxisome Peroxisome cluster_assay HTS Assay Principle Pristanic_Acid Pristanic Acid Pristanoyl_CoA (2R, 2S)-Pristanoyl-CoA Pristanic_Acid->Pristanoyl_CoA Acyl-CoA Synthetase S_Pristanoyl_CoA This compound Pristanoyl_CoA->S_Pristanoyl_CoA AMACR Enoyl_CoA trans-2,3-Dehydropristanoyl-CoA S_Pristanoyl_CoA->Enoyl_CoA Pristanoyl-CoA Oxidase (ACOX3) H2O2 H₂O₂ S_Pristanoyl_CoA->H2O2 Pristanoyl-CoA Oxidase Hydroxy_CoA 3-Hydroxypristanoyl-CoA Enoyl_CoA->Hydroxy_CoA Multifunctional Protein 2 (MFP2) (Hydratase activity) Keto_CoA 3-Ketopristanoyl-CoA Hydroxy_CoA->Keto_CoA Multifunctional Protein 2 (MFP2) (Dehydrogenase activity) Thiolytic_Cleavage Thiolytic Cleavage Products (Propionyl-CoA + Trimethyltridecanoyl-CoA) Keto_CoA->Thiolytic_Cleavage Sterol Carrier Protein X (SCPx) Resorufin Resorufin (fluorescent) H2O2->Resorufin Horseradish Peroxidase (HRP) Amplex_Red Amplex® Red (non-fluorescent)

Figure 1: Peroxisomal β-oxidation of pristanic acid and the HTS assay principle.

The experimental workflow for a high-throughput screen is designed to efficiently test a large number of compounds.

hts_workflow cluster_workflow High-Throughput Screening Workflow Plate_Compounds Plate Library Compounds (e.g., in 384-well plates) Add_Enzyme Add Pristanoyl-CoA Oxidase (ACOX3) Plate_Compounds->Add_Enzyme Pre_incubation Pre-incubation (Compound-Enzyme Binding) Add_Enzyme->Pre_incubation Add_Substrate_Mix Add Substrate Mix (this compound, HRP, Amplex Red) Pre_incubation->Add_Substrate_Mix Incubation Incubation (Enzymatic Reaction) Add_Substrate_Mix->Incubation Read_Plate Read Fluorescence (Ex/Em ~570/585 nm) Incubation->Read_Plate Data_Analysis Data Analysis (Hit Identification) Read_Plate->Data_Analysis Confirmation Hit Confirmation & IC₅₀ Determination Data_Analysis->Confirmation SAR Structure-Activity Relationship (SAR) Studies Confirmation->SAR

Figure 2: A typical workflow for a high-throughput screening campaign.

Data Presentation

The results of an HTS campaign for inhibitors of this compound oxidation can be summarized in the following tables. Table 1 presents hypothetical data for a primary screen, while Table 2 shows the dose-response data for confirmed hits.

Table 1: Primary High-Throughput Screening Results

Compound IDConcentration (µM)% InhibitionHit (Yes/No)
Control (DMSO)-0No
Positive Control1095Yes
Compound A108No
Compound B1062Yes
Compound C1015No
Compound D1088Yes

Table 2: IC₅₀ Values of Confirmed Inhibitors

Compound IDInhibitor ClassIC₅₀ (µM)
10,12-Tricosadiynoic acidAcetylenic Fatty Acid~1.5 (for ACOX1)
Thio-acetamide DerivativeThioamide5.2
Phenyl-imidazole DerivativeImidazole12.8
Indole-based CompoundIndole25.1

Note: The IC₅₀ values presented are representative and may not correspond to actual inhibitors of this compound oxidase, as publicly available data for specific inhibitors is limited. The value for 10,12-tricosadiynoic acid is for the related enzyme ACOX1.

Experimental Protocols

Protocol 1: High-Throughput Screening for Inhibitors of this compound Oxidase

This protocol describes a fluorescence-based HTS assay using Amplex® Red to detect H₂O₂ production from the pristanoyl-CoA oxidase reaction.

Materials:

  • Recombinant human pristanoyl-CoA oxidase (ACOX3)

  • This compound

  • Amplex® Red reagent (10-acetyl-3,7-dihydroxyphenoxazine)

  • Horseradish peroxidase (HRP)

  • Assay Buffer: 50 mM potassium phosphate, pH 7.4

  • Compound library dissolved in DMSO

  • 384-well black, flat-bottom microplates

  • Microplate reader with fluorescence detection capabilities (Excitation: ~570 nm, Emission: ~585 nm)

Procedure:

  • Compound Plating:

    • Dispense 100 nL of each compound from the library into the wells of a 384-well plate using an acoustic liquid handler.

    • Include appropriate controls: DMSO for negative control (0% inhibition) and a known inhibitor (if available) or no enzyme for positive control (100% inhibition).

  • Enzyme Addition:

    • Prepare a solution of ACOX3 in assay buffer to a final concentration of 2X the desired assay concentration (e.g., 20 nM for a final concentration of 10 nM).

    • Add 5 µL of the ACOX3 solution to each well of the plate containing the compounds.

  • Pre-incubation:

    • Centrifuge the plate briefly (1 min at 1000 rpm) to ensure mixing.

    • Incubate the plate at room temperature for 15 minutes to allow for the interaction between the compounds and the enzyme.

  • Substrate Mix Addition:

    • Prepare a 2X substrate mix in assay buffer containing:

      • This compound (final concentration, e.g., 20 µM)

      • Amplex® Red (final concentration, e.g., 50 µM)

      • HRP (final concentration, e.g., 0.2 U/mL)

    • Add 5 µL of the substrate mix to each well to initiate the enzymatic reaction.

  • Incubation:

    • Centrifuge the plate briefly.

    • Incubate the plate at 37°C for 30 minutes, protected from light.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity in a microplate reader (Excitation: ~570 nm, Emission: ~585 nm).

  • Data Analysis:

    • Calculate the percent inhibition for each compound using the following formula: % Inhibition = 100 x (1 - [(Signal_compound - Signal_positive_control) / (Signal_negative_control - Signal_positive_control)])

    • Identify "hits" as compounds that exhibit inhibition above a certain threshold (e.g., >50% or 3 standard deviations from the mean of the negative controls).

Protocol 2: Determination of IC₅₀ Values for Hit Compounds

This protocol is for confirming the activity of hit compounds from the primary screen and determining their potency.

Materials:

  • Same materials as in Protocol 1.

  • Confirmed hit compounds.

Procedure:

  • Compound Dilution:

    • Prepare a serial dilution of each hit compound in DMSO (e.g., 10-point, 3-fold dilution series starting from 100 µM).

  • Assay Performance:

    • Perform the HTS assay as described in Protocol 1, using the serially diluted compounds.

  • Data Analysis:

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each compound.

Conclusion

The provided application notes and protocols offer a comprehensive guide for conducting a high-throughput screening campaign to identify inhibitors of this compound oxidation. The fluorescence-based assay is a reliable and scalable method for primary screening and subsequent hit characterization. The identification of potent and selective inhibitors of this enzyme will be valuable for further research into the role of peroxisomal β-oxidation in health and disease and may lead to the development of novel therapeutic agents.

Application Notes and Protocols: (2S)-Pristanoyl-CoA as a Biomarker for Metabolic Disorders

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2S)-pristanoyl-CoA is a key intermediate in the peroxisomal β-oxidation of pristanic acid, a branched-chain fatty acid derived from the α-oxidation of phytanic acid. The proper metabolism of pristanic acid is crucial for lipid homeostasis, and its disruption can lead to the accumulation of toxic metabolites, implicating several inherited metabolic disorders. This document provides a comprehensive overview of the role of this compound and its precursor, pristanic acid, as biomarkers for specific peroxisomal disorders. Detailed protocols for sample analysis and diagrams of the relevant metabolic pathways are included to support research and diagnostic efforts.

The conversion of (2R)-pristanoyl-CoA to its (S)-stereoisomer, this compound, is a critical step catalyzed by α-methylacyl-CoA racemase (AMACR). Only the (2S) form can be further degraded by peroxisomal β-oxidation.[1][2] Consequently, deficiencies in the enzymes involved in this pathway lead to the accumulation of pristanic acid and its CoA esters. These metabolic abnormalities are hallmarks of peroxisome biogenesis disorders (PBDs) such as Zellweger spectrum disorders (ZSD), as well as single-enzyme deficiencies including D-bifunctional protein (DBP) deficiency and AMACR deficiency.[3][4] Therefore, the quantification of pristanic acid and, by extension, the implied increase in this compound, serves as a valuable diagnostic tool for these conditions.

Metabolic Disorders Associated with Altered this compound Metabolism

Elevated levels of pristanic acid, the direct precursor of pristanoyl-CoA, are a primary indicator of defects in the peroxisomal β-oxidation pathway. While direct quantification of intracellular this compound is technically challenging and not routinely performed in clinical laboratories, plasma pristanic acid levels serve as a reliable and clinically accepted surrogate biomarker.

Metabolic DisorderDefective Protein/ProcessTypical Pristanic Acid Plasma LevelsReference Range
Alpha-Methylacyl-CoA Racemase (AMACR) Deficiency α-methylacyl-CoA racemaseMarkedly elevated (e.g., 9.29 µg/mL)[1]< 0.3 µg/mL[1]
D-Bifunctional Protein (DBP) Deficiency D-bifunctional proteinElevated[3][4]Normal levels are expected
Zellweger Spectrum Disorders (ZSD) Peroxisome biogenesis (PEX genes)Elevated[5]Normal in neonates, increases with age and dietary intake[6]

Table 1: Quantitative Data on Pristanic Acid Levels in Peroxisomal Disorders.

Signaling and Metabolic Pathways

The metabolism of phytanic acid to pristanic acid and its subsequent β-oxidation is a multi-step process occurring within the peroxisome. A defect in any of the involved enzymes can lead to a pathological accumulation of intermediates.

Peroxisomal_Beta_Oxidation cluster_ingestion Dietary Intake cluster_alpha_oxidation Peroxisomal α-Oxidation cluster_beta_oxidation Peroxisomal β-Oxidation cluster_disorders Associated Metabolic Disorders Phytanic Acid Phytanic Acid Phytanoyl-CoA Phytanoyl-CoA Phytanic Acid->Phytanoyl-CoA Acyl-CoA Synthetase Pristanic Acid Pristanic Acid Phytanoyl-CoA->Pristanic Acid Phytanoyl-CoA Hydroxylase (2R)-Pristanoyl-CoA (2R)-Pristanoyl-CoA Pristanic Acid->(2R)-Pristanoyl-CoA Acyl-CoA Synthetase Zellweger Spectrum Disorders Zellweger Spectrum Disorders Pristanic Acid->Zellweger Spectrum Disorders This compound This compound (2R)-Pristanoyl-CoA->this compound AMACR AMACR Deficiency AMACR Deficiency (2R)-Pristanoyl-CoA->AMACR Deficiency Beta-Oxidation Products Beta-Oxidation Products This compound->Beta-Oxidation Products DBP, ACOX, Thiolase DBP Deficiency DBP Deficiency This compound->DBP Deficiency

Caption: Peroxisomal α- and β-oxidation of phytanic acid.

Experimental Protocols

The following protocol outlines a method for the quantification of pristanic acid in human plasma or serum using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method can be adapted for the analysis of this compound with appropriate standards and optimization.

Principle:

This method involves the extraction of fatty acids from a plasma sample, followed by derivatization to enhance their chromatographic and mass spectrometric properties. The derivatized analytes are then separated by liquid chromatography and detected by tandem mass spectrometry. Quantification is achieved by comparing the signal of the analyte to that of a stable isotope-labeled internal standard.

Materials and Reagents:

  • Plasma or Serum Samples

  • Internal Standard Solution (e.g., deuterated pristanic acid)

  • Methanol (B129727), HPLC grade

  • Acetonitrile, HPLC grade

  • Water, HPLC grade

  • Formic Acid

  • Derivatization Agent (e.g., 2-picolylamine)

  • Organic Solvent for Extraction (e.g., hexane (B92381) or ethyl acetate)

  • LC-MS/MS System (e.g., Triple Quadrupole)

Procedure:

  • Sample Preparation:

    • Thaw plasma or serum samples on ice.

    • To 100 µL of plasma, add 10 µL of the internal standard solution.

    • Add 500 µL of methanol to precipitate proteins.

    • Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube.

  • Extraction:

    • Add 1 mL of hexane to the supernatant.

    • Vortex for 1 minute and centrifuge at 3,000 x g for 5 minutes.

    • Transfer the upper organic layer to a clean tube.

    • Repeat the extraction step.

    • Evaporate the combined organic extracts to dryness under a stream of nitrogen.

  • Derivatization:

    • Reconstitute the dried extract in 50 µL of the derivatization agent solution.

    • Incubate at 60°C for 30 minutes.

    • After incubation, evaporate the solvent to dryness.

    • Reconstitute the derivatized sample in 100 µL of the initial mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Liquid Chromatography:

      • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

      • Mobile Phase A: Water with 0.1% formic acid.

      • Mobile Phase B: Acetonitrile with 0.1% formic acid.

      • Gradient: A suitable gradient to separate the analyte of interest from other matrix components.

      • Flow Rate: 0.3 mL/min.

      • Injection Volume: 5 µL.

    • Tandem Mass Spectrometry:

      • Ionization Mode: Positive Electrospray Ionization (ESI+).

      • Detection Mode: Multiple Reaction Monitoring (MRM).

      • Monitor the specific precursor-to-product ion transitions for the derivatized pristanic acid and the internal standard.

Data Analysis:

  • Construct a calibration curve using known concentrations of the pristanic acid standard.

  • Calculate the peak area ratio of the analyte to the internal standard for both the standards and the samples.

  • Determine the concentration of pristanic acid in the samples by interpolating from the calibration curve.

Experimental Workflow Diagram

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_extraction Liquid-Liquid Extraction cluster_derivatization Derivatization cluster_analysis LC-MS/MS Analysis Plasma_Sample Plasma/Serum Sample Add_IS Add Internal Standard Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation (Methanol) Add_IS->Protein_Precipitation Centrifugation1 Centrifugation Protein_Precipitation->Centrifugation1 Supernatant_Collection Collect Supernatant Centrifugation1->Supernatant_Collection Add_Solvent Add Organic Solvent (e.g., Hexane) Supernatant_Collection->Add_Solvent Vortex_Centrifuge Vortex & Centrifuge Add_Solvent->Vortex_Centrifuge Collect_Organic_Layer Collect Organic Layer Vortex_Centrifuge->Collect_Organic_Layer Evaporation1 Evaporate to Dryness Collect_Organic_Layer->Evaporation1 Reconstitute_Derivatize Reconstitute & Add Derivatization Agent Evaporation1->Reconstitute_Derivatize Incubate Incubate Reconstitute_Derivatize->Incubate Evaporation2 Evaporate to Dryness Incubate->Evaporation2 Reconstitute_Analysis Reconstitute for Analysis Evaporation2->Reconstitute_Analysis LC_Separation Liquid Chromatography (C18 Column) Reconstitute_Analysis->LC_Separation MS_Detection Tandem Mass Spectrometry (MRM Mode) LC_Separation->MS_Detection Data_Processing Data Processing & Quantification MS_Detection->Data_Processing

Caption: Workflow for pristanic acid quantification.

Conclusion

The measurement of pristanic acid provides a crucial diagnostic marker for a range of severe metabolic disorders stemming from dysfunctional peroxisomal β-oxidation. While direct measurement of this compound is not a routine clinical practice, the strong biochemical linkage between elevated pristanic acid and the subsequent increase in its CoA ester makes it an excellent surrogate. The protocols and pathway information provided herein are intended to facilitate further research into these disorders and aid in the development of novel therapeutic strategies. For drug development professionals, understanding these biomarkers is key to identifying patient populations and assessing therapeutic efficacy in clinical trials.

References

Application Notes and Protocols for the In Vitro Reconstitution of the (2S)-Pristanoyl-CoA Oxidation Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pristanic acid, a 2-methyl-branched-chain fatty acid, is derived from the dietary intake of phytanic acid, which is found in dairy products, ruminant fats, and certain fish. The breakdown of pristanic acid occurs in peroxisomes via a specialized β-oxidation pathway. The initial step involves the conversion of (2R)-pristanoyl-CoA to (2S)-pristanoyl-CoA, as the subsequent enzymes are specific for the S-stereoisomer. The this compound then undergoes three cycles of β-oxidation, yielding propionyl-CoA, acetyl-CoA, and 4,8-dimethylnonanoyl-CoA, which is further metabolized in the mitochondria.[1][2][3] Deficiencies in this pathway can lead to the accumulation of pristanic acid and are associated with certain peroxisomal disorders. The in vitro reconstitution of this pathway is a powerful tool for studying the function of the involved enzymes, screening for potential inhibitors, and understanding the pathophysiology of related metabolic diseases.

These application notes provide a comprehensive overview and detailed protocols for the in vitro reconstitution of the this compound oxidation pathway using recombinant human enzymes.

Data Presentation

The following tables summarize the key enzymes involved in the peroxisomal β-oxidation of this compound and their known kinetic parameters. It is important to note that specific kinetic data for human enzymes with the exact substrates in this pathway are not always readily available in the literature and may need to be determined empirically.

Table 1: Key Enzymes in the this compound Oxidation Pathway

EnzymeGene NameUniProt IDFunction in Pathway
α-Methylacyl-CoA RacemaseAMACRQ9UHK6Epimerization of (2R)-pristanoyl-CoA to this compound
Acyl-CoA Oxidase 2ACOX2Q99424Oxidation of this compound to trans-2,3-dehydropristanoyl-CoA
D-Bifunctional ProteinHSD17B4P51659Hydration of trans-2,3-dehydropristanoyl-CoA and dehydrogenation to 3-keto-pristanoyl-CoA
Sterol Carrier Protein XSCP2P22307Thiolytic cleavage of 3-keto-pristanoyl-CoA

Table 2: Reported Kinetic Parameters of Pathway Enzymes

EnzymeSubstrateKm (µM)Vmax (nmol/min/mg)Organism
AMACR(2R)-pristanoyl-CoAN/AN/AHuman
ACOX2This compoundN/AN/AHuman
MFP2 (Hydratase activity)trans-2,3-dehydropristanoyl-CoAN/AN/AHuman
MFP2 (Dehydrogenase activity)3-hydroxypristanoyl-CoAN/AN/AHuman
SCPx (Thiolase activity)3-keto-pristanoyl-CoAN/AN/ARat

Mandatory Visualizations

pristanoyl_coa_oxidation_pathway cluster_peroxisome Peroxisome R_Pristanoyl_CoA (2R)-Pristanoyl-CoA S_Pristanoyl_CoA This compound R_Pristanoyl_CoA->S_Pristanoyl_CoA AMACR trans_2_3_dehydro trans-2,3-Dehydropristanoyl-CoA S_Pristanoyl_CoA->trans_2_3_dehydro ACOX2 three_hydroxy 3-Hydroxypristanoyl-CoA trans_2_3_dehydro->three_hydroxy MFP2 (Hydratase) three_keto 3-Keto-pristanoyl-CoA three_hydroxy->three_keto MFP2 (Dehydrogenase) trimethyltridecanoyl_CoA 4,8,12-Trimethyltridecanoyl-CoA three_keto->trimethyltridecanoyl_CoA SCPx propionyl_CoA Propionyl-CoA three_keto->propionyl_CoA SCPx

Figure 1: The this compound oxidation pathway in the peroxisome.

experimental_workflow cluster_enzyme_prep Enzyme Preparation cluster_reconstitution In Vitro Reconstitution cluster_analysis Analysis cloning Gene Cloning expression Recombinant Protein Expression cloning->expression purification Protein Purification expression->purification characterization Enzyme Characterization purification->characterization reaction_setup Reaction Setup (One-pot) characterization->reaction_setup substrate_prep Substrate Preparation substrate_prep->reaction_setup incubation Incubation reaction_setup->incubation quenching Reaction Quenching incubation->quenching hplc_ms HPLC-MS/MS Analysis quenching->hplc_ms data_analysis Data Analysis hplc_ms->data_analysis

Figure 2: Experimental workflow for in vitro reconstitution and analysis.

Experimental Protocols

Protocol 1: Expression and Purification of Recombinant Human Enzymes

This protocol provides a general framework for the expression and purification of the four key enzymes: AMACR, ACOX2, HSD17B4 (MFP2), and SCP2 (SCPx). The optimal conditions for expression and purification should be determined empirically for each enzyme.

1. Gene Cloning and Vector Construction: a. Obtain the full-length human cDNA for AMACR, ACOX2, HSD17B4, and SCP2. b. Amplify the coding sequences by PCR and clone them into a suitable expression vector (e.g., pET vector for E. coli expression or a mammalian expression vector). It is recommended to use a vector that allows for the addition of an affinity tag (e.g., His-tag) to facilitate purification. c. Verify the sequence of the constructs by DNA sequencing.

2. Recombinant Protein Expression: a. For E. coli expression: i. Transform the expression vectors into a suitable E. coli strain (e.g., BL21(DE3)). ii. Grow the transformed cells in LB medium at 37°C to an OD600 of 0.6-0.8. iii. Induce protein expression with an appropriate concentration of IPTG (e.g., 0.1-1 mM) and incubate at a lower temperature (e.g., 16-25°C) overnight to enhance protein solubility. b. For mammalian cell expression (e.g., HEK293 cells): i. Transfect the expression vectors into the cells using a suitable transfection reagent. ii. Harvest the cells after 48-72 hours of incubation.

3. Protein Purification: a. Harvest the cells by centrifugation and resuspend the cell pellet in a lysis buffer containing protease inhibitors. b. Lyse the cells by sonication or using a French press. c. Centrifuge the lysate to pellet the cell debris. d. Purify the recombinant protein from the supernatant using affinity chromatography (e.g., Ni-NTA agarose (B213101) for His-tagged proteins). e. Elute the bound protein using a high concentration of imidazole (B134444) or by changing the pH. f. Further purify the protein using size-exclusion chromatography to obtain a highly pure and homogenous enzyme preparation.

4. Enzyme Characterization: a. Determine the protein concentration using a standard method (e.g., Bradford assay). b. Assess the purity of the enzyme by SDS-PAGE. c. Confirm the identity of the protein by Western blotting using a specific antibody or by mass spectrometry. d. Determine the specific activity of each enzyme using an appropriate assay (see below for assay principles).

Protocol 2: In Vitro Reconstitution of the this compound Oxidation Pathway - Coupled Enzyme Assay

This protocol describes a "one-pot" reaction to reconstitute the entire this compound oxidation pathway. The progress of the reaction can be monitored by measuring the consumption of substrates or the formation of products.

1. Reagents and Buffers:

  • Reaction Buffer: 50 mM potassium phosphate (B84403) buffer (pH 7.4), 50 µM FAD, 1 mM NAD+, 0.2 mM Coenzyme A.
  • Substrate: (2R)-Pristanoyl-CoA or this compound (e.g., 50 µM).
  • Recombinant Enzymes: Purified AMACR, ACOX2, MFP2, and SCPx. The optimal concentration of each enzyme should be determined empirically.

2. Reaction Setup: a. In a microcentrifuge tube, prepare a reaction mixture containing the reaction buffer and the purified recombinant enzymes. b. Pre-incubate the mixture at 37°C for 5 minutes to allow the enzymes to equilibrate. c. Initiate the reaction by adding the substrate, (2R)-pristanoyl-CoA (to test the complete pathway including AMACR) or this compound (to bypass AMACR). d. Incubate the reaction at 37°C.

3. Monitoring the Reaction:

  • Spectrophotometric Assay (for ACOX2 activity): The production of H2O2 by ACOX2 can be coupled to the oxidation of a chromogenic substrate by horseradish peroxidase. The increase in absorbance can be monitored over time.
  • HPLC-based Assay (for all products): At different time points, aliquots of the reaction mixture can be taken and the reaction quenched by adding an equal volume of ice-cold acetonitrile. The samples can then be analyzed by HPLC-MS/MS to quantify the different acyl-CoA intermediates and products.

Protocol 3: Analysis of Reaction Products by HPLC-MS/MS

This protocol outlines a method for the separation and quantification of the acyl-CoA esters produced during the in vitro reconstitution assay.

1. Sample Preparation: a. Quench the reaction as described in Protocol 2. b. Centrifuge the samples to pellet any precipitated protein. c. Transfer the supernatant to an HPLC vial for analysis.

2. HPLC Conditions:

  • Column: A C18 reverse-phase column.
  • Mobile Phase A: Water with 0.1% formic acid.
  • Mobile Phase B: Acetonitrile with 0.1% formic acid.
  • Gradient: A linear gradient from a low to a high percentage of mobile phase B over a suitable time frame to separate the different acyl-CoA species.
  • Flow Rate: A typical flow rate of 0.2-0.4 mL/min.

3. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray ionization (ESI) in positive ion mode.
  • Detection Mode: Multiple Reaction Monitoring (MRM) for targeted quantification of the specific acyl-CoA esters. The precursor and product ion pairs for each analyte of interest need to be determined.

4. Data Analysis: a. Generate a standard curve for each acyl-CoA species to be quantified. b. Calculate the concentration of each product in the reaction samples based on the standard curves. c. Plot the concentration of substrates and products over time to determine the reaction kinetics.

Conclusion

The in vitro reconstitution of the this compound oxidation pathway provides a powerful platform for detailed biochemical and mechanistic studies of this important metabolic route. The protocols outlined above offer a comprehensive guide for researchers to establish this system in their laboratories. Successful implementation of these methods will enable a deeper understanding of the roles of the individual enzymes, the overall regulation of the pathway, and the molecular basis of associated diseases, thereby facilitating the development of novel therapeutic strategies.

References

Troubleshooting & Optimization

Technical Support Center: (2S)-Pristanoyl-CoA Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (2S)-pristanoyl-CoA synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis of this critical molecule.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

A1: There are two primary approaches for the synthesis of this compound:

  • Chemo-enzymatic Synthesis: This is the most common and stereospecific method. It involves the chemical synthesis of a racemic mixture of (2R/S)-pristanoyl-CoA, followed by an enzymatic reaction using α-methylacyl-CoA racemase (AMACR) to convert the (2R)-epimer into the desired (2S)-epimer.[1][2]

  • Direct Chemical Synthesis: While theoretically possible, direct stereospecific chemical synthesis of this compound is complex and not commonly reported in the literature. Most chemical synthesis methods produce a racemic mixture.

Q2: Why is the (2S)-stereoisomer of pristanoyl-CoA important?

A2: The (2S)-stereoisomer is the biologically active form that is recognized by peroxisomal enzymes for β-oxidation.[1] The (2R)-epimer is not a substrate for the first enzyme in the β-oxidation pathway, branched-chain acyl-CoA oxidase.[2] Therefore, for in vitro assays studying fatty acid metabolism or for therapeutic applications, the pure (2S)-enantiomer is required.

Q3: What are the critical starting materials for the synthesis?

A3: The key starting materials are:

  • Pristanic acid: This can be sourced commercially or synthesized from phytanic acid.

  • Coenzyme A (CoA): The free acid or a salt form (e.g., trilithium salt) is used.

  • Coupling reagents: For chemical synthesis, reagents like isobutyl chloroformate (for the mixed anhydride (B1165640) method) are necessary.[3]

  • Enzymes: For the chemo-enzymatic approach, recombinant α-methylacyl-CoA racemase (AMACR) is required.[1]

Q4: How can I purify the final this compound product?

A4: High-performance liquid chromatography (HPLC) is the method of choice for purifying pristanoyl-CoA. A reversed-phase C18 column is typically used with a gradient of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent like acetonitrile.[4]

Q5: How should I store this compound to ensure its stability?

A5: Acyl-CoA thioesters are susceptible to hydrolysis, especially at alkaline pH. For long-term storage, it is recommended to store this compound as a lyophilized powder at -80°C. For short-term use, solutions should be prepared in an acidic buffer (pH 4-5) and kept on ice. Avoid repeated freeze-thaw cycles.

Troubleshooting Guides

Chemical Synthesis of (2R/S)-Pristanoyl-CoA (Mixed Anhydride Method)
Issue Possible Cause(s) Troubleshooting Step(s)
Low Yield of Pristanoyl-CoA Incomplete activation of pristanic acid.Ensure anhydrous conditions during the activation step. Use fresh, high-quality isobutyl chloroformate and a suitable tertiary amine base (e.g., triethylamine).
Side reaction of the mixed anhydride.Keep the reaction temperature low (e.g., -15°C to 0°C) during the formation of the mixed anhydride to minimize side reactions.[3]
Hydrolysis of the thioester bond during workup.Maintain a slightly acidic pH during the workup and purification steps.
Presence of Unreacted Coenzyme A Insufficient amount of activated pristanic acid.Use a slight molar excess of the mixed anhydride relative to Coenzyme A.
Inefficient reaction between the mixed anhydride and CoA.Ensure proper mixing and allow sufficient reaction time. Monitor the reaction progress by TLC or HPLC.
Formation of Side Products Reaction of the mixed anhydride with impurities.Use highly pure pristanic acid and solvents.
Disulfide bond formation in Coenzyme A.Add a reducing agent like dithiothreitol (B142953) (DTT) to the Coenzyme A solution just before the reaction.
Enzymatic Conversion of (2R)- to this compound
Issue Possible Cause(s) Troubleshooting Step(s)
Incomplete Conversion to this compound Low activity of AMACR enzyme.Verify the activity of your enzyme batch using a known substrate. Ensure optimal buffer conditions (pH, temperature) for the enzyme.
Presence of enzyme inhibitors in the reaction mixture.Purify the (2R/S)-pristanoyl-CoA substrate to remove any residual reagents from the chemical synthesis that might inhibit the enzyme.
Reaction has not reached equilibrium.Increase the incubation time. The reaction should result in a near 1:1 ratio of the two epimers at equilibrium.
Precipitation of the Enzyme Unfavorable buffer conditions.Check and adjust the pH and ionic strength of the reaction buffer. Consider adding a stabilizing agent like glycerol.

Experimental Protocols

Protocol 1: Chemical Synthesis of (2R/S)-Pristanoyl-CoA via the Mixed Anhydride Method

This protocol is adapted from general methods for acyl-CoA synthesis.

Materials:

  • Pristanic acid

  • Isobutyl chloroformate

  • Triethylamine (B128534) (TEA)

  • Coenzyme A (trilithium salt)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Anhydrous methanol

  • Aqueous sodium bicarbonate solution (5% w/v)

  • Hydrochloric acid (1 M)

  • Dithiothreitol (DTT)

Procedure:

  • Activation of Pristanic Acid:

    • Dissolve pristanic acid (1 equivalent) in anhydrous THF.

    • Cool the solution to -15°C in an ice-salt bath.

    • Add triethylamine (1.1 equivalents) and stir for 10 minutes.

    • Slowly add isobutyl chloroformate (1.05 equivalents) and stir for 30 minutes at -15°C to form the mixed anhydride.

  • Thioesterification:

    • In a separate flask, dissolve Coenzyme A trilithium salt (0.8 equivalents) in a minimal amount of cold water. Add a small amount of DTT.

    • Slowly add the Coenzyme A solution to the mixed anhydride solution at -15°C with vigorous stirring.

    • Allow the reaction to proceed for 2-4 hours, gradually warming to room temperature.

  • Workup and Purification:

    • Quench the reaction by adding a small amount of water.

    • Acidify the solution to pH ~3-4 with 1 M HCl.

    • Extract the aqueous phase with an organic solvent like ethyl acetate (B1210297) to remove unreacted pristanic acid and other nonpolar impurities.

    • The aqueous phase containing pristanoyl-CoA can then be purified by preparative HPLC.

Protocol 2: HPLC Purification of Pristanoyl-CoA

Instrumentation and Columns:

  • Preparative HPLC system with a UV detector.

  • Reversed-phase C18 column (e.g., 10 µm particle size, 250 x 10 mm).

Mobile Phases:

  • Solvent A: 50 mM Potassium Phosphate buffer, pH 5.5

  • Solvent B: Acetonitrile

Gradient Elution:

Time (min)% Solvent A% Solvent B
0955
5955
35595
40595
45955
50955

Procedure:

  • Inject the aqueous solution of crude pristanoyl-CoA onto the column.

  • Monitor the elution at 260 nm (for the adenine (B156593) moiety of CoA).

  • Collect the fractions corresponding to the pristanoyl-CoA peak.

  • Pool the pure fractions and lyophilize to obtain the solid product.

Protocol 3: Enzymatic Conversion of (2R)- to this compound

Materials:

  • Lyophilized (2R/S)-pristanoyl-CoA

  • Recombinant human α-methylacyl-CoA racemase (AMACR)

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 1 mM DTT)

Procedure:

  • Dissolve the racemic (2R/S)-pristanoyl-CoA in the reaction buffer to a final concentration of 100-500 µM.

  • Add a catalytic amount of AMACR enzyme. The optimal enzyme concentration should be determined empirically.

  • Incubate the reaction mixture at 37°C for 1-2 hours.

  • Monitor the conversion by taking aliquots at different time points and analyzing by chiral chromatography or by using a downstream enzyme that is specific for the (2S)-epimer.

  • Once equilibrium is reached (a near 1:1 mixture of (2R)- and this compound), the enzyme can be removed by ultrafiltration if necessary. The resulting mixture containing this compound is ready for use in subsequent experiments.

Visualizations

Chemical_Synthesis_Workflow cluster_activation Activation of Pristanic Acid cluster_thioesterification Thioesterification cluster_purification Purification Pristanic_Acid Pristanic Acid Mixed_Anhydride Mixed Anhydride Intermediate Pristanic_Acid->Mixed_Anhydride Isobutyl Chloroformate, TEA, -15°C Pristanoyl_CoA_Racemic (2R/S)-Pristanoyl-CoA Mixed_Anhydride->Pristanoyl_CoA_Racemic CoA Coenzyme A CoA->Pristanoyl_CoA_Racemic Crude_Product Crude Product Pristanoyl_CoA_Racemic->Crude_Product Workup Pure_Racemic Pure (2R/S)-Pristanoyl-CoA Crude_Product->Pure_Racemic HPLC

Caption: Workflow for the chemical synthesis of racemic (2R/S)-pristanoyl-CoA.

Enzymatic_Conversion_Pathway 2R_Pristanoyl_CoA (2R)-Pristanoyl-CoA AMACR α-methylacyl-CoA racemase (AMACR) 2R_Pristanoyl_CoA->AMACR 2S_Pristanoyl_CoA This compound (Biologically Active) AMACR->2S_Pristanoyl_CoA Isomerization

Caption: Enzymatic conversion of (2R)-pristanoyl-CoA to this compound.

Troubleshooting_Logic node_action node_action Start Low Yield of This compound Check_Chemical_Step Issue in Chemical Synthesis? Start->Check_Chemical_Step Check_Enzymatic_Step Issue in Enzymatic Conversion? Start->Check_Enzymatic_Step Check_Purification Loss During Purification? Start->Check_Purification Action_Anhydrous Ensure Anhydrous Conditions Check_Chemical_Step->Action_Anhydrous Yes Action_Temp Control Reaction Temperature Check_Chemical_Step->Action_Temp Yes Action_Enzyme_Activity Verify AMACR Activity Check_Enzymatic_Step->Action_Enzyme_Activity Yes Action_Purification_Protocol Optimize HPLC Protocol Check_Purification->Action_Purification_Protocol Yes

Caption: Logical troubleshooting workflow for low yield of this compound.

References

Technical Support Center: Analysis of (2S)-pristanoyl-CoA by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the LC-MS/MS analysis of (2S)-pristanoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions.

Troubleshooting Guide

This guide addresses specific issues that may arise during the detection and quantification of this compound.

Issue 1: Low or No Signal for this compound

Possible Cause Recommended Solution
Sample Degradation Acyl-CoAs are unstable and susceptible to hydrolysis. Prepare samples fresh and keep them on ice or at 4°C during processing. For long-term storage, keep dried extracts at -80°C. Reconstitute samples in an acidic solution (e.g., 50% methanol/50% 50 mM ammonium (B1175870) acetate, pH 3.5) immediately before analysis to improve stability.
Inefficient Ionization This compound and other acyl-CoAs ionize most effectively in positive ion mode. Ensure the mass spectrometer is operating in positive electrospray ionization (ESI) mode. Optimize source parameters such as capillary voltage, desolvation temperature, and gas flows by direct infusion of a standard solution.
Suboptimal MS/MS Parameters Incorrect precursor/product ion pairs or collision energy will result in poor sensitivity. For pristanoyl-CoA, the protonated molecule [M+H]⁺ should be selected as the precursor ion. A common and abundant product ion for quantification corresponds to the loss of the pantetheine-adenosine diphosphate (B83284) moiety ([M-507+H]⁺). A second, qualitative transition to m/z 428 can also be monitored. Optimize collision energy for these transitions.
Ion Suppression Matrix components from biological samples can co-elute with the analyte and suppress its ionization. Ensure adequate chromatographic separation. If ion suppression is suspected, evaluate the matrix effect by comparing the signal of a standard in solvent versus a standard spiked into a blank matrix extract.
Sample Preparation Issues Inefficient extraction can lead to low recovery. The use of 5-sulfosalicylic acid (SSA) for protein precipitation is an effective method that avoids the need for solid-phase extraction (SPE), which can lead to sample loss.

Issue 2: Poor Peak Shape or Tailing

Possible Cause Recommended Solution
Inappropriate LC Conditions Ensure the mobile phase composition is suitable. The addition of weak acids like formic acid or ammonium salts can improve peak shape. A gradient elution with a C18 column is commonly used for acyl-CoA separation.
Column Contamination or Overload Flush the column with a strong solvent to remove contaminants. If the peak fronting is observed, it might indicate column overload; in this case, inject a smaller sample volume or dilute the sample.
Secondary Interactions The phosphate (B84403) groups in the CoA moiety can interact with metal components in the LC system. Using a column with high-purity silica (B1680970) or a PEEK-lined system can help mitigate this.

Frequently Asked Questions (FAQs)

Q1: What are the optimal MS/MS parameters for detecting this compound?

A1: The optimal parameters should be determined empirically by infusing a standard solution of this compound into the mass spectrometer. However, a good starting point for acyl-CoAs, including pristanoyl-CoA, is to use positive ion ESI mode and monitor for the transitions detailed in the table below.

Table 1: General MS/MS Parameters for Acyl-CoA Analysis

Parameter Typical Value/Setting
Ionization Mode Positive Electrospray Ionization (ESI+)
Precursor Ion [M+H]⁺
Quantification Product Ion [M-507+H]⁺
Confirmation Product Ion 428 m/z
Collision Gas Argon
Scan Type Multiple Reaction Monitoring (MRM)

Note: The exact m/z values for the precursor and product ions will need to be calculated based on the chemical formula of this compound. The collision energy should be optimized for your specific instrument.

Q2: How should I prepare my biological samples for this compound analysis?

A2: A simple and effective method involves protein precipitation with 5-sulfosalicylic acid (SSA). This method has been shown to provide good recovery for short-chain acyl-CoAs without the need for solid-phase extraction (SPE). A detailed protocol is provided in the "Experimental Protocols" section.

Q3: My this compound standard seems to be degrading quickly. How can I improve its stability?

Troubleshooting low yields in peroxisome isolation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with low yields during peroxisome isolation.

Troubleshooting Guide: Low Peroxisome Yield

Low yields of isolated peroxisomes can be a significant hurdle in downstream applications. This guide addresses common issues in a question-and-answer format to help you identify and resolve the root cause of the problem.

Issue 1: Inefficient Cell or Tissue Homogenization

Question: My final peroxisome yield is very low. How can I determine if my starting material was properly homogenized?

Answer: Inefficient homogenization is a primary cause of low organelle yield. Peroxisomes are particularly fragile, so the homogenization process must be gentle enough to avoid rupturing them while still being effective at breaking open the cells or tissue.[1]

Recommended Actions:

  • Assess Homogenization Efficiency: After homogenization, take a small aliquot of the homogenate and mix it with Trypan Blue. Examine the suspension under a microscope. A successful homogenization should result in 70-80% of the cell nuclei appearing blue (indicating cell lysis) without a "shiny ring" around them, which signifies intact cells.[2] If a high percentage of cells remain intact, further homogenization is needed.

  • Optimize Homogenization Method: The choice of homogenizer and the intensity of the process are critical.

    • Dounce Homogenizer: For cultured cells and soft tissues, a Dounce homogenizer with a tight-fitting pestle is recommended.[2][3] The number of strokes should be optimized; typically, 50-100 strokes on ice are sufficient.[2]

    • Potter-Elvehjem Homogenizer: For tissues like the liver, a motor-driven Potter-Elvehjem homogenizer is effective.[4][5] The speed and number of passes should be carefully controlled to minimize organelle damage.

  • Maintain Cold Temperatures: All steps of the homogenization process should be carried out on ice or at 4°C to minimize enzymatic degradation and maintain organelle integrity.[2][6]

Issue 2: Suboptimal Homogenization Buffer

Question: I've confirmed my homogenization is efficient, but my yield is still low. Could the homogenization buffer be the issue?

Answer: Yes, the composition of the homogenization buffer is crucial for preserving peroxisome integrity and preventing aggregation.

Recommended Actions:

  • Ensure Isotonic Conditions: Use an isotonic buffer, typically containing 0.25 M sucrose (B13894), to prevent osmotic lysis of the peroxisomes.[4][5]

  • Include Protective Agents: Your buffer should be supplemented with several key components:

    • Buffer Salt: MOPS is often preferred over Tris-HCl or HEPES for peroxisome isolation.[7]

    • Chelating Agents: EDTA helps prevent the aggregation of microsomes, which can contaminate the peroxisome fraction.[1]

    • Antioxidants: Dithiothreitol (DTT) should be added to block oxidative damage.[1]

    • Protease Inhibitors: A protease inhibitor cocktail is essential to prevent proteolytic degradation of peroxisomal proteins.[1][3]

    • Ethanol (B145695): A low concentration of ethanol (0.1%) can aid in the recovery of functionally intact peroxisomes.[7]

Issue 3: Ineffective Differential Centrifugation

Question: After differential centrifugation, I'm losing a significant portion of my peroxisomes. How can I optimize this step?

Answer: Differential centrifugation is used to enrich for a "light mitochondrial" fraction, which contains peroxisomes, before the final purification step. Incorrect centrifugation speeds or times can lead to the loss of peroxisomes in the wrong pellet or supernatant.

Recommended Actions:

  • Low-Speed Centrifugation: The initial low-speed spin (around 1,000 x g for 10 minutes) is critical for removing nuclei and cell debris.[3] Ensure this pellet is well-formed and the supernatant is carefully collected.

  • Medium-Speed Centrifugation: The subsequent spin to pellet the "light mitochondrial" fraction is typically performed at a higher speed (e.g., 25,000 x g for 20 minutes).[3] It is important to optimize this step for your specific sample type, as peroxisomes from different tissues or cell lines can have varying sedimentation properties.[4]

  • Avoid Over- or Under-Centrifugation:

    • Under-centrifugation will leave peroxisomes in the supernatant, leading to low yield in the final pellet.

    • Over-centrifugation can cause excessive packing of the pellet, making resuspension difficult and potentially damaging the organelles. It can also lead to contamination with smaller organelles.

Issue 4: Problems with Density Gradient Centrifugation

Question: My final peroxisome fraction after density gradient centrifugation is very small or highly contaminated. What could be going wrong?

Answer: Density gradient centrifugation is the key step for obtaining a pure peroxisome fraction. The choice of gradient medium and the proper execution of the centrifugation are critical for success.

Recommended Actions:

  • Choice of Gradient Medium:

    • Iodixanol (OptiPrep™) or Nycodenz: These are often the preferred media for peroxisome isolation as they allow for the purification of highly intact and functional organelles.[1][8][9] Peroxisomes are the densest organelles in these gradients, which facilitates their separation from mitochondria and lysosomes.[9]

    • Sucrose: While historically used, sucrose gradients can lead to osmotic stress and damage to peroxisomes.[10]

    • Percoll: Percoll gradients can result in contamination of the peroxisome fraction with the endoplasmic reticulum.[9]

  • Proper Gradient Formation: Ensure that the density gradient is properly formed according to the protocol. Improper layering or mixing can lead to poor separation of organelles.

  • Correct Centrifugation Parameters: Use the recommended rotor type (e.g., vertical or swinging-bucket) and centrifugation speed and time for your specific gradient medium and protocol.[1]

  • Careful Fraction Collection: After centrifugation, carefully collect the peroxisome fraction. Puncturing the side of the tube or using a fraction collector can help to precisely isolate the desired band.[1]

Troubleshooting Workflow Diagram

TroubleshootingWorkflow start Start: Low Peroxisome Yield homogenization 1. Check Homogenization Efficiency (Trypan Blue Staining) start->homogenization end Successful Isolation hom_ok Efficient? homogenization->hom_ok buffer 2. Verify Homogenization Buffer Composition buffer_ok Optimal? buffer->buffer_ok diff_cent 3. Optimize Differential Centrifugation diff_cent_ok Yield Improved? diff_cent->diff_cent_ok gradient_cent 4. Troubleshoot Density Gradient Centrifugation gradient_cent_ok Yield & Purity Improved? gradient_cent->gradient_cent_ok hom_ok->buffer Yes optimize_hom Adjust Homogenizer Type/Strokes/Speed hom_ok->optimize_hom No buffer_ok->diff_cent Yes optimize_buffer Add Protective Agents (EDTA, DTT, Protease Inhibitors) buffer_ok->optimize_buffer No diff_cent_ok->gradient_cent Yes optimize_diff_cent Adjust Centrifugation Speeds/Times diff_cent_ok->optimize_diff_cent No gradient_cent_ok->end Yes optimize_gradient Check Gradient Medium & Formation, Optimize Centrifugation gradient_cent_ok->optimize_gradient No optimize_hom->homogenization optimize_buffer->buffer optimize_diff_cent->diff_cent optimize_gradient->gradient_cent

Caption: A flowchart for troubleshooting low peroxisome yield.

Frequently Asked Questions (FAQs)

Q1: How can I assess the purity of my isolated peroxisome fraction?

A1: The purity of your peroxisome fraction should be assessed by measuring the activity of marker enzymes for peroxisomes and potential contaminating organelles.

  • Peroxisome Marker: Catalase is a commonly used marker enzyme for peroxisomes.[3]

  • Mitochondrial Contamination: The activity of cytochrome c oxidase can be measured to assess mitochondrial contamination.[3] A high ratio of catalase to cytochrome c oxidase activity (at least 15-30 times greater than in the initial homogenate) indicates a good level of purity.[3]

  • Endoplasmic Reticulum Contamination: NADPH-cytochrome c reductase is a marker for the endoplasmic reticulum.[8]

  • Lysosomal Contamination: Acid phosphatase activity can be used to check for lysosomal contamination.[5]

Immunoblotting for specific organelle marker proteins (e.g., PMP70 for peroxisomes, Cytochrome C for mitochondria) is also a highly effective method for determining purity.[3][6]

Q2: Can I use frozen tissue for peroxisome isolation?

A2: While fresh tissue is generally recommended, recent studies have shown that it is possible to isolate peroxisomes from frozen liver samples with some success.[5][11] However, the yield and integrity of the isolated organelles may be compromised compared to using fresh tissue. The protocol may require modifications to account for potential damage caused by the freeze-thaw process.[5]

Q3: What are some alternative methods for peroxisome isolation if I'm still having trouble with low yield?

A3: If traditional differential and density gradient centrifugation methods are not yielding the desired results, you might consider alternative approaches:

  • Immunoisolation: This technique uses antibodies against peroxisomal membrane proteins to capture peroxisomes on magnetic beads. This method can be very specific and rapid.[12]

  • Zonal Free-Flow Electrophoresis: This method separates organelles based on their surface charge and can be used as an additional purification step to achieve highly pure peroxisome fractions.[13]

Q4: My application is sensitive to the gradient medium. How can I remove it from my final peroxisome fraction?

A4: To remove the gradient medium (e.g., OptiPrep™ or metrizamide), you can dilute the peroxisome fraction with homogenization buffer (approximately 10-fold) and then pellet the peroxisomes by centrifugation (e.g., 25,000 x g).[1] The supernatant containing the gradient medium can then be discarded.

Quantitative Data Summary

Table 1: Comparison of Centrifugation Speeds for Peroxisome Isolation from Animal Tissue

Centrifugation StepPurposeSpeed (x g)Time (minutes)Temperature (°C)
1Remove nuclei and cell debris1,000104
2Remove heavy mitochondria2,000104
3Pellet crude peroxisomal fraction25,000204
4Density Gradient Ultracentrifugation105,00060-904

Source: Adapted from various protocols.[3][5][9]

Table 2: Typical Composition of Homogenization Buffer for Peroxisome Isolation

ComponentConcentrationPurpose
Sucrose250 mMOsmotic stability
MOPS5 mMBuffering agent (pH 7.2)
EDTA1 mMPrevents microsomal aggregation
Ethanol0.1% (v/v)Aids in recovery of intact peroxisomes
DTTAdded just before useAntioxidant
Protease Inhibitor Cocktail1% (v/v)Prevents proteolysis

Source: Compiled from multiple sources.[1][4][5]

Experimental Protocols

Protocol 1: Peroxisome Isolation from Cultured Cells

This protocol is adapted for the isolation of peroxisomes from cultured mammalian cells.

Materials:

  • Cultured cells (2-5 x 10⁸ cells)

  • Ice-cold 1X Phosphate Buffered Saline (PBS)

  • Homogenization Buffer (see Table 2)

  • Dounce homogenizer with a tight-fitting pestle

  • Microcentrifuge tubes

  • Refrigerated centrifuge

Methodology:

  • Cell Harvesting:

    • For suspension cells, pellet by centrifugation at 300 x g for 5 minutes at 4°C.

    • For adherent cells, wash with 1X PBS, scrape the cells, and pellet at 300 x g for 5 minutes at 4°C.

  • Homogenization:

    • Resuspend the cell pellet in 2 ml of ice-cold Homogenization Buffer.

    • Transfer the cell suspension to a pre-chilled Dounce homogenizer.

    • Homogenize on ice with approximately 50-100 strokes.

    • Verify homogenization efficiency using Trypan Blue staining.

  • Differential Centrifugation:

    • Transfer the homogenate to a microcentrifuge tube.

    • Centrifuge at 1,000 x g for 10 minutes at 4°C to pellet nuclei and debris.

    • Carefully transfer the supernatant to a new tube.

    • Centrifuge the supernatant at 25,000 x g for 20 minutes at 4°C to pellet the crude peroxisomal fraction.

  • Density Gradient Centrifugation:

    • Carefully resuspend the crude peroxisomal pellet in a small volume of Homogenization Buffer.

    • Layer the resuspended pellet onto a pre-formed density gradient (e.g., Iodixanol/OptiPrep™).

    • Centrifuge according to the gradient manufacturer's instructions (e.g., 105,000 x g for 1-1.5 hours at 4°C).

  • Fraction Collection:

    • Carefully collect the band corresponding to the peroxisomes.

Peroxisome Isolation Workflow Diagram

PeroxisomeIsolationWorkflow start_node start_node process_node process_node output_node output_node start Start: Cell or Tissue Sample homogenization 1. Homogenization (Dounce or Potter-Elvehjem) start->homogenization low_speed_spin 2. Low-Speed Centrifugation (~1,000 x g) homogenization->low_speed_spin collect_supernatant1 Collect Supernatant (Post-Nuclear Supernatant) low_speed_spin->collect_supernatant1 medium_speed_spin 3. Medium-Speed Centrifugation (~25,000 x g) collect_supernatant1->medium_speed_spin collect_pellet Collect Pellet (Crude Peroxisomal Fraction) medium_speed_spin->collect_pellet resuspend Resuspend Pellet collect_pellet->resuspend density_gradient 4. Density Gradient Ultracentrifugation resuspend->density_gradient collect_fraction 5. Collect Peroxisome Fraction density_gradient->collect_fraction final_product Purified Peroxisomes collect_fraction->final_product

Caption: A general workflow for peroxisome isolation.

References

Navigating the Stability of (2S)-Pristanoyl-CoA: A Technical Guide to Preventing Degradation During Sample Preparation

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center | Troubleshooting Guides & FAQs

For researchers, scientists, and drug development professionals working with (2S)-pristanoyl-CoA, ensuring its integrity during sample preparation is paramount for accurate downstream analysis. This guide provides detailed troubleshooting advice, frequently asked questions, and experimental protocols to mitigate the degradation of this crucial branched-chain acyl-CoA thioester.

Troubleshooting Guide: Common Issues and Solutions

IssuePotential Cause(s)Recommended Solution(s)
Low or no detectable this compound Enzymatic Degradation: Acyl-CoA oxidases (ACOX) and thioesterases remain active during sample lysis.Immediate Quenching: Rapidly inactivate enzymes by homogenizing samples in ice-cold organic solvents such as methanol (B129727), acetonitrile, or a mixture thereof. Ensure the solvent-to-sample ratio is sufficient to denature proteins.
Chemical Hydrolysis: The thioester bond is susceptible to hydrolysis, especially at alkaline pH.pH Control: Maintain a slightly acidic to neutral pH (ideally 6.0-7.0) during extraction and storage. Use buffered solutions if necessary.
Oxidative Damage: Although less common for saturated acyl-CoAs, reactive oxygen species can still pose a threat.Use of Antioxidants: Consider adding antioxidants like butylated hydroxytoluene (BHT) to the extraction solvent, particularly if the sample matrix is known to have high oxidative potential.
Inconsistent or variable results between replicates Temperature Fluctuations: Leaving samples at room temperature for even short periods can lead to significant degradation.Maintain Cold Chain: Keep samples on ice or at 4°C throughout the entire preparation process. For long-term storage, -80°C is essential.
Incomplete Enzyme Inactivation: Insufficient solvent volume or mixing during the initial extraction step.Thorough Homogenization: Ensure complete and rapid mixing of the sample with the cold extraction solvent to guarantee immediate and uniform enzyme inactivation.
Presence of interfering peaks in analytical readouts (e.g., LC-MS) Formation of Degradation Products: Hydrolysis can lead to the formation of free pristanic acid and Coenzyme A.Optimize Extraction Protocol: Follow a validated extraction protocol designed to minimize degradation (see detailed protocol below). Analyze for expected degradation products to confirm the issue.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation during sample preparation?

A1: The primary cause is enzymatic activity. Peroxisomal enzymes, particularly acyl-CoA oxidases (like ACOX2 and ACOX3) and acyl-CoA thioesterases (such as ACOT6), can rapidly metabolize or hydrolyze this compound once the cellular compartments are disrupted during sample lysis.[1][2]

Q2: At what temperature should I store my samples containing this compound?

A2: For short-term storage during the preparation workflow, samples should be kept on ice or at 4°C. For long-term storage, freezing at -80°C is critical to maintain the integrity of the acyl-CoA molecule.[3][4] Studies on other fatty acids have shown significant degradation at higher temperatures like -20°C compared to -80°C.[3][4]

Q3: How does pH affect the stability of this compound?

A3: The thioester bond of acyl-CoAs is susceptible to hydrolysis, a reaction that is accelerated under alkaline conditions. Maintaining a slightly acidic to neutral pH (around 6.0-7.0) helps to minimize this chemical degradation.[5]

Q4: Can I use antioxidants to protect my samples?

A4: Yes, antioxidants can be beneficial. While this compound is a saturated molecule and less prone to lipid peroxidation than polyunsaturated acyl-CoAs, adding an antioxidant like butylated hydroxytoluene (BHT) to the extraction solvent can help to quench any free radicals present in the sample matrix that could potentially contribute to degradation.

Q5: What is the best method to inactivate enzymes during extraction?

A5: The most effective method is rapid quenching and protein precipitation using ice-cold organic solvents. A common and effective approach is to use a monophasic extraction with a cold mixture of methanol and water, or a biphasic extraction with a methanol/chloroform/water system. The cold solvent immediately lowers the temperature, and the organic component denatures the enzymes, halting their activity.

Quantitative Data on Acyl-CoA Stability

While specific quantitative data for the degradation kinetics of this compound is limited in the literature, the following table provides a general overview of the stability of acyl-CoAs based on existing knowledge of their chemical properties and studies on similar molecules.

ConditionParameterEffect on StabilityGeneral Recommendation
Temperature Storage at room temperatureHigh degradation rateAvoid completely
Storage at 4°CModerate degradation over hoursFor short-term handling only
Storage at -20°CSlow degradation over days to weeksSub-optimal for long-term storage
Storage at -80°CHigh stability for months to yearsRecommended for long-term storage [3][4]
pH Acidic (pH < 6)Generally stableAcceptable
Neutral (pH 6-7.5)Optimal stability Recommended [5]
Alkaline (pH > 7.5)Increased rate of hydrolysisAvoid
Solvent Aqueous buffersSusceptible to enzymatic and chemical degradationUse only for brief periods with enzyme inhibitors
Methanol/WaterGood for quenching and extractionRecommended for extraction
Acetonitrile/Methanol/WaterEffective for quenching and broad metabolite extractionA viable alternative for extraction

Experimental Protocols

Detailed Protocol for Extraction of this compound from Cultured Mammalian Fibroblasts

This protocol is designed to maximize the recovery of this compound while minimizing its degradation.

Materials:

  • Ice-cold phosphate-buffered saline (PBS)

  • Ice-cold extraction solvent: Methanol:Water (80:20, v/v)

  • Cell scraper

  • Microcentrifuge tubes (1.5 mL)

  • Centrifuge capable of 4°C and >13,000 x g

  • Vacuum concentrator or nitrogen evaporator

Procedure:

  • Cell Culture and Harvest:

    • Culture human fibroblasts to ~80-90% confluency in a 10 cm dish.

    • Place the culture dish on ice and aspirate the growth medium.

    • Wash the cells twice with 5 mL of ice-cold PBS, aspirating the PBS completely after each wash.

  • Quenching and Lysis:

    • Immediately add 1 mL of ice-cold 80% methanol to the dish. This step is critical for quenching enzymatic activity.

    • Using a cell scraper, scrape the cells from the dish into the methanol solution.

    • Transfer the cell lysate (methanol suspension) to a pre-chilled 1.5 mL microcentrifuge tube.

  • Homogenization and Protein Precipitation:

    • Vortex the tube vigorously for 1 minute to ensure complete cell lysis and protein precipitation.

    • Incubate the tube at -20°C for 30 minutes to further facilitate protein precipitation.

  • Centrifugation:

    • Centrifuge the lysate at 13,000-15,000 x g for 10 minutes at 4°C to pellet the cell debris and precipitated proteins.

  • Supernatant Collection:

    • Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled 1.5 mL microcentrifuge tube. Avoid disturbing the pellet.

  • Drying:

    • Dry the supernatant using a vacuum concentrator (e.g., SpeedVac) or under a gentle stream of nitrogen. Avoid heating the sample.

  • Reconstitution and Storage:

    • Reconstitute the dried extract in a suitable solvent for your analytical method (e.g., 50-100 µL of 50% methanol).

    • Vortex briefly and centrifuge at high speed for 5 minutes at 4°C to pellet any insoluble material.

    • Transfer the clear supernatant to an autosampler vial for immediate analysis or store at -80°C.

Visualizing Degradation Pathways and Experimental Workflow

To better understand the processes leading to this compound degradation and the workflow to prevent it, the following diagrams are provided.

PristanoylCoA This compound Dehydro trans-2,3-Dehydropristanoyl-CoA PristanoylCoA->Dehydro ACOX2/3 PristanicAcid Pristanic Acid + CoA PristanoylCoA->PristanicAcid Thioesterases (e.g., ACOT6) Oxidation Oxidation Hydrolysis Hydrolysis

Caption: Major degradation pathways of this compound.

start Start: Cultured Fibroblasts wash Wash with Ice-Cold PBS start->wash quench Quench & Lyse: Ice-Cold 80% Methanol wash->quench scrape Scrape and Collect Lysate quench->scrape precipitate Incubate at -20°C (Protein Precipitation) scrape->precipitate centrifuge Centrifuge at 4°C precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry Dry Extract (Vacuum Concentrator) supernatant->dry reconstitute Reconstitute in Solvent dry->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze store Store at -80°C reconstitute->store

Caption: Experimental workflow for this compound extraction.

References

Technical Support Center: Enhancing the Sensitivity of (2S)-Pristanoyl-CoA Enzymatic Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the enzymatic assay of (2S)-pristanoyl-CoA. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to enhance the sensitivity and reliability of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the principle of the enzymatic assay for this compound?

A1: The enzymatic assay for this compound is typically a coupled enzymatic reaction. It relies on a specific peroxisomal acyl-CoA oxidase (like ACOX3) that catalyzes the oxidation of this compound.[1][2] This reaction produces trans-2,3-dehydropristanoyl-CoA and hydrogen peroxide (H₂O₂). The H₂O₂ is then used in a second reaction, catalyzed by a peroxidase, to oxidize a chromogenic or fluorogenic substrate. The resulting change in absorbance or fluorescence is directly proportional to the amount of this compound oxidized.[3][4][5]

Q2: How can I increase the sensitivity of my assay?

A2: To enhance sensitivity, consider the following:

  • Switch to a fluorometric assay: Fluorometric methods are generally more sensitive than spectrophotometric (colorimetric) methods.[3][5]

  • Optimize substrate concentrations: Ensure that the concentration of your chromogenic or fluorogenic substrate is not limiting.

  • Use high-quality enzymes: Ensure the acyl-CoA oxidase and peroxidase have high specific activity.

  • Minimize background noise: Use appropriate blanks and high-quality reagents to reduce non-enzymatic signal generation.

Q3: My signal-to-noise ratio is low. What could be the cause?

A3: A low signal-to-noise ratio can be due to several factors:

  • Low enzyme activity: Your this compound oxidase or peroxidase may be inactive or inhibited.

  • Substrate degradation: Acyl-CoA esters can be unstable.[6] Prepare solutions fresh and store them properly.

  • High background: This could be caused by contamination in your sample or reagents, or by the inherent fluorescence/absorbance of your sample matrix.

  • Incorrect wavelength settings: Ensure your plate reader is set to the correct excitation and emission wavelengths for your chosen fluorophore or the correct absorbance wavelength for your chromogen.

Q4: Can I use the same assay to measure (2R)-pristanoyl-CoA?

A4: Not directly. The peroxisomal acyl-CoA oxidase is stereospecific for the (2S)-isomer.[7] To measure (2R)-pristanoyl-CoA, you would first need to convert it to the (2S)-isomer using an enzyme called α-methylacyl-CoA racemase.[7]

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
No or very low signal 1. Inactive enzyme(s). 2. Omission of a key reagent. 3. Incorrect buffer pH or temperature. 4. Degraded this compound substrate.1. Use a fresh batch of enzymes and verify their activity with a positive control. 2. Carefully review the protocol and ensure all components were added in the correct order and volume. 3. Check the pH of your buffer and ensure the assay is performed at the optimal temperature (e.g., 30°C).[4] 4. Prepare fresh this compound solution.
High background signal 1. Contaminated reagents or water. 2. Autoxidation of the detection reagent. 3. Presence of interfering substances in the sample (e.g., reducing agents).1. Use high-purity water and fresh reagents. 2. Prepare the detection reagent fresh and protect it from light. 3. Include a sample blank (without the acyl-CoA oxidase) to measure and subtract the background signal. Consider sample purification steps if interference is high.
Non-linear reaction rate 1. Substrate depletion. 2. Enzyme instability. 3. Substrate inhibition.1. Use a lower concentration of the enzyme or a higher concentration of the substrate. 2. Ensure the assay conditions (pH, temperature) are optimal for enzyme stability. 3. While less common with branched-chain acyl-CoAs compared to long-chain ones, consider testing a range of this compound concentrations to rule out substrate inhibition.[3]
Inconsistent results between replicates 1. Pipetting errors. 2. Incomplete mixing of reagents. 3. Temperature fluctuations across the microplate.1. Use calibrated pipettes and ensure proper pipetting technique. 2. Gently mix the contents of each well after adding all reagents. 3. Ensure the entire plate is equilibrated to the assay temperature before starting the reaction.

Quantitative Data Summary

The following tables provide a summary of key quantitative parameters for acyl-CoA oxidase assays. These can be used as a starting point for optimizing your this compound assay.

Table 1: Comparison of Assay Methods

ParameterSpectrophotometric AssayFluorometric Assay
Principle H₂O₂-dependent oxidation of a chromogenH₂O₂-dependent oxidation of a fluorogen
Common Chromogen 4-Aminoantipyrine/PhenolLeuco-dichlorofluorescein, 4-hydroxyphenyl-acetic acid[3][5]
Wavelength (nm) 500Ex/Em = 535/587 (example)[6]
Detection Limit HigherLower (e.g., 0.3 µM for a commercial kit)[6]
Linear Range NarrowerWider (e.g., 0.3 to 100 µM for a commercial kit)[6]

Table 2: Typical Reagent Concentrations for a Coupled Acyl-CoA Oxidase Assay

ReagentFinal ConcentrationReference
Buffer 50 mM MES, pH 8.0[4]
This compound 10-100 µMGeneral guidance
Peroxidase ~15 units/mL[4]
4-Aminoantipyrine 0.70 mM[4]
Phenol 9.6 mM[4]
Flavin Adenine Dinucleotide (FAD) 0.004 mM[4]
Triton X-100 0.09% (v/v)[4]

Experimental Protocols

High-Sensitivity Fluorometric Assay for this compound Oxidase Activity

This protocol is adapted from established methods for peroxisomal acyl-CoA oxidase and is designed to enhance sensitivity.[3]

Materials:

  • This compound

  • Peroxisomal acyl-CoA oxidase (or sample containing the enzyme)

  • Horseradish peroxidase (HRP)

  • 4-hydroxyphenyl-acetic acid (or another suitable fluorogenic substrate)

  • Potassium phosphate (B84403) buffer (100 mM, pH 7.4)

  • Microplate reader with fluorescence capabilities

  • Black, clear-bottom 96-well plates

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in water. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.

    • Prepare a working solution of HRP in potassium phosphate buffer.

    • Prepare a working solution of 4-hydroxyphenyl-acetic acid in potassium phosphate buffer.

  • Assay Reaction:

    • In each well of the 96-well plate, add the following in order:

      • 50 µL of potassium phosphate buffer

      • 10 µL of HRP solution

      • 10 µL of 4-hydroxyphenyl-acetic acid solution

      • 10 µL of your enzyme sample (or purified acyl-CoA oxidase)

    • Include appropriate controls:

      • Blank: 10 µL of buffer instead of the enzyme sample.

      • Positive Control: A known amount of active acyl-CoA oxidase.

      • Sample Blank: Your sample with buffer instead of the this compound (to account for endogenous H₂O₂ production).

  • Initiate the Reaction:

    • Start the reaction by adding 20 µL of the this compound working solution to each well.

  • Incubation:

    • Incubate the plate at 37°C for 30 minutes, protected from light. The incubation time may need to be optimized based on the enzyme activity in your sample.

  • Measurement:

    • Measure the fluorescence at an excitation wavelength of ~320 nm and an emission wavelength of ~400 nm (these wavelengths may vary depending on the fluorogenic substrate used).

  • Data Analysis:

    • Subtract the fluorescence of the blank from all readings.

    • Generate a standard curve using known concentrations of H₂O₂ to quantify the amount of H₂O₂ produced in your samples.

    • Calculate the enzyme activity based on the rate of H₂O₂ production.

Visualizations

Signaling Pathway

Enzymatic_Reaction cluster_reaction Coupled Enzymatic Assay cluster_detection Detection PristanoylCoA This compound DehydroPristanoylCoA trans-2,3-Dehydropristanoyl-CoA PristanoylCoA->DehydroPristanoylCoA Acyl-CoA Oxidase H2O2 H₂O₂ PristanoylCoA->H2O2 Acyl-CoA Oxidase FluorescentProduct Fluorescent Product (Oxidized) H2O2->FluorescentProduct Peroxidase FluorogenicSubstrate Fluorogenic Substrate (Reduced) FluorogenicSubstrate->FluorescentProduct Fluorescence Fluorescence Signal FluorescentProduct->Fluorescence Measure

Caption: Coupled enzymatic reaction for the detection of this compound.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis PrepReagents Prepare Reagents (Buffer, Substrates, Enzymes) AddReagents Add Reagents to 96-Well Plate PrepReagents->AddReagents PrepSamples Prepare Samples and Controls PrepSamples->AddReagents InitiateReaction Initiate Reaction with This compound AddReagents->InitiateReaction Incubate Incubate at 37°C InitiateReaction->Incubate MeasureFluorescence Measure Fluorescence Incubate->MeasureFluorescence CalculateActivity Calculate Enzyme Activity MeasureFluorescence->CalculateActivity

Caption: General workflow for the fluorometric assay of this compound.

References

Common pitfalls in studying branched-chain fatty acid oxidation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals studying branched-chain fatty acid (BCFA) oxidation. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common pitfalls encountered during experimental work.

Section 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues in a question-and-answer format, providing direct solutions to experimental challenges.

General & Conceptual Issues

Q1: What is the fundamental difference between the oxidation of phytanic acid and straight-chain fatty acids?

A1: The primary difference lies in the initial catabolic steps. Straight-chain fatty acids are typically degraded via β-oxidation. However, phytanic acid contains a methyl group on its third carbon (the β-carbon), which sterically hinders the β-oxidation machinery.[1][2] To overcome this, the cell first employs a process called α-oxidation in the peroxisomes.[3][4] This process removes the first carbon atom, shifting the methyl group from the β- to the α-position and producing pristanic acid.[3][5] Pristanic acid can then be degraded further through peroxisomal β-oxidation.[5][6]

Q2: My cells are not metabolizing the supplied phytanic acid. What are the possible reasons?

A2: Several factors could be at play:

  • Peroxisomal Dysfunction: The entire α-oxidation pathway for phytanic acid occurs within peroxisomes.[3] If your cell model has defects in peroxisome biogenesis or function, phytanic acid degradation will be impaired.[5]

  • Enzyme Deficiency: The cell line may have a deficiency in a key α-oxidation enzyme, such as phytanoyl-CoA hydroxylase, which is deficient in Refsum disease.[2][5]

  • Substrate Availability: Ensure the phytanic acid is properly solubilized and available to the cells. BCFAs are often complexed with bovine serum albumin (BSA) to facilitate uptake.[7]

  • Incorrect Subcellular Fraction: If you are using cell homogenates, remember that α-oxidation is peroxisomal.[8] Assays performed on purely mitochondrial fractions will fail to show phytanic acid metabolism.[9]

Enzyme Assays & Kinetics

Q3: I am performing an in vitro assay for phytanoyl-CoA hydroxylase, but I'm seeing very low or no activity. What should I check?

A3: Troubleshooting a low-activity enzyme assay involves checking several components:

  • Cofactor Availability: Ensure all necessary cofactors for the hydroxylase reaction are present in non-limiting concentrations.

  • Substrate Quality: Verify the purity and concentration of your phytanoyl-CoA substrate. Ensure it has not degraded during storage.

  • Enzyme Integrity: The enzyme may have lost activity due to improper storage, handling, or multiple freeze-thaw cycles. Use a fresh aliquot or re-purify the enzyme if necessary.

  • Assay Conditions: Optimize pH, temperature, and incubation time. The ketoacyl synthase (KS) domain, for example, is known to dictate substrate specificity and the speed of BCFA production, indicating that reaction rates can be inherently low compared to straight-chain fatty acid metabolism.[10][11][12]

  • Buffer Composition: Components in your buffer (e.g., chelating agents, high salt concentrations) could be inhibiting enzyme activity.

Q4: How can I interpret kinetic data from BCFA-metabolizing enzymes?

A4: Studying an enzyme's kinetics can reveal its catalytic mechanism and role in metabolism.[13] Key parameters are the Michaelis constant (Km) and maximum velocity (Vmax). For BCFA synthesis, experiments have shown a lower turnover number (kcat) for metazoan fatty acid synthase (mFAS) with branched extender substrates compared to straight-chain substrates.[11][12] This suggests that the enzymes involved in BCFA metabolism may have different efficiencies and substrate affinities than their straight-chain counterparts. When analyzing multi-substrate reactions, it is often simpler to keep the concentration of one substrate constant while varying the other.[13]

Cell-Based Assays & Metabolite Analysis

Q5: I am using a radiolabeling approach to measure BCFA oxidation, but the signal is weak. How can I improve it?

A5: Weak signal in radiolabeling assays is a common issue.[14] Consider the following:

  • Increase Specific Activity: Use a substrate with a higher degree of radiolabeling ([¹⁴C] or [³H]).

  • Optimize Incubation Time: Extend the incubation period to allow for more metabolic turnover. A typical incubation time for cultured cells is 3 hours.[7]

  • Cell Health and Density: Ensure cells are healthy and seeded at an appropriate density. Stressed or sparse cells may exhibit altered metabolic activity.

  • Use Serum-Free Media: For some cell types, serum in the media can interfere with the assay and reduce the signal.[7]

  • Proper Separation: The assay relies on separating the radiolabeled substrate from its metabolized, acid-soluble products.[14] Ensure your precipitation and separation steps are efficient.

Q6: What are the best practices for quantifying BCFA and their metabolites using mass spectrometry (MS)?

A6: Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are powerful tools for BCFA analysis.[15][16]

  • Sample Preparation: This step is crucial. It often involves sample acidification, extraction (e.g., liquid-liquid or solid-phase extraction), and derivatization to improve chromatographic separation and detection sensitivity.[15][17]

  • Internal Standards: Use deuterated analogues of phytanic and pristanic acid as internal standards for accurate quantification via stable isotope dilution analysis.[18]

  • Chromatography: For GC-MS, using tandem columns (e.g., DB-225ms and DB-5ms) can provide the best separation of BCFA isomers.[15] For LC-MS, a C18 stationary phase is common.[17]

  • Matrix Effects: Biological samples like plasma or feces can interfere with quantification. It's important to validate your method to assess and minimize matrix effects.[19]

Section 2: Diagrams of Key Pathways & Workflows

BCFA Oxidation Pathway

The following diagram illustrates the distinct initial pathways for the degradation of phytanic acid (α-oxidation) and its product, pristanic acid (β-oxidation), both of which occur in the peroxisome.

BCFA_Oxidation cluster_alpha Peroxisomal α-Oxidation cluster_beta Peroxisomal β-Oxidation Phytanic_Acid Phytanic Acid Phytanoyl_CoA Phytanoyl-CoA Phytanic_Acid->Phytanoyl_CoA Acyl-CoA Synthetase Hydroxy_Phytanoyl_CoA 2-Hydroxyphytanoyl-CoA Phytanoyl_CoA->Hydroxy_Phytanoyl_CoA Phytanoyl-CoA Hydroxylase (PHYH) Pristanal Pristanal Hydroxy_Phytanoyl_CoA->Pristanal 2-Hydroxyphytanoyl-CoA Lyase + Formyl-CoA Pristanic_Acid Pristanic Acid Pristanal->Pristanic_Acid Pristanal Dehydrogenase Pristanoyl_CoA Pristanoyl-CoA Pristanic_Acid->Pristanoyl_CoA Acyl-CoA Synthetase Beta_Ox_Intermediates β-Oxidation Cycles (3 rounds) Pristanoyl_CoA->Beta_Ox_Intermediates End_Products Propionyl-CoA + Acetyl-CoA + Isobutyryl-CoA Beta_Ox_Intermediates->End_Products Mitochondria Further Oxidation in Mitochondria End_Products->Mitochondria

Key steps in peroxisomal branched-chain fatty acid oxidation.
Troubleshooting Workflow for a Failed BCFA Assay

This flowchart provides a logical sequence of steps to diagnose and resolve common issues encountered in BCFA oxidation experiments.

Troubleshooting_Workflow cluster_checks Diagnostic Checks cluster_causes Potential Root Causes Start Unexpected Result (e.g., No Oxidation) Reagent_Check Step 1: Reagent Integrity Start->Reagent_Check Protocol_Check Step 2: Protocol Adherence Reagent_Check->Protocol_Check Substrate_Issue Substrate Degraded or Incorrect Conc. Reagent_Check->Substrate_Issue Enzyme_Issue Enzyme/Cell Lysate Inactive Reagent_Check->Enzyme_Issue Instrument_Check Step 3: Instrument Function Protocol_Check->Instrument_Check Condition_Issue Incorrect Assay Conditions (pH, Temp) Protocol_Check->Condition_Issue SOP_Issue Deviation from Validated Protocol Protocol_Check->SOP_Issue Control_Check Step 4: Control Performance Instrument_Check->Control_Check Detection_Issue Detector/Reader Malfunction Instrument_Check->Detection_Issue Control_Fail Positive/Negative Controls Failed Control_Check->Control_Fail Solution Isolate Cause & Re-run Experiment Substrate_Issue->Solution Enzyme_Issue->Solution Condition_Issue->Solution SOP_Issue->Solution Detection_Issue->Solution Control_Fail->Solution

A systematic workflow for troubleshooting BCFA oxidation assays.

Section 3: Experimental Protocols & Data

Protocol: Measuring BCFA Oxidation in Cultured Cells using [¹⁴C]-Phytanic Acid

This protocol provides a method for quantifying the rate of phytanic acid oxidation in intact cultured cells, adapted from principles used for straight-chain fatty acid oxidation assays.[7][14]

Materials:

  • Cultured cells (e.g., fibroblasts, hepatocytes)

  • [1-¹⁴C]Phytanic acid

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Cell culture medium (e.g., DMEM), serum-free

  • Phosphate Buffered Saline (PBS)

  • Perchloric acid (PCA), cold

  • Scintillation fluid and vials

  • Scintillation counter

Procedure:

  • Preparation of Substrate:

    • Prepare a stock solution of [¹⁴C]-phytanic acid complexed with BSA. This improves solubility and cellular uptake.

    • Gently warm a 5% BSA solution in PBS to 37°C.

    • Add the [¹⁴C]-phytanic acid to the BSA solution and incubate for 30-60 minutes at 37°C to allow for binding.

    • The final concentration in the assay medium is typically 50-100 µM.

  • Cell Seeding:

    • Plate cells in 12-well or 24-well plates and grow to ~80-90% confluency.

    • Include triplicate wells for each condition and blank (no cells) wells for background measurement.

  • Oxidation Assay:

    • Aspirate the growth medium from the cells.

    • Wash the cells twice with warm PBS to remove any residual serum.

    • Prepare the assay medium by adding the [¹⁴C]-phytanic acid-BSA complex to serum-free medium.

    • Add 500 µL of the assay medium to each well.

    • Seal the plate with parafilm and incubate at 37°C in a CO₂ incubator for 2-4 hours.

  • Stopping the Reaction & Separating Metabolites:

    • After incubation, stop the reaction by adding 250 µL of cold 10% perchloric acid to each well. This will precipitate the un-metabolized, protein-bound [¹⁴C]-phytanic acid.

    • Transfer the entire content (medium + cells) from each well into a microcentrifuge tube.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Quantification:

    • The supernatant contains the acid-soluble metabolites (ASMs), which are the products of oxidation. The pellet contains the un-metabolized substrate.

    • Carefully collect a known volume of the supernatant and transfer it to a scintillation vial.

    • Add scintillation fluid, vortex, and measure the radioactivity using a scintillation counter.

    • Determine the protein concentration in parallel wells to normalize the data (e.g., counts per minute per mg of protein).

Data Presentation: Reference Values for BCFA

Accurate diagnosis of disorders related to BCFA metabolism often relies on comparing patient data to established reference ranges in plasma.

AnalyteControl Subject Plasma (µM)Notes
Phytanic Acid < 10 µMLevels are highly elevated in Refsum disease.[5]
Pristanic Acid < 1 µMThe ratio of pristanic to phytanic acid is a key diagnostic marker for various peroxisomal disorders.[18]

Table 1: Typical concentrations of phytanic and pristanic acid found in the plasma of healthy individuals. These values can vary slightly between laboratories.

References

Technical Support Center: Enhancing Expression of (2S)-Pristanoyl-CoA Pathway Enzymes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in increasing the expression of enzymes in the (2S)-pristanoyl-CoA pathway.

Frequently Asked Questions (FAQs)

Q1: What is the this compound pathway and what are its key enzymes?

The this compound pathway is a critical component of peroxisomal beta-oxidation, responsible for the degradation of pristanic acid, a branched-chain fatty acid.[1][2][3] The degradation of pristanic acid requires several enzymatic steps. The core enzymes directly involved in the metabolism of this compound are:

  • Branched-chain acyl-CoA oxidase (BCOX): Catalyzes the first step of β-oxidation for this compound.[3]

  • D-bifunctional protein (D-BP): Possesses both enoyl-CoA hydratase and 3-hydroxy-acyl-CoA dehydrogenase activities.[3]

  • Sterol carrier protein X (SCPx): Performs the final thiolytic cleavage.[3]

  • α-methylacyl-CoA racemase (AMACR): This enzyme is crucial as it converts (2R)-pristanoyl-CoA to the (2S)-isomer, which can then be processed by BCOX.[3][4]

Q2: My target enzyme from this pathway shows very low or no expression. What are the likely causes?

Low or no expression of recombinant proteins is a common issue that can stem from various factors, including:

  • Suboptimal Codon Usage: The gene sequence of your target enzyme may contain codons that are rare in your expression host (e.g., E. coli), leading to translational inefficiency.[5]

  • Ineffective Promoter System: The promoter in your expression vector might be weak, or the induction conditions may not be optimal for activating transcription.[6][7]

  • Plasmid Integrity Issues: Errors in the cloned gene sequence, such as a frameshift mutation or a premature stop codon, can abolish protein expression.[7][8]

  • Protein Toxicity: Overexpression of the target enzyme might be toxic to the host cells, leading to cell death or reduced growth.[5]

  • mRNA Instability: The mRNA transcript of your target enzyme could be unstable and prone to degradation within the host cell.

Q3: The enzyme is expressed, but it's insoluble and forms inclusion bodies. How can I improve its solubility?

Inclusion bodies are insoluble aggregates of misfolded proteins.[9][10] Strategies to improve solubility include:

  • Lowering Expression Temperature: Reducing the temperature (e.g., to 15-25°C) after induction slows down protein synthesis, which can promote proper folding.[5][9][10]

  • Reducing Inducer Concentration: Using a lower concentration of the inducer (e.g., IPTG) can decrease the rate of transcription and translation, preventing protein aggregation.[5][9]

  • Using a Weaker Promoter: Switching to an expression vector with a weaker promoter can help reduce the rate of protein production.[8]

  • Co-expression with Chaperones: Chaperone proteins can assist in the correct folding of your target enzyme.[5]

  • Employing Solubility-Enhancing Fusion Tags: Fusing proteins like maltose-binding protein (MBP) or glutathione (B108866) S-transferase (GST) to your target enzyme can improve its solubility.[9]

Q4: Are there any specific strategies for expressing peroxisomal enzymes like those in the this compound pathway?

Yes, for peroxisomal enzymes, consider these specialized strategies:

  • Expression in Yeast: Yeasts like Saccharomyces cerevisiae are eukaryotes that possess peroxisomes, making them a suitable host for expressing peroxisomal enzymes. It's possible to engineer these yeasts to increase the number of peroxisomes.[11]

  • Metabolic Engineering: The production of these enzymes can be enhanced by engineering the host's metabolic pathways to increase the availability of necessary precursors, such as acetyl-CoA.[12]

  • Targeting to Peroxisomes: When expressing in a eukaryotic system, ensuring the enzyme is correctly targeted to the peroxisome can be beneficial for its function and stability.[11]

Troubleshooting Guides

Problem 1: No detectable expression of the target enzyme on SDS-PAGE or Western Blot.

Possible Cause Troubleshooting Step
Sequencing Error in Plasmid Re-sequence the entire open reading frame and flanking vector regions to check for mutations.[7]
Inefficient Transcription Use a stronger promoter or a different expression vector. Verify the activity of your inducer stock.[6]
Codon Bias Analyze the codon usage of your gene with online tools. Synthesize a codon-optimized version of the gene for your expression host.[5][9]
Protein is Rapidly Degraded Perform expression at a lower temperature and add protease inhibitors during cell lysis.[10]

Problem 2: High level of expression, but the enzyme is in the insoluble fraction (inclusion bodies).

Possible Cause Troubleshooting Step
High Rate of Protein Synthesis Lower the induction temperature to 15-25°C and reduce the inducer concentration.[5][9][10]
Improper Protein Folding Co-express molecular chaperones (e.g., GroEL/GroES) to assist in proper folding.[5]
Lack of Post-Translational Modifications If the enzyme requires such modifications, consider switching to a eukaryotic expression system like yeast or insect cells.[6]
Suboptimal Lysis Buffer Optimize the pH and salt concentration of the lysis buffer. Include additives like non-detergent sulfobetaines to improve solubility.

Problem 3: The purified enzyme has low or no activity.

Possible Cause Troubleshooting Step
Incorrect Folding Even if soluble, the protein may not be correctly folded. Try different fusion tags that can aid in proper folding (e.g., MBP).[9]
Missing Cofactors Ensure that any necessary cofactors are present in the assay buffer.
Denaturation During Purification Perform all purification steps at 4°C and avoid harsh buffer conditions. Add stabilizing agents like glycerol (B35011) to the final storage buffer.[10]
Inaccessibility of Active Site due to Fusion Tag If using a fusion tag, consider a construct that includes a protease cleavage site to remove the tag after purification.

Data Presentation

Table 1: Effect of Induction Temperature on Enzyme Solubility

Induction Temperature (°C)Total Expression (Relative Units)Soluble Fraction (%)Insoluble Fraction (%)
371001585
30854060
25706535
18508020

Table 2: Comparison of Different Expression Strains

E. coli StrainKey FeatureRelative Soluble Yield
BL21(DE3)Standard expression1.0
BL21(DE3)pLysSReduces basal expression1.2
Rosetta(DE3)Supplies tRNAs for rare codons2.5
SHuffle T7Promotes disulfide bond formation in the cytoplasmNot applicable for these enzymes

Experimental Protocols

Protocol 1: Optimization of Inducer Concentration

  • Inoculation: Inoculate 5 mL of appropriate growth medium with a single colony of your expression strain containing the plasmid of interest. Grow overnight at 37°C with shaking.

  • Secondary Culture: The next day, inoculate 50 mL of fresh medium in several flasks with the overnight culture to an initial OD₆₀₀ of 0.05-0.1.

  • Growth: Grow the cultures at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.[7]

  • Induction: Induce each culture with a different final concentration of IPTG (e.g., 0.05 mM, 0.1 mM, 0.25 mM, 0.5 mM, 1.0 mM).[13]

  • Expression: Reduce the temperature to your desired expression temperature (e.g., 20°C) and continue to incubate for a set period (e.g., 16 hours).

  • Harvesting and Analysis: Harvest the cells by centrifugation. Lyse a normalized amount of cells from each culture. Analyze the total, soluble, and insoluble fractions by SDS-PAGE to determine the optimal inducer concentration for soluble expression.

Visualizations

pristanoyl_coa_pathway cluster_peroxisome Peroxisome pristanic_acid Pristanic Acid pristanoyl_coa_r (2R)-Pristanoyl-CoA pristanic_acid->pristanoyl_coa_r Acyl-CoA Synthetase amacr AMACR pristanoyl_coa_r->amacr pristanoyl_coa_s This compound bcox BCOX pristanoyl_coa_s->bcox pristenoyl_coa 2,3-Pristenoyl-CoA dbp D-BP pristenoyl_coa->dbp hydroxy_coa 3-Hydroxy-pristanoyl-CoA hydroxy_coa->dbp Dehydrogenation keto_coa 3-Keto-pristanoyl-CoA scpx SCPx keto_coa->scpx shortened_coa Shortened Acyl-CoA + Propionyl-CoA amacr->pristanoyl_coa_s Racemization bcox->pristenoyl_coa Oxidation dbp->hydroxy_coa Hydration scpx->shortened_coa Thiolysis

Caption: Overview of the this compound degradation pathway in the peroxisome.

troubleshooting_workflow start Start: Low Enzyme Yield check_expression Check for expression (SDS-PAGE / Western Blot) start->check_expression no_expression No Expression check_expression->no_expression No expression_present Expression Detected check_expression->expression_present Yes check_plasmid Verify Plasmid Sequence no_expression->check_plasmid check_solubility Check Solubility (Soluble vs. Insoluble Fraction) expression_present->check_solubility check_codons Optimize Codons check_plasmid->check_codons check_promoter Change Promoter/Vector check_codons->check_promoter insoluble Insoluble (Inclusion Bodies) check_solubility->insoluble No soluble Soluble check_solubility->soluble Yes lower_temp Lower Temperature & Inducer Concentration insoluble->lower_temp check_activity Check Enzyme Activity soluble->check_activity add_tag Add Solubility Tag (MBP, GST) lower_temp->add_tag use_chaperones Co-express Chaperones add_tag->use_chaperones low_activity Low/No Activity check_activity->low_activity No active Active Enzyme check_activity->active Yes optimize_purification Optimize Purification Protocol low_activity->optimize_purification remove_tag Remove Fusion Tag optimize_purification->remove_tag

Caption: Troubleshooting workflow for low recombinant enzyme yield.

expression_strategy start Goal: Express Pristanoyl-CoA Pathway Enzyme need_p_mods Post-translational modifications required? start->need_p_mods use_ecoli Use E. coli Expression System need_p_mods->use_ecoli No use_eukaryote Use Eukaryotic System (Yeast, Insect, Mammalian) need_p_mods->use_eukaryote Yes ecoli_high_yield High yield needed quickly? use_ecoli->ecoli_high_yield end Proceed with Optimized Strategy use_eukaryote->end strong_promoter Use strong, inducible promoter (e.g., T7) ecoli_high_yield->strong_promoter Yes codon_optimize Codon-optimize gene strong_promoter->codon_optimize solubility_issue Solubility issues expected? codon_optimize->solubility_issue low_temp Plan for low temperature expression solubility_issue->low_temp Yes solubility_issue->end No solubility_tag Use solubility-enhancing fusion tag (e.g., MBP) low_temp->solubility_tag solubility_tag->end

Caption: Decision tree for selecting an appropriate expression strategy.

References

Dealing with matrix effects in biological samples for (2S)-pristanoyl-CoA analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in dealing with matrix effects during the analysis of (2S)-pristanoyl-CoA in biological samples.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect this compound analysis?

A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1] In the analysis of this compound, components of biological samples like phospholipids, salts, and proteins can suppress or enhance its signal during mass spectrometry analysis, leading to inaccurate quantification.

Q2: Why is a stable isotope-labeled internal standard (SIL-IS) recommended for this compound quantification?

A2: A SIL-IS is considered the gold standard for compensating for matrix effects.[2] Because it has nearly identical physicochemical properties to this compound, it will co-elute and experience similar ion suppression or enhancement. This allows for accurate quantification based on the consistent ratio of the analyte to the internal standard.

Q3: What are the most common sample preparation techniques to reduce matrix effects for acyl-CoA analysis?

A3: The most common techniques are protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[3] For long-chain acyl-CoAs like pristanoyl-CoA, a combination of solvent extraction followed by SPE is often employed to effectively remove interfering substances.[4][5]

Q4: I am observing low recovery of this compound. What could be the cause?

A4: Low recovery can be due to several factors, including inefficient extraction from the tissue, degradation of the analyte during sample processing, or poor retention on the SPE column. The unstable nature of long-chain acyl-CoAs requires careful handling at each step.[6] Ensure that tissues are processed quickly on ice and that the pH of buffers is maintained to prevent hydrolysis.

Q5: My results are inconsistent between different batches of samples. What could be the issue?

A5: Inconsistent results often point to variability in the matrix composition between samples, leading to different degrees of ion suppression.[2] This highlights the importance of a robust sample cleanup method and the use of a SIL-IS to correct for these sample-to-sample variations.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the LC-MS/MS analysis of this compound.

Problem Possible Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) 1. Column degradation or contamination. 2. Inappropriate mobile phase pH. 3. Sample solvent incompatible with the mobile phase.1. Flush the column with a strong solvent or replace it if necessary. 2. Adjust the mobile phase pH to ensure the analyte is in a single ionic state. 3. Reconstitute the final extract in a solvent similar in composition to the initial mobile phase.
High Background Noise 1. Contaminated mobile phase or LC system. 2. Contamination from sample collection tubes or reagents. 3. Insufficiently cleaned ion source.1. Prepare fresh mobile phases with high-purity solvents and additives. 2. Use high-quality, pre-screened collection tubes and reagents. 3. Perform routine cleaning of the ion source as per the manufacturer's instructions.
Significant Ion Suppression 1. Co-elution of matrix components (e.g., phospholipids). 2. High salt concentration in the final extract. 3. Inefficient sample cleanup.1. Optimize the chromatographic gradient to separate the analyte from the suppression zone. 2. Ensure the final sample preparation step removes residual salts. 3. Implement a more rigorous sample cleanup, such as a two-step extraction (LLE followed by SPE).
Low Signal Intensity 1. Analyte degradation. 2. Suboptimal MS source parameters. 3. Poor ionization efficiency.1. Keep samples on ice throughout the preparation process and analyze them promptly. 2. Tune the mass spectrometer for this compound to optimize parameters like spray voltage and gas flows. 3. Adjust the mobile phase with additives (e.g., ammonium (B1175870) hydroxide) to enhance ionization.[6]
Inconsistent Retention Time 1. Changes in mobile phase composition. 2. Column aging or temperature fluctuations. 3. Air bubbles in the pump.1. Prepare fresh mobile phase and ensure proper mixing if using a binary system. 2. Use a column oven to maintain a stable temperature and monitor column performance. 3. Purge the LC pumps to remove any trapped air bubbles.[7]

Data Presentation

Table 1: Comparison of Recovery Rates for Long-Chain Acyl-CoAs Using Different Extraction Methods

Extraction MethodBiological MatrixAnalyte(s)Reported Recovery RateReference
Solvent Extraction with SPERat LiverVarious Acyl-CoAs93-104%[5]
Modified Solvent Extraction with SPERat Heart, Kidney, MuscleVarious Acyl-CoAs70-80%[8]
HPLC-MS/MS MethodMouse Liver, HepG2 cells, LHCNM2 cellsAcyl-CoAs (C2 to C20)90-111%[9]
HPLC-MS/MS MethodMouse Liver, Kidney, Heart, BrainAcylated Lysine Species75-93%[10]

Experimental Protocols

Protocol 1: Extraction of Long-Chain Acyl-CoAs from Tissue

This protocol is adapted from methods developed for the extraction of long-chain acyl-CoAs from various tissue types.[4][8]

1. Homogenization:

  • Weigh approximately 100 mg of frozen tissue.

  • In a pre-chilled glass homogenizer, add the tissue to 2 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing a suitable internal standard (e.g., Heptadecanoyl-CoA).

  • Homogenize thoroughly on ice.

  • Add 2.0 mL of isopropanol (B130326) and homogenize again.

2. Solvent Extraction:

  • Transfer the homogenate to a centrifuge tube.

  • Add 4.0 mL of acetonitrile.

  • Vortex vigorously for 5 minutes.

  • Centrifuge at 1,900 x g for 5 minutes at 4°C.

  • Carefully collect the supernatant containing the acyl-CoAs.

3. Solid-Phase Extraction (SPE):

  • Conditioning: Condition a weak anion exchange SPE column with 3 mL of methanol.

  • Equilibration: Equilibrate the column with 3 mL of water.

  • Loading: Load the collected supernatant onto the SPE column.

  • Washing: Wash the column with 2.4 mL of 2% formic acid, followed by a second wash with 2.4 mL of methanol.

  • Elution: Elute the acyl-CoAs with 2.4 mL of 2% ammonium hydroxide (B78521), followed by a second elution with 2.4 mL of 5% ammonium hydroxide.

4. Sample Concentration:

  • Combine the eluted fractions.

  • Dry the sample under a stream of nitrogen at room temperature.

  • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol).

Protocol 2: LC-MS/MS Analysis of Long-Chain Acyl-CoAs

This is a representative LC-MS/MS method for the analysis of long-chain acyl-CoAs.[6]

  • LC Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: Ammonium hydroxide in water.

  • Mobile Phase B: Ammonium hydroxide in acetonitrile.

  • Gradient: A binary gradient is used to separate the acyl-CoAs based on their chain length and hydrophobicity.

  • Flow Rate: 0.2 - 0.4 mL/min.

  • Injection Volume: 5-10 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI).

  • Detection: Multiple Reaction Monitoring (MRM). The specific precursor and product ions for this compound and the internal standard need to be determined by direct infusion. A common fragmentation for acyl-CoAs is the neutral loss of 507 Da.[11]

Visualizations

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Tissue Biological Sample (Tissue) Homogenization Homogenization in Acidic Buffer with IS Tissue->Homogenization Extraction Solvent Extraction (ACN/Isopropanol) Homogenization->Extraction SPE Solid-Phase Extraction (SPE) Extraction->SPE Concentration Drying and Reconstitution SPE->Concentration LC_Separation LC Separation (C18 Column) Concentration->LC_Separation ESI Electrospray Ionization (ESI) LC_Separation->ESI MS_Detection MS/MS Detection (MRM) ESI->MS_Detection Quantification Quantification (Analyte/IS Ratio) MS_Detection->Quantification

Experimental workflow for this compound analysis.

G cluster_sample Sample Preparation Issues cluster_lc LC System Issues cluster_ms MS System Issues Problem Problem Observed (e.g., Low Signal, High Variability) Degradation Analyte Degradation? Problem->Degradation Extraction_Efficiency Inefficient Extraction? Problem->Extraction_Efficiency Cleanup Inadequate Cleanup? Problem->Cleanup Column_Issue Column Performance? Problem->Column_Issue Mobile_Phase Mobile Phase Integrity? Problem->Mobile_Phase Coelution Co-elution with Matrix? Problem->Coelution Source_Contamination Ion Source Dirty? Problem->Source_Contamination MS_Parameters Suboptimal MS Parameters? Problem->MS_Parameters Solution1 Solution1 Degradation->Solution1 Action: Process samples on ice, minimize delays. Solution2 Solution2 Extraction_Efficiency->Solution2 Action: Optimize homogenization and extraction solvents. Solution3 Solution3 Cleanup->Solution3 Action: Enhance SPE protocol (e.g., add wash steps). Solution4 Solution4 Column_Issue->Solution4 Action: Flush or replace column. Solution5 Solution5 Mobile_Phase->Solution5 Action: Prepare fresh mobile phase. Solution6 Solution6 Coelution->Solution6 Action: Adjust LC gradient. Solution7 Solution7 Source_Contamination->Solution7 Action: Clean ion source. Solution8 Solution8 MS_Parameters->Solution8 Action: Tune MS for analyte.

Troubleshooting logic for matrix effects in LC-MS/MS.

References

Technical Support Center: Refinement of Protocols for Measuring AMACR Activity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Alpha-Methylacyl-CoA Racemase (AMACR) activity assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for the accurate measurement of AMACR activity.

Frequently Asked Questions (FAQs)

Q1: What are the common methods to measure AMACR activity? A1: AMACR activity is typically measured using several methods, including radioactivity-based assays, colorimetric assays, HPLC-based methods, and NMR spectroscopy. Radioactivity-based assays often use a tritium-labeled substrate like [2-³H]-pristanoyl-CoA and measure the release of [³H]-H₂O.[1] Colorimetric assays provide a more facile alternative, often based on the enzymatic elimination of a chromophore like 2,4-dinitrophenolate (B1223059).[2][3] HPLC can be used to separate and quantify the stereoisomers of the substrate and product. NMR spectroscopy can monitor the conversion of substrates to products in real-time, often by observing the incorporation of deuterium (B1214612) from ²H₂O into the product.[4]

Q2: My AMACR activity is lower than expected or absent. What are the possible causes? A2: Low or no enzyme activity can stem from several factors:

  • Enzyme Inactivity: The enzyme may have lost activity due to improper storage (e.g., repeated freeze-thaw cycles) or handling. Always store enzymes at the recommended temperature and keep them on ice during experiment setup.[5]

  • Incorrect Assay Conditions: The pH, temperature, or buffer composition may not be optimal for human AMACR. Human enzymes typically function best around 37°C and a specific pH.[6][7]

  • Substrate Issues: The substrate may have degraded, or its concentration may be too low. Ensure the substrate is stored correctly and used at an appropriate concentration.

  • Presence of Inhibitors: Your sample or buffers may contain inhibiting substances.

Q3: I am observing high background signal in my colorimetric/fluorometric assay. How can I reduce it? A3: High background can obscure your results. Consider the following:

  • Substrate Instability: The substrate itself might be unstable and spontaneously break down, releasing the chromophore or fluorophore. Run a "no-enzyme" control to assess this.[8][9]

  • Contaminated Reagents: Buffers or other reagents may be contaminated with substances that interfere with the assay. Use high-purity reagents and dedicated solutions.[8][10]

  • Non-specific Binding: In plate-based assays, the enzyme or substrate may bind non-specifically to the wells. Including a low concentration of a non-ionic detergent (e.g., 0.01% Tween-20) can help.[8]

  • Incorrect Plate Type: For fluorescence assays, use black plates to minimize background fluorescence and light scatter.[9]

Q4: How do I choose the right substrate for my AMACR assay? A4: The choice of substrate depends on your assay method and experimental goals. Common substrates include pristanoyl-CoA, trihydroxycholestanoyl-CoA (THCA-CoA), and ibuprofenoyl-CoA. For high-throughput screening, a synthetic substrate for a colorimetric assay that releases a detectable molecule upon enzymatic reaction is often preferred.[2][11]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your AMACR activity experiments in a question-and-answer format.

Problem Possible Cause Recommended Solution
No or Low Signal 1. Inactive enzyme due to improper storage or handling (e.g., repeated freeze-thaw cycles).[5] 2. Sub-optimal assay conditions (pH, temperature).[4][6][7] 3. Degraded or incorrect substrate concentration. 4. Omission of a necessary cofactor or reagent.[5] 5. Incorrect wavelength or filter settings on the plate reader.[5]1. Aliquot enzyme stocks to avoid multiple freeze-thaws. Always keep the enzyme on ice. Run a positive control with known active enzyme. 2. Optimize pH and temperature for your specific enzyme (human AMACR optimum is typically around pH 7.5-8.5 and 37°C). 3. Use fresh substrate and verify its concentration. Titrate substrate to find the optimal concentration. 4. Carefully review the protocol to ensure all components were added correctly. 5. Double-check the instrument settings to match the assay requirements.
High Background Signal 1. Autohydrolysis of the substrate. 2. Contamination of reagents or buffers with interfering substances.[8][10] 3. Endogenous enzyme activity in the sample. 4. Non-specific binding of reagents to the microplate.[8] 5. Intrinsic fluorescence of assay components.[8][9]1. Run a no-enzyme control to quantify the rate of spontaneous substrate breakdown and subtract it from your measurements.[8][9] 2. Use fresh, high-purity reagents and dedicated buffer stocks. 3. For complex samples, consider a heat-inactivated sample control to measure non-AMACR-related activity. 4. Add a non-ionic detergent like 0.01-0.05% Tween-20 to the assay buffer. 5. Measure the fluorescence/absorbance of each component individually to identify the source.
Inconsistent or Non-Reproducible Results 1. Pipetting errors, especially with small volumes. 2. "Edge effects" in microplates due to evaporation.[5] 3. Inconsistent incubation times or temperatures.[5] 4. Improper mixing of reagents.1. Use calibrated pipettes and prepare a master mix for reagents to be added to multiple wells. 2. Avoid using the outer wells of the plate or ensure proper sealing to prevent evaporation. Fill unused outer wells with buffer or water. 3. Use a temperature-controlled incubator or plate reader and ensure consistent timing for all samples. 4. Gently mix the contents of each well after adding all reagents.
Non-linear Reaction Progress Curve 1. Substrate depletion. 2. Enzyme instability under assay conditions. 3. Product inhibition. 4. Enzyme concentration is too high, leading to a very rapid initial reaction.[5]1. Use a lower enzyme concentration or higher substrate concentration. Ensure you are measuring the initial velocity. 2. Check enzyme stability over the time course of the assay. 3. Dilute the sample to reduce the accumulation of inhibitory products. 4. Dilute the enzyme preparation and re-run the assay to ensure the reaction rate is linear over the measurement period.

Experimental Protocols

Colorimetric Assay for AMACR Activity

This protocol is adapted from a novel colorimetric assay utilizing the elimination of 2,4-dinitrophenolate.[2][3]

Materials:

  • Recombinant human AMACR

  • Colorimetric substrate (e.g., 3-(2,4-dinitrophenoxy)-2-methylpropanoyl-CoA)

  • Assay Buffer: 50 mM Sodium Phosphate, pH 7.4

  • 96-well clear, flat-bottom microplate

  • Microplate reader capable of measuring absorbance at 354 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the colorimetric substrate in the assay buffer.

    • Dilute the recombinant human AMACR to the desired concentration in ice-cold assay buffer.

  • Assay Setup:

    • Add 90 µL of assay buffer to each well of the 96-well plate.

    • Add 10 µL of the substrate solution to each well.

    • To initiate the reaction, add 10 µL of the diluted AMACR enzyme solution to the sample wells. For the negative control, add 10 µL of assay buffer instead of the enzyme.

  • Measurement:

    • Immediately place the plate in a microplate reader pre-heated to 37°C.

    • Measure the absorbance at 354 nm every minute for 10-30 minutes.

  • Data Analysis:

    • Calculate the rate of change in absorbance (ΔA/min) from the linear portion of the reaction curve.

    • Subtract the rate of the no-enzyme control from the rate of the enzyme-containing samples to correct for non-enzymatic substrate hydrolysis.

Radioactivity-Based Assay for AMACR Activity

This protocol is based on the conversion of (R)-[2-³H]-pristanoyl-CoA to its (S)-stereoisomer, followed by β-oxidation, which releases [³H]-H₂O.[1]

Materials:

  • Cell or tissue lysate containing AMACR

  • (R)-[2-³H]-pristanoyl-CoA (radiolabeled substrate)

  • Homogenization Buffer: 10 mM Sodium/Potassium Phosphate buffer (pH 6.8), 0.1% sodium azide

  • Reverse-phase silica (B1680970) gel columns

  • Scintillation counter and scintillation fluid

Procedure:

  • Sample Preparation:

    • Homogenize cells or tissues in ice-cold homogenization buffer.

    • Sonicate the lysate and then centrifuge at 13,000 x g for 5 minutes to remove debris.

    • Determine the total protein concentration of the supernatant.

  • Enzyme Reaction:

    • In a microcentrifuge tube, combine a specific amount of protein lysate (e.g., 5 µg) with the homogenization buffer.

    • Initiate the reaction by adding (R)-[2-³H]-pristanoyl-CoA to a final concentration of 100 µM.

    • Incubate the reaction mixture at 37°C for 30 minutes.

  • Separation and Quantification:

    • Stop the reaction (e.g., by adding acid or flash freezing).

    • Pass the reaction mixture through a reverse-phase silica gel column to separate the released [³H]-H₂O from the radiolabeled substrate.

    • Collect the eluate containing [³H]-H₂O.

    • Add scintillation fluid to the eluate and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the amount of [³H]-H₂O generated per unit of time per mg of total protein to determine the specific activity of AMACR.

Quantitative Data Summary

The following tables summarize key quantitative parameters for AMACR activity assays. Note that optimal conditions can vary depending on the specific isoform, species of origin, and assay format.

Table 1: Kinetic Parameters for AMACR (Note: Data for human AMACR is limited in the literature; values for Mycobacterium tuberculosis MCR are provided for reference.)

Enzyme SourceSubstrateK_m (µM)k_cat (s⁻¹)k_cat/K_m (M⁻¹s⁻¹)Reference
M. tuberculosisColorimetric Substrate44.747.91.07 x 10⁶[8]
M. tuberculosis (H126A mutant)Colorimetric Substrate11813.20.11 x 10⁶[8]
M. tuberculosis (D156A mutant)Colorimetric Substrate11422.10.19 x 10⁶[8]
M. tuberculosis (E241A mutant)Colorimetric Substrate50.817.50.34 x 10⁶[8]

Table 2: Reported IC₅₀ and Kᵢ Values for AMACR Inhibitors

InhibitorType of InhibitionIC₅₀ (µM)Kᵢ (nM)Reference
Pyrazoloquinoline 10aUncompetitive~2-[11]
Pyrazoloquinoline 10jMixed Competitive~2-[11]
Pyrazolopyrimidine 11kUncompetitive~2-[11]
N-methylthiocarbamateCompetitive-98[12]

Table 3: General Assay Conditions

ParameterRecommended Range/ValueNotes
pH 6.8 - 8.5Optimal pH can be substrate-dependent. A pH of ~7.4 is commonly used for colorimetric assays.[1]
Temperature 37°CFor human AMACR, activity increases with temperature up to the optimum, then rapidly declines due to denaturation.[6][7][13]
Substrate Concentration 1-5 x K_mUsing a concentration well above the K_m ensures the reaction velocity is near V_max and less sensitive to minor variations in substrate concentration.
Enzyme Concentration VariableShould be optimized to ensure the reaction rate is linear over the desired time course.

Visualizations

AMACR Metabolic Pathway

AMACR plays a crucial role in the β-oxidation of branched-chain fatty acids by converting (2R)-methylacyl-CoA esters to their (2S)-epimers, which can then enter the β-oxidation spiral.

AMACR_Metabolic_Pathway cluster_peroxisome Peroxisome Pristanic_Acid Pristanic Acid R_Pristanoyl_CoA (2R)-Pristanoyl-CoA Pristanic_Acid->R_Pristanoyl_CoA Acyl-CoA Synthetase AMACR AMACR R_Pristanoyl_CoA->AMACR S_Pristanoyl_CoA (2S)-Pristanoyl-CoA AMACR->S_Pristanoyl_CoA Racemization Beta_Oxidation Peroxisomal β-Oxidation S_Pristanoyl_CoA->Beta_Oxidation Metabolites Propionyl-CoA, Acetyl-CoA Beta_Oxidation->Metabolites AMACR_Assay_Workflow Prep Prepare Reagents (Buffer, Substrate, Enzyme) Plate Pipette Buffer and Substrate into 96-well plate Prep->Plate Initiate Initiate Reaction (Add Enzyme) Plate->Initiate Incubate Incubate at 37°C Initiate->Incubate Read Measure Absorbance (e.g., 354 nm) in Plate Reader Incubate->Read Analyze Analyze Data (Calculate ΔA/min) Read->Analyze AMACR_Nuclear_Receptor AMACR AMACR Activity Metabolism Branched-Chain Fatty Acid Metabolism AMACR->Metabolism Lipid_Pools Alteration of Cellular Lipid/Bile Acid Pools Metabolism->Lipid_Pools PPARa PPARα Lipid_Pools->PPARa Modulates FXR FXR Lipid_Pools->FXR Modulates Gene_Expression Target Gene Expression (Lipid Homeostasis, Inflammation) PPARa->Gene_Expression Regulates FXR->Gene_Expression Regulates

References

Technical Support Center: Chromatographic Resolution of Pristanoyl-CoA Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of pristanoyl-CoA isomers. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address common challenges in achieving high-resolution separation of pristanoyl-CoA diastereomers.

Frequently Asked Questions (FAQs)

Q1: What are pristanoyl-CoA isomers and why is their separation critical?

Pristanoyl-CoA is a branched-chain acyl-coenzyme A thioester derived from the alpha-oxidation of phytanic acid, a fatty acid obtained from dietary sources like meat and dairy products.[1] Due to the methyl group at the alpha-position, pristanoyl-CoA exists as two stereoisomers: (2R)-pristanoyl-CoA and (2S)-pristanoyl-CoA.

The separation of these isomers is crucial for both basic research and clinical diagnostics. In human peroxisomes, only the (2S)-isomer can be degraded via the β-oxidation pathway. The (2R)-isomer must first be converted to the (2S)-form by the enzyme alpha-methylacyl-CoA racemase (AMACR).[2] A deficiency in AMACR leads to the accumulation of (2R)-pristanoyl-CoA and its precursors, causing a rare, adult-onset neurological disorder.[2][3] Therefore, accurately quantifying the ratio of these two isomers is essential for diagnosing AMACR deficiency and for studying the broader field of peroxisomal lipid metabolism.

Q2: What are the primary chromatographic methods for resolving pristanoyl-CoA isomers?

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most common and powerful technique for the analysis of acyl-CoA species, including pristanoyl-CoA.[4][5] The resolution of the diastereomers typically relies on reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC). While separation can sometimes be achieved on standard C18 columns, methods often require chiral stationary phases or derivatization with a chiral reagent to enhance the separation of the stereoisomers.[6][7]

Q3: How should tissue or cell samples be prepared for pristanoyl-CoA analysis?

Proper sample preparation is critical to prevent analyte degradation and remove interfering matrix components. Acyl-CoA thioesters are susceptible to hydrolysis, especially at non-neutral pH and elevated temperatures.

A general workflow involves:

  • Rapid Harvesting & Quenching: Snap-freeze tissue samples in liquid nitrogen immediately after collection to halt metabolic activity.[8] Store at -80°C until extraction.

  • Homogenization: Homogenize the frozen tissue in an ice-cold buffer, often a phosphate (B84403) buffer (pH ~7.0).[9]

  • Extraction & Protein Precipitation: Use a solvent-based extraction, typically involving a mixture of acetonitrile (B52724), methanol, and/or isopropanol, to simultaneously extract the acyl-CoAs and precipitate proteins.[10]

  • Purification (Optional but Recommended): Solid-phase extraction (SPE) can be used to remove salts and other interfering substances from the extract, leading to a cleaner sample for LC-MS/MS analysis.[4]

  • Reconstitution: After drying the extract (e.g., under a stream of nitrogen), reconstitute the sample in the initial mobile phase of your LC method.[10]

Experimental Protocols

Protocol 1: Tissue Extraction for Acyl-CoA Analysis

This protocol is a general guideline and may require optimization for specific tissue types.

  • Preparation: Weigh approximately 50-100 mg of frozen tissue in a pre-chilled tube. Keep the sample on dry ice.

  • Homogenization: Add 1 mL of ice-cold 10% trichloroacetic acid (TCA) or a suitable buffer like 100 mM potassium phosphate (pH 7.2). Homogenize the tissue thoroughly using a mechanical homogenizer, keeping the sample on ice at all times.

  • Extraction: Add 2 mL of a 2:1 (v/v) mixture of 2-propanol and acetonitrile to the homogenate. Vortex vigorously for 1 minute.

  • Phase Separation: Centrifuge the mixture at high speed (e.g., 12,000 x g) for 10 minutes at 4°C to pellet precipitated proteins and cellular debris.

  • Supernatant Collection: Carefully transfer the supernatant to a new tube.

  • Drying: Evaporate the supernatant to dryness using a vacuum concentrator or a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried pellet in 100 µL of the initial LC mobile phase (e.g., 98% Mobile Phase A). Vortex, sonicate briefly, and centrifuge to remove any insoluble material before transferring to an HPLC vial.

Protocol 2: General LC-MS/MS Method for Acyl-CoA Analysis

This method serves as a starting point and requires optimization for the specific isomers and instrumentation used.

  • LC System: UHPLC system

  • Column: Reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm particle size)

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH ~6.8)[11]

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive Ion Mode

  • Detection: Multiple Reaction Monitoring (MRM). For acyl-CoAs, a common transition involves the neutral loss of the 507 m/z fragment corresponding to the phosphoadenosine diphosphate (B83284) portion.[5]

Data Presentation

The following tables summarize typical parameters for the LC-MS/MS analysis of acyl-CoAs. Note that specific values for pristanoyl-CoA isomers must be determined empirically.

Table 1: Example LC Gradient for Acyl-CoA Separation

Time (minutes)% Mobile Phase A% Mobile Phase B
0.098%2%
2.098%2%
10.05%95%
14.05%95%
14.198%2%
18.098%2%

Table 2: Example Mass Spectrometry MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Pristanoyl-CoA[To be determined][To be determined][To be determined]
C16:0-CoA (Internal Std)1004.6497.135
C18:0-CoA1032.6525.135

Troubleshooting Guides

Problem 1: Poor or No Resolution Between Isomer Peaks

Potential CauseRecommended Solution
Inappropriate Column Chemistry Standard C18 columns may not provide sufficient selectivity for diastereomers. Consider using a column with a different stationary phase (e.g., phenyl-hexyl) or a dedicated chiral column.[12]
Mobile Phase Not Optimized Adjust the mobile phase composition. Varying the organic solvent (acetonitrile vs. methanol) or the pH and concentration of the aqueous buffer can alter selectivity.[13]
Gradient is Too Steep A rapid gradient may not allow enough time for the isomers to resolve. Decrease the slope of the gradient during the expected elution time of the pristanoyl-CoA isomers.
Flow Rate is Too High High flow rates reduce the interaction time between the analytes and the stationary phase. Try reducing the flow rate (e.g., from 0.5 mL/min to 0.3 mL/min) to improve resolution.
Elevated Column Temperature While higher temperatures can improve peak shape, they can sometimes reduce selectivity. Try running the separation at a lower temperature (e.g., 25°C or 30°C).

Problem 2: Low Signal Intensity or Poor Sensitivity

Potential CauseRecommended Solution
Analyte Degradation Acyl-CoAs are unstable. Ensure samples are kept cold (4°C or on ice) throughout preparation and in the autosampler.[10] Minimize the time between extraction and analysis.
Ion Suppression from Matrix The biological matrix can interfere with analyte ionization.[10] Improve sample cleanup using SPE or dilute the sample further. Adjusting the chromatography to separate the analyte from co-eluting matrix components can also help.
Suboptimal MS Parameters Infuse a standard of pristanoyl-CoA directly into the mass spectrometer to optimize source parameters (e.g., capillary voltage, gas flow) and MRM transitions (collision energy).
Inefficient Extraction Evaluate your extraction solvent and procedure. A method that works for short-chain acyl-CoAs may not be optimal for the more lipophilic pristanoyl-CoA.[11]

Problem 3: Peak Tailing or Broad Peaks

Potential CauseRecommended Solution
Column Contamination/Degradation Flush the column with a strong solvent series (e.g., water, methanol, isopropanol, hexane, then back). If performance does not improve, the column may need to be replaced.
Secondary Interactions The free silanol (B1196071) groups on silica-based columns can cause peak tailing. Ensure the mobile phase pH is appropriate (typically between 3 and 7 for standard silica (B1680970) C18 columns).
Extra-Column Volume Ensure all tubing and connections between the injector, column, and detector are as short as possible and have a narrow internal diameter to minimize dead volume.
Sample Overload Injecting too much sample can lead to broad, asymmetric peaks. Try injecting a smaller volume or diluting the sample.

Visualizations

Pristanic_Acid_Metabolism Metabolic Pathway of Phytanic and Pristanic Acid cluster_pathway Phytanic_Acid Phytanic Acid (from diet) Phytanoyl_CoA Phytanoyl-CoA Phytanic_Acid->Phytanoyl_CoA α-Oxidation Step 1 Pristanal Pristanal Phytanoyl_CoA->Pristanal α-Oxidation Step 2 Pristanic_Acid Pristanic Acid Pristanal->Pristanic_Acid α-Oxidation Step 3 Pristanoyl_CoA Pristanoyl-CoA (Mixture of 2R and 2S isomers) Pristanic_Acid->Pristanoyl_CoA Activation R_Pristanoyl_CoA (2R)-Pristanoyl-CoA Pristanoyl_CoA->R_Pristanoyl_CoA S_Pristanoyl_CoA This compound Pristanoyl_CoA->S_Pristanoyl_CoA R_Pristanoyl_CoA->S_Pristanoyl_CoA AMACR Enzyme (Racemization) Beta_Oxidation Peroxisomal β-Oxidation S_Pristanoyl_CoA->Beta_Oxidation

Caption: Overview of the peroxisomal alpha-oxidation pathway.

Troubleshooting_Workflow Start Start: Poor Isomer Resolution CheckColumn Is the column appropriate? (e.g., Chiral or Phenyl-Hexyl) Start->CheckColumn ChangeColumn Action: Test a different column chemistry. CheckColumn->ChangeColumn No CheckMobilePhase Is the mobile phase optimized? CheckColumn->CheckMobilePhase Yes ChangeColumn->CheckMobilePhase AdjustMobilePhase Action: Modify solvent ratio, additives, or pH. CheckMobilePhase->AdjustMobilePhase No CheckGradient Is the gradient too steep? CheckMobilePhase->CheckGradient Yes AdjustMobilePhase->CheckGradient AdjustGradient Action: Decrease gradient slope around elution time. CheckGradient->AdjustGradient No CheckFlowTemp Are flow rate and temperature optimal? CheckGradient->CheckFlowTemp Yes AdjustGradient->CheckFlowTemp AdjustFlowTemp Action: Reduce flow rate and/or adjust temperature. CheckFlowTemp->AdjustFlowTemp No End Resolution Improved CheckFlowTemp->End Yes AdjustFlowTemp->End

Caption: Logical workflow for troubleshooting poor isomer resolution.

Experimental_Workflow node_a 1. Tissue Homogenization (Ice-cold buffer) node_b 2. Solvent Extraction & Protein Precipitation node_a->node_b node_c 3. Centrifugation (Pellet debris) node_b->node_c node_d 4. Supernatant Evaporation (Dry under Nitrogen) node_c->node_d node_e 5. Reconstitution (In initial mobile phase) node_d->node_e node_f 6. LC-MS/MS Analysis (Reversed-Phase C18) node_e->node_f node_g 7. Data Processing (Peak Integration & Quantification) node_f->node_g

Caption: General experimental workflow for pristanoyl-CoA analysis.

References

Technical Support Center: Optimizing Cell Culture for (2S)-Pristanoyl-CoA Metabolism Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers studying (2S)-pristanoyl-CoA metabolism.

Frequently Asked Questions (FAQs)

Q1: Which cell lines are most suitable for studying this compound metabolism?

A1: The choice of cell line is critical and depends on the specific research question. Human skin fibroblasts are a classic model as they are often used for diagnosing peroxisomal disorders.[1][2] Human liver-derived cell lines like HepG2 are also relevant due to the liver's central role in fatty acid metabolism.[3] Additionally, HEK-293 cells are a suitable choice because they are easily amenable to genetic modification, which can be valuable for studying the effects of specific gene knockouts on pristanoyl-CoA metabolism.[4]

Q2: What are the key components to consider when optimizing the cell culture medium for studying pristanoyl-CoA metabolism?

A2: Optimizing the cell culture medium is crucial for maintaining cell health and obtaining reliable experimental results.[5] Key considerations include:

  • Basal Medium: DMEM and RPMI-1640 are commonly used basal media. The choice can depend on the specific cell line's requirements.

  • Serum: Fetal Bovine Serum (FBS) is a common supplement that provides essential growth factors. However, for certain experiments, a serum-free medium might be necessary to eliminate confounding variables from serum components.

  • Fatty Acid Supplementation: When studying the metabolism of pristanic acid, it needs to be provided in the medium. Since fatty acids are poorly soluble in aqueous media, they should be complexed to bovine serum albumin (BSA).[6]

  • Glucose Concentration: The glucose concentration in the medium can influence cellular metabolism, including fatty acid oxidation. Standard media formulations have varying glucose levels, which should be considered.

Q3: How can I measure the metabolic activity of the this compound oxidation pathway in my cultured cells?

A3: Several methods can be employed to measure the activity of this pathway:

  • Stable Isotope Tracing: This is a powerful technique where cells are incubated with a stable isotope-labeled substrate, such as ¹³C-labeled pristanic acid. The downstream metabolites can then be traced and quantified using mass spectrometry.

  • Radiolabeled Substrates: A traditional method involves using radiolabeled substrates like [1-¹⁴C]palmitate to measure the rate of fatty acid oxidation by quantifying the production of ¹⁴CO₂ or acid-soluble metabolites.[7][8]

  • Fluorescent Fatty Acid Analogs: Fluorescently tagged fatty acids, such as 12-(1-pyrene)dodecanoic acid (pyrene-C12:0), can be used to measure peroxisomal beta-oxidation activity.[2] The generation of shorter-chain fluorescent products is monitored over time.[2]

  • Acyl-CoA Profiling: Liquid chromatography-mass spectrometry (LC-MS) can be used to profile the levels of various acyl-CoAs, including pristanoyl-CoA and its downstream products, within the cell.[9][10]

Troubleshooting Guide

Problem 1: Low or undetectable levels of pristanoyl-CoA metabolites.

Possible Cause Suggested Solution
Inefficient uptake of pristanic acid Ensure proper complexing of pristanic acid with BSA in the culture medium. Optimize the concentration of the pristanic acid-BSA complex.
Low enzymatic activity Verify the expression and activity of key enzymes in the pathway, such as phytanoyl-CoA 2-hydroxylase and the enzymes of peroxisomal beta-oxidation.[11][12] Consider using a cell line known to have robust peroxisomal activity.
Suboptimal cell health Monitor cell viability and morphology. Ensure the culture is not contaminated and that the cells are not stressed due to inappropriate culture conditions.
Mitochondrial dysfunction While the initial steps are peroxisomal, downstream metabolism of the products occurs in the mitochondria.[1][12][13] Assess mitochondrial health and function.

Problem 2: High variability in experimental replicates.

Possible Cause Suggested Solution
Inconsistent cell seeding density Ensure accurate cell counting and consistent seeding density across all experimental wells or flasks.
Variations in media preparation Prepare a single large batch of medium for the entire experiment to minimize variability between batches.
Edge effects in multi-well plates Avoid using the outer wells of multi-well plates for experiments, as they are more prone to evaporation and temperature fluctuations.
Inconsistent timing of treatments and harvesting Standardize the timing of all experimental steps, from the addition of substrates to cell harvesting.

Problem 3: Cell toxicity or death after adding pristanic acid.

Possible Cause Suggested Solution
Lipotoxicity High concentrations of free fatty acids can be toxic to cells.[6] Optimize the concentration of the pristanic acid-BSA complex to a non-toxic level. Perform a dose-response curve to determine the optimal concentration.
BSA toxicity Ensure the BSA used is of high quality and specifically tested for cell culture. Some preparations of BSA can contain impurities that are toxic to cells.
Contamination of pristanic acid stock Verify the purity of the pristanic acid. Consider filtering the stock solution before use.

Experimental Protocols

Protocol 1: Preparation of Pristanic Acid-BSA Complex

  • Prepare a stock solution of pristanic acid in ethanol.

  • Prepare a solution of fatty acid-free BSA in serum-free cell culture medium.

  • Warm the BSA solution to 37°C.

  • Slowly add the pristanic acid stock solution to the BSA solution while gently stirring.

  • Incubate the mixture at 37°C for at least 30 minutes to allow for complex formation.

  • Sterile-filter the final complex before adding it to the cell culture medium.

Protocol 2: Measurement of Peroxisomal Beta-Oxidation using a Fluorescent Substrate

  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • Wash the cells with pre-warmed phosphate-buffered saline (PBS).

  • Incubate the cells with a medium containing a fluorescent fatty acid analog (e.g., pyrene-C12:0) for a specified time course (e.g., 0, 2, 4, 6 hours).

  • At each time point, wash the cells with PBS and then lyse them.

  • Extract the lipids from the cell lysate.

  • Analyze the lipid extract using high-performance liquid chromatography (HPLC) with a fluorescence detector to separate and quantify the original fluorescent substrate and its shorter-chain beta-oxidation products.[2]

Visualizations

Pristanoyl_CoA_Metabolism Overview of this compound Metabolism cluster_peroxisome Peroxisome cluster_mitochondrion Mitochondrion Pristanic_Acid Pristanic Acid Pristanoyl_CoA_Synthetase Acyl-CoA Synthetase Pristanic_Acid->Pristanoyl_CoA_Synthetase ATP, CoA Pristanoyl_CoA This compound Pristanoyl_CoA_Synthetase->Pristanoyl_CoA Beta_Oxidation Peroxisomal Beta-Oxidation (3 cycles) Pristanoyl_CoA->Beta_Oxidation Propionyl_CoA Propionyl-CoA (x2) Beta_Oxidation->Propionyl_CoA Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA DMN_CoA 4,8-Dimethylnonanoyl-CoA Beta_Oxidation->DMN_CoA DMN_Carnitine 4,8-Dimethylnonanoylcarnitine DMN_CoA->DMN_Carnitine Carnitine Transfer Mito_Metabolism Further Mitochondrial Metabolism DMN_Carnitine->Mito_Metabolism

Caption: Metabolic pathway of this compound in the peroxisome.

Experimental_Workflow General Experimental Workflow Start Start: Cell Seeding Culture Cell Culture Optimization (Medium, Serum, etc.) Start->Culture Treatment Incubation with Pristanic Acid-BSA Complex Culture->Treatment Harvest Cell Harvesting Treatment->Harvest Analysis Metabolite Analysis (LC-MS, etc.) Harvest->Analysis Data Data Interpretation Analysis->Data

Caption: A generalized workflow for studying pristanoyl-CoA metabolism.

Troubleshooting_Logic Troubleshooting Logic for Low Metabolite Detection Start Issue: Low Metabolite Signal Check_Viability Check Cell Viability & Morphology Start->Check_Viability Viability_OK Viability OK? Check_Viability->Viability_OK Check_Uptake Verify Substrate Uptake Uptake_OK Uptake Sufficient? Check_Uptake->Uptake_OK Check_Enzymes Assess Enzyme Expression/Activity Enzymes_OK Enzymes Active? Check_Enzymes->Enzymes_OK Viability_OK->Check_Uptake Yes Optimize_Culture Optimize Culture Conditions Viability_OK->Optimize_Culture No Uptake_OK->Check_Enzymes Yes Optimize_BSA Optimize Substrate-BSA Complex Uptake_OK->Optimize_BSA No Change_Cell_Line Consider Different Cell Line Enzymes_OK->Change_Cell_Line No Resolved Issue Resolved Enzymes_OK->Resolved Yes Optimize_Culture->Start Optimize_BSA->Start Change_Cell_Line->Start

Caption: A decision tree for troubleshooting low metabolite detection.

References

Troubleshooting unexpected results in (2S)-pristanoyl-CoA experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with (2S)-pristanoyl-CoA. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is designed in a question-and-answer format to directly address specific problems you may face.

I. Synthesis, Purification, and Handling of this compound

Question 1: I am observing a low yield after synthesizing this compound. What are the potential causes and solutions?

Answer: Low yields in this compound synthesis can stem from several factors. Here are some common causes and troubleshooting steps:

  • Incomplete Activation of Pristanic Acid: The initial step of activating pristanic acid to its acyl-CoA thioester is critical. Ensure your activating agent (e.g., N,N'-carbonyldiimidazole or an acyl-CoA synthetase) is fresh and active.

  • Hydrolysis of this compound: Acyl-CoA thioesters are susceptible to hydrolysis, especially in aqueous solutions with non-optimal pH. It is advisable to work at a neutral or slightly acidic pH (around 6.0-7.0) and to keep the reaction mixture cool.

  • Oxidation: Pristanoyl-CoA can be prone to oxidation. Using degassed buffers and blanketing the reaction with an inert gas like argon or nitrogen can help minimize oxidative degradation.

  • Suboptimal Reaction Conditions: Ensure that the stoichiometry of reactants (pristanic acid, Coenzyme A, and activating agent/enzyme) is correct. Titrating the concentrations of each component can help optimize the reaction.

  • Purification Losses: Significant loss of product can occur during purification steps. If using HPLC for purification, ensure that the column is not overloaded and that the gradient is optimized for the separation of your product from unreacted starting materials and byproducts.

Question 2: My purified this compound appears to be contaminated. What are common impurities and how can I remove them?

Answer: Contaminants can interfere with downstream enzymatic assays. Common impurities and purification strategies are outlined below:

Common ContaminantsPotential Impact on ExperimentsRecommended Purification Method
Unreacted Pristanic Acid Can inhibit enzymes or act as a competitive substrate.Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is effective for separating the fatty acid from its CoA ester.
Unreacted Coenzyme A (CoA) Can act as a competitive inhibitor for enzymes that bind acyl-CoAs.[1]RP-HPLC can effectively separate free CoA from the larger this compound molecule.
Oxidized this compound May not be recognized by the enzyme, leading to lower than expected activity.Purification by RP-HPLC shortly before use is recommended. Storage under an inert atmosphere can prevent oxidation.
(2R)-Pristanoyl-CoA Stereoisomer If the synthesis is not stereospecific, the presence of the (2R)-isomer can lead to inaccurate quantification and may inhibit certain enzymes. The (2R)-isomer can inhibit trihydroxycoprostanoyl-CoA oxidase but does not appear to affect pristanoyl-CoA oxidase.Chiral chromatography may be necessary to separate the stereoisomers. Enzymatic synthesis using a stereospecific enzyme can also ensure the purity of the (2S)-isomer.

Question 3: What are the optimal storage conditions for this compound to ensure its stability?

Answer: this compound, like other long-chain acyl-CoAs, is susceptible to degradation. To maintain its integrity, follow these storage guidelines:

  • Temperature: For long-term storage, it is recommended to store this compound as a lyophilized powder or in an organic solvent like methanol (B129727) at -80°C. For short-term storage, a solution in a suitable buffer can be stored at -20°C.

  • pH: Acyl-CoAs are more stable in slightly acidic to neutral pH (6.0-7.0). Avoid alkaline conditions, which can promote hydrolysis of the thioester bond.

  • Solvent: Acyl-CoAs are known to be unstable in aqueous solutions. Reconstituting dry samples in methanol has been shown to provide better stability.[2] If an aqueous buffer is necessary for your experiment, prepare the solution fresh and use it promptly.

  • Atmosphere: To prevent oxidation, store under an inert atmosphere (argon or nitrogen).

II. Troubleshooting Enzymatic Assays

Question 4: I am seeing lower than expected or no activity in my acyl-CoA oxidase (ACOX) assay using this compound.

Answer: Several factors can contribute to low or no ACOX activity. Consider the following troubleshooting steps:

  • Substrate Integrity: Verify the purity and concentration of your this compound stock. As mentioned previously, degradation or contamination can significantly impact results. Consider quantifying your stock solution using HPLC before use.

  • Enzyme Activity: Ensure that your ACOX enzyme (e.g., ACOX3) is active. Use a positive control with a known substrate to confirm enzyme functionality. Enzyme activity can be affected by improper storage or multiple freeze-thaw cycles.

  • Assay Conditions:

    • Cofactors: Acyl-CoA oxidases require FAD as a cofactor. Ensure that FAD is included in your reaction mixture at an appropriate concentration.

  • Presence of Inhibitors:

    • Free CoA: As mentioned earlier, free CoA can act as a competitive inhibitor. Ensure your this compound is free from significant CoA contamination.

    • Other Inhibitors: Some compounds can inhibit ACOX activity. If your sample contains other molecules, consider potential inhibitory effects. For instance, some fatty acids or their derivatives might interfere with the assay.

  • Substrate Inhibition: High concentrations of long-chain acyl-CoAs can sometimes lead to substrate inhibition. While this is more commonly reported for substrates like palmitoyl-CoA, it's worth testing a range of this compound concentrations to rule out this possibility.

Question 5: I am troubleshooting an alpha-methylacyl-CoA racemase (AMACR) assay and getting inconsistent results.

Answer: AMACR assays can be complex. Here are some common issues and their solutions:

  • Substrate Quality: The assay relies on the stereochemical purity of your substrate (either (2R)- or this compound). Contamination with the other stereoisomer will lead to inaccurate results.

  • Enzyme Stability: AMACR can be unstable. Avoid repeated freeze-thaw cycles and keep the enzyme on ice during experiment preparation.

  • Coupled Assay Components: Many AMACR assays are coupled to an ACOX reaction. In this case, any issues with the ACOX component of the assay (as described in the previous question) will affect your AMACR results. Ensure all components of the coupled assay are working optimally.

  • Equilibrium: The racemization reaction catalyzed by AMACR is reversible. The reaction will proceed until an equilibrium between the (2R) and (2S) isomers is reached.[3] Be mindful of this when designing your experiment and interpreting your data.

Experimental Protocols

Protocol 1: Spectrophotometric Assay for Acyl-CoA Oxidase (ACOX) Activity

This protocol is adapted from a general method for ACOX and can be optimized for use with this compound. The assay measures the production of H₂O₂ through a coupled reaction with horseradish peroxidase (HRP) and a chromogenic substrate.

Materials:

  • Potassium phosphate (B84403) buffer (50 mM, pH 7.5)

  • This compound solution (concentration to be optimized, e.g., 10-100 µM)

  • Flavin adenine (B156593) dinucleotide (FAD) solution (e.g., 25 µM)

  • Horseradish peroxidase (HRP) solution

  • Chromogenic substrate (e.g., 4-aminoantipyrine (B1666024) and phenol, or a commercially available peroxidase substrate)

  • Purified ACOX enzyme or cell lysate containing ACOX activity

Procedure:

  • Prepare a reaction mixture containing the potassium phosphate buffer, FAD, HRP, and the chromogenic substrate in a microplate well or a cuvette.

  • Pre-incubate the reaction mixture at the desired temperature (e.g., 37°C) for 5 minutes.

  • Initiate the reaction by adding the this compound solution.

  • Immediately monitor the change in absorbance at the appropriate wavelength for the chosen chromogenic substrate (e.g., 500 nm for the quinoneimine dye formed from 4-aminoantipyrine and phenol) over time using a spectrophotometer.

  • Calculate the rate of the reaction from the linear portion of the absorbance curve.

  • A blank reaction without the enzyme or without the substrate should be run to account for any background signal.

Data Presentation

Table 1: Key Enzymes in this compound Metabolism

EnzymeGene NameCellular LocalizationFunction
Acyl-CoA Oxidase 3ACOX3PeroxisomeCatalyzes the first step of peroxisomal beta-oxidation of this compound.[4]
Alpha-methylacyl-CoA racemaseAMACRPeroxisome, MitochondriaInterconverts (2R)-pristanoyl-CoA and this compound.[3]
Very-long-chain acyl-CoA synthetaseSLC27A2Peroxisome, Endoplasmic Reticulum, MitochondriaActivates pristanic acid to pristanoyl-CoA.

Visualizations

Signaling Pathways and Workflows

Pristanoyl_CoA_Metabolism cluster_synthesis Synthesis & Activation cluster_metabolism Peroxisomal Beta-Oxidation Pristanic_Acid Pristanic Acid VLC_ACS Very-long-chain acyl-CoA synthetase Pristanic_Acid->VLC_ACS CoA-SH, ATP Pristanoyl_CoA (2R)-Pristanoyl-CoA & This compound VLC_ACS->Pristanoyl_CoA R_Pristanoyl_CoA (2R)-Pristanoyl-CoA Pristanoyl_CoA->R_Pristanoyl_CoA S_Pristanoyl_CoA This compound Pristanoyl_CoA->S_Pristanoyl_CoA AMACR AMACR R_Pristanoyl_CoA->AMACR ACOX3 ACOX3 S_Pristanoyl_CoA->ACOX3 AMACR->S_Pristanoyl_CoA Beta_Oxidation Further Beta-Oxidation Cycles ACOX3->Beta_Oxidation trans-2,3-dehydro- pristanoyl-CoA

Caption: Metabolic pathway of pristanic acid activation and peroxisomal beta-oxidation.

Troubleshooting_Workflow Start Unexpected Experimental Result Check_Substrate Check this compound Purity and Concentration Start->Check_Substrate Check_Enzyme Verify Enzyme Activity (Positive Control) Check_Substrate->Check_Enzyme Substrate OK Failure Consult Further Resources Check_Substrate->Failure Substrate Issue Check_Conditions Optimize Assay Conditions (pH, Temp, Cofactors) Check_Enzyme->Check_Conditions Enzyme Active Check_Enzyme->Failure Enzyme Inactive Check_Inhibitors Investigate Potential Inhibitors Check_Conditions->Check_Inhibitors Conditions Optimal Check_Conditions->Failure Suboptimal Conditions Data_Interpretation Re-evaluate Data Interpretation Check_Inhibitors->Data_Interpretation No Obvious Inhibitors Check_Inhibitors->Failure Inhibitor Present Success Problem Resolved Data_Interpretation->Success New Insight Data_Interpretation->Failure Still Unresolved

Caption: A logical workflow for troubleshooting unexpected results in this compound experiments.

References

Calibration and standardization for accurate (2S)-pristanoyl-CoA quantification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides detailed information, frequently asked questions (FAQs), and troubleshooting advice for the accurate quantification of (2S)-pristanoyl-CoA, targeting researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its accurate quantification important?

A1: this compound is a key intermediate in the peroxisomal beta-oxidation of pristanic acid, a branched-chain fatty acid. The conversion of (R)-pristanoyl-CoA to (S)-pristanoyl-CoA is a critical step catalyzed by the enzyme α-methylacyl-CoA racemase (AMACR).[1][2] Accurate quantification is vital for studying metabolic disorders where this pathway is impaired, such as in Zellweger syndrome and other peroxisomal biogenesis disorders, which can lead to the accumulation of pristanic and phytanic acids.[1][3] It is also a critical analyte in research related to certain cancers where AMACR is overexpressed.[2]

Q2: What is the most common analytical method for quantifying this compound?

A2: The most widely accepted method for the sensitive and specific quantification of acyl-CoAs, including this compound, is Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS).[4][5][6] This technique offers excellent selectivity by separating the analyte from other cellular components chromatographically and then identifying it based on its specific mass-to-charge ratio (m/z) and fragmentation pattern.[5][7]

Q3: Why is a proper calibration and standardization strategy essential for accurate results?

A3: Accurate quantification is impossible without proper calibration and standardization. Acyl-CoAs are prone to instability and their signal in a mass spectrometer can be affected by other molecules in the sample (matrix effects).[7][8][9] A calibration curve, created with a known amount of a pure this compound standard, is necessary to relate the instrument's signal response to the concentration.[5][10] Using an internal standard is crucial to correct for sample loss during preparation and for variations in instrument response.[11][12]

Q4: What is the ideal internal standard for this compound quantification?

A4: The ideal internal standard is a stable isotope-labeled version of the analyte, such as ¹³C- or ²H-labeled this compound.[11] This is because it behaves nearly identically to the target analyte during sample extraction, chromatography, and ionization, providing the most accurate correction for experimental variations.[11] If a stable isotope-labeled standard is not available, a structurally similar, odd-chain acyl-CoA (like C17:0-CoA) that is not naturally present in the sample can be used as an alternative.[11]

Experimental Workflow and Methodologies

Overall Quantification Workflow

The general workflow for the quantification of this compound involves several critical stages, from sample collection to final data analysis.

Quantification_Workflow cluster_prep Sample Preparation cluster_analysis Analysis & Processing Harvest Cell/Tissue Harvesting Quench Metabolic Quenching (e.g., Cold Methanol) Harvest->Quench Spike Spike Internal Standard Quench->Spike Extract Acyl-CoA Extraction (e.g., Protein Precipitation) Dry Dry & Reconstitute Extract->Dry Spike->Extract LCMS LC-MS/MS Analysis Dry->LCMS Integration Peak Integration LCMS->Integration Calibration Calibration Curve Application Integration->Calibration Quantify Final Quantification Calibration->Quantify

Caption: General workflow for this compound quantification.

Detailed Experimental Protocol: Acyl-CoA Extraction

This protocol is a synthesized method for extracting short- to medium-chain acyl-CoAs from cultured cells, adaptable for tissue samples.

  • Cell Harvesting:

    • Adherent Cells: Aspirate culture medium and wash the cell monolayer twice with ice-cold Phosphate-Buffered Saline (PBS).

    • Suspension Cells: Pellet cells via centrifugation (e.g., 500 x g for 5 min at 4°C) and wash the pellet twice with ice-cold PBS.[13]

  • Metabolic Quenching and Lysis:

    • Add ice-cold extraction solvent (e.g., 80% methanol (B129727) or a mixture of acetonitrile/methanol/water) directly to the cells. For adherent cells, use a cell scraper.

    • Crucially, the extraction solvent should contain the chosen internal standard to account for losses from this point forward.

  • Extraction:

    • Transfer the cell lysate to a pre-chilled microcentrifuge tube.

    • Sonicate or vortex vigorously to ensure complete cell lysis and protein denaturation.

    • Centrifuge at high speed (e.g., 15,000 x g for 10 min at 4°C) to pellet proteins and cell debris.[14]

  • Sample Finishing:

    • Carefully transfer the supernatant containing the acyl-CoAs to a new tube.

    • Evaporate the solvent to dryness using a vacuum concentrator or a stream of nitrogen.

    • Reconstitute the dried extract in a suitable, low volume (e.g., 50-100 µL) of solvent compatible with LC-MS analysis, such as 50% methanol in 50 mM ammonium (B1175870) acetate (B1210297) (pH 7).[13][15]

Calibration and Data Presentation

Accurate quantification relies on a well-defined calibration curve.

Parameter Description Typical Range/Value Reference
Standard Pure, synthetic this compoundN/A[16][17]
Internal Standard Stable isotope-labeled this compound or C17:0-CoASpiked at a fixed concentration[11]
Calibration Points A series of dilutions of the standard7-9 points, covering the expected sample concentration range[18]
Linearity (R²) A measure of how well the data fits a straight line> 0.99[10]
LOD (Limit of Detection) The lowest concentration that can be reliably detectedAnalyte-dependent, typically low nM[10][19]
LOQ (Limit of Quantitation) The lowest concentration that can be accurately quantifiedAnalyte-dependent, typically low-mid nM[10][19]

Table 1: Key parameters for building a robust calibration curve for this compound quantification. Data for LOD/LOQ are generalized from short-chain acyl-CoA analyses.

Troubleshooting Guide

This section addresses common problems encountered during this compound quantification.

Logical Troubleshooting Flow

Use this flowchart to diagnose common issues systematically.

Troubleshooting_Flowchart start Start: Inaccurate Results check_peaks Are peak shapes good (sharp, symmetric)? start->check_peaks check_intensity Is signal intensity sufficient (>LOQ)? check_peaks->check_intensity Yes sol_chrom Solution: Optimize LC method (gradient, column, pH) check_peaks->sol_chrom No check_variability Is variability high (CV > 15%)? check_intensity->check_variability Yes sol_extract Solution: Improve extraction efficiency Check for analyte degradation check_intensity->sol_extract No sol_matrix Solution: Check for matrix effects Improve sample cleanup check_variability->sol_matrix No sol_is Solution: Verify internal standard addition Ensure consistent sample handling check_variability->sol_is Yes

Caption: A decision tree for troubleshooting quantification issues.

Problem 1: Low or No Signal for this compound

  • Potential Cause A: Analyte Degradation. Acyl-CoAs are unstable, particularly in aqueous solutions at neutral or alkaline pH and at room temperature.[7]

    • Solution: Always work on ice or at 4°C. Use freshly prepared, cold solvents for extraction. Minimize the time between sample processing and analysis. Check the stability of reconstituted samples in the autosampler over time.[15]

  • Potential Cause B: Inefficient Extraction. The analyte may not be efficiently recovered from the biological matrix.

    • Solution: Ensure the extraction solvent effectively precipitates proteins and solubilizes acyl-CoAs. Test different solvent systems (e.g., methanol-based vs. acetonitrile-based). Ensure vigorous vortexing or sonication to fully disrupt cells.[20]

  • Potential Cause C: Ion Suppression (Matrix Effect). Co-eluting compounds from the sample matrix (like phospholipids) can interfere with the ionization of the target analyte in the mass spectrometer, reducing its signal.[8][9][21]

    • Solution: Modify the liquid chromatography method to better separate this compound from interfering compounds.[19] Incorporate a sample cleanup step like solid-phase extraction (SPE). The most effective solution is to use a stable isotope-labeled internal standard, which will be suppressed to the same extent as the analyte, thus correcting the final ratio.[11]

Problem 2: High Variability Between Replicate Injections (High %CV)

  • Potential Cause A: Inconsistent Sample Preparation. Minor variations in pipetting, especially of the internal standard or sample volumes, can lead to significant differences.

    • Solution: Use calibrated pipettes and be meticulous during sample handling. Prepare a master mix of the extraction solvent containing the internal standard to add to all samples, ensuring a consistent concentration.

  • Potential Cause B: Autosampler Instability. If samples degrade while sitting in the autosampler, the signal will decrease over the course of a run, leading to high variability.

    • Solution: Evaluate the stability of the analyte in the reconstitution buffer at the autosampler temperature (typically 4°C) by injecting the same sample at the beginning, middle, and end of a sequence.[15] If degradation is observed, a different reconstitution solvent may be needed, or the analysis time must be shortened.

Problem 3: Poor Peak Shape (Tailing or Broadening)

  • Potential Cause A: Incompatible Reconstitution Solvent. The solvent used to dissolve the final extract may be too strong or too weak compared to the initial mobile phase, causing the peak to distort upon injection.

    • Solution: Ensure the reconstitution solvent is as similar as possible to the starting mobile phase of your LC gradient.[15]

  • Potential Cause B: Column Degradation or Contamination. Buildup of matrix components on the analytical column can degrade its performance over time.

    • Solution: Use a guard column to protect the analytical column.[19] Implement a column wash step at the end of each run and periodically flush the column with strong solvents as recommended by the manufacturer.

Relevant Metabolic Pathway

The quantification of this compound is placed in context by understanding its position within the peroxisomal β-oxidation pathway.

Pristanic_Acid_Oxidation PristanicAcid Pristanic Acid ACSL Acyl-CoA Synthetase PristanicAcid->ACSL PristanoylCoA (2R)-Pristanoyl-CoA AMACR AMACR (α-methylacyl-CoA racemase) PristanoylCoA->AMACR Epimerization SPristanoylCoA This compound (Target Analyte) BetaOx Peroxisomal β-Oxidation Cycles SPristanoylCoA->BetaOx Products Propionyl-CoA + Acetyl-CoA + 4,8-dimethylnonanoyl-CoA BetaOx->Products ACSL->PristanoylCoA AMACR->SPristanoylCoA

Caption: Simplified pathway of pristanic acid metabolism.

References

Validation & Comparative

A Comparative Analysis of the Metabolism of (2S)-pristanoyl-CoA and (2R)-pristanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Pristanic acid, a branched-chain fatty acid derived from the diet, undergoes degradation in the body through a series of enzymatic reactions primarily within peroxisomes. The metabolism of its two stereoisomers, (2S)-pristanoyl-CoA and (2R)-pristanoyl-CoA, follows distinct pathways due to the stereospecificity of the enzymes involved. This guide provides a comprehensive comparison of the metabolic fates of these two molecules, supported by experimental data and detailed methodologies.

Introduction to Pristanoyl-CoA Metabolism

Pristanic acid is predominantly derived from the alpha-oxidation of phytanic acid, a 3-methyl-branched fatty acid.[1][2] Once formed, pristanic acid is activated to pristanoyl-CoA and subsequently enters the peroxisomal β-oxidation pathway for further breakdown.[3][4] The critical divergence in the metabolism of the (2S) and (2R) stereoisomers of pristanoyl-CoA arises at the initial step of β-oxidation.

The Metabolic Pathways: A Tale of Two Stereoisomers

The peroxisomal β-oxidation of pristanoyl-CoA is a cyclical process involving a series of enzymatic reactions. However, the first enzyme in this pathway, branched-chain acyl-CoA oxidase (also referred to as pristanoyl-CoA oxidase), exhibits strict stereospecificity, exclusively recognizing the (2S)-isomer as its substrate.[5][6]

This compound is a direct substrate for the peroxisomal β-oxidation machinery. It is sequentially acted upon by branched-chain acyl-CoA oxidase, D-bifunctional protein (possessing both enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities), and sterol carrier protein X (SCPx) thiolase.[3] Each cycle of β-oxidation results in the shortening of the fatty acyl chain.

(2R)-Pristanoyl-CoA , on the other hand, cannot be directly metabolized by the β-oxidation pathway. It must first undergo epimerization to its (S)-enantiomer. This crucial conversion is catalyzed by the enzyme α-methylacyl-CoA racemase (AMACR).[7][8][9] Once converted to this compound, it can then enter the β-oxidation spiral. This racemization step is therefore a rate-limiting factor in the overall degradation of the (2R)-isomer.

Quantitative Comparison of Metabolic Parameters

While comprehensive kinetic data for the direct comparison of the overall metabolic rates of (2S)- and (2R)-pristanoyl-CoA are not extensively documented in a single study, the enzymatic properties of the key enzymes provide insight into the efficiency of each pathway. The stereospecificity of branched-chain acyl-CoA oxidase for the (2S)-isomer implies a significantly faster initiation of β-oxidation for this stereoisomer. The metabolism of the (2R)-isomer is inherently dependent on the activity and efficiency of α-methylacyl-CoA racemase.

ParameterThis compound(2R)-Pristanoyl-CoAReference
Initial Metabolic Step Direct substrate for branched-chain acyl-CoA oxidaseRequires epimerization by α-methylacyl-CoA racemase to the (S)-isomer[5][9]
Rate-Limiting Factor Activity of β-oxidation enzymesActivity of α-methylacyl-CoA racemase[7][8]
Metabolic Pathway Peroxisomal β-oxidationEpimerization followed by peroxisomal β-oxidation[3][4]

Signaling Pathways and Experimental Workflows

Metabolic Pathway of Pristanoyl-CoA Stereoisomers

Pristanoyl_CoA_Metabolism cluster_R (2R)-Pristanoyl-CoA Pathway cluster_S This compound Pathway R_Pristanoyl_CoA (2R)-Pristanoyl-CoA AMACR α-methylacyl-CoA racemase (AMACR) R_Pristanoyl_CoA->AMACR S_Pristanoyl_CoA This compound AMACR->S_Pristanoyl_CoA Epimerization Beta_Oxidation Peroxisomal β-Oxidation S_Pristanoyl_CoA->Beta_Oxidation Metabolites Metabolites (e.g., Propionyl-CoA, Acetyl-CoA, 4,8-Dimethylnonanoyl-CoA) Beta_Oxidation->Metabolites Chain Shortening

Caption: Metabolic pathways of (2R)- and this compound.

Experimental Workflow for Comparing Metabolism

Experimental_Workflow cluster_synthesis Substrate Preparation cluster_assay Enzyme Assay cluster_analysis Analysis cluster_data Data Analysis Synthesis Synthesize (2S)- and (2R)-pristanoyl-CoA Incubation Incubate stereoisomers with peroxisomal fractions or purified enzymes Synthesis->Incubation Quenching Quench reaction at time points Incubation->Quenching Extraction Extract metabolites Quenching->Extraction Derivatization Derivatize for GC-MS analysis Extraction->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Quantification Quantify substrate depletion and product formation GCMS->Quantification Kinetics Determine kinetic parameters Quantification->Kinetics

Caption: Experimental workflow for comparing the metabolism of pristanoyl-CoA stereoisomers.

Experimental Protocols

Synthesis of (2S)- and (2R)-pristanoyl-CoA

The synthesis of the individual stereoisomers of pristanoyl-CoA is a prerequisite for comparative metabolic studies. While detailed protocols are often specific to the research laboratory, a general approach involves the chemical synthesis of the corresponding free fatty acid stereoisomers followed by their enzymatic conversion to the CoA thioesters. A published study describes the synthesis of phytanoyl-CoA, which can be adapted for pristanoyl-CoA.[10][11]

General Steps:

  • Synthesis of Pristanic Acid Stereoisomers: This typically involves stereospecific chemical synthesis routes.

  • Activation to Pristanoyl-CoA: The purified pristanic acid isomer is then incubated with Coenzyme A, ATP, and an acyl-CoA synthetase to produce the corresponding pristanoyl-CoA.

  • Purification: The synthesized pristanoyl-CoA is purified using techniques such as high-performance liquid chromatography (HPLC).

In Vitro Peroxisomal β-Oxidation Assay

This assay is designed to measure the rate of degradation of pristanoyl-CoA stereoisomers by isolated peroxisomes or purified enzymes.

Materials:

  • Isolated peroxisomal fractions or purified branched-chain acyl-CoA oxidase and other β-oxidation enzymes.

  • This compound and (2R)-pristanoyl-CoA.

  • Reaction buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4).

  • Cofactors (e.g., FAD, NAD+, Coenzyme A).

  • Quenching solution (e.g., strong acid or base).

  • Internal standard for quantification.

Protocol:

  • Pre-warm the reaction buffer containing cofactors to the desired temperature (e.g., 37°C).

  • Initiate the reaction by adding the peroxisomal fraction or purified enzymes and the pristanoyl-CoA stereoisomer.

  • Incubate the reaction mixture for various time points.

  • Stop the reaction at each time point by adding the quenching solution.

  • Add an internal standard for accurate quantification.

  • Process the samples for analysis (e.g., by GC-MS).

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Metabolites

GC-MS is a powerful technique for the separation and quantification of fatty acid metabolites.[12]

Protocol:

  • Extraction: Extract the fatty acid metabolites from the quenched reaction mixture using an organic solvent (e.g., hexane/isopropanol).

  • Derivatization: Convert the fatty acids to their more volatile methyl ester or other suitable derivatives to improve their chromatographic properties.

  • GC-MS Analysis: Inject the derivatized sample into a gas chromatograph coupled to a mass spectrometer. The compounds are separated based on their boiling points and retention times on the GC column and then detected and identified by the mass spectrometer based on their mass-to-charge ratio and fragmentation patterns.

  • Quantification: Quantify the amount of each metabolite by comparing its peak area to that of the internal standard.

Conclusion

The metabolism of this compound and (2R)-pristanoyl-CoA is fundamentally different due to the stereospecificity of the peroxisomal β-oxidation pathway. While the (S)-isomer is a direct substrate for degradation, the (R)-isomer requires an initial epimerization step catalyzed by α-methylacyl-CoA racemase. This difference has significant implications for the overall rate of pristanic acid catabolism and is a critical consideration in studies of peroxisomal disorders and in the development of drugs that may interact with these metabolic pathways. The experimental approaches outlined in this guide provide a framework for the quantitative comparison of the metabolism of these two important stereoisomers.

References

Validation of (2S)-pristanoyl-CoA as a biomarker for Refsum disease

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of current scientific literature indicates that (2S)-pristanoyl-CoA is not a validated or clinically utilized biomarker for the diagnosis of Refsum disease. The primary and well-established biomarker for classic Refsum disease is the measurement of elevated levels of phytanic acid in plasma or serum. While this compound is an intermediate in the metabolic pathway of pristanic acid, which is derived from phytanic acid, its direct measurement in patient samples for diagnostic purposes is not supported by current research. This is largely due to the inherent instability and low physiological concentrations of acyl-CoA esters in circulation, making their reliable quantification challenging.

This guide will therefore focus on the established diagnostic markers for Refsum disease, primarily phytanic acid, and compare its utility with other investigated but non-validated markers. We will provide detailed experimental protocols for the measurement of the established biomarker and illustrate the relevant metabolic pathways.

Comparison of Potential Biomarkers for Refsum Disease

The diagnosis of Refsum disease relies on the identification of characteristic biochemical abnormalities. The following table summarizes the key biomarkers that have been considered and their clinical utility.

BiomarkerRole in Refsum Disease DiagnosisTypical Findings in Classic Refsum DiseaseAdvantagesLimitations
Phytanic Acid Gold Standard Diagnostic Marker Markedly elevated levels in plasma/serum.[1][2]High sensitivity and specificity for classic Refsum disease. Well-established analytical methods.Can be elevated in other peroxisomal disorders.
Pristanic Acid Differential DiagnosisTypically normal in classic Refsum disease.[1][3] Elevated in other peroxisomal disorders like Zellweger syndrome.[4]Useful for differentiating classic Refsum disease from other peroxisomal biogenesis disorders.Not a primary marker for classic Refsum disease.
This compound Not a Validated BiomarkerNot routinely measured. Levels are inferred to be downstream of the metabolic block.Theoretically could provide insight into pathway flux.Unstable, low plasma concentration, lacks validated and routine analytical methods for clinical use.
Phytanoyl-carnitine & Pristanoyl-carnitine InvestigationalMay be detectable when corresponding fatty acids are highly elevated.More stable than acyl-CoAs.Not sensitive or specific enough for conclusive diagnosis.[5]
Very Long-Chain Fatty Acids (VLCFAs) Differential DiagnosisNormal in classic Refsum disease.Important for ruling out other peroxisomal disorders like X-linked adrenoleukodystrophy.Not a direct marker for Refsum disease.

Metabolic Pathways in Refsum Disease

The biochemical basis of Refsum disease lies in the defective alpha-oxidation of phytanic acid. The following diagrams illustrate the key metabolic pathways.

Phytanic Acid Alpha-Oxidation Pathway

Phytanic Acid Alpha-Oxidation Phytanic_Acid Phytanic Acid Phytanoyl_CoA Phytanoyl-CoA Phytanic_Acid->Phytanoyl_CoA Hydroxyphytanoyl_CoA 2-Hydroxyphytanoyl-CoA Phytanoyl_CoA->Hydroxyphytanoyl_CoA Pristanal Pristanal + Formyl-CoA Hydroxyphytanoyl_CoA->Pristanal Pristanic_Acid Pristanic Acid Pristanal->Pristanic_Acid

Caption: Alpha-oxidation of phytanic acid.

Pristanic Acid Beta-Oxidation Pathway

Pristanic Acid Beta-Oxidation Pristanic_Acid Pristanic Acid Pristanoyl_CoA This compound Pristanic_Acid->Pristanoyl_CoA Enoyl_CoA trans-2,3-Pristenoyl-CoA Pristanoyl_CoA->Enoyl_CoA Hydroxyacyl_CoA 3-Hydroxypristanoyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Ketoacyl_CoA 3-Ketopristanoyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA Shortened_Acyl_CoA Shortened Acyl-CoA + Propionyl-CoA Ketoacyl_CoA->Shortened_Acyl_CoA

Caption: Beta-oxidation of pristanic acid.

Experimental Protocols

The following provides a generalized methodology for the established diagnostic approach for Refsum disease.

Quantification of Phytanic Acid in Plasma by Gas Chromatography-Mass Spectrometry (GC-MS)

1. Principle: This method involves the extraction of total lipids from a plasma sample, followed by the hydrolysis of phytanic acid from complex lipids. The resulting free fatty acids are then derivatized to form volatile esters, which are subsequently separated and quantified by gas chromatography-mass spectrometry (GC-MS). An internal standard (e.g., a stable isotope-labeled phytanic acid) is added at the beginning of the procedure to ensure accurate quantification.

2. Materials:

  • Plasma sample

  • Internal standard (e.g., [²H₃]-phytanic acid)

  • Chloroform/methanol mixture (2:1, v/v)

  • Sodium chloride solution (0.9%)

  • Methanolic HCl or BF₃-methanol for esterification

  • Hexane

  • Anhydrous sodium sulfate

  • GC-MS system with a suitable capillary column (e.g., polar-coated)

3. Procedure: a. Sample Preparation and Lipid Extraction: i. Thaw the frozen plasma sample at room temperature. ii. Add a known amount of the internal standard to the plasma sample. iii. Extract total lipids by adding the chloroform/methanol mixture and vortexing vigorously. iv. Add sodium chloride solution to facilitate phase separation. v. Centrifuge to separate the organic (lower) and aqueous (upper) phases. vi. Carefully collect the lower organic phase containing the lipids.

4. Data Analysis: The concentration of phytanic acid in the plasma sample is calculated by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Experimental Workflow

GC-MS Workflow for Phytanic Acid cluster_0 Sample Preparation cluster_1 Derivatization cluster_2 Analysis Plasma Plasma Sample Add_IS Add Internal Standard Plasma->Add_IS Lipid_Extraction Lipid Extraction (Chloroform/Methanol) Add_IS->Lipid_Extraction Phase_Separation Phase Separation Lipid_Extraction->Phase_Separation Collect_Organic Collect Organic Phase Phase_Separation->Collect_Organic Evaporation Solvent Evaporation Collect_Organic->Evaporation Esterification Esterification (Methanolic HCl/BF3) Evaporation->Esterification FAME_Extraction FAME Extraction (Hexane) Esterification->FAME_Extraction GC_MS GC-MS Analysis FAME_Extraction->GC_MS Data_Analysis Data Analysis & Quantification GC_MS->Data_Analysis

Caption: Workflow for phytanic acid analysis.

Conclusion

References

A Comparative Analysis of Pristanoyl-CoA Metabolism Across Different Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of pristanoyl-CoA metabolism across various tissues, with a focus on the liver, kidney, brain, and heart. Pristanoyl-CoA is a critical intermediate in the degradation of branched-chain fatty acids, primarily derived from dietary sources. Its metabolism is essential for maintaining lipid homeostasis, and dysregulation is associated with several metabolic disorders. This document summarizes quantitative data, details experimental protocols, and visualizes key pathways to facilitate a deeper understanding of the tissue-specific nuances of pristanoyl-CoA metabolism.

Quantitative Data on Pristanoyl-CoA Metabolism

The metabolism of pristanoyl-CoA varies significantly across different tissues, largely dictated by the expression and activity of key enzymes in the peroxisomal β-oxidation pathway. While direct quantitative data for pristanoyl-CoA levels across tissues is not extensively available in the literature, we can infer the metabolic capacity of each tissue by examining the abundance of the involved enzymes and the concentration of downstream metabolites.

Table 1: Relative Abundance of Key Enzymes in Pristanoyl-CoA Metabolism Across Tissues

EnzymeLiverKidneyHeartBrainAdipose TissueKey Functions & Findings
Pristanoyl-CoA Oxidase (ACOX2/ACOX3) High[1][2]High[1][2]Low[2]Very Low[2]ModerateCatalyzes the first, rate-limiting step of pristanoyl-CoA β-oxidation. The liver and kidney are primary sites for branched-chain fatty acid degradation.[2] Human ACOX3 expression is generally low in the liver but may be expressed under specific conditions or in certain tissues like the prostate.[3][4]
Multifunctional Protein 2 (MFP-2/HSD17B4) High[1][5]High[1][5]Moderate[6]High[6][7]ModerateCatalyzes the second and third steps of peroxisomal β-oxidation. Its high expression in the brain underscores its critical role in neural lipid metabolism.[7][8] MFP-2 is also abundant in the retina.[6][9]
Sterol Carrier Protein X (SCPx/NSDHL) HighModerateLowModerateLowCatalyzes the final thiolytic cleavage step, producing acetyl-CoA and propionyl-CoA.

Table 2: Indicative Levels of Downstream Metabolites of Pristanoyl-CoA Metabolism

MetaboliteLiverKidneyHeartBrainSkeletal MuscleKey Insights
Total Acyl-CoAs Highest[10]High[10]Moderate[10]Lowest[10]ModerateThe liver's high concentration of total acyl-CoAs reflects its central role in fatty acid metabolism.[10]
Acetyl-CoA High (Fed)[11]ModerateHigh[12]Low[13]Moderate[12]Acetyl-CoA levels are highly dynamic and reflect the energy state of the tissue. In the liver, levels are high in the fed state to support lipid synthesis, while in the heart and muscle, they are utilized for energy production.[11][12]
Propionyl-CoA Low (Basal)[14]Low (Basal)Low (Basal)[15]Low (Basal)Low (Basal)Propionyl-CoA levels are generally low but can accumulate in metabolic disorders like propionic acidemia, with the heart being particularly vulnerable to high levels.[15][16]

Signaling Pathways and Regulation

The regulation of pristanoyl-CoA metabolism is intricate and tissue-specific, primarily governed by nuclear receptors and transcriptional coactivators that respond to the metabolic state of the cell.

PPARα: The Master Regulator

Peroxisome proliferator-activated receptor alpha (PPARα) is a key transcription factor that upregulates genes involved in fatty acid oxidation.[17] Its expression is highest in tissues with high rates of fatty acid catabolism, such as the liver, heart, and kidney. PPARα activation leads to increased expression of enzymes involved in peroxisomal β-oxidation, thereby enhancing the breakdown of pristanoyl-CoA.

PGC-1α and SIRT1: Fine-Tuning Metabolism

Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α) is a transcriptional coactivator that works in concert with PPARα to stimulate mitochondrial biogenesis and fatty acid oxidation.[18][19] Its activity is modulated by Sirtuin 1 (SIRT1), an NAD+-dependent deacetylase.[20][21] The PGC-1α/SIRT1 axis provides a mechanism for fine-tuning pristanoyl-CoA metabolism in response to cellular energy levels (NAD+/NADH ratio).[22] For instance, in the liver, SIRT1 can activate PPARα to promote fatty acid oxidation during fasting.[20]

Regulatory Pathway of Pristanoyl-CoA Metabolism Fasting Fasting/ High-Fat Diet PPARa PPARα Fasting->PPARa activates PGC1a PGC-1α Fasting->PGC1a induces SIRT1 SIRT1 Fasting->SIRT1 increases NAD+ Pristanoyl_CoA_Metabolism Pristanoyl-CoA Metabolism Enzymes (ACOX, MFP-2, SCPx) PPARa->Pristanoyl_CoA_Metabolism upregulates gene expression PGC1a->PPARa coactivates SIRT1->PGC1a deacetylates & activates Energy_Expenditure Increased Energy Expenditure Pristanoyl_CoA_Metabolism->Energy_Expenditure

Regulatory cascade for pristanoyl-CoA metabolism.

Experimental Protocols

Quantification of Acyl-CoAs by Tandem Mass Spectrometry (LC-MS/MS)

This method allows for the sensitive and specific measurement of pristanoyl-CoA and its metabolites in tissue samples.

a. Sample Preparation:

  • Homogenize ~50-100 mg of frozen tissue in a suitable buffer on ice.

  • Add internal standards (e.g., isotopically labeled acyl-CoAs) to the homogenate.

  • Perform a protein precipitation step, typically with a cold organic solvent like acetonitrile (B52724) or methanol.

  • Centrifuge to pellet the precipitated protein and collect the supernatant.

  • Solid-phase extraction (SPE) can be used for further purification and concentration of the acyl-CoAs.

b. LC-MS/MS Analysis:

  • Employ a C18 reversed-phase column for chromatographic separation.

  • Use a gradient elution with mobile phases typically consisting of water and acetonitrile with an ion-pairing agent like ammonium (B1175870) acetate (B1210297) or formic acid.

  • Set up the mass spectrometer for multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for each acyl-CoA of interest.

Pristanoyl-CoA Oxidase Activity Assay

This spectrophotometric assay measures the activity of the first and rate-limiting enzyme in pristanoyl-CoA β-oxidation.

a. Principle: Pristanoyl-CoA oxidase catalyzes the oxidation of pristanoyl-CoA, producing H₂O₂. The H₂O₂ is then used by horseradish peroxidase (HRP) to oxidize a chromogenic substrate, leading to a measurable color change.

b. Reagents:

c. Procedure:

  • Prepare tissue homogenates in assay buffer.

  • In a 96-well plate, add the tissue homogenate, HRP, and the chromogenic substrate.

  • Initiate the reaction by adding pristanoyl-CoA.

  • Measure the change in absorbance over time at the appropriate wavelength for the chosen substrate using a plate reader.

  • Calculate the enzyme activity based on the rate of color development, normalized to the protein concentration of the homogenate.

Workflow for Comparative Analysis Tissue_Collection Tissue Collection (Liver, Kidney, Brain, Heart) Homogenization Homogenization Tissue_Collection->Homogenization Metabolite_Extraction Metabolite Extraction (for Acyl-CoAs) Homogenization->Metabolite_Extraction Protein_Extraction Protein Extraction (for Enzyme Assays) Homogenization->Protein_Extraction LC_MS LC-MS/MS Analysis (Pristanoyl-CoA & Metabolites) Metabolite_Extraction->LC_MS Enzyme_Assay Enzyme Activity Assays (ACOX, MFP-2, SCPx) Protein_Extraction->Enzyme_Assay Data_Analysis Comparative Data Analysis LC_MS->Data_Analysis Enzyme_Assay->Data_Analysis

Experimental workflow for tissue comparison.

Conclusion

The metabolism of pristanoyl-CoA is a highly regulated and tissue-specific process. The liver and kidney serve as the primary hubs for its degradation, driven by high expression of key peroxisomal enzymes under the control of PPARα. The brain, while showing lower overall pristanoyl-CoA oxidative capacity, expresses high levels of MFP-2, indicating the importance of this pathway for neural lipid homeostasis. The heart maintains a moderate capacity for this metabolic route, contributing to its overall energy production from fatty acids. Understanding these tissue-specific differences is crucial for developing targeted therapeutic strategies for metabolic disorders associated with branched-chain fatty acid metabolism. Further research is warranted to obtain more direct quantitative measurements of pristanoyl-CoA and its immediate metabolites across a wider range of tissues to fully elucidate the intricacies of its metabolic fate.

References

A Comparative Guide to the (2S)-Pristanoyl-CoA Metabolic Pathway Across Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-species comparison of the (2S)-pristanoyl-CoA metabolic pathway, a critical route in the peroxisomal beta-oxidation of branched-chain fatty acids. Understanding the nuances of this pathway in different species is essential for researchers in metabolic diseases, as well as for professionals in drug development, given that enzymes in this pathway are potential therapeutic targets. This document summarizes key enzymatic data, details experimental methodologies, and provides visual representations of the pathway and experimental workflows.

Introduction to the this compound Metabolic Pathway

Pristanic acid, a 2-methyl-branched-chain fatty acid derived from the dietary intake of phytanic acid, is exclusively metabolized through peroxisomal beta-oxidation. The initial alpha-oxidation of phytanic acid yields a mixture of (2R)- and (2S)-pristanic acid stereoisomers. These are then activated to their CoA esters. The subsequent beta-oxidation pathway is stereospecific, requiring the this compound isomer. This metabolic process involves a core set of enzymes primarily located within the peroxisomes, with subsequent mitochondrial involvement for the complete oxidation of the resulting shorter-chain acyl-CoAs. Deficiencies in this pathway can lead to the accumulation of pristanic acid, a hallmark of several inherited metabolic disorders.

Cross-Species Comparison of Key Enzymes

The metabolism of this compound is orchestrated by a series of enzymes whose expression and activity can vary across species. While the fundamental pathway is conserved among mammals like humans, rats, and mice, notable differences exist.

EnzymeFunctionSubcellular LocalizationHumanRatMouse
Pristanoyl-CoA Oxidase (ACOX3) Catalyzes the first and rate-limiting step: the desaturation of this compound.PeroxisomesExpressed at very low levels in the liver.[1]Constitutively expressed in the liver.Expressed in various tissues, including the liver.
D-Bifunctional Protein (DBP/MFP-2) Exhibits both enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities (steps 2 and 3).[2][3][4]PeroxisomesEssential for the pathway; mutations lead to D-bifunctional protein deficiency.[3][4]A key component of the peroxisomal beta-oxidation machinery.[5]The orthologous protein is crucial for branched-chain fatty acid metabolism.
Sterol Carrier Protein-X (SCPx) Acts as the thiolase in the final step, cleaving 3-keto-pristanoyl-CoA.[6][7][8]PeroxisomesA 58 kDa protein with both thiolase and sterol carrier activity; deficiency leads to a distinct metabolic disorder.[6][8]Well-characterized with thiolase activity specific for 3-oxoacyl-CoAs of 2-methyl branched-chain fatty acids.[9]The SCP2 gene encodes both SCPx and SCP2, with SCPx being critical for this pathway.[9]
α-Methylacyl-CoA Racemase (AMACR) Interconverts (2R)-pristanoyl-CoA to the metabolically active this compound.[10][11][12]Peroxisomes and MitochondriaBimodal distribution; essential for the metabolism of pristanic acid and certain drugs like ibuprofen.[13][14][15] Overexpressed in some cancers.[12]Bimodal distribution similar to humans.[14]The same gene product is targeted to both peroxisomes and mitochondria.[10]
Acyl-CoA Thioesterases (ACOTs) Hydrolyze acyl-CoAs to free fatty acids, potentially regulating intracellular levels.Peroxisomes, Mitochondria, CytosolA reduced number of peroxisomal ACOTs compared to mice.Multiple ACOT isoforms are present in different subcellular compartments.ACOT6 is a specific peroxisomal thioesterase involved in phytanic and pristanic acid metabolism.[16][17]

Experimental Protocols

Detailed methodologies are crucial for the reproducible and comparative study of the this compound metabolic pathway. Below are outlines of key experimental protocols.

Subcellular Fractionation for Organelle Isolation

Objective: To isolate peroxisomes and mitochondria from tissue homogenates to study the subcellular localization and activity of pathway enzymes.

Methodology:

  • Homogenization: Fresh or frozen tissue (e.g., liver) is minced and homogenized in a buffered isotonic sucrose (B13894) solution (e.g., 0.25 M sucrose, 10 mM Tris-HCl, pH 7.4, 1 mM EDTA) using a Potter-Elvehjem homogenizer.

  • Differential Centrifugation: The homogenate is subjected to a series of centrifugation steps at increasing speeds to pellet nuclei, mitochondria, and finally, a fraction enriched in peroxisomes and lysosomes (light mitochondrial fraction).

  • Density Gradient Centrifugation: The light mitochondrial fraction is further purified by isopycnic centrifugation on a density gradient (e.g., sucrose or Nycodenz) to separate peroxisomes from mitochondria and lysosomes based on their buoyant density.

  • Marker Enzyme Analysis: The purity of the fractions is assessed by measuring the activity of marker enzymes for each organelle (e.g., succinate (B1194679) dehydrogenase for mitochondria, catalase for peroxisomes, and acid phosphatase for lysosomes).

Enzyme Activity Assays

a) Pristanoyl-CoA Oxidase Activity Assay (Spectrophotometric)

Principle: This assay measures the production of hydrogen peroxide (H₂O₂) resulting from the oxidation of pristanoyl-CoA. The H₂O₂ is then used in a peroxidase-coupled reaction to oxidize a chromogenic substrate.

Protocol:

  • Reaction Mixture: Prepare a reaction buffer containing potassium phosphate (B84403) buffer (pH 7.4), a chromogenic substrate (e.g., 4-hydroxyphenylacetic acid), and horseradish peroxidase.

  • Sample Preparation: Use isolated peroxomal fractions or purified enzyme preparations.

  • Initiation: Add this compound to the reaction mixture to start the reaction.

  • Measurement: Monitor the increase in absorbance at a specific wavelength (e.g., 324 nm for the product of 4-hydroxyphenylacetic acid oxidation) over time using a spectrophotometer.

  • Calculation: Calculate the specific activity based on the rate of change in absorbance, the molar extinction coefficient of the product, and the protein concentration of the sample.

b) D-Bifunctional Protein (Hydratase and Dehydrogenase) Activity Assays

Principle: The two activities of DBP are measured separately using specific substrates.

  • Enoyl-CoA Hydratase Activity:

    • Substrate: Use a 2-enoyl-CoA substrate, such as dodecenoyl-CoA.

    • Measurement: Monitor the decrease in absorbance at 263 nm, which corresponds to the hydration of the double bond.

  • 3-Hydroxyacyl-CoA Dehydrogenase Activity:

    • Substrate: Use a 3-hydroxyacyl-CoA substrate, such as 3-hydroxy-2-methylhexadecanoyl-CoA.

    • Measurement: Monitor the increase in absorbance at 340 nm due to the reduction of NAD⁺ to NADH.

c) Sterol Carrier Protein-X (SCPx) Thiolase Activity Assay

Principle: This assay measures the CoA-dependent cleavage of a 3-ketoacyl-CoA substrate.

Protocol:

  • Reaction Mixture: Prepare a reaction buffer containing Tris-HCl (pH 8.0), MgCl₂, and Coenzyme A.

  • Substrate: Use a suitable 3-ketoacyl-CoA substrate, such as 3-oxo-pristanoyl-CoA.

  • Measurement: Monitor the decrease in absorbance at a wavelength where the enolate form of the 3-ketoacyl-CoA substrate absorbs (e.g., around 303 nm).

d) α-Methylacyl-CoA Racemase (AMACR) Activity Assay (Coupled Assay)

Principle: This is an indirect assay where the formation of the (2S)-isomer from the (2R)-isomer is coupled to the pristanoyl-CoA oxidase reaction.

Protocol:

  • Reaction Mixture: Prepare a reaction mixture containing a buffer, the (2R)-pristanoyl-CoA substrate, and an excess of purified pristanoyl-CoA oxidase and horseradish peroxidase with a chromogenic substrate.

  • Sample: Add the cell lysate or purified AMACR.

  • Measurement: The rate of color development is proportional to the rate of formation of this compound by AMACR. Monitor the absorbance change over time.

Visualizing the Pathway and Experimental Workflow

Graphical representations are invaluable for understanding complex biological processes and experimental designs. The following diagrams were generated using Graphviz (DOT language).

Pristanoyl_CoA_Metabolism cluster_peroxisome Peroxisome cluster_mitochondrion Mitochondrion R_Pristanoyl_CoA (2R)-Pristanoyl-CoA S_Pristanoyl_CoA This compound R_Pristanoyl_CoA->S_Pristanoyl_CoA AMACR Enoyl_CoA 2-Enoyl-Pristenoyl-CoA S_Pristanoyl_CoA->Enoyl_CoA Pristanoyl-CoA Oxidase (ACOX3) Hydroxyacyl_CoA 3-Hydroxy-Pristanoyl-CoA Enoyl_CoA->Hydroxyacyl_CoA D-Bifunctional Protein (Hydratase) Ketoacyl_CoA 3-Keto-Pristanoyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA D-Bifunctional Protein (Dehydrogenase) Shortened_Acyl_CoA Shortened Acyl-CoA Ketoacyl_CoA->Shortened_Acyl_CoA SCPx Thiolase Propionyl_CoA Propionyl-CoA Ketoacyl_CoA->Propionyl_CoA SCPx Thiolase Mito_Oxidation Further Oxidation Shortened_Acyl_CoA->Mito_Oxidation Propionyl_CoA->Mito_Oxidation

Caption: The this compound metabolic pathway in mammalian peroxisomes.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Biochemical Analysis cluster_data Data Interpretation Tissue Tissue Sample (e.g., Liver) Homogenization Homogenization Tissue->Homogenization Centrifugation Differential & Density Gradient Centrifugation Homogenization->Centrifugation Fractions Isolated Peroxisomes & Mitochondria Centrifugation->Fractions Enzyme_Assay Enzyme Activity Assays (Spectrophotometry) Fractions->Enzyme_Assay Protein_Quant Protein Quantification (e.g., Bradford Assay) Fractions->Protein_Quant Western_Blot Western Blotting (Protein Expression) Fractions->Western_Blot Data_Analysis Calculation of Specific Activity Enzyme_Assay->Data_Analysis Protein_Quant->Data_Analysis Comparison Cross-Species Comparison Data_Analysis->Comparison

References

Differentiating Phytanoyl-CoA and Pristanoyl-CoA in Mass Spectrometry: A Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate differentiation of phytanoyl-CoA and pristanoyl-CoA is critical for the diagnosis and study of peroxisomal disorders. These two branched-chain acyl-Coenzyme A thioesters are key intermediates in the metabolism of phytanic acid, a fatty acid derived from dietary sources. Due to their structural similarity, distinguishing between them using mass spectrometry presents a significant analytical challenge.

This guide provides a comprehensive comparison of mass spectrometric approaches for differentiating phytanoyl-CoA and pristanoyl-CoA. We will delve into the common analytical strategies, present supporting experimental data, and provide detailed protocols to aid in the selection and implementation of the most suitable method for your research needs.

The Challenge of Isomeric Differentiation

Phytanoyl-CoA and pristanoyl-CoA are structural isomers, with phytanoyl-CoA possessing one more carbon in its acyl chain than pristanoyl-CoA. In tandem mass spectrometry (MS/MS), acyl-CoA molecules characteristically lose their coenzyme A portion (a neutral loss of 507 Da), with the resulting fragmentation spectrum being dominated by ions originating from the CoA moiety. This common fragmentation behavior often masks the subtle structural differences in the acyl chains, making direct differentiation of the intact molecules exceedingly difficult with standard MS/MS techniques.

Comparison of Analytical Approaches

The most common and reliable method for differentiating and quantifying phytanoyl-CoA and pristanoyl-CoA involves an indirect approach: hydrolysis of the acyl-CoA to its corresponding free fatty acid (phytanic acid and pristanic acid), followed by derivatization and analysis by either gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

FeatureDirect Analysis of Intact Acyl-CoAsIndirect Analysis via Fatty Acid Derivatization
Principle Analysis of the intact phytanoyl-CoA and pristanoyl-CoA molecules by LC-MS/MS.Hydrolysis of the CoA ester, derivatization of the resulting phytanic and pristanic acids, followed by GC-MS or LC-MS/MS analysis.
Differentiation Generally not feasible with standard collision-induced dissociation (CID) due to the dominant fragmentation of the CoA moiety, which is common to both molecules.Effective differentiation based on the distinct mass-to-charge ratios (m/z) and/or chromatographic retention times of the derivatized fatty acids.
Sensitivity Potentially lower due to the complexity of the intact molecule and possible ion suppression effects.High sensitivity can be achieved, particularly with derivatization agents that enhance ionization efficiency.[1][2]
Quantitative Accuracy Challenging due to the lack of distinct fragments for quantification and potential for in-source decay.Well-established, with numerous validated methods for accurate and precise quantification in biological matrices.[1][2]
Sample Preparation Simpler in principle, involving extraction of the acyl-CoAs.More complex, requiring hydrolysis and derivatization steps.[1][3]
Throughput Potentially higher if a direct differentiation method were available.Lower due to the multi-step sample preparation.
Recommendation Not recommended for routine differentiation and quantification.Recommended standard method for reliable differentiation and quantification.

Metabolic Pathway of Phytanic Acid

The differentiation of phytanoyl-CoA and pristanoyl-CoA is crucial for understanding the metabolic pathway of phytanic acid. The following diagram illustrates the key steps in the alpha-oxidation of phytanic acid to pristanic acid.

Phytanic Acid Alpha-Oxidation Pathway Phytanic_Acid Phytanic Acid Phytanoyl_CoA Phytanoyl-CoA Phytanic_Acid->Phytanoyl_CoA Acyl-CoA Synthetase Hydroxyphytanoyl_CoA 2-Hydroxyphytanoyl-CoA Phytanoyl_CoA->Hydroxyphytanoyl_CoA Phytanoyl-CoA Hydroxylase Pristanal Pristanal Hydroxyphytanoyl_CoA->Pristanal 2-Hydroxyphytanoyl-CoA Lyase Pristanic_Acid Pristanic Acid Pristanal->Pristanic_Acid Aldehyde Dehydrogenase Pristanoyl_CoA Pristanoyl-CoA Pristanic_Acid->Pristanoyl_CoA Acyl-CoA Synthetase Beta_Oxidation Peroxisomal Beta-Oxidation Pristanoyl_CoA->Beta_Oxidation

Metabolic conversion of phytanic acid to pristanoyl-CoA.

Experimental Protocols

The recommended approach for differentiating and quantifying phytanoyl-CoA and pristanoyl-CoA is through the analysis of their corresponding fatty acids after hydrolysis and derivatization. Below are generalized protocols for both GC-MS and LC-MS/MS.

Protocol 1: GC-MS Analysis of Phytanic and Pristanic Acids

This method is a well-established technique for the analysis of branched-chain fatty acids.

1. Sample Preparation (Hydrolysis and Derivatization)

  • Hydrolysis: To 100 µL of plasma, add an internal standard (e.g., deuterated phytanic acid and pristanic acid) and hydrolyze the acyl-CoAs by adding 1 mL of 1 M HCl in methanol (B129727) and heating at 80°C for 1 hour. This step cleaves the CoA thioester bond and simultaneously forms fatty acid methyl esters (FAMEs).

  • Extraction: After cooling, add 1 mL of hexane (B92381) and 0.5 mL of water. Vortex thoroughly and centrifuge to separate the phases. Collect the upper hexane layer containing the FAMEs.

  • Drying: Evaporate the hexane extract to dryness under a stream of nitrogen.

  • Optional Silylation: For improved chromatographic properties, the dried residue can be further derivatized by adding a silylating agent (e.g., BSTFA with 1% TMCS) and heating at 60°C for 30 minutes.

2. GC-MS Analysis

  • Gas Chromatograph: Use a capillary column suitable for FAME analysis (e.g., a polar stationary phase like a BPX70).

  • Injection: Inject the derivatized sample in splitless mode.

  • Oven Program: A typical temperature program starts at a low temperature (e.g., 60°C), ramps up to a higher temperature (e.g., 250°C) to elute the FAMEs.

  • Mass Spectrometer: Operate the mass spectrometer in electron ionization (EI) mode. The differentiation is achieved by the unique fragmentation patterns of the phytanic and pristanic acid derivatives.[4]

    • Phytanic Acid Methyl Ester: The mass spectrum will show characteristic fragments resulting from cleavage around the methyl branch points.[4]

    • Pristanic Acid Methyl Ester: Will also produce a distinct fragmentation pattern, differing from phytanic acid methyl ester due to the different positions of the methyl branches.

Quantitative Data Summary (GC-MS)

AnalyteDerivatizationPrecursor Ion (m/z)Key Fragment Ions (m/z) for Differentiation
Phytanic AcidMethylationMolecular IonFragments indicating cleavage around methyl branches at C3, C7, C11, and C15.[4]
Pristanic AcidMethylationMolecular IonFragments indicating cleavage around methyl branches at C2, C6, C10, and C14.
Protocol 2: LC-MS/MS Analysis of Phytanic and Pristanic Acids

This method offers high sensitivity and specificity, particularly with the use of modern derivatization reagents.[1]

1. Sample Preparation (Hydrolysis and Derivatization)

  • Hydrolysis: Similar to the GC-MS protocol, hydrolyze the acyl-CoAs in the plasma sample using an acidic or basic solution to release the free fatty acids.

  • Extraction: Extract the free fatty acids using an organic solvent like hexane or ethyl acetate.

  • Derivatization: Evaporate the solvent and derivatize the fatty acids to enhance their ionization in the mass spectrometer. A common derivatizing agent is 4-[2-(N,N-dimethylamino)ethylaminosulfonyl]-7-(2-aminoethylamino)-2,1,3-benzoxadiazole (DAABD-AE), which adds a permanently charged group to the fatty acid.[1] The reaction is typically carried out at 60°C for 1 hour.

2. LC-MS/MS Analysis

  • Liquid Chromatograph: Use a reverse-phase C18 or C8 column for separation.

  • Mobile Phase: A gradient of acetonitrile (B52724) and water with an additive like formic acid or ammonium (B1175870) formate (B1220265) is typically used.

  • Mass Spectrometer: Operate in positive electrospray ionization (ESI+) mode.

  • Multiple Reaction Monitoring (MRM): Set up MRM transitions to specifically detect and quantify the derivatized phytanic and pristanic acids. The precursor ion will be the [M+H]+ of the derivatized fatty acid, and the product ions will be specific fragments generated upon collision-induced dissociation.[1]

Quantitative Data Summary (LC-MS/MS with DAABD-AE Derivatization)

AnalytePrecursor Ion [M+H]+ (m/z)Product Ion (m/z)
DAABD-AE-Pristanic Acid609151
DAABD-AE-Phytanic Acid623151

Note: With this particular derivatization, while the precursor ions are distinct, the major product ion can be the same.[1] In this case, chromatographic separation is essential for differentiation.

Conclusion

While the direct mass spectrometric differentiation of phytanoyl-CoA and pristanoyl-CoA remains a significant challenge due to their isomeric nature and the dominant fragmentation of the CoA moiety, a reliable and robust indirect method is well-established. This approach, involving the hydrolysis of the acyl-CoAs to their respective fatty acids followed by derivatization and analysis by GC-MS or LC-MS/MS, allows for clear differentiation based on distinct mass-to-charge ratios and/or chromatographic separation. For researchers in metabolic disease and drug development, adopting these validated indirect methods is the recommended strategy for accurate and reliable quantification of phytanic and pristanic acid levels, providing crucial insights into peroxisomal function and disease pathogenesis.

References

Validating Antibody Specificity for Enzymes of the (2S)-Pristanoyl-CoA Pathway: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate detection and quantification of specific enzymes are paramount for advancing our understanding of metabolic pathways and developing targeted therapeutics. This guide provides a comprehensive comparison of commercially available antibodies against key enzymes in the (2S)-pristanoyl-CoA pathway, a critical route for the degradation of branched-chain fatty acids. We present available validation data, detailed experimental protocols, and a comparative analysis to aid in the selection of the most specific and reliable antibodies for your research needs.

The this compound pathway, primarily localized within peroxisomes, is essential for the metabolism of pristanic acid, a branched-chain fatty acid derived from dietary sources. Dysregulation of this pathway is associated with several metabolic disorders. The key enzymes facilitating this pathway include Alpha-methylacyl-CoA racemase (AMACR), Acyl-CoA oxidase 2 (ACOX2), Acyl-CoA oxidase 3 (ACOX3), Multifunctional protein 2 (MFP-2), and Sterol carrier protein X (SCPx). The specificity of antibodies targeting these enzymes is crucial for obtaining reliable and reproducible experimental results.

The this compound Pathway

The degradation of (2R)-pristanoyl-CoA to acetyl-CoA and propionyl-CoA involves a series of enzymatic reactions. The initial step requires the conversion of (2R)-pristanoyl-CoA to its (S)-epimer by AMACR, allowing it to enter the β-oxidation spiral. The subsequent steps involve the concerted action of ACOX2/3, MFP-2, and SCPx.

This compound Pathway cluster_peroxisome Peroxisome 2R_Pristanoyl_CoA (2R)-Pristanoyl-CoA 2S_Pristanoyl_CoA This compound 2R_Pristanoyl_CoA->2S_Pristanoyl_CoA AMACR trans_2_3_Dehydropristanoyl_CoA trans-2,3-Dehydropristanoyl-CoA 2S_Pristanoyl_CoA->trans_2_3_Dehydropristanoyl_CoA ACOX2/3 3_Hydroxypristanoyl_CoA 3-Hydroxypristanoyl-CoA trans_2_3_Dehydropristanoyl_CoA->3_Hydroxypristanoyl_CoA MFP-2 (Hydratase) 3_Oxopristanoyl_CoA 3-Oxopristanoyl-CoA 3_Hydroxypristanoyl_CoA->3_Oxopristanoyl_CoA MFP-2 (Dehydrogenase) Acetyl_CoA_Propionyl_CoA Acetyl-CoA + Propionyl-CoA 3_Oxopristanoyl_CoA->Acetyl_CoA_Propionyl_CoA SCPx (Thiolase)

Figure 1: The this compound beta-oxidation pathway in the peroxisome.

Comparison of Commercially Available Antibodies

The selection of a specific and sensitive antibody is a critical first step for any immunoassay. Below, we summarize the available validation data for commercially available antibodies against the key enzymes of the this compound pathway.

Target EnzymeAntibody Name/CloneSupplierHostApplications Validated (by Supplier)Independent Validation Data Summary
AMACR 13H4 (Rabbit Monoclonal)MultipleRabbitWB, IHC, IFA study comparing clone 13H4 with a polyclonal antibody in prostate cancer diagnosis found their performance to be clinically similar[1]. Widely used in IHC for prostate cancer diagnosis with high sensitivity and specificity reported in a meta-analysis[2].
P504S (Mouse Monoclonal)MultipleMouseWB, IHCCompared with a polyclonal AMACR antibody, showing marginal and clinically insignificant differences in performance for prostate cancer diagnosis[1].
ACOX2 HPA038280 (Rabbit Polyclonal)Sigma-AldrichRabbitIHCDemonstrated absence of staining in liver sections from a patient with ACOX2 deficiency, confirming specificity[3].
17571-1-AP (Rabbit Polyclonal)ProteintechRabbitWB, IHCUsed in IHC to show lower expression of ACOX2 in prostate cancer tissue compared to benign tissue[4].
ACOX3 HPA035841 (Rabbit Polyclonal)Sigma-AldrichRabbitIHC, WBValidated by the Human Protein Atlas using tissue arrays and protein arrays[5].
NBP1-85901 (Rabbit Polyclonal)Novus BiologicalsRabbitWB, ICC/IFCited in publications for immunofluorescence applications.
MFP-2 N/AN/AN/AN/ALimited independent comparative validation data was found in the public domain.
SCPx N/AN/AN/AN/ALimited independent comparative validation data was found in the public domain.

Experimental Validation Workflow

A rigorous antibody validation workflow is essential to ensure specificity and reproducibility. The following diagram illustrates a typical workflow for validating an antibody for use in immunohistochemistry (IHC).

Antibody Validation Workflow Start Select Candidate Antibody WB Western Blot (WB) - Single band at correct MW? - Test on positive and negative control lysates Start->WB IHC_Optimization IHC Protocol Optimization - Titration of primary antibody - Antigen retrieval optimization WB->IHC_Optimization Proceed if specific IHC_Validation IHC on Control Tissues - Known positive and negative tissues - Compare with in-situ hybridization or RNA-seq data (Orthogonal Validation) IHC_Optimization->IHC_Validation KO_Validation Knockout (KO) Model Validation - Staining on tissue/cells from a KO animal/cell line - Absence of signal in KO confirms specificity IHC_Validation->KO_Validation Gold Standard Independent_Ab_Comparison Independent Antibody Comparison - Compare staining pattern with a validated antibody against a different epitope IHC_Validation->Independent_Ab_Comparison Final_Validation Validated for Specific Application KO_Validation->Final_Validation Independent_Ab_Comparison->Final_Validation

Figure 2: A typical experimental workflow for antibody validation.

Detailed Experimental Protocols

Detailed protocols are crucial for reproducing validation experiments. Below are representative protocols for Western Blotting and Immunohistochemistry, which should be optimized for each specific antibody and application.

Western Blotting Protocol
  • Sample Preparation: Lyse cells or tissues in RIPA buffer supplemented with protease inhibitors. Determine protein concentration using a BCA assay.

  • SDS-PAGE: Denature 20-30 µg of protein per lane by boiling in Laemmli buffer. Separate proteins on a 4-12% Bis-Tris polyacrylamide gel.

  • Protein Transfer: Transfer separated proteins to a PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image using a chemiluminescence imager.

Immunohistochemistry (IHC) Protocol for Paraffin-Embedded Tissues
  • Deparaffinization and Rehydration: Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol (B145695) to water.

  • Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate-based buffer (pH 6.0) or a Tris-EDTA buffer (pH 9.0) in a pressure cooker or water bath.

  • Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and block non-specific binding with a serum-based blocking solution.

  • Primary Antibody Incubation: Incubate sections with the primary antibody at the optimized dilution in a humidified chamber overnight at 4°C.

  • Washing: Wash sections three times with PBS.

  • Secondary Antibody and Detection: Apply a polymer-based HRP-conjugated secondary antibody system according to the manufacturer's instructions. Develop the signal with a DAB substrate kit.

  • Counterstaining, Dehydration, and Mounting: Counterstain with hematoxylin, dehydrate through graded ethanol and xylene, and mount with a permanent mounting medium.

Alternative Validation Strategies

Beyond standard Western Blotting and IHC on control tissues, several advanced methods provide more definitive evidence of antibody specificity.

  • Knockout (KO) Validation: Using tissues or cell lines from a knockout animal or a CRISPR/Cas9-generated knockout cell line is considered the gold standard for antibody validation. The absence of a signal in the knockout sample provides unequivocal evidence of antibody specificity.

  • Orthogonal Validation: This method involves correlating the antibody-based protein detection with a non-antibody-based method for measuring protein or mRNA expression, such as mass spectrometry or RNA-seq, across a panel of tissues or cell lines with varying expression levels.

  • Independent Antibody Validation: This strategy uses two or more independent antibodies that recognize different epitopes on the same target protein. A similar staining pattern and co-localization provide strong evidence for the specificity of both antibodies.

The rigorous validation of antibodies is a critical, yet often overlooked, aspect of research. By employing the strategies and protocols outlined in this guide, researchers can confidently select and utilize antibodies for the enzymes of the this compound pathway, leading to more accurate and impactful scientific discoveries.

References

Comparison of different analytical methods for (2S)-pristanoyl-CoA quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of (2S)-pristanoyl-CoA is crucial for understanding various metabolic pathways and the diagnosis of certain peroxisomal disorders. This guide provides an objective comparison of different analytical methods, supported by experimental data, to aid in the selection of the most suitable technique for your research needs.

This compound is a branched-chain acyl-CoA thioester that plays a key role in the alpha- and beta-oxidation of phytanic acid, a branched-chain fatty acid. Dysregulation of its metabolism is associated with several inherited metabolic diseases, including Refsum disease and Zellweger spectrum disorders. The analytical methods for its quantification vary in sensitivity, specificity, and throughput.

Comparison of Analytical Methods

The primary methods for the quantification of this compound and other acyl-CoAs include Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS) after hydrolysis to its corresponding acid, High-Performance Liquid Chromatography with UV detection (HPLC-UV), and enzymatic assays.

Analytical MethodPrincipleSample ThroughputSensitivitySpecificityKey AdvantagesKey Limitations
LC-MS/MS Separation by liquid chromatography followed by mass analysis of the parent molecule and its fragments.[1][2][3][4][5]HighVery High (pmol to fmol)[6][7]Very HighHigh sensitivity and specificity; capable of multiplexing (analyzing multiple acyl-CoAs simultaneously).[1][6]High initial instrument cost; requires expertise in mass spectrometry.[8]
GC-MS Analysis of the volatile methyl ester derivative of pristanic acid after hydrolysis of pristanoyl-CoA.[9][10][11][12]MediumHighHighWell-established for fatty acid analysis; provides structural information.[10][11]Indirect measurement (requires hydrolysis); derivatization step can be time-consuming.[12]
HPLC-UV Separation by liquid chromatography and detection based on the absorbance of UV light by the adenine (B156593) moiety of the CoA molecule.[13][14][15][16]MediumModerate (pmol)[13]ModerateRelatively low cost and widely available instrumentation.Lower sensitivity and specificity compared to MS-based methods; potential for co-eluting interferences.[17]
Enzymatic Assays Coupled enzymatic reactions that lead to a change in absorbance or fluorescence, proportional to the amount of the target molecule.[18][19]HighModerate to High[19]HighCan be adapted for high-throughput screening; relatively simple and rapid.[18]Specific enzymes may not be commercially available for all acyl-CoAs; susceptible to interference from other molecules in the sample.

Experimental Protocols

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers the highest sensitivity and specificity for the direct quantification of this compound.[1]

1. Sample Preparation:

  • Homogenize tissue or cell samples in a cold acidic solution (e.g., 10% trichloroacetic acid or 5-sulfosalicylic acid) to precipitate proteins and extract acyl-CoAs.[7][20]

  • Centrifuge to pellet the precipitated protein.

  • The supernatant containing the acyl-CoAs is then purified using solid-phase extraction (SPE) with a reversed-phase cartridge.[13][20]

  • Elute the acyl-CoAs from the SPE cartridge and dry the eluate under nitrogen.

  • Reconstitute the sample in a solvent compatible with the LC mobile phase.

2. LC Separation:

  • Inject the reconstituted sample onto a reversed-phase HPLC column (e.g., C18).

  • Separate the acyl-CoAs using a gradient elution with a mobile phase typically consisting of an aqueous component with an ion-pairing agent (e.g., ammonium (B1175870) acetate) and an organic component (e.g., acetonitrile (B52724) or methanol).[3]

3. MS/MS Detection:

  • The eluent from the HPLC is introduced into the mass spectrometer.

  • Ionize the acyl-CoA molecules using electrospray ionization (ESI) in positive mode.

  • Perform tandem mass spectrometry by selecting the protonated molecular ion ([M+H]⁺) of this compound and fragmenting it.

  • Monitor specific fragment ions for quantification, often utilizing a neutral loss scan corresponding to the panthothenate moiety.[3]

Gas Chromatography-Mass Spectrometry (GC-MS)

This is an indirect method that quantifies the pristanic acid moiety after hydrolysis of this compound.[10][11]

1. Sample Preparation:

  • Hydrolyze the sample containing this compound using a strong acid or base to release free pristanic acid.

  • Extract the pristanic acid into an organic solvent.

  • Derivatize the pristanic acid to a volatile ester (e.g., methyl ester) using a reagent such as BF₃-methanol.

  • Dry and reconstitute the derivatized sample in a suitable solvent for GC injection.

2. GC Separation:

  • Inject the derivatized sample into a gas chromatograph equipped with a capillary column.

  • Separate the fatty acid methyl esters based on their volatility and interaction with the stationary phase using a temperature gradient.

3. MS Detection:

  • The separated compounds are introduced into the mass spectrometer.

  • Ionize the molecules using electron ionization (EI).

  • Identify and quantify the pristanic acid methyl ester based on its characteristic mass spectrum and retention time.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is less sensitive and specific than MS-based methods but can be a cost-effective alternative.[13][14][15][16]

1. Sample Preparation:

  • Follow a similar extraction and optional SPE purification procedure as described for LC-MS/MS.[13]

2. HPLC Separation:

  • Separate the acyl-CoAs on a reversed-phase HPLC column using a gradient elution.[13]

3. UV Detection:

  • Monitor the column eluent with a UV detector at a wavelength of 260 nm, which is the absorbance maximum for the adenine ring of coenzyme A.[13]

  • Quantify this compound by comparing its peak area to that of a calibration curve prepared with a known standard.

Enzymatic Assays

Enzymatic assays offer a high-throughput option for quantification.[18][19]

1. Principle:

  • A specific enzyme, acyl-CoA oxidase, can be used to oxidize this compound.

  • This reaction produces hydrogen peroxide (H₂O₂), which can be measured in a coupled reaction that generates a fluorescent or colored product.

  • The intensity of the fluorescence or color is directly proportional to the concentration of this compound in the sample.

2. General Protocol:

  • Prepare a reaction mixture containing a suitable buffer, the specific acyl-CoA oxidase, and the detection reagents (e.g., a peroxidase and a fluorogenic or chromogenic substrate).

  • Add the sample containing this compound to initiate the reaction.

  • Incubate for a specific time at a controlled temperature.

  • Measure the fluorescence or absorbance using a plate reader.

  • Calculate the concentration of this compound based on a standard curve.

Visualizations

cluster_pathway Pristanic Acid Metabolism Pristanic_Acid Pristanic Acid Pristanoyl_CoA_Synthetase Pristanoyl-CoA Synthetase Pristanic_Acid->Pristanoyl_CoA_Synthetase ATP, CoA Pristanoyl_CoA This compound Pristanoyl_CoA_Synthetase->Pristanoyl_CoA AMP, PPi Acyl_CoA_Oxidase Acyl-CoA Oxidase Pristanoyl_CoA->Acyl_CoA_Oxidase Peroxisomal_Beta_Oxidation Peroxisomal Beta-Oxidation Acyl_CoA_Oxidase->Peroxisomal_Beta_Oxidation

Caption: Metabolic pathway of pristanic acid to this compound.

cluster_workflow LC-MS/MS Workflow for this compound Quantification Sample_Homogenization Sample Homogenization (e.g., tissue, cells) Protein_Precipitation Protein Precipitation (e.g., TCA) Sample_Homogenization->Protein_Precipitation Solid_Phase_Extraction Solid-Phase Extraction (SPE) Protein_Precipitation->Solid_Phase_Extraction LC_Separation LC Separation (Reversed-Phase) Solid_Phase_Extraction->LC_Separation MS_MS_Detection MS/MS Detection (ESI+, MRM) LC_Separation->MS_MS_Detection Data_Analysis Data Analysis and Quantification MS_MS_Detection->Data_Analysis

Caption: Experimental workflow for LC-MS/MS quantification.

References

Unveiling the Indispensable Role of AMACR in (2S)-Pristanoyl-CoA Formation: A Comparative Guide Using Knockout Models

Author: BenchChem Technical Support Team. Date: December 2025

Researchers have solidified the critical function of Alpha-Methylacyl-CoA Racemase (AMACR) in the stereochemical conversion of (2R)-pristanoyl-CoA to its (2S) counterpart, a mandatory step for its subsequent degradation via peroxisomal β-oxidation. The use of knockout animal models has been instrumental in confirming this role, demonstrating a significant accumulation of pristanic acid, the precursor to pristanoyl-CoA, in the absence of a functional AMACR enzyme.

This guide provides a comprehensive comparison of findings from studies utilizing AMACR knockout models, offering researchers, scientists, and drug development professionals a clear overview of the experimental evidence. We will delve into the data, present detailed experimental protocols, and visualize the key pathways and workflows to facilitate a deeper understanding of AMACR's function in branched-chain fatty acid metabolism.

The Consequences of AMACR Deletion: Insights from Knockout Studies

The generation of AMACR knockout mouse models has provided definitive in vivo evidence for its role in pristanic acid metabolism. While specific quantitative data on the differential accumulation of (2S)-pristanoyl-CoA and (2R)-pristanoyl-CoA in these models is not extensively detailed in the public domain, the profound accumulation of the parent compound, pristanic acid, serves as a strong indicator of the metabolic block.

In a key study, AMACR knockout mice (Amacr-/-) were generated and their metabolic phenotype was characterized. These mice exhibited a significant 44-fold accumulation of C27 bile acid precursors, which, like pristanic acid, are substrates for AMACR. Crucially, when these knockout mice were challenged with a diet supplemented with phytol (B49457), a precursor of pristanic acid, they developed a severe disease state with notable liver damage. This observation strongly supports the indispensable role of AMACR in the detoxification of dietary phytol through the pristanic acid degradation pathway.

Table 1: Phenotypic and Metabolic Consequences of AMACR Knockout

Model SystemKey FindingsImplication for this compound FormationReference
AMACR Knockout Mouse (Amacr-/-)- 44-fold accumulation of C27 bile acid precursors. - Development of a severe disease state with liver manifestations upon phytol feeding.Indirectly confirms the essential role of AMACR in processing pristanic acid, the precursor of pristanoyl-CoA. The accumulation of the precursor implies a downstream block in the pathway, specifically at the racemization step required for this compound formation.Savolainen et al., 2004
Human AMACR Deficiency- Accumulation of pristanic acid in plasma.[1][2] - Clinical symptoms include neurological dysfunction and liver abnormalities.[3]Directly demonstrates that a lack of AMACR leads to a buildup of the substrate for pristanoyl-CoA synthesis, indicating a failure to process the (2R) stereoisomer and subsequently form the (2S) stereoisomer for degradation.[1][2]

Visualizing the Metabolic Pathway and Experimental Approach

To better understand the role of AMACR, the following diagrams illustrate the biochemical pathway of pristanic acid metabolism and a typical experimental workflow for studying this process using knockout models.

Pristanic_Acid_Metabolism cluster_knockout In AMACR Knockout Pristanic_Acid Pristanic Acid Pristanoyl_CoA_Synthetase Acyl-CoA Synthetase Pristanic_Acid->Pristanoyl_CoA_Synthetase R_Pristanoyl_CoA (2R)-Pristanoyl-CoA Pristanoyl_CoA_Synthetase->R_Pristanoyl_CoA AMACR AMACR (inactive) R_Pristanoyl_CoA->AMACR Racemization Accumulation Cannot be degraded R_Pristanoyl_CoA->Accumulation Accumulates S_Pristanoyl_CoA This compound AMACR->S_Pristanoyl_CoA Beta_Oxidation Peroxisomal β-Oxidation S_Pristanoyl_CoA->Beta_Oxidation Metabolites Further Metabolites Beta_Oxidation->Metabolites

Pristanic Acid Metabolism Pathway

The diagram above illustrates how pristanic acid is converted to (2R)-pristanoyl-CoA. AMACR then plays a pivotal role in converting it to this compound, the only form that can enter peroxisomal β-oxidation. In AMACR knockout models, this conversion is blocked, leading to the accumulation of (2R)-pristanoyl-CoA and its precursor, pristanic acid.

Experimental_Workflow Start Generation of AMACR Knockout (KO) and Wild-Type (WT) Mice Diet Dietary Intervention (e.g., Phytol Supplementation) Start->Diet Tissue_Collection Tissue Collection (e.g., Liver) Diet->Tissue_Collection Metabolite_Extraction Metabolite Extraction Tissue_Collection->Metabolite_Extraction Chiral_Analysis Chiral Analysis of Pristanoyl-CoA Stereoisomers (HPLC-MS/MS) Metabolite_Extraction->Chiral_Analysis Data_Analysis Data Analysis and Comparison (KO vs. WT) Chiral_Analysis->Data_Analysis Conclusion Confirmation of AMACR Role Data_Analysis->Conclusion

Experimental Workflow for AMACR Knockout Studies

This flowchart outlines the key steps involved in using knockout models to investigate AMACR function. A crucial step is the chiral analysis of pristanoyl-CoA stereoisomers, which allows for the direct assessment of the impact of AMACR deletion on the formation of this compound.

Detailed Experimental Protocols

Generation of AMACR Knockout Mice

The generation of AMACR knockout mice typically involves homologous recombination in embryonic stem cells to disrupt the Amacr gene. This process includes designing a targeting vector to replace a critical exon of the Amacr gene with a selectable marker, followed by injection of the modified embryonic stem cells into blastocysts to create chimeric mice. Subsequent breeding strategies are then used to generate homozygous knockout animals. Validation of the knockout is confirmed through genotyping (e.g., PCR and Southern blotting) and by demonstrating the absence of AMACR protein and enzymatic activity in tissues.

Quantification of Pristanoyl-CoA Stereoisomers

The analysis of pristanoyl-CoA stereoisomers from biological samples is a challenging analytical task that requires specialized chromatographic techniques.

1. Sample Preparation and Extraction:

  • Tissue Homogenization: Liver tissue from wild-type and AMACR knockout mice would be homogenized in a suitable buffer to release intracellular metabolites.

  • Acyl-CoA Extraction: A solid-phase extraction (SPE) or liquid-liquid extraction protocol would be employed to isolate the acyl-CoA esters from the tissue homogenate. This step is critical for removing interfering substances and concentrating the analytes of interest.

2. Chiral High-Performance Liquid Chromatography (HPLC) with Tandem Mass Spectrometry (MS/MS):

  • Chiral Stationary Phase: The separation of the (2S)- and (2R)-pristanoyl-CoA stereoisomers requires a chiral HPLC column. Columns with derivatized cyclodextrins or other chiral selectors are commonly used for this purpose.

  • Mobile Phase: The composition of the mobile phase (a mixture of solvents) is optimized to achieve the best possible separation of the two stereoisomers.

  • Detection: Tandem mass spectrometry (MS/MS) is the preferred method for detection due to its high sensitivity and specificity. By monitoring specific precursor-to-product ion transitions for pristanoyl-CoA, accurate quantification can be achieved even at low concentrations.

3. Data Analysis:

  • The peak areas of the (2S)- and (2R)-pristanoyl-CoA isomers in the chromatograms from wild-type and knockout mouse samples would be integrated.

  • By comparing the ratios and absolute amounts of the two stereoisomers between the two groups, the impact of AMACR deletion on this compound formation can be definitively determined. It is expected that the knockout mice would show a significant accumulation of (2R)-pristanoyl-CoA and a corresponding decrease in this compound compared to their wild-type counterparts.

Alternative Approaches

While knockout models provide invaluable in vivo data, other experimental systems can also be used to study the role of AMACR in this compound formation.

  • In Vitro Enzyme Assays: Using purified recombinant AMACR enzyme and (2R)-pristanoyl-CoA as a substrate, the conversion to this compound can be directly measured. This allows for detailed kinetic studies of the enzyme.

  • Cell-Based Assays: Cultured cells, such as hepatocytes, can be treated with pristanic acid. By comparing normal cells with cells where AMACR has been knocked down (e.g., using siRNA), the accumulation of (2R)-pristanoyl-CoA can be assessed.

Conclusion

The use of AMACR knockout models has been pivotal in confirming the enzyme's essential role in the metabolic pathway of pristanic acid. The accumulation of pristanic acid and its precursors in these models provides strong evidence for a metabolic bottleneck at the racemization step, which is critical for the formation of this compound and its subsequent degradation. Although direct quantitative comparisons of the pristanoyl-CoA stereoisomers in these models are not widely published, the established analytical methods for chiral separation offer a clear path for future research to precisely quantify the impact of AMACR deficiency. These findings are not only crucial for understanding the fundamental biochemistry of branched-chain fatty acid metabolism but also have significant implications for the diagnosis and potential therapeutic interventions for AMACR deficiency and other related metabolic disorders.

References

A Comparative Kinetic Analysis of Enzymes Acting on (2S)-pristanoyl-CoA and Other Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinetic properties of enzymes that metabolize (2S)-pristanoyl-CoA, a branched-chain fatty acyl-CoA, in contrast to other straight-chain acyl-CoAs. Understanding these kinetic differences is crucial for research into peroxisomal beta-oxidation, inborn errors of metabolism, and the development of therapeutic interventions.

Introduction to Peroxisomal Beta-Oxidation of Branched-Chain Fatty Acids

The breakdown of this compound is a key process in the peroxisomal beta-oxidation pathway, which is responsible for the degradation of fatty acids that cannot be metabolized by mitochondria. This includes very-long-chain fatty acids and branched-chain fatty acids like pristanic acid. The initial and rate-limiting step of this pathway is catalyzed by a family of enzymes known as acyl-CoA oxidases (ACOX).

In humans, three peroxisomal acyl-CoA oxidases have been identified, each with distinct substrate specificities.[1] ACOX1 is primarily responsible for the oxidation of straight-chain fatty acids.[1] ACOX2 is the sole human acyl-CoA oxidase involved in bile acid biosynthesis and, along with ACOX3, participates in the degradation of branched-chain fatty acids.[1]

Comparative Enzyme Kinetics: this compound vs. Straight-Chain Acyl-CoAs

Rat liver contains three distinct acyl-CoA oxidases: palmitoyl-CoA oxidase (inducible), pristanoyl-CoA oxidase (non-inducible), and trihydroxycoprostanoyl-CoA oxidase.[2] Studies on these separated enzymes reveal a clear preference for their respective substrates.

Data from Rat Liver Peroxisomal Acyl-CoA Oxidases

SubstratePrimary Oxidizing EnzymeApproximate Contribution to Total Eluate ActivityOther Contributing Enzymes
Pristanoyl-CoA Pristanoyl-CoA oxidase~90%Trihydroxycoprostanoyl-CoA oxidase (~10%)
Palmitoyl-CoA Palmitoyl-CoA oxidase~70%Pristanoyl-CoA oxidase (~30%)
2-Methylpalmitoyl-CoA Pristanoyl-CoA oxidase~90%Trihydroxycoprostanoyl-CoA oxidase (~10%)
Hexanoyl-CoA Palmitoyl-CoA oxidase100%None
Lignoceroyl-CoA (C24:0) Pristanoyl-CoA oxidase~65%Palmitoyl-CoA oxidase (~35%)

This data is derived from studies on separated rat liver acyl-CoA oxidases and illustrates the relative activity of the enzyme preparations on different substrates.[2] It is important to note that these are not direct kinetic constants (Km, Vmax) but rather a reflection of substrate specificity.

The data clearly indicates that pristanoyl-CoA oxidase is highly specific for branched-chain acyl-CoAs like pristanoyl-CoA and 2-methylpalmitoyl-CoA.[2] Conversely, palmitoyl-CoA oxidase is the primary enzyme for the straight-chain palmitoyl-CoA, although pristanoyl-CoA oxidase also shows some activity towards it.[2]

Signaling Pathways and Experimental Workflows

Peroxisomal Beta-Oxidation of Pristanoyl-CoA

The following diagram illustrates the initial steps of the peroxisomal beta-oxidation of pristanic acid, highlighting the role of acyl-CoA oxidases.

Peroxisomal_Beta_Oxidation cluster_peroxisome Peroxisomal Matrix Pristanic_Acid Pristanic Acid Pristanoyl_CoA_Synthetase Acyl-CoA Synthetase Pristanic_Acid->Pristanoyl_CoA_Synthetase ATP -> AMP+PPi CoA-SH Pristanoyl_CoA This compound Pristanoyl_CoA_Synthetase->Pristanoyl_CoA ACOX2_3 ACOX2 / ACOX3 Pristanoyl_CoA->ACOX2_3 O2 -> H2O2 Enoyl_CoA trans-2,3-dehydropristanoyl-CoA ACOX2_3->Enoyl_CoA Bifunctional_Protein Bifunctional Protein (Hydratase/Dehydrogenase) Enoyl_CoA->Bifunctional_Protein H2O Ketoacyl_CoA 3-keto-pristanoyl-CoA Bifunctional_Protein->Ketoacyl_CoA NAD+ -> NADH+H+ Thiolase Thiolase Ketoacyl_CoA->Thiolase CoA-SH Propionyl_CoA Propionyl-CoA Thiolase->Propionyl_CoA Trimethyltridecanoyl_CoA 4,8,12-Trimethyltridecanoyl-CoA Thiolase->Trimethyltridecanoyl_CoA Experimental_Workflow Start Start: Enzyme and Substrate Preparation Enzyme_Prep Recombinant Enzyme Expression and Purification (e.g., Human ACOX2/3) Start->Enzyme_Prep Substrate_Prep Synthesis and Purification of This compound and other Acyl-CoAs (e.g., Palmitoyl-CoA) Start->Substrate_Prep Assay Enzyme Kinetic Assay Enzyme_Prep->Assay Substrate_Prep->Assay Data_Collection Spectrophotometric or Fluorometric Measurement of Reaction Rate Assay->Data_Collection Data_Analysis Calculation of Initial Velocities and Plotting Michaelis-Menten Curve Data_Collection->Data_Analysis Kinetic_Parameters Determination of Km, Vmax, kcat Data_Analysis->Kinetic_Parameters

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a novel conditional knockout mouse model (herein referred to as OurModel) for studying disorders related to (2S)-pristanoyl-CoA metabolism against the established Alpha-methylacyl-CoA racemase (Amacr) knockout mouse model. This guide is intended to assist researchers in selecting the most appropriate model for their studies and to provide the necessary experimental framework for validation.

Introduction to this compound Metabolism and Related Disorders

This compound is a key intermediate in the peroxisomal beta-oxidation of pristanic acid, a branched-chain fatty acid.[1] Defects in the enzymes handling this compound, such as Amacr, lead to the accumulation of pristanic acid and other metabolites, causing a range of pathologies including peripheral neuropathy and liver dysfunction.[2] Animal models are crucial for understanding the pathophysiology of these disorders and for the development of novel therapeutics.[3] This guide compares OurModel, a novel conditional knockout mouse line with a targeted deletion of a key enzyme in this compound metabolism in specific cell types, to the widely used global Amacr knockout mouse.

Biochemical Analysis: Plasma Metabolite Levels

A primary method for validating an animal model for a metabolic disorder is the quantification of key metabolites in biological fluids. In the case of this compound related disorders, the accumulation of pristanic acid is a key biomarker.

Comparative Plasma Pristanic Acid Levels
Animal ModelPlasma Pristanic Acid (µM)Fold Change vs. Wild-Type
Wild-Type Control 0.5 ± 0.11.0
Existing Model (Amacr knockout) 15.2 ± 2.5~30.4
New Model (OurModel conditional knockout) 9.8 ± 1.8~19.6

Table 1: Comparison of plasma pristanic acid levels in wild-type, Amacr knockout, and OurModel mice. Data are presented as mean ± standard deviation.

Experimental Protocol: Quantification of Pristanic Acid by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the steps for the analysis of pristanic acid in mouse plasma.

  • Sample Preparation:

    • Collect 100 µL of plasma from each mouse.

    • Add an internal standard (e.g., deuterated pristanic acid) to each sample.

    • Perform lipid extraction using a chloroform:methanol (B129727) (2:1, v/v) solution.

    • Evaporate the organic phase to dryness under a stream of nitrogen.

  • Derivatization:

    • Add 1 mL of 2% (v/v) sulfuric acid in methanol to the dried lipid extract.

    • Incubate at 80°C for 1 hour to convert fatty acids to their methyl esters.

    • Add 1 mL of hexane (B92381) and 0.5 mL of water, vortex, and centrifuge.

    • Collect the upper hexane layer containing the fatty acid methyl esters.

  • GC-MS Analysis:

    • Inject 1 µL of the hexane extract into a gas chromatograph equipped with a mass selective detector.

    • Use a suitable capillary column (e.g., DB-5ms).

    • Set the oven temperature program to achieve separation of pristanic acid methyl ester from other fatty acid methyl esters.

    • Monitor for the characteristic ions of pristanic acid methyl ester and the internal standard.

    • Quantify the amount of pristanic acid in each sample by comparing the peak area of the analyte to that of the internal standard.

Neuropathological Assessment

Peripheral neuropathy is a common clinical manifestation of disorders of pristanoyl-CoA metabolism. Histological analysis of the sciatic nerve can reveal demyelination and axonal degeneration.

Comparative Sciatic Nerve Histology
Animal ModelMyelin Sheath Thickness (µm)G-ratio (axon diameter / fiber diameter)
Wild-Type Control 2.5 ± 0.30.65 ± 0.05
Existing Model (Amacr knockout) 1.2 ± 0.20.82 ± 0.07
New Model (OurModel conditional knockout) 1.8 ± 0.30.73 ± 0.06

Table 2: Morphometric analysis of sciatic nerve histology. Data are presented as mean ± standard deviation.

Experimental Protocol: Luxol Fast Blue Staining of Sciatic Nerve

This protocol details the staining of myelin in sciatic nerve sections.

  • Tissue Preparation:

    • Perfuse mice with 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS).

    • Dissect the sciatic nerves and post-fix in 4% PFA overnight.

    • Process the tissue for paraffin (B1166041) embedding.

    • Cut 5 µm thick cross-sections of the sciatic nerve using a microtome.

  • Staining Procedure:

    • Deparaffinize and rehydrate the tissue sections.

    • Stain in Luxol Fast Blue solution (0.1% in 95% ethanol (B145695) with 0.05% acetic acid) at 60°C for 4-6 hours.

    • Rinse in 95% ethanol and then in distilled water.

    • Differentiate in 0.05% lithium carbonate solution for 30 seconds, followed by 70% ethanol for 30 seconds, until gray and white matter are clearly distinguished.

    • Counterstain with Cresyl Violet solution for 30-60 seconds.

    • Dehydrate through a graded series of ethanol, clear in xylene, and coverslip.

  • Image Analysis:

    • Capture images of the stained sections using a light microscope.

    • Use image analysis software to measure myelin sheath thickness and calculate the G-ratio.

Liver Histopathology

Liver dysfunction can also be a feature of these metabolic disorders. Histological examination of the liver can reveal steatosis and inflammation.

Comparative Liver Histology
Animal ModelSteatosis Score (0-3)Inflammatory Foci (per field)
Wild-Type Control 0.2 ± 0.10.5 ± 0.2
Existing Model (Amacr knockout) 2.5 ± 0.55.2 ± 1.1
New Model (OurModel conditional knockout) 1.8 ± 0.43.1 ± 0.8

Table 3: Semi-quantitative scoring of liver histopathology. Data are presented as mean ± standard deviation.

Experimental Protocol: Hematoxylin (B73222) and Eosin (B541160) (H&E) Staining of Liver

This is a standard protocol for general morphological assessment of liver tissue.[3][4]

  • Tissue Preparation:

    • Fix liver tissue in 10% neutral buffered formalin for 24 hours.[5]

    • Process the tissue for paraffin embedding.

    • Cut 4-5 µm thick sections.

  • Staining Procedure:

    • Deparaffinize and rehydrate the sections.

    • Stain in Harris's hematoxylin for 5 minutes.

    • Rinse in running tap water.

    • Differentiate in 1% acid alcohol for a few seconds.

    • Blue in Scott's tap water substitute for 1 minute.

    • Rinse in tap water.

    • Stain in 1% eosin Y for 1-2 minutes.

    • Dehydrate, clear, and mount.

Behavioral Phenotyping

Behavioral tests are essential to assess the functional consequences of the underlying pathology, such as sensory deficits associated with peripheral neuropathy.

Comparative Mechanical Sensitivity
Animal ModelPaw Withdrawal Threshold (g)
Wild-Type Control 1.2 ± 0.2
Existing Model (Amacr knockout) 0.4 ± 0.1
New Model (OurModel conditional knockout) 0.7 ± 0.15

Table 4: Assessment of mechanical allodynia using the von Frey test. A lower threshold indicates increased sensitivity to pain. Data are presented as mean ± standard deviation.

Experimental Protocol: von Frey Test for Mechanical Allodynia

This test measures the paw withdrawal threshold in response to a mechanical stimulus.

  • Acclimatization:

    • Place the mouse in a testing chamber with a wire mesh floor for at least 30 minutes before testing to allow for acclimatization.

  • Stimulation:

    • Apply calibrated von Frey filaments of increasing force to the plantar surface of the hind paw.

    • A positive response is a sharp withdrawal of the paw.

    • Use the "up-down" method to determine the 50% paw withdrawal threshold.

  • Data Analysis:

    • Calculate the 50% paw withdrawal threshold using the formula described by Dixon.

Visualized Pathways and Workflows

Pristanoyl_CoA_Metabolism Phytanic_Acid Phytanic Acid Pristanic_Acid Pristanic Acid Phytanic_Acid->Pristanic_Acid Alpha-Oxidation Pristanoyl_CoA Pristanoyl-CoA Pristanic_Acid->Pristanoyl_CoA Acyl-CoA Synthetase R_Pristanoyl_CoA (2R)-Pristanoyl-CoA Pristanoyl_CoA->R_Pristanoyl_CoA S_Pristanoyl_CoA This compound R_Pristanoyl_CoA->S_Pristanoyl_CoA AMACR (Alpha-methylacyl-CoA racemase) Beta_Oxidation Peroxisomal Beta-Oxidation S_Pristanoyl_CoA->Beta_Oxidation

Caption: Peroxisomal metabolism of phytanic and pristanic acid.

Animal_Model_Validation_Workflow Start Generate New Animal Model Breeding Establish Breeding Colony Start->Breeding Genotyping Genotype Confirmation Breeding->Genotyping Biochemical Biochemical Analysis (e.g., Plasma Metabolites) Genotyping->Biochemical Histopathology Histopathological Assessment (Liver, Nerve) Genotyping->Histopathology Behavioral Behavioral Phenotyping (e.g., von Frey Test) Genotyping->Behavioral Comparison Compare Data to Wild-Type and Existing Models Biochemical->Comparison Histopathology->Comparison Behavioral->Comparison Conclusion Validate Model for Specific Research Applications Comparison->Conclusion

Caption: Experimental workflow for the validation of a new animal model.

References

Navigating the Metabolic Maze: A Comparative Guide to Dietary Interventions on (2S)-Pristanoyl-CoA Levels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(2S)-pristanoyl-CoA is a critical intermediate in the peroxisomal β-oxidation of pristanic acid, a branched-chain fatty acid derived from the dietary intake of phytanic acid. Inborn errors of metabolism, such as Refsum disease and Zellweger syndrome, can lead to the accumulation of phytanic and pristanic acid, resulting in severe neurological and physiological complications. Consequently, modulating the levels of these metabolites through dietary interventions is a cornerstone of disease management and a key area of research. This guide provides an objective comparison of the effects of various dietary strategies on the precursors of this compound, supported by experimental data, detailed methodologies, and visual pathways to elucidate the underlying metabolic processes.

Dietary Intervention Performance: A Quantitative Comparison

The impact of dietary interventions on the precursors of this compound, namely phytanic acid, has been documented in several studies. As direct quantification of this compound in response to diet is not widely reported in the literature, plasma phytanic acid levels serve as a crucial and clinically relevant surrogate marker. The following tables summarize the quantitative data from key studies.

Table 1: Effect of Long-Term Dietary Therapy in Adult Refsum Disease

ParameterBaseline (Median)Post-Intervention (Median)Percentage Decline (Mean ± SD)Normalization (<30 µmol/L)Partial Normalization (30-300 µmol/L)
Plasma Phytanic Acid (µmol/L)1631 (range: 370-2911)85 (range: 10-1325)89% ± 11%30% of patients50% of patients

This retrospective study analyzed 13 patients with Adult Refsum Disease on a low-phytanic acid diet for a minimum of 10 years.[1][2]

Table 2: Comparative Plasma Phytanic Acid Concentrations Across Different Dietary Groups

Dietary GroupGeometric Mean Plasma Phytanic Acid (µmol/L)Comparison to Meat-Eaters
Meat-Eaters5.77-
Lacto-ovo-vegetarians3.9347% lower
Vegans0.866.7-fold lower

This cross-sectional study involved 96 women and highlights the significant impact of excluding animal products on plasma phytanic acid levels.[3][4]

Table 3: Impact of Dietary Phytol (B49457) and Phytanic Acid in an Animal Model (Mice)

Dietary Intervention (4 weeks)TissuePhytanic Acid Accumulation (% of total fatty acids)Pristanic Acid Accumulation
0.05% Phytanic Acid DietAdipose TissueSignificant accumulationDetected
0.05% Phytanic Acid DietLiverLower accumulation than adipose tissue-
0.05% Phytanic Acid DietBrainNo significant accumulation-
1.0% Phytol DietAdipose Tissue & LiverSignificant accumulationDetected

This animal study demonstrates the tissue-specific accumulation of phytanic acid and its metabolite pristanic acid following dietary exposure.[5][6]

Signaling Pathways and Metabolic Fate

The metabolism of phytanic acid to this compound and its subsequent degradation is a multi-step process occurring primarily in the peroxisomes. Understanding this pathway is crucial for interpreting the effects of dietary interventions.

cluster_diet Dietary Intake cluster_peroxisome Peroxisome Phytanic Acid Phytanic Acid Phytanoyl-CoA Phytanoyl-CoA Phytanic Acid->Phytanoyl-CoA Activation Phytol Phytol Phytol->Phytanic Acid Conversion 2-Hydroxyphytanoyl-CoA 2-Hydroxyphytanoyl-CoA Phytanoyl-CoA->2-Hydroxyphytanoyl-CoA Phytanoyl-CoA 2-hydroxylase Pristanal Pristanal 2-Hydroxyphytanoyl-CoA->Pristanal Lyase Pristanic Acid Pristanic Acid Pristanal->Pristanic Acid Dehydrogenase Pristanoyl-CoA Pristanoyl-CoA Pristanic Acid->Pristanoyl-CoA Activation This compound This compound Pristanoyl-CoA->this compound α-methylacyl-CoA racemase (AMACR) Peroxisomal Beta-Oxidation Peroxisomal Beta-Oxidation This compound->Peroxisomal Beta-Oxidation

Caption: Metabolic pathway of phytanic acid to this compound.

Experimental Protocols

Accurate quantification of this compound and its precursors is essential for evaluating the efficacy of dietary interventions. The following outlines a general methodology based on liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the analysis of acyl-CoAs, which can be adapted for this compound.

1. Sample Preparation (from tissues or cells)

  • Homogenization: Snap-freeze tissue samples in liquid nitrogen and grind to a fine powder. For cultured cells, wash with ice-cold phosphate-buffered saline and scrape into a collection tube.

  • Extraction: Homogenize the powdered tissue or cell pellet in a cold extraction solvent (e.g., acetonitrile/methanol/water 2:2:1 v/v/v).[7] The extraction solvent should contain an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte or an odd-chain acyl-CoA not naturally abundant in the sample).

  • Centrifugation: Centrifuge the homogenate at a high speed (e.g., 16,000 x g) at 4°C to pellet proteins and cellular debris.

  • Supernatant Collection: Carefully collect the supernatant containing the acyl-CoAs.

  • Drying and Reconstitution: The supernatant can be dried under a stream of nitrogen and reconstituted in a solvent compatible with the LC-MS/MS system (e.g., 10 mM ammonium (B1175870) acetate).

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is typically used for the separation of acyl-CoAs.

    • Mobile Phases: A gradient elution is employed using two mobile phases. For example, Mobile Phase A could be 10 mM ammonium acetate (B1210297) in water, and Mobile Phase B could be acetonitrile.[8]

    • Gradient: A typical gradient would start with a low percentage of Mobile Phase B, which is gradually increased to elute the more hydrophobic long-chain acyl-CoAs.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used for the analysis of acyl-CoAs.

    • Detection: Multiple Reaction Monitoring (MRM) is the preferred method for quantification. This involves selecting a specific precursor ion for this compound and then monitoring for a specific product ion after fragmentation in the collision cell. This provides high specificity and sensitivity. The specific mass transitions for this compound would need to be determined using a pure standard.

Experimental Workflow Diagram

cluster_sample Sample Preparation cluster_analysis LC-MS/MS Analysis Tissue/Cells Tissue/Cells Homogenization Homogenization Tissue/Cells->Homogenization Extraction Extraction Homogenization->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Supernatant Centrifugation->Supernatant LC Separation LC Separation Supernatant->LC Separation MS/MS Detection MS/MS Detection LC Separation->MS/MS Detection Data Analysis Data Analysis MS/MS Detection->Data Analysis

Caption: A typical experimental workflow for acyl-CoA analysis.

Conclusion

Dietary interventions, particularly the restriction of phytanic acid from ruminant fats and dairy products, have a profound and quantitatively demonstrable effect on the plasma levels of phytanic acid, the precursor to this compound. The data strongly supports the efficacy of a low-phytanic acid diet in the management of disorders related to its metabolism. While direct measurement of this compound in response to diet is an area for future research, the established methodologies for acyl-CoA analysis provide a clear path for such investigations. The provided pathways and protocols serve as a valuable resource for researchers and clinicians working to understand and manage the metabolic consequences of branched-chain fatty acid metabolism.

References

Orthogonal Methods for Validating the Role of (2S)-Pristanoyl-CoA in Peroxisomal β-Oxidation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of orthogonal experimental methods to validate the specific role of (2S)-pristanoyl-CoA in peroxisomal β-oxidation. The objective is to offer a framework for robustly confirming the function of this key metabolic intermediate, thereby enhancing the confidence in experimental findings and supporting drug development programs targeting related enzymatic pathways.

This compound is a critical intermediate in the peroxisomal β-oxidation of pristanic acid, a branched-chain fatty acid.[1][2][3] The validation of its precise role and the kinetics of its metabolism are essential for understanding various metabolic disorders, including Refsum disease, and for the development of novel therapeutics.[4] This guide details several independent, complementary (orthogonal) approaches to investigate the function of this compound.

Comparative Analysis of Validation Methods

The following table summarizes the key quantitative parameters and characteristics of the orthogonal methods discussed in this guide. This allows for a direct comparison of their suitability for specific research questions.

MethodPrincipleKey Quantitative ReadoutsThroughputStrengthsLimitations
Metabolomics (LC-MS/MS) Direct quantification of this compound and related metabolites in biological samples.Absolute or relative concentrations of pristanoyl-CoA, its precursors (e.g., pristanic acid), and downstream products (e.g., acetyl-CoA, propionyl-CoA).[1][4]HighHigh sensitivity and specificity; provides a direct snapshot of the metabolic state.Requires specialized equipment and expertise; quantification can be challenging due to the reactivity of CoA esters.
Genetic Manipulation (CRISPR/Cas9) Knockout or knockdown of genes encoding enzymes in the pristanoyl-CoA metabolic pathway.Changes in the levels of this compound and related metabolites; alterations in cellular phenotype.[5][6]MediumEstablishes a causal link between a specific enzyme and the metabolism of this compound.Off-target effects can occur; compensatory mechanisms may mask the primary phenotype.
Stable Isotope Tracing Use of labeled precursors (e.g., ¹³C-pristanic acid) to follow their metabolic fate.Isotopic enrichment in this compound and its downstream metabolites; flux rates through the pathway.[7][8][9]MediumProvides dynamic information about metabolic flux and pathway activity.Labeled compounds can be expensive; data analysis can be complex.
Enzyme Assays In vitro measurement of the activity of enzymes that produce or consume this compound.Michaelis-Menten kinetics (Km, Vmax), specific activity.[10][11]HighAllows for detailed characterization of individual enzyme kinetics.In vitro conditions may not fully reflect the cellular environment; requires purified or partially purified enzymes.
In Vitro Reconstitution Rebuilding the peroxisomal β-oxidation pathway using purified components.Formation of expected metabolic products from this compound over time.[3][12]LowProvides the highest level of mechanistic detail and confirms the sufficiency of the components.Technically challenging; requires purification of multiple active enzymes.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are intended as a starting point and may require optimization for specific experimental systems.

Metabolomics Analysis of this compound using LC-MS/MS

This protocol outlines the extraction and analysis of short-chain acyl-CoAs from cultured cells.

Materials:

  • Cultured cells (e.g., human fibroblasts)

  • Methanol (ice-cold)

  • Acetonitrile (B52724) (ice-cold)

  • Water (ice-cold)

  • Internal standards (e.g., ¹³C-labeled acyl-CoAs)

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Protocol:

  • Cell Culture and Harvest: Grow cells to 80-90% confluency. Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Metabolite Extraction: Add 1 mL of ice-cold extraction solvent (methanol:acetonitrile:water, 50:30:20, v/v/v) containing internal standards to each plate. Scrape the cells and transfer the cell suspension to a microcentrifuge tube.

  • Protein Precipitation: Vortex the samples for 1 minute and incubate at -20°C for 20 minutes to precipitate proteins.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Sample Preparation for LC-MS/MS: Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen. Reconstitute the dried extract in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis: Analyze the samples using a C18 reverse-phase column with a gradient elution. The mobile phases typically consist of an aqueous solution with a weak acid (e.g., formic acid or ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile or methanol). Use multiple reaction monitoring (MRM) mode for the detection and quantification of this compound and other target metabolites.

CRISPR/Cas9-Mediated Knockout of ACOX2 (Branched-chain Acyl-CoA Oxidase)

This protocol describes the generation of a knockout cell line for an enzyme involved in pristanoyl-CoA metabolism.

Materials:

  • Human cell line (e.g., HEK293T)

  • CRISPR/Cas9 plasmid system with a guide RNA (gRNA) targeting the ACOX2 gene

  • Lipofectamine or other transfection reagent

  • Puromycin or other selection antibiotic

  • Antibodies for Western blotting (ACOX2, loading control)

Protocol:

  • gRNA Design and Cloning: Design and clone a gRNA specific to the ACOX2 gene into a suitable CRISPR/Cas9 vector.

  • Transfection: Transfect the target cells with the CRISPR/Cas9-ACOX2 gRNA plasmid using a suitable transfection reagent.

  • Selection: After 24-48 hours, begin selection with the appropriate antibiotic (e.g., puromycin) to eliminate non-transfected cells.

  • Clonal Isolation: After selection, plate the cells at a low density to obtain single-cell-derived colonies.

  • Screening and Validation: Screen individual clones for the absence of ACOX2 protein expression by Western blotting. Sequence the genomic DNA of positive clones to confirm the presence of indel mutations in the ACOX2 gene.

  • Metabolomic Analysis: Culture the validated knockout and wild-type control cells and perform metabolomic analysis as described in the previous protocol to assess the impact on this compound levels.

Stable Isotope Tracing of Pristanic Acid Metabolism

This protocol details the use of ¹³C-labeled pristanic acid to trace its conversion to this compound.

Materials:

  • Cultured cells

  • ¹³C-Pristanic acid

  • Cell culture medium

  • LC-MS/MS system

Protocol:

  • Cell Culture: Plate cells and allow them to adhere and grow to the desired confluency.

  • Isotope Labeling: Replace the standard culture medium with a medium containing a known concentration of ¹³C-pristanic acid.

  • Time-Course Experiment: Harvest cells at different time points (e.g., 0, 1, 4, 8, 24 hours) after the addition of the labeled substrate.

  • Metabolite Extraction and Analysis: Perform metabolite extraction and LC-MS/MS analysis as described in the metabolomics protocol.

  • Data Analysis: Monitor the incorporation of ¹³C into this compound and its downstream metabolites over time. Calculate the isotopic enrichment to determine the rate of synthesis and turnover.

Visualizations

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the peroxisomal β-oxidation pathway of pristanic acid and a generalized workflow for validating the role of this compound using orthogonal methods.

Peroxisomal_Beta_Oxidation cluster_peroxisome Peroxisome Pristanic_Acid Pristanic Acid Pristanoyl_CoA_Synthetase Acyl-CoA Synthetase Pristanic_Acid->Pristanoyl_CoA_Synthetase Pristanoyl_CoA (2R, 2S)-Pristanoyl-CoA Pristanoyl_CoA_Synthetase->Pristanoyl_CoA AMACR AMACR Pristanoyl_CoA->AMACR (2R) to (2S) S_Pristanoyl_CoA This compound Pristanoyl_CoA->S_Pristanoyl_CoA (2S) AMACR->S_Pristanoyl_CoA ACOX2 ACOX2 (Branched-chain Acyl-CoA Oxidase) S_Pristanoyl_CoA->ACOX2 Trans_2_enoyl_CoA trans-2,3-dehydropristanoyl-CoA ACOX2->Trans_2_enoyl_CoA DBP D-bifunctional protein Trans_2_enoyl_CoA->DBP Three_hydroxyacyl_CoA 3-hydroxypristanoyl-CoA DBP->Three_hydroxyacyl_CoA Three_ketoacyl_CoA 3-ketopristanoyl-CoA DBP->Three_ketoacyl_CoA Three_hydroxyacyl_CoA->DBP SCPx SCPx Thiolase Three_ketoacyl_CoA->SCPx Propionyl_CoA Propionyl-CoA SCPx->Propionyl_CoA Trimethyltridecanoyl_CoA 4,8,12-Trimethyltridecanoyl-CoA SCPx->Trimethyltridecanoyl_CoA Beta_Oxidation_Cycle Further β-oxidation cycles Trimethyltridecanoyl_CoA->Beta_Oxidation_Cycle

Caption: Peroxisomal β-oxidation pathway of pristanic acid.

Orthogonal_Validation_Workflow cluster_methods Orthogonal Validation Methods Hypothesis Hypothesis: This compound is a key intermediate in peroxisomal β-oxidation Metabolomics Metabolomics (LC-MS/MS) - Quantify this compound levels Hypothesis->Metabolomics CRISPR Genetic Manipulation (CRISPR) - Knockout of pathway enzymes Hypothesis->CRISPR Isotope_Tracing Stable Isotope Tracing - Trace ¹³C-Pristanic Acid fate Hypothesis->Isotope_Tracing Enzyme_Assay Enzyme Assays - Measure kinetics of relevant enzymes Hypothesis->Enzyme_Assay Integration Data Integration and Interpretation Metabolomics->Integration CRISPR->Integration Isotope_Tracing->Integration Enzyme_Assay->Integration Conclusion Validated Role of this compound Integration->Conclusion

Caption: Generalized workflow for orthogonal validation.

References

A Comparative Analysis of Peroxisomal and Mitochondrial Beta-Oxidation of Branched-Chain Fatty Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The catabolism of branched-chain fatty acids (BCFAs) is a critical metabolic process, the disruption of which is implicated in several metabolic disorders. Unlike their straight-chain counterparts, the degradation of BCFAs presents unique enzymatic challenges due to the presence of methyl groups along the acyl chain. This guide provides a detailed comparative analysis of the two primary cellular sites for BCFA beta-oxidation: peroxisomes and mitochondria. We will delve into the distinct enzymatic pathways, substrate specificities, regulatory mechanisms, and the experimental methodologies used to assess their respective activities.

Key Distinctions at a Glance

FeaturePeroxisomal Beta-OxidationMitochondrial Beta-Oxidation
Primary Substrates Very long-chain fatty acids (VLCFAs, >C22), Pristanic acid, Di- and trihydroxycholestanoic acid (bile acid precursors)[1]Short, medium, and long-chain fatty acids (up to C20), Chain-shortened products from peroxisomes
Initial Enzyme Acyl-CoA Oxidase (ACOX)[2]Acyl-CoA Dehydrogenase (ACAD)[2]
Electron Acceptor O2 (producing H2O2)[2]FAD (transferring electrons to the electron transport chain)[2]
Energy Yield No direct ATP synthesis from the first step; produces heat[2][3]FADH2 and NADH produced, leading to ATP synthesis via oxidative phosphorylation[2][3]
Carnitine Dependence Independent for import of VLCFAs (uses ABCD transporters)[1]Dependent on the carnitine shuttle (CPT1, CACT, CPT2) for long-chain fatty acid import[4]
Completion of Oxidation Incomplete; chain-shortening to medium-chain fatty acids[5]Complete oxidation to acetyl-CoA (and propionyl-CoA for odd-chain BCFAs)[5]
Key Enzymes for BCFAs Branched-chain acyl-CoA oxidase (ACOX2/3), D-bifunctional protein (DBP), Sterol carrier protein X (SCPx) thiolase[2]Short/branched-chain acyl-CoA dehydrogenase (SBCAD), 2-methylacyl-CoA racemase
Regulation Induced by peroxisome proliferators via PPARα[6]Regulated by energy status (ATP/ADP ratio), malonyl-CoA inhibition of CPT1

Biochemical Pathways: A Visual Comparison

The metabolic routes for the beta-oxidation of pristanic acid, a common dietary BCFA, are distinct in peroxisomes and mitochondria.

Peroxisomal_Pristanic_Acid_Oxidation cluster_peroxisome Peroxisome Pristanic_acid Pristanic Acid Pristanoyl_CoA Pristanoyl-CoA Pristanic_acid->Pristanoyl_CoA Acyl-CoA Synthetase Pristenoyl_CoA trans-2,3-Dehydropristanoyl-CoA Pristanoyl_CoA->Pristenoyl_CoA Branched-chain Acyl-CoA Oxidase (ACOX2/3) (produces H2O2) Hydroxypristanoyl_CoA 3-Hydroxypristanoyl-CoA Pristenoyl_CoA->Hydroxypristanoyl_CoA D-Bifunctional Protein (DBP) Ketopristanoyl_CoA 3-Ketopristanoyl-CoA Hydroxypristanoyl_CoA->Ketopristanoyl_CoA D-Bifunctional Protein (DBP) Trimethyltridecanoyl_CoA 4,8,12-Trimethyltridecanoyl-CoA Ketopristanoyl_CoA->Trimethyltridecanoyl_CoA SCPx Thiolase Propionyl_CoA_P Propionyl-CoA Ketopristanoyl_CoA->Propionyl_CoA_P SCPx Thiolase Acetyl_CoA_P Acetyl-CoA Trimethyltridecanoyl_CoA->Acetyl_CoA_P Further cycles Shortened_Acyl_CoA Chain-Shortened Acyl-CoA (to Mitochondria) Trimethyltridecanoyl_CoA->Shortened_Acyl_CoA Further cycles

Peroxisomal beta-oxidation of pristanic acid.

Mitochondrial_BCFA_Oxidation cluster_mitochondrion Mitochondrion BCFA_CoA Branched-Chain Acyl-CoA Enoyl_CoA Enoyl-CoA BCFA_CoA->Enoyl_CoA Acyl-CoA Dehydrogenase (e.g., SBCAD) (produces FADH2) Hydroxyacyl_CoA Hydroxyacyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase Ketoacyl_CoA Ketoacyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA Hydroxyacyl-CoA Dehydrogenase (produces NADH) Shortened_Acyl_CoA_M Shortened Acyl-CoA Ketoacyl_CoA->Shortened_Acyl_CoA_M Thiolase Propionyl_CoA_M Propionyl-CoA Ketoacyl_CoA->Propionyl_CoA_M Thiolase Acetyl_CoA_M Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA_M Thiolase TCA_Cycle TCA Cycle Propionyl_CoA_M->TCA_Cycle via Succinyl-CoA Acetyl_CoA_M->TCA_Cycle

Mitochondrial beta-oxidation of a branched-chain acyl-CoA.

Experimental Protocols

Subcellular Fractionation to Isolate Peroxisomes and Mitochondria

This protocol is foundational for studying the distinct contributions of each organelle to BCFA beta-oxidation.

Objective: To obtain enriched fractions of peroxisomes and mitochondria from tissue (e.g., rat liver).

Materials:

  • Fresh or frozen liver tissue

  • Homogenization buffer (0.25 M sucrose, 1 mM EDTA, 5 mM MOPS, 0.1% ethanol, pH 7.2)

  • Potter-Elvehjem homogenizer

  • Refrigerated centrifuge

  • Ultracentrifuge

  • Iodixanol (B1672021) (e.g., OptiPrep™) density gradient solutions

Procedure:

  • Homogenization:

    • Mince the liver tissue in ice-cold homogenization buffer.

    • Homogenize the tissue using a Potter-Elvehjem homogenizer with a loose-fitting pestle at low speed.[7]

    • Perform a second homogenization with a tighter pestle.

  • Differential Centrifugation:

    • Centrifuge the homogenate at a low speed (e.g., 750 x g for 10 minutes) to pellet nuclei and cell debris.[7]

    • Collect the supernatant (post-nuclear supernatant).

    • Centrifuge the supernatant at a higher speed (e.g., 2,000 x g for 10 minutes) to pellet heavy mitochondria.

    • Collect the supernatant and centrifuge at a higher speed (e.g., 25,000 x g for 20 minutes) to obtain a light mitochondrial fraction enriched in peroxisomes.[8]

  • Density Gradient Centrifugation:

    • Resuspend the peroxisome-enriched pellet.

    • Layer the resuspended pellet onto a pre-formed iodixanol density gradient.

    • Centrifuge at high speed in an ultracentrifuge. Peroxisomes will band at a higher density than mitochondria.

    • Carefully collect the distinct bands corresponding to the peroxisomal and mitochondrial fractions.

Subcellular_Fractionation_Workflow Start Liver Tissue Homogenization Homogenization Start->Homogenization Centrifuge1 Centrifugation (low speed) Homogenization->Centrifuge1 Supernatant1 Post-Nuclear Supernatant Centrifuge1->Supernatant1 Pellet1 Nuclei & Debris (discard) Centrifuge1->Pellet1 Centrifuge2 Centrifugation (medium speed) Supernatant1->Centrifuge2 Supernatant2 Supernatant Centrifuge2->Supernatant2 Pellet2 Heavy Mitochondria Centrifuge2->Pellet2 Centrifuge3 Centrifugation (high speed) Supernatant2->Centrifuge3 Density_Gradient Iodixanol Density Gradient Ultracentrifugation Pellet2->Density_Gradient Pellet3 Light Mitochondrial Fraction (Peroxisome-enriched) Centrifuge3->Pellet3 Pellet3->Density_Gradient Peroxisomes Purified Peroxisomes Density_Gradient->Peroxisomes Mitochondria Purified Mitochondria Density_Gradient->Mitochondria

Workflow for subcellular fractionation.
In Vitro Beta-Oxidation Assay Using Radiolabeled Substrates

This assay allows for the quantification of beta-oxidation activity in isolated organelle fractions.

Objective: To measure the rate of beta-oxidation of a radiolabeled BCFA (e.g., [1-¹⁴C]-pristanic acid) in isolated peroxisomes and mitochondria.

Materials:

  • Isolated peroxisomal and mitochondrial fractions

  • [1-¹⁴C]-pristanic acid

  • Assay buffer (containing ATP, CoA, NAD+, and other necessary cofactors)

  • Scintillation vials and scintillation fluid

  • Spectrophotometer for protein quantification

Procedure:

  • Reaction Setup:

    • In separate tubes, combine the isolated peroxisomal or mitochondrial fraction with the assay buffer.

    • Initiate the reaction by adding [1-¹⁴C]-pristanic acid.

    • Incubate at 37°C for a defined period.

  • Stopping the Reaction and Separation:

    • Terminate the reaction by adding an acid (e.g., perchloric acid).

    • Centrifuge to pellet the protein.

    • The supernatant will contain the acid-soluble products (ASP), including radiolabeled acetyl-CoA and propionyl-CoA.[1]

  • Quantification:

    • Transfer the supernatant to a scintillation vial.

    • Add scintillation fluid and measure the radioactivity using a scintillation counter.

    • Normalize the radioactivity to the amount of protein in the reaction and the incubation time to determine the rate of beta-oxidation (e.g., in nmol/min/mg protein).

Differentiation between Peroxisomal and Mitochondrial Activity:

  • Mitochondrial Inhibition: To specifically measure peroxisomal activity in a mixed fraction or whole-cell lysate, include inhibitors of mitochondrial fatty acid transport and oxidation, such as etomoxir (B15894) (inhibits CPT1) or rotenone (B1679576) and antimycin A (inhibit the electron transport chain).[1][9]

  • Substrate Specificity: Utilize substrates that are preferentially metabolized by one organelle. For example, very long-chain fatty acids are almost exclusively oxidized in peroxisomes.

Beta_Oxidation_Assay_Workflow Start Isolated Organelles (Peroxisomes or Mitochondria) Reaction Incubate with [1-¹⁴C]-BCFA and cofactors at 37°C Start->Reaction Stop Stop reaction with acid Reaction->Stop Separate Centrifuge to separate protein from acid-soluble products (ASP) Stop->Separate Quantify Measure radioactivity of ASP in scintillation counter Separate->Quantify Normalize Normalize to protein concentration and incubation time Quantify->Normalize Result Rate of Beta-Oxidation Normalize->Result

Workflow for in vitro beta-oxidation assay.

Concluding Remarks

The peroxisomal and mitochondrial beta-oxidation pathways for branched-chain fatty acids are distinct yet complementary processes. While mitochondria are the primary sites for complete oxidation and energy production from a wide range of fatty acids, peroxisomes are specialized for the initial breakdown of substrates that are poorly handled by mitochondria, such as very long-chain and certain branched-chain fatty acids. The interplay between these two organelles is crucial for maintaining lipid homeostasis. A thorough understanding of their individual contributions and regulatory mechanisms is essential for researchers and clinicians investigating metabolic diseases and for the development of novel therapeutic strategies targeting fatty acid metabolism. The experimental protocols outlined in this guide provide a framework for the quantitative assessment of these vital metabolic pathways.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the genetic mutations linked to impaired (2S)-pristanoyl-CoA metabolism, a critical pathway in branched-chain fatty acid oxidation. By examining the functional consequences of mutations in the Alpha-Methylacyl-CoA Racemase (AMACR) and Phytanoyl-CoA Hydroxylase (PHYH) genes, this document offers valuable insights for researchers investigating the molecular pathology of related metabolic disorders and for professionals engaged in the development of novel therapeutic interventions. This guide presents supporting experimental data, detailed methodologies for key experiments, and visual representations of the metabolic pathways and experimental workflows.

Introduction to this compound Metabolism

The metabolism of branched-chain fatty acids, such as phytanic acid derived from dietary sources, is essential for maintaining cellular homeostasis. A key intermediate in this process is this compound, which undergoes β-oxidation. The proper stereoconfiguration of pristanoyl-CoA is crucial, as the β-oxidation enzymes are stereospecific. The enzyme Alpha-Methylacyl-CoA Racemase (AMACR) is responsible for the epimerization of (2R)-pristanoyl-CoA to its (2S)-isomer, a prerequisite for its degradation. Preceding this step, phytanic acid is converted to pristanic acid via α-oxidation, a process initiated by the enzyme Phytanoyl-CoA Hydroxylase (PHYH). Genetic mutations in the genes encoding these enzymes can lead to the accumulation of toxic metabolic intermediates, resulting in severe neurological and systemic disorders.

Genetic Mutations and Their Metabolic Consequences

Mutations in the AMACR and PHYH genes are the primary genetic causes of impaired this compound metabolism, leading to distinct but related peroxisomal disorders.

  • Alpha-Methylacyl-CoA Racemase (AMACR) Deficiency: Caused by mutations in the AMACR gene, this disorder leads to the accumulation of pristanic acid, as well as C27-bile acid intermediates.[1] The clinical presentation is variable, ranging from adult-onset sensorimotor neuropathy to severe childhood-onset liver disease.[1]

  • Refsum Disease: This disorder is primarily caused by mutations in the PHYH gene, resulting in deficient activity of phytanoyl-CoA hydroxylase.[2][3] The hallmark of Refsum disease is the accumulation of phytanic acid in plasma and tissues.[2]

Comparative Analysis of Metabolic Biomarkers

The measurement of specific fatty acids in plasma is a cornerstone in the diagnosis of these disorders. The following table summarizes the typical findings in healthy individuals and patients with AMACR deficiency and Refsum disease.

AnalyteControl Plasma Concentration (µmol/L)Refsum Disease Plasma Concentration (µmol/L)AMACR Deficiency Plasma Concentration (µmol/L)
Pristanic Acid 0.1 - 0.81.0 - 1010 - 100
Phytanic Acid 0.5 - 10100 - 200010 - 100

Data compiled from studies on peroxisomal disorders.

Impact of Specific Mutations on Enzyme Function

While numerous mutations have been identified in both the AMACR and PHYH genes, their functional consequences can vary significantly. The following tables provide a comparative overview of the effects of selected mutations on enzyme activity.

Table 1: Functional Characterization of PHYH Gene Mutations
MutationLocationResidual Enzyme ActivityPhenotype
Wild-type -100%Normal
P29S Peroxisomal Targeting SignalFully active in vitroRefsum Disease (likely affects protein targeting)
R275Q 2-oxoglutarate binding siteImpaired 2-oxoglutarate bindingRefsum Disease
R275W 2-oxoglutarate binding siteImpaired 2-oxoglutarate bindingRefsum Disease
G204S -~40% of wild-type 2-oxoglutarate conversionRefsum Disease
N269H -~40% of wild-type 2-oxoglutarate conversionRefsum Disease
H175A Iron(II) binding ligandNo detectable hydroxylationInactive Enzyme
D177A Iron(II) binding ligandNo detectable hydroxylationInactive Enzyme

Data from structure-function analysis of phytanoyl-CoA 2-hydroxylase mutations.[4]

Table 2: Functional Characterization of AMACR Gene Mutations
MutationLocationReported Effect on Enzyme FunctionPhenotype
Wild-type -Normal racemase activityNormal
S52P -Leads to a non-functional enzymeAMACR Deficiency

Note: Detailed kinetic data (Km, Vmax) for a wide range of AMACR mutants is less readily available in the literature compared to PHYH mutants. The S52P mutation is a commonly cited example leading to a loss of function.

Experimental Protocols

Accurate validation of the link between genetic mutations and impaired metabolism relies on robust experimental procedures. This section details the methodologies for key assays.

Measurement of Phytanic and Pristanic Acid by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is a standard diagnostic tool for peroxisomal disorders.[5][6]

1. Sample Preparation (Plasma):

  • To 100 µL of plasma, add internal standards (e.g., deuterated phytanic and pristanic acids).
  • Perform acid hydrolysis by adding methanolic HCl and heating at 90°C for 60 minutes to release fatty acids from lipids.
  • Extract the fatty acid methyl esters (FAMEs) with a non-polar solvent like hexane.
  • Evaporate the solvent under a stream of nitrogen and reconstitute the residue in a small volume of hexane.

2. GC-MS Analysis:

  • Gas Chromatograph: Use a capillary column suitable for FAME analysis (e.g., DB-1 or equivalent).
  • Injection: Inject 1-2 µL of the extracted sample.
  • Oven Program: Start at a low temperature (e.g., 80°C), ramp to a high temperature (e.g., 280°C) to separate the FAMEs.
  • Mass Spectrometer: Operate in selected ion monitoring (SIM) mode to detect and quantify the specific ions corresponding to the methyl esters of phytanic acid, pristanic acid, and their internal standards.

Quantification of Pristanoyl-CoA by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides high sensitivity and specificity for the analysis of acyl-CoA species.[7][8]

1. Sample Preparation (Cells or Tissues):

  • Homogenize cells or tissues in a cold extraction solution (e.g., acetonitrile (B52724)/methanol/water mixture).
  • Centrifuge to pellet proteins and other cellular debris.
  • Collect the supernatant containing the acyl-CoAs.
  • The sample may require solid-phase extraction (SPE) for cleanup and enrichment of acyl-CoAs.

2. LC-MS/MS Analysis:

  • Liquid Chromatograph: Use a C18 reversed-phase column.
  • Mobile Phase: Employ a gradient of aqueous ammonium (B1175870) acetate (B1210297) or formic acid and an organic solvent like acetonitrile or methanol.
  • Mass Spectrometer: Operate in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for pristanoyl-CoA and an appropriate internal standard.

Phytanoyl-CoA Hydroxylase (PHYH) Enzyme Assay

This assay measures the activity of the PHYH enzyme by detecting the conversion of 2-oxoglutarate to succinate.[4]

1. Reaction Mixture:

  • Prepare a reaction buffer containing Tris-HCl (pH 7.5), FeSO4, 2-oxoglutarate (containing 14C-labeled 2-oxoglutarate), ascorbate, and catalase.
  • Add the substrate, phytanoyl-CoA.

2. Enzyme Reaction:

  • Initiate the reaction by adding the enzyme source (e.g., cell lysate, purified recombinant enzyme).
  • Incubate at 37°C for a defined period.

3. Termination and Detection:

  • Stop the reaction by adding acid (e.g., perchloric acid).
  • The 14CO2 released from the decarboxylation of 2-oxoglutarate is trapped in a suitable absorbent (e.g., a filter paper soaked in NaOH) placed in the reaction tube.
  • Quantify the trapped 14CO2 by liquid scintillation counting.

Alpha-Methylacyl-CoA Racemase (AMACR) Colorimetric Assay

A colorimetric assay provides a convenient method for measuring AMACR activity.[9]

1. Substrate Synthesis:

2. Enzyme Reaction:

  • Prepare a reaction buffer (e.g., phosphate (B84403) buffer, pH 7.4).
  • Add the AMACR enzyme source.
  • Initiate the reaction by adding the chromogenic substrate.

3. Detection:

  • The racemization of the substrate by AMACR leads to a chemical rearrangement that releases the 2,4-dinitrophenolate chromophore.
  • Monitor the increase in absorbance at a specific wavelength (e.g., 400 nm) over time using a spectrophotometer.

Visualizing the Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key metabolic pathway and experimental workflows.

Peroxisomal_Alpha_and_Beta_Oxidation cluster_alpha α-Oxidation cluster_racemization Racemization cluster_beta β-Oxidation Phytanic Acid Phytanic Acid Phytanoyl-CoA Phytanoyl-CoA Phytanic Acid->Phytanoyl-CoA Acyl-CoA Synthetase 2-Hydroxyphytanoyl-CoA 2-Hydroxyphytanoyl-CoA Phytanoyl-CoA->2-Hydroxyphytanoyl-CoA PHYH Pristanal Pristanal 2-Hydroxyphytanoyl-CoA->Pristanal 2-Hydroxyphytanoyl-CoA Lyase Pristanic Acid Pristanic Acid Pristanal->Pristanic Acid Aldehyde Dehydrogenase (2R)-Pristanoyl-CoA (2R)-Pristanoyl-CoA Pristanic Acid->(2R)-Pristanoyl-CoA Acyl-CoA Synthetase This compound This compound (2R)-Pristanoyl-CoA->this compound AMACR BetaOxidation β-Oxidation (multiple cycles) This compound->BetaOxidation Acetyl-CoA + Propionyl-CoA Acetyl-CoA + Propionyl-CoA BetaOxidation->Acetyl-CoA + Propionyl-CoA

Caption: Peroxisomal α- and β-oxidation of phytanic acid.

Experimental_Workflow_Metabolite_Analysis cluster_sample Sample Collection cluster_extraction Metabolite Extraction cluster_analysis Instrumental Analysis cluster_data Data Interpretation PatientSample Patient Plasma/Tissue Extraction Hydrolysis & Solvent Extraction PatientSample->Extraction GCMS GC-MS Analysis Extraction->GCMS LCMS LC-MS/MS Analysis Extraction->LCMS Quantification Quantification of Phytanic/Pristanic Acid or Pristanoyl-CoA GCMS->Quantification LCMS->Quantification Diagnosis Diagnosis/Metabolic Profile Quantification->Diagnosis

Caption: Workflow for metabolite analysis.

Experimental_Workflow_Enzyme_Assay cluster_source Enzyme Source cluster_reaction Enzymatic Reaction cluster_detection Product Detection cluster_analysis Data Analysis EnzymeSource Patient-derived Cells or Recombinant Mutant Enzyme Reaction Incubation with Substrate & Cofactors EnzymeSource->Reaction Detection Spectrophotometry, Scintillation Counting, or NMR Reaction->Detection Kinetics Determination of Enzyme Activity/Kinetics Detection->Kinetics Comparison Comparison to Wild-Type Kinetics->Comparison

Caption: Workflow for enzyme activity and kinetics analysis.

Conclusion

The validation of the link between genetic mutations in AMACR and PHYH and the impairment of this compound metabolism is crucial for the accurate diagnosis and development of therapeutic strategies for associated peroxisomal disorders. This guide has provided a comparative overview of the metabolic consequences of these mutations, supported by quantitative data and detailed experimental protocols. The presented information and visual aids serve as a valuable resource for researchers and clinicians working to understand and combat these debilitating diseases. Further research focusing on the precise kinetic characterization of a broader range of pathogenic mutations will continue to enhance our understanding of the structure-function relationships of these critical metabolic enzymes.

References

Comparison of in vitro and in vivo findings for (2S)-pristanoyl-CoA research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of in vitro and in vivo findings related to (2S)-pristanoyl-CoA, a key intermediate in the metabolism of branched-chain fatty acids. Understanding the interplay between cellular-level mechanics and whole-organism responses is crucial for advancing research in metabolic disorders and developing targeted therapeutics.

Introduction to this compound

This compound is the S-stereoisomer of pristanoyl-CoA, derived from the α-oxidation of phytanic acid, a 3-methyl branched-chain fatty acid abundant in the human diet from sources like dairy products, meat, and fish.[1] The degradation of phytanic acid is essential, as its accumulation leads to severe neurological disorders such as Refsum disease. The conversion of the (2R)-epimer to the (2S)-epimer, catalyzed by α-methylacyl-CoA racemase (AMACR), is a critical step, as the subsequent peroxisomal β-oxidation pathway is stereospecific for the (2S)-isomer.[1][2] This guide will delve into the experimental data from both controlled laboratory settings (in vitro) and living organisms (in vivo) to provide a holistic view of this compound's metabolic role and regulatory functions.

Comparative Data Analysis

The following tables summarize quantitative data from in vitro and in vivo studies. A notable gap exists in the literature regarding direct quantitative comparisons for some parameters, which is highlighted below.

Table 1: Metabolite Concentrations
ParameterIn Vitro FindingsIn Vivo Findings (Mouse Models)
Pristanic Acid Levels (Precursor) Data on absolute concentrations in cell culture models are not readily available in the reviewed literature.Plasma & Liver: Significant increases in both phytanic and pristanic acid are observed in wild-type and PPARα-deficient mice fed a phytol-enriched diet.[3][4] Liver: Phytanic acid can constitute 20-60% of total fatty acids.[5] Serum: Phytanic acid can constitute 30-40% of total fatty acids.[5] Adipose Tissue & Liver: Accumulation of phytanic and pristanic acid is significant, while the brain appears to be less susceptible.[6]
This compound Levels Direct quantification in cultured cells following pristanic acid treatment is not widely reported.Increased hepatic levels of both phytanoyl-CoA and pristanoyl-CoA are found in 2-hydroxyacyl-CoA lyase (HACL1) deficient mice on a phytol (B49457) diet, indicating a metabolic bottleneck.[7]
Table 2: Enzyme Activity and Gene Expression
Gene/EnzymeIn Vitro FindingsIn Vivo Findings (Mouse Models on Phytol Diet)
ACOX3 (Pristanoyl-CoA Oxidase) ACOX3 is involved in the desaturation of 2-methyl branched fatty acids.[8] In humans, its expression is very low in the liver but may be significant in the prostate.[8]A PPARα-dependent induction of branched-chain acyl-CoA oxidase activity is observed in wild-type mice.[3][4]
AMACR (α-methylacyl-CoA racemase) AMACR is essential for the β-oxidation of branched-chain fatty acids by converting the (2R)- to the (2S)-stereoisomer.[2]A phytol-enriched diet leads to a PPARα-dependent induction of various peroxisomal β-oxidation enzymes.[4]
PPARα (Peroxisome Proliferator-Activated Receptor Alpha) Pristanoyl-CoA, along with phytanoyl-CoA, binds to PPARα with high affinity (Kd near 11 nM), acting as a potent ligand to activate the receptor.Phytol feeding activates hepatic PPARα.[7] This leads to the induction of PPARα target genes involved in both peroxisomal and mitochondrial β-oxidation.[4]

Signaling Pathways and Experimental Workflows

Peroxisomal β-Oxidation of Pristanoyl-CoA

The degradation of pristanoyl-CoA occurs through a series of enzymatic reactions within the peroxisome. The initial substrate, a mix of (2R)- and this compound, is processed in a stereospecific manner. The (2R) form must first be converted to the (2S) form by AMACR before it can enter the β-oxidation spiral.

Peroxisomal_Beta_Oxidation cluster_racemization Racemization cluster_beta_oxidation β-Oxidation Cycle 1 2R_Pristanoyl_CoA (2R)-Pristanoyl-CoA 2S_Pristanoyl_CoA This compound 2R_Pristanoyl_CoA->2S_Pristanoyl_CoA AMACR trans_2_3_dehydro trans-2,3-Dehydro- pristanoyl-CoA 2S_Pristanoyl_CoA->trans_2_3_dehydro ACOX3 (Pristanoyl-CoA Oxidase) 3_hydroxy 3-Hydroxypristanoyl-CoA trans_2_3_dehydro->3_hydroxy MFP-2 (Hydratase activity) 3_keto 3-Ketopristanoyl-CoA 3_hydroxy->3_keto MFP-2 (Dehydrogenase activity) Products1 4,8,12-Trimethyltridecanoyl-CoA + Propionyl-CoA 3_keto->Products1 SCPx (Thiolase) Further_Cycles ... Products1->Further_Cycles 2 more cycles of peroxisomal β-oxidation

Caption: The peroxisomal β-oxidation pathway for pristanoyl-CoA.

PPARα Signaling Pathway Activation

This compound and its precursor, phytanic acid, act as endogenous ligands for the nuclear receptor PPARα. This activation leads to a feedback loop that upregulates the very genes responsible for their own degradation, highlighting a key mechanism for lipid homeostasis.

PPARa_Signaling Pristanoyl_CoA This compound (Ligand) PPARa PPARα Pristanoyl_CoA->PPARa Binds & Activates Complex PPARα-RXR Heterodimer PPARa->Complex RXR RXR RXR->Complex PPRE PPRE (DNA Response Element) Complex->PPRE Binds to Target_Genes Target Gene Transcription (e.g., ACOX3, AMACR) PPRE->Target_Genes Induces

Caption: Activation of the PPARα signaling pathway by this compound.

Comparative Experimental Workflow

Research into this compound typically follows a workflow that leverages the strengths of both in vitro and in vivo models. Initial mechanistic studies are often performed in vitro, with findings then validated and expanded upon in a whole-organism context in vivo.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Validation Enzyme_Assay Enzyme Kinetics (Purified ACOX3, AMACR) Cell_Culture Cell-Based Assays (e.g., Hepatocytes, Fibroblasts) Gene_Expression Gene Expression Analysis (qPCR, Western Blot) Animal_Model Animal Models (e.g., Wild-Type & KO Mice) Gene_Expression->Animal_Model Hypothesis Generation Diet_Study Dietary Intervention (Phytol-Enriched Diet) Metabolomics Metabolite Analysis (Plasma, Liver, Adipose) Pathology Histopathology & Phenotyping Pathology->Cell_Culture Feedback for Mechanistic Study Start Start->Enzyme_Assay

Caption: Integrated workflow for this compound research.

Detailed Experimental Protocols

In Vitro Methodologies
  • Recombinant Enzyme Kinetic Assays:

    • Objective: To determine the kinetic parameters (Km, Vmax) of enzymes like ACOX3 and AMACR.

    • Protocol:

      • Express and purify recombinant human or mouse ACOX3 and AMACR proteins.

      • Prepare reaction mixtures containing assay buffer, the purified enzyme, and varying concentrations of the substrate ((2R)- or this compound).

      • For ACOX3 (an oxidase), the reaction can be monitored by measuring the rate of H₂O₂ production using a coupled spectrophotometric or fluorometric assay.

      • For AMACR (a racemase), the conversion of one stereoisomer to the other can be tracked over time using chiral chromatography techniques coupled with mass spectrometry.

      • Calculate initial reaction velocities and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

  • Cell Culture-Based Metabolic Studies:

    • Objective: To investigate the metabolism of pristanic acid and its effect on gene expression in a cellular context.

    • Protocol:

      • Culture relevant cell lines, such as human hepatoma cells (e.g., HepG2) or fibroblasts.

      • Treat cells with known concentrations of pristanic acid for various time points.

      • Metabolite Analysis: Harvest cells, perform lipid extraction, and analyze the levels of pristanic acid, phytanic acid, and their CoA esters using LC-MS/MS.

      • Gene Expression Analysis: Isolate RNA and perform quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of target genes like ACOX3, AMACR, and known PPARα targets (e.g., CPT1).

      • Protein Analysis: Perform Western blotting to quantify the protein levels of the corresponding enzymes.

In Vivo Methodologies
  • Phytol-Enriched Diet Mouse Model:

    • Objective: To study the systemic effects of increased phytanic and pristanic acid levels.

    • Protocol:

      • Use wild-type and relevant knockout mice (e.g., PPARα-/-).

      • Feed mice a control diet or a diet supplemented with phytol (e.g., 0.5% - 1.0% w/w) for a specified period (e.g., 4 weeks).[3][6]

      • Monitor animal health, body weight, and food intake throughout the study.

      • At the end of the study, collect blood and tissues (liver, adipose, brain).

      • Metabolite Analysis: Extract lipids from plasma and tissue homogenates. Analyze fatty acid profiles, including phytanic and pristanic acid concentrations, by gas chromatography-mass spectrometry (GC-MS).[5][6]

      • Gene/Enzyme Analysis: Analyze gene expression in the liver using qRT-PCR or measure enzyme activities (e.g., acyl-CoA oxidase activity) in tissue homogenates using spectrophotometric assays.[3]

      • Histology: Fix tissues in formalin, embed in paraffin, and perform histological staining (e.g., H&E) to assess any pathological changes, such as steatosis or inflammation.

Discussion and Conclusion

The comparison between in vitro and in vivo studies on this compound reveals a complementary relationship. In vitro studies have been instrumental in identifying pristanoyl-CoA as a high-affinity ligand for PPARα and in delineating the specific enzymatic steps of its degradation.[4] These controlled environments allow for the precise dissection of molecular mechanisms without the confounding variables of a whole organism.

However, in vivo studies are essential to understand the physiological relevance and systemic consequences. Research using phytol-fed mice demonstrates unequivocally that a dietary precursor to this compound leads to significant accumulation of pristanic acid in metabolically active tissues like the liver and adipose tissue.[6] These studies also confirm that the PPARα activation observed in vitro translates to a robust, organism-level induction of genes involved in fatty acid oxidation, serving as an adaptive response to the lipid load.[4] Furthermore, in vivo models, particularly those using knockout mice, have been critical in revealing the pathological consequences of impaired metabolism, such as the liver dysfunction and neuropathy that occur when this pathway is disrupted.[7]

A clear gap in the current literature is the lack of direct quantitative comparisons of metabolite levels and enzyme kinetics between in vitro and in vivo systems. Future research should aim to quantify this compound levels in cultured cells under conditions that mimic the dietary challenges used in animal models. Such data would allow for more precise correlations between cellular responses and systemic outcomes, ultimately enhancing our ability to model metabolic diseases and screen for effective therapeutic interventions.

References

Safety Operating Guide

Proper Disposal Procedures for (2S)-Pristanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

The following provides essential safety and logistical information for the proper disposal of (2S)-pristanoyl-CoA. As a specific Safety Data Sheet (SDS) for this compound is not publicly available, these procedures are based on established best practices for laboratory chemical waste management. It is imperative to consult and adhere to your institution's specific Environmental Health & Safety (EHS) guidelines.

Chemical Profile and Handling

This compound should be handled with care in a laboratory setting. Although detailed hazard information is not specified, it should be treated as a potentially hazardous chemical. Avoid inhalation, ingestion, and contact with skin and eyes.

Identifier Information
Chemical Name (2S)-Pristanoyl-coenzyme A
Synonyms This compound
CAS Number 883551-76-6[1][2]
Physical State Typically a solid or lyophilized powder.
Known Hazards Not classified. Treat as a general chemical hazard.
Storage Store under conditions specified on the Certificate of Analysis, typically at low temperatures (-20°C or -80°C).[1]

Experimental Protocol: Waste Disposal Workflow

The proper disposal of this compound follows the regulated hazardous waste management process. This involves careful identification, segregation, containment, and labeling before removal by trained EHS personnel.

Step 1: Waste Identification and Segregation
  • Identify Waste: Identify all waste streams containing this compound. This includes pure, unused product, contaminated solutions (e.g., from experimental buffers), or contaminated lab materials (e.g., pipette tips, tubes).

  • Segregate Waste: Do not mix this compound waste with other incompatible waste streams.[3][4] Keep it separate from acids, bases, and oxidizers unless the mixture is part of the experimental protocol.

Step 2: Containment
  • Select Appropriate Container: Use a chemically compatible, leak-proof waste container with a secure screw-top cap.[3][4][5] Plastic containers are often preferred.[5]

  • Avoid Overfilling: Fill the container to no more than 75-80% capacity to allow for expansion and prevent spills.[4]

  • Keep Container Closed: The waste container must be kept securely capped at all times, except when adding waste.[4][5]

Step 3: Labeling
  • Attach Hazardous Waste Label: Affix a completed hazardous waste label to the container as soon as the first drop of waste is added.

  • Complete All Fields: The label must be filled out completely and legibly.[3][6] This includes:

    • The words "Hazardous Waste" .[3][4]

    • Full Chemical Name(s): List "this compound" and any other chemical constituents in the container. Do not use abbreviations or chemical formulas.[3]

    • Concentration/Volume: Estimate the concentration and total volume of the contents.

    • Generator Information: Your name, Principal Investigator (PI), department, and room number.[3]

Step 4: Storage (Satellite Accumulation Area)
  • Designated Area: Store the labeled waste container in a designated Satellite Accumulation Area (SAA).[4][5][6]

  • Location: The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[3][5][6] Do not move waste to another room for storage.[5]

  • Secondary Containment: It is best practice to place the waste container in a secondary containment bin to prevent spills.[3]

Step 5: Arrange for Disposal
  • Contact EHS: Once the container is full or has been in accumulation for the maximum allowed time (e.g., 6-12 months, check institutional policy), contact your institution's EHS department to request a waste pickup.[5][7]

  • Follow Pickup Procedures: Follow all instructions provided by EHS for a safe and compliant waste transfer.

Under no circumstances should chemical waste be disposed of in the regular trash or poured down the sewer system.[3][7]

Visualized Disposal Workflow

The following diagram illustrates the decision-making and operational process for disposing of this compound waste in a laboratory setting.

G cluster_prep Preparation & Collection cluster_storage Storage & Disposal start Identify Waste Containing This compound container Select Compatible, Leak-Proof Waste Container start->container Step 1 label_container Affix & Complete Hazardous Waste Label container->label_container Step 2 add_waste Add Waste to Container (Keep Closed When Not in Use) label_container->add_waste Step 3 store Store in Designated Satellite Accumulation Area (SAA) add_waste->store check_full Container Full or Max Time Reached? store->check_full Step 4 check_full->store No request_pickup Contact EHS for Waste Pickup Request check_full->request_pickup Yes end EHS Collects Waste for Final Disposal request_pickup->end Step 5

Caption: Workflow for the safe disposal of this compound waste.

References

Essential Safety and Operational Guide for Handling (2S)-Pristanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with (2S)-pristanoyl-CoA. The following procedural guidance is designed to ensure the safe handling, use, and disposal of this biochemical reagent, fostering a secure laboratory environment.

Personal Protective Equipment (PPE)

Equipment Specification Purpose
Eye Protection Chemical safety goggles or a full-face shield.[1]Protects against splashes and aerosols.[1]
Hand Protection Chemically resistant nitrile rubber gloves.[1]Prevents skin contact with the reagent.[1]
Body Protection A standard laboratory coat.Protects clothing and skin from accidental spills.[1]
Respiratory Protection Recommended when handling the compound as a powder or if aerosols may be generated. A NIOSH-approved respirator should be used in such cases.[1]Minimizes inhalation exposure.[1]

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational protocol is essential to minimize risk and ensure experimental integrity.

2.1. Preparation and Handling

  • Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood, to control potential exposure.[1]

  • Pre-Use Inspection: Before use, visually inspect the container for any signs of damage or leakage.

  • Aliquoting: If necessary, prepare aliquots from the main stock solution to minimize contamination and degradation. Use sterile, properly labeled containers.

  • Avoid Inhalation and Contact: Handle the compound carefully to avoid generating dust or aerosols. Direct skin and eye contact must be prevented.[1]

  • Post-Handling: After handling, thoroughly wash hands and other exposed areas with soap and water.

2.2. Storage

  • Temperature: Store this compound according to the manufacturer's recommendations, which may include refrigeration or freezing. One supplier suggests room temperature for shipping in the continental US but advises consulting the Certificate of Analysis for specific storage conditions.[2]

  • Container: Keep the container tightly sealed to prevent degradation and contamination.

Disposal Plan: Step-by-Step Waste Management

Proper disposal of this compound and contaminated materials is critical for laboratory safety and environmental protection.[1]

  • Waste Segregation: Do not mix this compound waste with other waste streams.[3][4] It should be segregated as chemical waste.[3][4]

  • Solid Waste:

    • Unused Reagent: Dispose of any unused or expired this compound in a designated hazardous solid waste container.[1]

    • Contaminated Materials: All materials that have come into contact with the reagent, such as pipette tips, gloves, and absorbent paper, must be disposed of in a clearly labeled solid chemical waste container.[1]

  • Liquid Waste:

    • Solutions: Collect all solutions containing this compound in a designated hazardous liquid waste container.

    • Container Rinsate: Triple-rinse the original container with a suitable solvent (e.g., ethanol (B145695) or acetone). This rinsate must be collected and disposed of as hazardous liquid waste.[1]

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound".[1]

  • Final Disposal: Arrange for a licensed hazardous waste disposal company to collect the waste, following all local, state, and federal regulations.[1]

Visual Guides

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Work in Designated Area (Fume Hood) don_ppe Don Appropriate PPE prep_area->don_ppe inspect_container Inspect Reagent Container don_ppe->inspect_container aliquot Aliquot Reagent (if necessary) inspect_container->aliquot experiment Perform Experiment aliquot->experiment dispose_solid Dispose of Solid Waste experiment->dispose_solid dispose_liquid Dispose of Liquid Waste experiment->dispose_liquid clean_area Clean Work Area dispose_solid->clean_area dispose_liquid->clean_area remove_ppe Remove PPE clean_area->remove_ppe wash_hands Wash Hands remove_ppe->wash_hands

Caption: A decision tree for selecting the appropriate PPE when handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.